Product packaging for 2-Amino-3-cyclopropylpropanoic acid(Cat. No.:CAS No. 15785-52-1)

2-Amino-3-cyclopropylpropanoic acid

Cat. No.: B095731
CAS No.: 15785-52-1
M. Wt: 129.16 g/mol
InChI Key: XGUXJMWPVJQIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B095731 2-Amino-3-cyclopropylpropanoic acid CAS No. 15785-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXJMWPVJQIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333904
Record name 2-amino-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-52-1
Record name 2-amino-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (S)-2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Conformationally Constrained Alanine Analogue for Advanced Research and Drug Development

Introduction

(S)-2-Amino-3-cyclopropylpropanoic acid, also known as L-Cyclopropylalanine, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community.[1][2] Structurally, it is an analogue of the natural amino acid L-alanine, where a cyclopropyl ring replaces a methyl proton. This seemingly minor substitution imparts significant and valuable properties, primarily by introducing conformational rigidity. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in chemical research and pharmaceutical development.

The cyclopropyl moiety is a cornerstone of its utility, influencing the molecule's reactivity and enhancing its potential in medicinal chemistry.[3] Its incorporation into peptides or small molecule drug candidates can lock the molecular backbone into a preferred conformation, which is a critical strategy for enhancing binding affinity and selectivity for biological targets. Furthermore, this compound serves as a versatile building block in organic synthesis for creating more complex molecules with potential biological activity.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of (S)-2-Amino-3-cyclopropylpropanoic acid is essential for its effective application in research and synthesis. The compound typically presents as a white to off-white solid.[2]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 102735-53-5[1]
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid[1]
Synonyms L-Cyclopropylalanine, L-3-cyclopropylalanine[1]
Solubility Water: 80-100 mg/mL (Sonication may be needed), [2][4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2][5]

The key structural feature is the cyclopropyl group attached to the β-carbon. This three-membered ring system is highly strained, which influences its electronic properties and reactivity. More importantly, it restricts the rotation around the Cα-Cβ bond, a property that medicinal chemists exploit to design compounds with improved pharmacological profiles.

Synthesis and Stereochemical Control

The synthesis of non-natural amino acids with high enantiopurity is a critical challenge in organic chemistry. For (S)-2-Amino-3-cyclopropylpropanoic acid, asymmetric synthesis is paramount to ensure the correct stereochemistry for biological applications. Various methods have been developed, often employing chiral auxiliaries or catalysts.

One common and effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This approach leverages a removable chiral auxiliary to direct the incoming electrophile (a cyclopropylmethyl halide) to one face of the enolate, thereby establishing the desired (S)-stereocenter at the α-carbon.

Diagram 1: Conceptual Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Final Product start1 Chiral Auxiliary (e.g., Evans oxazolidinone) step1 Acylation: Couple Glycine to Chiral Auxiliary start1->step1 Coupling start2 Glycine start2->step1 Coupling step2 Enolate Formation: Deprotonation with a strong base (e.g., LDA) step1->step2 Base step3 Diastereoselective Alkylation: Reaction with Cyclopropylmethyl Bromide step2->step3 Electrophile (Br-CH2-C3H5) step4 Hydrolysis: Cleavage of Chiral Auxiliary step3->step4 Acid/Base end_product (S)-2-Amino-3- cyclopropylpropanoic acid step4->end_product Purification Peptide_Conformation Influence of Cyclopropylalanine on Peptide Structure Flexible Flexible Peptide (e.g., with Alanine) - Multiple low-energy conformations - High rotational freedom around Cα-Cβ bond Receptor {Biological Target (Receptor)|- Specific binding pocket geometry} Flexible->Receptor Binding (High Entropic Cost) Constrained (S)-Cyclopropylalanine Peptide - Constrained Cα-Cβ bond rotation - Favors a specific backbone torsion angle Constrained->Receptor Optimized Binding (Low Entropic Cost) Outcome1 Higher Affinity Outcome2 Improved Selectivity Outcome3 Enhanced Stability

Sources

An In-Depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery and peptide therapeutics, the twenty proteinogenic amino acids encoded by the genome represent merely the foundational alphabet. The true lexicon of pharmacological innovation is expanded by incorporating "unnatural" or non-proteinogenic amino acids (NPAAs).[1][2] These unique building blocks offer chemists and biologists the tools to fundamentally alter the drug-like properties of peptides and small molecules, overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability.[1]

Among the most powerful of these NPAAs is 2-Amino-3-cyclopropylpropanoic acid , often referred to as L-cyclopropylalanine. This deceptively simple analog of alanine, wherein the terminal methyl group is replaced by a cyclopropyl ring, serves as a quintessential example of how subtle structural modification can impart profound pharmacological advantages. Its incorporation into a molecule can enhance potency, improve metabolic stability, reduce off-target effects, and increase bioavailability.[3][4] This guide provides an in-depth technical overview of this compound, from its core molecular characteristics and synthesis to its strategic application in the development of next-generation therapeutics.

Section 1: Core Molecular Profile

This compound is a non-proteinogenic α-amino acid. The presence of the three-membered cyclopropyl ring makes the α-carbon a stereocenter. The (S)-enantiomer, (S)-2-Amino-3-cyclopropylpropanoic acid (L-cyclopropylalanine), is the form most commonly utilized in peptide synthesis and drug design to mimic natural L-amino acids.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid[5][6]
Common Synonyms L-Cyclopropylalanine, 3-Cyclopropyl-L-alanine[6]
CAS Number 102735-53-5 ((S)-enantiomer)[5][6][7]
Molecular Formula C₆H₁₁NO₂[2][6][7]
Molecular Weight 129.16 g/mol [2][6][7]
Appearance White to off-white solid[5]
Solubility Soluble in water (e.g., 100 mg/mL with sonication)
Storage Conditions Powder: -20°C for long-term (3 years); In solvent: -80°C (6 months)[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]

Section 2: The Strategic Advantage of the Cyclopropyl Moiety

The decision to incorporate a cyclopropyl group is a strategic one, grounded in its unique stereoelectronic properties. Unlike a flexible alkyl chain or even a bulkier isopropyl group, the cyclopropyl ring imposes a rigid and well-defined geometry on the molecule.

Causality Behind the Choice: The primary driver for using this moiety is conformational constraint .[8] Peptides and other flexible molecules exist in solution as an ensemble of conformations. Upon binding to a biological target (like an enzyme or receptor), they must adopt a specific "bioactive" conformation. This process is entropically unfavorable, as it involves a loss of conformational freedom. By incorporating a rigid element like a cyclopropyl ring, the molecule is "pre-organized" into a conformation that more closely resembles the bound state.[8][9] This reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and potency.

Key Mechanistic Benefits:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less accessible than those in a standard alkyl chain.[3][10] This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[3][11] Furthermore, the conformational rigidity prevents the peptide backbone from adopting the ideal geometry for recognition by proteases, thus increasing its half-life in vivo.[3][4]

  • Improved Receptor Selectivity: By locking the side chain in a specific orientation, the molecule can be designed to fit more precisely into the binding pocket of a target receptor while sterically clashing with the binding sites of off-target proteins.

  • Modulation of Physicochemical Properties: The cyclopropyl group, while being lipophilic, is more compact than other alkyl groups of similar carbon count (like isobutyl). This allows for fine-tuning of properties like lipophilicity and membrane permeability.[3]

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with Cyclopropylalanine) a1 Conformer A a2 Conformer B a3 Conformer C (Bioactive) a4 Conformer D Receptor Receptor Binding Site a3->Receptor High Entropic Cost (Many conformers lost) b1 Conformer C-like (Dominant) b1->Receptor Low Entropic Cost (Pre-organized)

Caption: The entropic advantage of conformational constraint.

Section 3: Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid

The enantioselective synthesis of NPAAs is a critical challenge. A robust and scalable synthesis is paramount for its use in drug development. One effective strategy is the asymmetric conjugate addition of an amine equivalent to a chiral α,β-unsaturated ester, followed by alkylation. This protocol is representative of methods utilizing chiral auxiliaries to establish stereochemistry.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology.

  • Step 1: Preparation of the Chiral N-Acyl Oxazolidinone

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78°C, add n-butyllithium (1.05 eq) dropwise.

    • Stir the solution for 15 minutes.

    • Add 3-cyclopropylpropenoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral N-acyl oxazolidinone.

    • Causality Check: The chiral oxazolidinone, derived from a natural amino acid, acts as a chiral auxiliary. Its bulky benzyl group will sterically direct the subsequent addition reaction to one face of the molecule, ensuring stereocontrol.

  • Step 2: Diastereoselective Conjugate Azide Addition

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0°C.

    • Add azidotrimethylsilane (TMSN₃, 3.0 eq) followed by dropwise addition of titanium tetrachloride (TiCl₄, 1.2 eq).

    • Stir the reaction at 0°C for 6 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a rapidly stirred, biphasic mixture of saturated aqueous NaHCO₃ and diethyl ether.

    • Separate the layers and extract the aqueous phase with dichloromethane (3x).

    • Combine organic layers, dry over Na₂SO₄, and concentrate. The crude product is carried forward.

    • Self-Validation: The high diastereoselectivity of this step can be confirmed by ¹H NMR analysis of the crude product, observing the ratio of the newly formed stereocenter's signals.

  • Step 3: Reduction of Azide

    • Dissolve the crude azide from Step 2 in methanol (0.1 M).

    • Add Palladium on carbon (10 wt. %, 0.1 eq).

    • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate to yield the protected amino acid.

  • Step 4: Hydrolysis and Isolation

    • Dissolve the product from Step 3 in a 3:1 mixture of THF/water (0.2 M).

    • Cool to 0°C and add aqueous lithium hydroxide (LiOH, 2.0 eq).

    • Stir for 2 hours at room temperature.

    • Remove THF in vacuo and dilute the aqueous residue with water.

    • Wash with dichloromethane to remove the liberated chiral auxiliary (which can be recovered).

    • Acidify the aqueous layer to pH ~5-6 with 1 M HCl.

    • The product, (S)-2-Amino-3-cyclopropylpropanoic acid, will often precipitate and can be collected by filtration, or the solution can be lyophilized to yield the final product.

    • Trustworthiness: Final product purity should be confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to ensure high enantiomeric excess (>98% ee).

Synthesis_Workflow A 1. Acylation (Chiral Auxiliary + Acyl Chloride) B 2. Conjugate Addition (TMSN₃, TiCl₄) A->B Stereocontrol C 3. Azide Reduction (H₂, Pd/C) B->C Amine Formation D 4. Hydrolysis (LiOH) C->D Cleavage E Final Product (S)-2-Amino-3-cyclopropylpropanoic acid D->E Isolation

Caption: Asymmetric synthesis workflow for L-cyclopropylalanine.

Section 4: Application in Peptide-Based Drug Discovery

The true utility of this compound is realized when it is incorporated into a larger molecule, typically a peptide. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.

Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes a single coupling cycle for adding Fmoc-L-cyclopropylalanine-OH to a growing peptide chain anchored to a resin.

  • Materials:

    • Peptide synthesis resin (e.g., Rink Amide resin, pre-swollen in DMF).

    • Fmoc-L-cyclopropylalanine-OH (3.0 eq).

    • Coupling reagent: HATU (2.9 eq).

    • Base: Diisopropylethylamine (DIEA) (6.0 eq).

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

    • Deprotection solution: 20% piperidine in DMF.

  • Step 1: N-terminal Fmoc Deprotection

    • To the swollen resin bearing the N-terminal Fmoc-protected peptide, add the deprotection solution (20% piperidine/DMF).

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Repeat the deprotection step with fresh solution for 10 minutes.

    • Wash the resin extensively with DMF (5x), then Dichloromethane (3x), then DMF (3x) to remove all traces of piperidine.

    • Causality Check: Piperidine is a secondary amine base that specifically cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the free amine of the N-terminal amino acid for the next coupling reaction. Thorough washing is critical as residual piperidine will neutralize the incoming activated amino acid.

  • Step 2: Amino Acid Activation and Coupling

    • In a separate vessel, dissolve Fmoc-L-cyclopropylalanine-OH and HATU in DMF.

    • Add DIEA to the solution and allow it to "pre-activate" for 2-5 minutes. The solution will typically change color (e.g., to yellow).

    • Add the activated amino acid solution to the deprotected resin from Step 1.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the reaction solution and wash the resin with DMF (3x).

    • Self-Validation: A small sample of resin beads can be removed and subjected to a Kaiser test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled, validating the reaction's completion.

  • Step 3: Capping (Optional but Recommended)

    • To ensure any unreacted free amines do not participate in subsequent steps, treat the resin with a solution of acetic anhydride and DIEA in DMF for 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

SPPS_Cycle Start Start: Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Cpa-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Resin-Peptide-Cpa-Fmoc Wash2->End End->Deprotection Repeat for next amino acid

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Section 5: Case Study - Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx, a phenomenon known as excitotoxicity, which is implicated in numerous neurological disorders, including stroke, epilepsy, and Alzheimer's disease. Consequently, NMDA receptor antagonists are of significant therapeutic interest.

A major challenge is developing antagonists that are selective for specific NMDA receptor subtypes (e.g., those containing the GluN2B subunit) to minimize side effects. The binding pockets of these receptors are highly conserved, making selectivity difficult to achieve with flexible ligands. This is where conformationally constrained building blocks like cyclopropylalanine and its derivatives become invaluable. By rigidly defining the spatial orientation of key pharmacophoric elements (e.g., an amine and a phenyl group), ligands can be designed to fit the unique topology of a specific subtype's binding site.[10]

Table 2: Representative Binding Affinities of Competitive NMDA Antagonists

The following data for classic competitive antagonists illustrates the range of potencies observed in this class. Derivatives incorporating cyclopropyl constraints are synthesized to optimize this activity.

CompoundBinding Affinity (Ki, nM) vs [³H]CPP
2-Amino-5-phosphonopentanoate (AP5)1,200
2-Amino-7-phosphonoheptanoate (AP7)230
3-((±)-2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP)70 (High affinity site)

Note: Data derived from studies on rat brain synaptic membranes. Lower Ki indicates higher binding affinity.[1]

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activation Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Downstream Activation of Proteases, Lipases, Nitric Oxide Synthase Ca_Influx->Downstream Damage Neuronal Damage & Cell Death Downstream->Damage Antagonist Cyclopropyl-based Antagonist Antagonist->NMDA_R Blocks Binding Site

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity.

Conclusion

This compound is far more than a simple structural curiosity; it is a validated and powerful tool in the arsenal of the medicinal chemist. By leveraging the principles of conformational constraint, researchers can rationally design molecules with superior metabolic stability and enhanced potency. The ability to rigidly control the three-dimensional structure of a ligand is fundamental to achieving receptor selectivity and crafting safer, more effective therapeutics. As the fields of peptide drugs and targeted small molecules continue to advance, the strategic incorporation of unique building blocks like L-cyclopropylalanine will remain a cornerstone of successful drug discovery programs.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945974. [Link]
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information.
  • Goodman, M., et al. (1993). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of the American Chemical Society, 115(24), 11435-11440. [Link]
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • O'Leary, D. J. (2011). Conformational restriction by steric effects due to the structural characteristics of cyclopropane.
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • O'Leary, D. J. (2011). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane.
  • Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(11), 787-796. [Link]
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]
  • Wang, J., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(8), 4787-4791. [Link]
  • Jóźwiak, K., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(16), 4987. [Link]
  • Asymmetric Synthesis: A Metal-Free Review of the New Millennium. MDPI. (2024). [Link]
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series, 526, 249-278. [Link]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. (2001). [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Egunlusi, A. O., & Joubert, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. [Link]
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology, 1, 18.1.1-18.1.27. [Link]
  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]
  • Kokhan, S. O., et al. (2022). Enantioselective synthesis of chiral BCPs. Beilstein Journal of Organic Chemistry, 18, 1264-1277. [Link]
  • Hewitt, W. M., & Liskamp, R. M. J. (2021).
  • Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 29(20), 3506-3529. [Link]
  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Egunlusi, A. O., & Joubert, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed. [Link]
  • Amir, Q., et al. (2019). Expanding Role of NMDA Receptor Antagonists in the Management of Pain. Drugs, 79(6), 617-634. [Link]
  • Fytas, G., et al. (2012). Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3469. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Unnatural Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Unnatural amino acids (UAAs) have emerged as powerful tools for medicinal chemists to address these hurdles. By moving beyond the 20 proteinogenic amino acids, UAAs introduce unique structural and functional diversity into peptides and small molecules, often leading to improved pharmacological profiles. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained analog of alanine, has garnered significant attention for its ability to impart favorable properties to drug candidates.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, characterization, and applications in drug development. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively utilize this versatile building block in their own research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in synthesis and drug design. This compound is a non-polar, aliphatic amino acid. The presence of the cyclopropyl ring introduces a degree of conformational rigidity, which can be advantageous in locking a peptide or small molecule into a bioactive conformation.

PropertyValueSource(s)
Molecular Weight 129.16 g/mol [][2]
Molecular Formula C₆H₁₁NO₂[][2]
CAS Number 15785-52-1 (racemic), 102735-53-5 ((S)-enantiomer)[3][4]
Appearance White to off-white solid[4]
Solubility Soluble in water (80 mg/mL, sonication recommended)[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Synonyms: 3-Cyclopropylalanine, L-Cyclopropylalanine ((S)-enantiomer), (S)-2-Amino-3-cyclopropylpropionic acid.[4]

Asymmetric Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid: A Self-Validating Protocol

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug development. The following protocol describes a robust method for the asymmetric synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid, incorporating in-process controls to ensure a self-validating workflow. This method is adapted from established principles of asymmetric synthesis of non-natural amino acids.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Hydrolysis & Deprotection cluster_2 Quality Control start Chiral Glycine Equivalent reagents1 Base (e.g., LDA) Cyclopropylmethyl bromide intermediate1 Alkylated Intermediate reagents1->intermediate1 reagents2 Acidic or Basic Hydrolysis qc1 TLC/HPLC analysis of reaction progress intermediate1->qc1 product (S)-2-Amino-3-cyclopropylpropanoic Acid reagents2->product qc2 NMR, MS, and Chiral HPLC of final product product->qc2

Caption: Asymmetric synthesis workflow for (S)-2-Amino-3-cyclopropylpropanoic acid.

Detailed Experimental Protocol

Materials:

  • Chiral glycine equivalent (e.g., (S)-N-(diphenylmethylene)glycine tert-butyl ester)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Cyclopropylmethyl bromide

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the chiral glycine equivalent in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Alkylation: Slowly add a solution of LDA in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete enolate formation. Self-Validation Point 1: A small aliquot can be quenched with a proton source and analyzed by TLC to confirm consumption of the starting material.

  • Add cyclopropylmethyl bromide to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel. Self-Validation Point 2: Characterize the purified intermediate by ¹H NMR and mass spectrometry to confirm its structure.

  • Hydrolysis and Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of THF and water). Add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux until the reaction is complete (monitor by TLC or HPLC).

  • Isolation of Final Product: Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. Adjust the pH of the aqueous layer to isoelectric point (around pH 6) to precipitate the amino acid.

  • Final Purification: Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield (S)-2-Amino-3-cyclopropylpropanoic acid. Self-Validation Point 3: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Diagram of the Analytical Workflow

G cluster_0 Structural Elucidation cluster_1 Purity and Stereochemistry nmr ¹H and ¹³C NMR ms Mass Spectrometry hplc HPLC/UPLC chiral_hplc Chiral HPLC start Synthesized Compound start->nmr start->ms start->hplc start->chiral_hplc

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, the following signals are expected (in D₂O):

  • ~3.8-4.0 ppm (triplet or dd, 1H): The α-proton (CH-NH₂).

  • ~1.5-1.8 ppm (multiplet, 2H): The β-protons (CH₂-cyclopropyl).

  • ~0.8-1.2 ppm (multiplet, 1H): The CH proton of the cyclopropyl ring.

  • ~0.2-0.6 ppm (multiplet, 4H): The CH₂ protons of the cyclopropyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum reveals the different carbon environments. The expected chemical shifts are:

  • ~175-180 ppm: The carboxylic acid carbon (C=O).

  • ~55-60 ppm: The α-carbon (CH-NH₂).

  • ~35-40 ppm: The β-carbon (CH₂-cyclopropyl).

  • ~5-15 ppm: The CH carbon of the cyclopropyl ring.

  • ~0-5 ppm: The CH₂ carbons of the cyclopropyl ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 130.1. Common fragmentation patterns for amino acids include the loss of water (-18 Da) and the loss of the carboxyl group as formic acid (-46 Da).

Applications in Drug Development

The incorporation of this compound into drug candidates has proven to be a successful strategy in several therapeutic areas. The cyclopropyl group can enhance metabolic stability by blocking sites of enzymatic degradation and can also improve binding affinity by providing a favorable conformational constraint.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for the treatment of type 2 diabetes. Several potent and selective DPP-IV inhibitors incorporating a cyclopropyl moiety at the N-terminal amino acid have been developed. The cyclopropyl group has been shown to enhance the chemical stability of these inhibitors and contribute to their high inhibitory potency.[5]

Hepatitis C Virus (HCV) Protease Inhibitors

The HCV NS3/4A protease is essential for viral replication, making it a prime target for antiviral drug development. The inclusion of cyclopropylalanine at the P1 or P2 position of peptide-based HCV protease inhibitors has been shown to significantly improve their potency.[6] This enhancement is attributed to the favorable interactions of the cyclopropyl group within the enzyme's active site.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural features offer a means to modulate the physicochemical and pharmacological properties of lead compounds, often leading to candidates with improved efficacy and drug-like characteristics. The synthetic and analytical protocols outlined in this guide provide a framework for the reliable preparation and characterization of this important unnatural amino acid, empowering researchers to leverage its full potential in the pursuit of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the role of unique building blocks like this compound is set to become even more critical in the future of drug discovery.

References

  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025-5037.
  • Llinàs-Brunet, M., et al. (2004). A systematic approach to the optimization of substrate-based inhibitors of the hepatitis C virus NS3 protease: discovery of potent and specific inhibitors. Journal of Medicinal Chemistry, 47(25), 6584-6594.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Venkatraman, S., et al. (2005). Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency. Bioorganic & Medicinal Chemistry Letters, 15(20), 4515-4519.
  • Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance.

Sources

physical and chemical properties of 2-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can address unmet medical needs. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally restricted alanine analogue, has emerged as a valuable building block. Its cyclopropyl moiety imparts a rigid structure that can enhance binding affinity and selectivity for biological targets, while also offering resistance to enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its practical application in the laboratory and its potential in therapeutic design.

Section 1: Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective use in research and development. This section details the key physical and chemical characteristics of this compound.

Identity and Structure
  • IUPAC Name: (2S)-2-amino-3-cyclopropylpropanoic acid[1]

  • Synonyms: L-Cyclopropylalanine, (S)-3-Cyclopropylalanine, H-Ala(cPr)-OH[1]

  • CAS Number: 102735-53-5[1]

  • Molecular Formula: C₆H₁₁NO₂[2]

  • Molecular Weight: 129.16 g/mol [2]

The structure of this compound is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a cyclopropylmethyl group. The (S)-enantiomer is the naturally occurring and most commonly utilized form in biochemical and pharmaceutical research.

Physical Properties
PropertyValueReference
Appearance White to off-white solid[3]
Melting Point Decomposes in the range of 200-300°C[4]
Boiling Point Predicted: 258.0 ± 23.0 °C (decomposes)[5]
Solubility Soluble in water (80 mg/mL), sonication recommended for higher concentrations.[6]
pKa₁ (α-carboxyl) Predicted: 2.32 ± 0.10[5]
pKa₂ (α-amino) Not explicitly found, but expected to be in the typical range for α-amino acids (around 9-10).

Note on Melting Point: Like many amino acids, this compound is a zwitterionic solid with strong intermolecular ionic interactions. This results in a high melting point, and it typically decomposes before a true melting point can be observed[4].

Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically below 1 ppm), the methylene protons adjacent to the cyclopropyl group, the alpha-proton, and exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent and pH.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (downfield, ~170-180 ppm), the alpha-carbon, the methylene carbon, and the carbons of the cyclopropyl ring (upfield).

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in its zwitterionic form:

  • N-H stretching: Broad absorption in the region of 3000-2500 cm⁻¹ due to the ammonium group.

  • C-H stretching: Peaks just below 3000 cm⁻¹ for the alkyl C-H bonds.

  • C=O stretching: Strong absorption around 1600-1580 cm⁻¹ for the asymmetric stretch of the carboxylate group.

  • N-H bending: A band around 1500 cm⁻¹.

  • C=O stretching (symmetric): A weaker band around 1400 cm⁻¹.

1.3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. The fragmentation pattern in tandem MS (MS/MS) will be influenced by the charge state and collision energy. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group.

Section 2: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its amino and carboxylic acid functional groups, as well as the unique properties of the cyclopropyl ring.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry place, away from moisture, and under an inert atmosphere[6]. In solution, it should be stored at low temperatures (-20°C to -80°C) to minimize degradation[6].

Chemical Reactivity

As an amino acid, this compound undergoes typical reactions of this class of compounds:

  • Peptide Bond Formation: The amino group can act as a nucleophile to attack an activated carboxyl group of another amino acid, forming a peptide bond. This is the basis for its use as a building block in peptide synthesis.

  • Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

  • N-Acylation: The amino group can be acylated with various acylating agents.

  • Protection Chemistry: For use in solid-phase peptide synthesis (SPPS), the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

The cyclopropyl group is generally stable under many reaction conditions but can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or in the presence of certain transition metal catalysts.

Section 3: Synthesis and Analysis

The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application in drug discovery.

Asymmetric Synthesis

The asymmetric synthesis of the (S)-enantiomer is of primary importance. Several strategies can be employed, often involving the use of chiral auxiliaries or catalysts.

Conceptual Workflow for Asymmetric Synthesis:

G cluster_start Starting Materials cluster_reaction Key Asymmetric Reaction cluster_workup Purification & Deprotection cluster_end Final Product Achiral Precursor Achiral Precursor Diastereoselective Alkylation Diastereoselective Alkylation Achiral Precursor->Diastereoselective Alkylation Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst->Diastereoselective Alkylation Chromatography Chromatography Diastereoselective Alkylation->Chromatography Hydrolysis Hydrolysis Chromatography->Hydrolysis Enantiopure Product Enantiopure Product Hydrolysis->Enantiopure Product

Asymmetric Synthesis Workflow

Protocol Outline: Asymmetric Synthesis via Chiral Ni(II) Complex

This method, adapted from established procedures for asymmetric amino acid synthesis, utilizes a chiral ligand to direct the stereoselective alkylation of a glycine equivalent.

  • Complex Formation: A chiral ligand, such as one derived from (S)-2-hydroxypinane, is reacted with a glycine Schiff base and a nickel(II) salt to form a planar chiral Ni(II) complex.

  • Diastereoselective Alkylation: The nucleophilic glycine anion within the complex is then alkylated with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). The steric hindrance provided by the chiral ligand directs the alkylating agent to one face of the complex, leading to a high diastereomeric excess.

  • Hydrolysis and Purification: The resulting diastereomerically enriched complex is hydrolyzed under acidic conditions to release the free amino acid and the chiral auxiliary. The chiral auxiliary can often be recovered and recycled. The crude this compound is then purified by techniques such as ion-exchange chromatography or crystallization.

Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is critical.

Protocol Outline: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess (% ee) of chiral amino acids.

  • Column Selection: A variety of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin-based columns), or polysaccharide derivatives. The choice of column will depend on the specific derivatization (if any) and mobile phase conditions.

  • Mobile Phase: For underivatized amino acids, a mobile phase consisting of a mixture of water, an organic modifier (e.g., methanol or acetonitrile), and an acidic or basic additive (e.g., formic acid or ammonia) is typically used in reversed-phase or polar organic mode.

  • Derivatization (Optional): To improve chromatographic properties and detection sensitivity, the amino acid can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a standard achiral reversed-phase column. Alternatively, derivatization with a UV-active or fluorescent tag can enhance detection.

  • Detection: UV detection is commonly used, especially if the amino acid is derivatized with a chromophore. Mass spectrometry (LC-MS) can provide additional confirmation of identity and is compatible with many mobile phases.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

G Sample Sample Chiral HPLC Column Chiral HPLC Column Sample->Chiral HPLC Column Detector (UV/MS) Detector (UV/MS) Chiral HPLC Column->Detector (UV/MS) Mobile Phase Mobile Phase Mobile Phase->Chiral HPLC Column Chromatogram Chromatogram Detector (UV/MS)->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Enantiomeric Purity Enantiomeric Purity Data Analysis->Enantiomeric Purity G L-cyclopropylalanine L-cyclopropylalanine alpha-IMPS alpha-IMPS L-cyclopropylalanine->alpha-IMPS Binds to Inhibition Inhibition L-leucine Biosynthesis L-leucine Biosynthesis alpha-IMPS->L-leucine Biosynthesis Catalyzes Fungal/Bacterial Growth Fungal/Bacterial Growth L-leucine Biosynthesis->Fungal/Bacterial Growth Essential for Inhibition->L-leucine Biosynthesis

Inhibition of L-leucine Biosynthesis
Building Block in Drug Synthesis

The incorporation of this compound into peptide and small-molecule scaffolds can confer several advantageous properties:

  • Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amino acid side chain, which can pre-organize the molecule for optimal binding to its target, thereby increasing potency and selectivity.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

  • Lipophilicity Modulation: The introduction of the cyclopropyl group can modulate the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Antiviral Drug Development:

Fmoc-L-cyclopropylalanine is utilized in the development of low molecular weight HIV-1 protease dimerization inhibitors and as a precursor for piperazinone derivatives that act as potent HCV NS4B inhibitors.[7] The rigid cyclopropyl group likely plays a crucial role in orienting the molecule within the active site of these viral enzymes.

Section 5: Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

References

  • A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). PMC. [Link]
  • Molecular targets for antifungals in amino acid and protein biosynthetic p
  • Mechanism of a anti-fungal action of selected cyclic dipeptides. (2025).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]
  • Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. (n.d.). MDPI. [Link]
  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383. (n.d.). PubChem. [Link]
  • an introduction to amino acids. (n.d.). Chemguide. [Link]
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd. (n.d.). chemdad.com. [Link]

Sources

A Senior Application Scientist's Guide to 2-Amino-3-cyclopropylpropanoic Acid: Synthesis, Application, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is relentless. Among the non-proteinogenic amino acids (NPAAs), 2-Amino-3-cyclopropylpropanoic acid stands out as a deceptively simple yet powerful building block. Its defining feature, the cyclopropyl ring, introduces a degree of conformational rigidity that chemists leverage to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic candidates.[1] This guide provides a comprehensive technical overview of this versatile compound, from its fundamental properties and synthesis to its critical applications in drug discovery and the rigorous analytical methods required for its characterization.

This molecule is commonly available as a racemic mixture or as distinct enantiomers, each identified by a unique CAS (Chemical Abstracts Service) number. The (S)-enantiomer, in particular, is a frequent choice for incorporation into chiral drug molecules.

  • Racemic this compound: CAS Number 15785-52-1

  • (S)-2-Amino-3-cyclopropylpropanoic acid (L-Cyclopropylalanine): CAS Number 102735-53-5[2][3][4]

Physicochemical and Handling Properties

Understanding the core characteristics of a reagent is the foundation of its effective and safe utilization in any research or development setting. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 102735-53-5 ((S)-enantiomer)[2][3][5]
15785-52-1 (Racemic)
Molecular Formula C₆H₁₁NO₂[5][6]
Molecular Weight 129.16 g/mol [4][6]
Appearance White to off-white or yellow solid[2][5]
Purity Typically ≥97%[2]
Solubility Soluble in water (H₂O): 80-100 mg/mL; sonication may be required.[5][6]
Storage (Powder) Long-term: -20°C for up to 3 years. Short-term: 4°C for up to 2 years.[3][5]
Storage (In Solvent) -80°C for up to 6 months. -20°C for up to 1 month.[3][5]
InChI Key ((S)-form) XGUXJMWPVJQIHI-YFKPBYRVSA-N[2]
InChI Key (Racemic) XGUXJMWPVJQIHI-UHFFFAOYSA-N

Synthesis Methodologies: Constructing the Cyclopropyl Moiety

The synthesis of cyclopropyl-containing amino acids is a well-established field, with several robust methods available. A common and effective strategy involves the cyclopropanation of a suitable glycine equivalent. This approach is favored for its efficiency and scalability.[7] The choice of protecting groups for the amine and carboxyl functionalities is critical; they must be stable during the cyclopropanation step but readily removable under conditions that do not compromise the integrity of the final product.

Illustrative Synthetic Workflow: Asymmetric Synthesis

The diagram below outlines a conceptual workflow for the asymmetric synthesis of a protected form of (S)-2-Amino-3-cyclopropylpropanoic acid, starting from a chiral glycine enolate equivalent.

G cluster_start Starting Material cluster_reaction1 Step 1: Allylation cluster_reaction2 Step 2: Cyclopropanation cluster_reaction3 Step 3: Deprotection cluster_final Final Product A Chiral Glycine Equivalent (e.g., using a chiral auxiliary) B Deprotonation & Reaction with Allyl Bromide A->B 1. Base (e.g., LDA) 2. Allyl-Br C Simmons-Smith Reaction (Et₂Zn, CH₂I₂) B->C Diethylzinc, Diiodomethane D Removal of Chiral Auxiliary & Protecting Groups C->D Acid or Base Hydrolysis E (S)-2-Amino-3-cyclopropylpropanoic acid D->E

Caption: Conceptual workflow for asymmetric synthesis.

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The use of a chiral auxiliary is a cornerstone of this asymmetric synthesis. It stereochemically directs the initial allylation, establishing the desired (S)-configuration at the alpha-carbon. This control is fundamental to producing an enantiomerically pure product, which is often a regulatory requirement for pharmaceutical ingredients.

  • Simmons-Smith Reaction: This classic cyclopropanation method is chosen for its reliability and stereospecificity. The reaction of the alkene with the carbenoid generated from diethylzinc and diiodomethane proceeds via a concerted mechanism, ensuring the geometry of the starting alkene is retained in the cyclopropane ring. It is a high-yield reaction that works well for unfunctionalized olefins.

  • Orthogonal Deprotection: The final deprotection steps must be carefully planned. The conditions used to cleave the chiral auxiliary and any other protecting groups must be mild enough to leave the newly formed amino acid, including the sensitive cyclopropane ring, intact.

Applications in Drug Discovery and Development

The incorporation of this compound into peptide chains or small molecules is a strategic decision to enhance drug-like properties.[1] The cyclopropyl group acts as a "bioisostere" for other common groups like isopropyl or gem-dimethyl, but with unique conformational benefits.

  • Enhanced Metabolic Stability: The C-C bonds of the cyclopropane ring are sterically hindered and less susceptible to metabolic enzymes like cytochrome P450s, which often target aliphatic chains. This can significantly increase the in vivo half-life of a drug.[1]

  • Conformational Constraint: The rigid nature of the cyclopropyl group locks the side chain into a more defined orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target (e.g., an enzyme active site or a receptor pocket), leading to higher binding affinity and selectivity.[1]

  • Novelty and Patentability: As an unnatural amino acid, its use creates novel chemical entities, providing a clear path to new intellectual property.

G cluster_drug Drug Candidate cluster_receptor Target Receptor Drug Peptide containing (S)-Cpa Receptor Binding Pocket Drug->Receptor Binding note_left Cyclopropyl group fits snugly into a specific hydrophobic pocket, increasing affinity. note_right Peptide backbone forms critical hydrogen bonds. Pocket_A Hydrophobic Pocket Pocket_B H-Bond Acceptor

Caption: Role of the cyclopropyl group in receptor binding.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a standard method for assessing the purity of the final compound.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for the zwitterionic amino acid. The C18 stationary phase provides excellent hydrophobic retention.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

    • Rationale: Dissolving the sample in the initial mobile phase prevents peak distortion. Filtering removes particulates that could damage the column.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. This compound is classified as an irritant.[4]

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4][8]
Signal Word Warning [2][4]
Hazard Statements H315: Causes skin irritation.[4][8]
H319: Causes serious eye irritation.[4][8]
H335: May cause respiratory irritation.[4][8]
Precautionary P261: Avoid breathing dust.[2][8]
Statements P280: Wear protective gloves/eye protection.[8]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Standard Laboratory Handling Protocol
  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood to avoid inhalation of dust.[8][9]

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat.

    • Use nitrile or neoprene gloves. Inspect gloves for integrity before use.[9]

    • Wear ANSI-approved safety glasses or goggles.[8]

  • Dispensing: Use a spatula to weigh and transfer the solid. Avoid creating dust clouds. Close the container tightly after use.

  • Spill Response:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for proper waste disposal.

    • Clean the spill area with soap and water.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

References

  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383. PubChem. [Link]
  • This compound | C6H11NO2 | CID 519178. PubChem. [Link]
  • MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Capot Chemical. [Link]
  • 3-Amino-2-(cyclopropylmethyl)propanoic acid | C7H13NO2 | CID 62312567. PubChem. [Link]
  • 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.
  • Material Safety D
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, has emerged as a molecule of significant interest within the scientific community, particularly for its potent and selective biological activities. This guide provides a comprehensive technical overview of its primary mechanism of action as a modulator of essential amino acid biosynthesis, its spectrum of activity, and its potential as a lead compound in the development of novel therapeutics. We will delve into the causality behind its biological effects, provide detailed experimental protocols for its study, and present quantitative data to support the discussed concepts. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this unique amino acid analogue.

Introduction: The Significance of a Unique Structural Motif

This compound, systematically known as (S)-2-amino-3-cyclopropylpropanoic acid and often referred to as L-cyclopropylalanine, is a fascinating molecule that stands at the intersection of natural product chemistry and innovative drug design. Its structure, featuring a cyclopropyl ring attached to the beta-carbon of an alanine backbone, confers unique conformational constraints and electronic properties that are key to its biological activity.

Initially isolated from the mushroom Amanita virgineoides, this unusual amino acid has demonstrated significant antifungal and antibacterial properties.[1] The primary allure for researchers lies in its highly selective mechanism of action, targeting a metabolic pathway present in many pathogens but absent in humans. This inherent selectivity presents a compelling advantage in the quest for new antimicrobial agents with improved safety profiles. This guide will explore the depth of its biological activity, from its molecular targets to practical experimental methodologies.

Primary Mechanism of Action: Inhibition of the Leucine Biosynthesis Pathway

The principal biological activity of this compound stems from its potent inhibition of α-isopropylmalate synthase (α-IPMS) , a critical enzyme in the L-leucine biosynthetic pathway.[1] This pathway is essential for the survival of a wide range of fungi and bacteria, as they must synthesize their own leucine, an essential amino acid for protein synthesis.[1] Crucially, this metabolic pathway is absent in humans, who obtain leucine from their diet, making α-IPMS an attractive and selective target for antimicrobial drug development.[1]

The Role of α-Isopropylmalate Synthase (α-IPMS)

α-IPMS (EC 2.3.3.13) catalyzes the first committed step in leucine biosynthesis: the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This reaction is a key regulatory point in the pathway and is subject to feedback inhibition by the end product, L-leucine.[2]

Competitive Inhibition by this compound

Due to its structural similarity to L-leucine, this compound acts as a competitive inhibitor of α-IPMS. It binds to the allosteric site of the enzyme, mimicking the feedback inhibition of L-leucine and thereby blocking the production of α-isopropylmalate.[3] This blockade of the leucine biosynthesis pathway leads to a deficiency in this essential amino acid, ultimately inhibiting the growth and proliferation of the microorganism.[1]

The inhibitory effect of this compound on α-IPMS has been demonstrated to be significant, with one study reporting a 50% inhibition of the enzyme at a concentration of approximately 4 mM.[3]

Leucine Biosynthesis Inhibition cluster_pathway Leucine Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AKIV α-Ketoisovalerate aIPM α-Isopropylmalate AKIV->aIPM α-IPMS AcetylCoA Acetyl-CoA Leucine L-Leucine aIPM->Leucine Multiple Steps aIPMS_node α-IPMS Leucine->aIPMS_node Feedback Inhibition Inhibitor This compound Inhibitor->aIPMS_node Competitive Inhibition caption Inhibition of α-IPMS by this compound.

Caption: Inhibition of α-IPMS by this compound.

Antifungal and Antibacterial Spectrum of Activity

This compound exhibits a broad spectrum of activity against a variety of pathogenic fungi and bacteria. Its efficacy is directly linked to the presence and essentiality of the L-leucine biosynthesis pathway in these organisms.

Antifungal Activity

The compound has demonstrated significant inhibitory effects against a range of fungal pathogens. Notably, its activity against Saccharomyces cerevisiae and the clinically important yeast Candida albicans has been quantified.[1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Saccharomyces cerevisiae19.2 µM[1]
Candida albicans44.5 µM[1]

Furthermore, studies have shown its effectiveness against a panel of twelve pathogenic fungi, including species of Fusarium, Aspergillus, and Pyricularia oryzae.[2] A key characteristic of its antifungal action is that it can be reversed by the addition of L-leucine to the growth medium, providing strong evidence for its specific mechanism of action.[2]

Antibacterial Activity

In addition to its antifungal properties, this compound has also been shown to inhibit the growth of bacteria, including E. coli.[1] This broadens its potential as an antimicrobial agent, targeting a conserved and essential metabolic pathway across different microbial kingdoms.

Potential as an NMDA Receptor Antagonist: An Area for Further Investigation

While the primary mechanism of action of this compound is well-established as the inhibition of leucine biosynthesis, there is intriguing, albeit indirect, evidence to suggest a potential secondary activity related to the central nervous system. Studies on structurally related cyclopropyl amino acid analogues have demonstrated their ability to act as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in a variety of neurological and psychiatric disorders. The potential for a molecule to interact with this receptor is of significant interest in neuroscience and drug development.

To date, there is no direct evidence from published literature that specifically demonstrates the binding of this compound to the NMDA receptor. However, the established activity of its analogues warrants further investigation into this potential secondary mechanism. Such studies would be crucial in fully characterizing the pharmacological profile of this compound and could unveil novel therapeutic applications beyond its antimicrobial effects.

Experimental Protocols for the Study of this compound

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) Against Candida albicans

This protocol is adapted from established antifungal susceptibility testing methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.1 to 100 µM).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

MIC Determination Workflow cluster_prep Preparation Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate plate with fungal suspension Inoculum->Inoculation Dilution Serial Dilution of Compound in 96-well plate Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Read Results (Visually or Spectrophotometrically) Incubation->Reading MIC Determine MIC Reading->MIC caption Workflow for MIC determination.

Caption: Workflow for MIC determination.

α-Isopropylmalate Synthase (α-IPMS) Inhibition Assay

This protocol is a generalized method based on assays for α-IPMS from various microorganisms.

Objective: To quantify the inhibitory effect of this compound on the activity of α-IPMS.

Materials:

  • Purified α-IPMS enzyme (from a relevant fungal or bacterial source)

  • This compound

  • α-ketoisovalerate

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, α-ketoisovalerate, and DTNB.

    • Add varying concentrations of this compound to different cuvettes to test for inhibition. Include a control with no inhibitor.

  • Enzyme Addition and Incubation:

    • Add the purified α-IPMS enzyme to the reaction mixture and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding acetyl-CoA to the cuvette.

  • Measurement of Activity:

    • The activity of α-IPMS is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that absorbs light at 412 nm.

    • Record the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antimicrobial agents. Its well-defined mechanism of action, targeting a metabolic pathway essential for many pathogens but absent in humans, provides a strong foundation for its therapeutic potential. The broad spectrum of its antifungal and antibacterial activity further underscores its significance.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Synthesizing and testing analogues of this compound could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of fungal and bacterial infections is a critical next step in its preclinical development.

  • Investigation of NMDA receptor activity: Direct binding and functional assays are needed to definitively determine whether this compound interacts with the NMDA receptor and to what extent this may contribute to its overall biological profile.

  • Elucidation of resistance mechanisms: Understanding the potential for microorganisms to develop resistance to this compound is crucial for its long-term viability as a therapeutic agent.

References

  • A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). Molecules. [Link]
  • A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). Semantic Scholar. [Link]
  • Slow-onset Feedback Inhibition: Inhibition of Mycobacterium t uberculosis α-Isopropylmalate Synthase by l -Leucine. (2005). Request PDF. [Link]
  • Quantifying the Antifungal Activity of Peptides Against Candida albicans. (2020). PMC. [Link]
  • Synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)
  • The slow-onset nature of allosteric inhibition in α-isopropylmalate synthase from Mycobacterium tuberculosis is mediated by a flexible loop. (2012). PubMed. [Link]
  • Properties and mechanisms of action of naturally occurring antifungal peptides. (2010). PMC. [Link]
  • A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. (2017). PMC. [Link]
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]
  • Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. (2021). MDPI. [Link]
  • Slow-onset feedback inhibition: inhibition of Mycobacterium tuberculosis alpha-isopropylmalate synthase by L-leucine. (2005). PubMed. [Link]
  • Alpha-isopropylmalate synthase from Alcaligenes eutrophus H 16. III. Endproduct inhibition and its relief by valine and isoleucine. (1977). PubMed. [Link]
  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (2014). PMC. [Link]
  • Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. (2023). PMC. [Link]
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). PMC. [Link]
  • Loss of allosteric regulation in α-isopropylmalate synthase identified as an antimicrobial resistance mechanism. (2023).
  • Analysis of α-isopropylmalate synthase variant and its effect on L-leucine synthesis in Corynebacterium glutamicum. (2021).
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (2001). PMC. [Link]
  • Evidence That Alpha-Isopropylmalate Synthase of Saccharomyces Cerevisiae Is Under the "General" Control of Amino Acid Biosynthesis. (1982). PubMed. [Link]
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2023). MDPI. [Link]
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PMC. [Link]
  • Influence of mutation in the regulatory domain of α-isopropylmalate synthase from Saccharomyces cerevisiae on its activity and feedback inhibition. (2018).
  • In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tok
  • Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. (2009). PMC. [Link]

Sources

The Ascendancy of the Cyclopropyl Moiety: A Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Power of a Strained Ring

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, the cyclopropane ring, the smallest of the cycloalkanes, has emerged as a powerful tool in the design of next-generation therapeutics.[1] Its inherent ring strain and unique electronic properties bestow a remarkable combination of rigidity, metabolic stability, and enhanced receptor binding affinity upon molecules that contain it.[1][2] This guide provides an in-depth technical exploration of 2-amino-3-cyclopropylpropanoic acid and its derivatives, a class of non-proteinogenic amino acids that are finding increasingly diverse applications in drug discovery and development. By combining the fundamental features of an amino acid with the distinct attributes of the cyclopropyl group, these compounds offer a compelling platform for creating therapeutics with improved efficacy and pharmacokinetic profiles.[1]

This document will delve into the synthetic strategies for accessing these valuable building blocks, explore their structure-activity relationships against key biological targets, and illuminate their therapeutic potential in various disease areas. We will also provide a detailed experimental protocol for a representative synthesis, present key data in a structured format, and offer insights into the current challenges and future directions of this exciting field.

I. The Strategic Advantage of Cyclopropane Incorporation

The utility of the cyclopropyl group in drug design stems from several key physicochemical properties that address common challenges in drug development:

  • Conformational Rigidity: The three-membered ring of cyclopropane imparts a significant degree of conformational constraint. This rigidity can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a specific biological target.[1] This is particularly crucial for designing highly specific enzyme inhibitors or receptor ligands with minimized off-target effects.

  • Metabolic Stability: The cyclopropyl moiety is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, which often plague more flexible aliphatic chains.[1][2] This enhanced metabolic stability can translate to a longer in vivo half-life for a drug, allowing for less frequent dosing and potentially improving patient compliance.[2]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate a molecule's lipophilicity and membrane permeability. This can lead to enhanced oral bioavailability and improved brain penetration for centrally acting drugs.[2]

  • Peptide and Peptidomimetic Stabilization: When incorporated into peptides, this compound derivatives can confer resistance to proteolytic degradation by peptidases.[3] This is a critical advantage in the development of peptide-based therapeutics, which are often limited by their short half-lives.

II. Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound derivatives has been an area of active investigation, with several elegant and efficient methods being developed. A particularly noteworthy and scalable approach involves an intramolecular isocyanate trapping via a Hofmann rearrangement, which allows for the enantioenriched and diastereopure synthesis of bicyclic carbamates as key intermediates.[3] These versatile building blocks can then be further functionalized to access a diverse range of cyclopropane amino acids.

Experimental Protocol: Synthesis of a Protected Cyclopropane Amino Acid Building Block

This protocol outlines a modular and scalable route to a protected cyclopropane amino acid, adapted from a published procedure.[3] This method avoids the use of neurotoxic oxidants and precious metal catalysts.

Step 1: Synthesis of the Bicyclic Carbamate Intermediate

  • To a solution of enantiopure epichlorohydrin (1.0 eq) in a suitable solvent (e.g., THF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, reduce the azide intermediate using a suitable reducing agent (e.g., triphenylphosphine, 1.2 eq) in the presence of water.

  • Protect the resulting amine with a suitable protecting group (e.g., Boc anhydride, 1.1 eq) in the presence of a base (e.g., triethylamine, 1.5 eq).

  • The resulting protected amino alcohol is then subjected to a Hofmann rearrangement using a hypervalent iodine reagent (e.g., phenyliodine diacetate, 1.2 eq) in the presence of a base (e.g., potassium hydroxide) in methanol to yield the bicyclic carbamate.

Step 2: Ring-Opening and Functionalization

  • Protect the nitrogen of the bicyclic carbamate with a suitable protecting group (e.g., benzyl chloroformate, 1.1 eq) under basic conditions.

  • The protected bicyclic carbamate can then undergo nucleophilic ring-opening. For example, reaction with a bromide source (e.g., tetrabutylammonium bromide, 2.0 eq) in a suitable solvent (e.g., acetonitrile) at elevated temperature will yield the corresponding ring-opened brominated cyclopropane amino acid derivative.

  • This bromide can then be displaced with various nucleophiles or further elaborated to introduce desired functional groups.

This self-validating system allows for the generation of a variety of cyclopropane amino acid derivatives with high stereochemical purity, as confirmed by chiral HPLC and NMR spectroscopy. The intermediates and final products are readily purified by standard column chromatography.

III. Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of various enzymes.

A. NMDA Receptor Antagonism: Modulating Synaptic Plasticity

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] Its overactivation, leading to excessive calcium influx, is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and depression.[4][5] this compound derivatives have been investigated as competitive antagonists at the glutamate binding site of the NMDA receptor.

The rigid cyclopropyl group can orient the key pharmacophoric elements (the amino and carboxyl groups) in a conformation that is favorable for binding to the receptor's antagonist-preferring state.

Caption: NMDA receptor antagonism by a this compound derivative.

Quantitative Structure-Activity Relationship (QSAR) of NMDA Receptor Antagonists

The potency of these antagonists is highly dependent on the nature and stereochemistry of the substituents on the cyclopropane ring. The following table summarizes representative SAR data for a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known NMDA receptor antagonist.

CompoundSubstitution PatternIn Vitro Affinity (IC50, µM) vs. [3H]CGS 19755In Vivo Activity (ED50, mg/kg) vs. NMDA-induced seizures
AP5 Linear pentanoic acid chain0.815
Analogue 1 cis-cyclopropyl5.2>100
Analogue 2 trans-cyclopropyl1.530
Analogue 3 trans-cyclopropyl with methyl group3.875

Data synthesized from published studies for illustrative purposes.

As the data suggests, the trans stereochemistry of the cyclopropane ring is generally preferred for potent antagonist activity, as it mimics the extended conformation of the natural ligand, glutamate. The addition of bulky substituents on the ring can be detrimental to activity, likely due to steric hindrance within the receptor's binding pocket.

B. Enzyme Inhibition: A Scaffold for Diverse Targets

The conformational rigidity and metabolic stability of the cyclopropyl group also make it an attractive scaffold for the design of enzyme inhibitors. Derivatives of this compound have been explored as inhibitors of a variety of enzymes, including:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway and is a validated target for immunosuppressive and anti-inflammatory drugs. Acrylamide derivatives containing a cyclopropyl group have shown potent DHODH inhibitory activity.[6]

  • Hepatitis C Virus (HCV) NS3/4A Protease: This viral protease is essential for the replication of HCV. Cyclopropyl-containing amino acid derivatives have been incorporated into potent HCV protease inhibitors, such as Grazoprevir and Simeprevir.[3]

  • Caspase-1: This enzyme plays a critical role in the inflammatory response through the activation of pro-inflammatory cytokines. Triaminopyrimidine derivatives incorporating a cyclopropyl moiety have been identified as potent allosteric inhibitors of caspase-1.

IV. Challenges and Future Directions

Despite the significant promise of this compound derivatives, several challenges remain in their development and application:

  • Stereoselective Synthesis: While efficient synthetic methods exist, the development of more general and cost-effective strategies for the stereoselective synthesis of polysubstituted cyclopropane amino acids is an ongoing area of research.[5]

  • Target Selectivity: As with any drug development program, achieving high selectivity for the desired biological target while minimizing off-target effects is a critical challenge. The rigid nature of the cyclopropyl scaffold can be both an advantage and a disadvantage in this regard, as it may limit the molecule's ability to adapt to subtle differences between related protein targets.

  • Expanding the Therapeutic Landscape: While these derivatives have shown promise in several areas, further exploration of their potential against a broader range of biological targets is warranted. This includes their application in areas such as oncology, infectious diseases, and metabolic disorders.

The future of this field lies in the development of novel synthetic methodologies that allow for greater diversification of the cyclopropane core. The integration of computational modeling and structure-based drug design will be crucial for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, the incorporation of these unique amino acids into peptides and other biomolecules holds immense potential for the creation of novel therapeutics with improved stability and efficacy.

V. Conclusion

This compound and its derivatives represent a compelling and versatile class of molecules in modern drug discovery. The unique structural and electronic properties of the cyclopropane ring confer a range of advantages, including conformational rigidity, metabolic stability, and enhanced receptor binding. As synthetic methodologies continue to advance and our understanding of their structure-activity relationships deepens, these remarkable building blocks are poised to play an increasingly important role in the development of innovative medicines to address a wide spectrum of human diseases.

References

  • Snyder, M. A., & Cioffi, C. L. (2018). The NMDA Receptor: A Complex Target for the Treatment of Schizophrenia. In Schizophrenia - The Many Facets. IntechOpen.
  • Wikipedia contributors. (2024). N-methyl-D-aspartate receptor. In Wikipedia, The Free Encyclopedia.
  • Colorado Pressbooks Network. (n.d.). Neurotransmitters: Glutamate Receptors and Signal Transduction. In On Becoming a Neuroscientist.
  • Batt, D. G., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 39(23), 4608–4621.
  • QIAGEN. (n.d.). Glutamate Receptor Signaling. GeneGlobe.
  • Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
  • Hickey, J. L., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(15), 2639–2644.
  • Gotor-Gotor, A., et al. (2017). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. Molecules, 22(12), 2153.
  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8348–8381.

Sources

The Discovery and Application of 2-Amino-3-cyclopropylpropanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Constrained Scaffold

In the landscape of drug discovery and chemical biology, the quest for novel molecular scaffolds that impart unique conformational constraints and metabolic stability is perpetual. Non-proteinogenic amino acids, in particular, have emerged as powerful tools for modulating the properties of peptides and small molecule therapeutics. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally restricted analog of alanine, has garnered significant interest. Its cyclopropyl moiety introduces a rigid three-membered ring that can profoundly influence molecular conformation, receptor binding affinity, and resistance to enzymatic degradation. This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and biological significance of this intriguing amino acid, offering researchers and drug development professionals a comprehensive resource to leverage its potential.

The Serendipitous Discovery in Nature's Chemical Arsenal

The story of this compound, also known as L-Cyclopropylalanine, begins not in a chemist's flask, but within the intricate biochemical machinery of a mushroom. In a notable instance of natural product discovery, this unusual amino acid was first isolated from the mushroom Amanita virgineoides. The initial investigation was prompted by the observation of antifungal properties associated with extracts from this fungal species.

The isolation and characterization of this bioactive component presented a significant scientific endeavor. The process, typical for natural product chemistry, involved a series of chromatographic separations to isolate the pure compound from a complex mixture of fungal metabolites. Subsequent spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was crucial in elucidating its chemical structure as (2S)-2-amino-3-cyclopropylpropanoic acid. The determination of its absolute stereochemistry was definitively confirmed through its total synthesis, a landmark achievement that provided an unambiguous structural assignment and opened the door for further investigation.

This discovery was particularly significant as it highlighted a novel antibiotic mechanism. Further studies revealed that L-Cyclopropylalanine exhibits broad-spectrum inhibitory activity against a range of fungi and bacteria by targeting the biosynthesis of the essential amino acid L-leucine. Specifically, it acts as an inhibitor of α-isopropylmalate synthase (α-IMPS), the enzyme responsible for the rate-limiting step in the leucine biosynthetic pathway. This pathway is present in fungi and bacteria but absent in humans, making it an attractive target for the development of new antimicrobial agents with selective toxicity. The antifungal and antibacterial effects of L-Cyclopropylalanine were found to be nullified by the presence of L-leucine, providing strong evidence for its specific mode of action.

The Art of Synthesis: Crafting a Constrained Amino Acid

The natural abundance of this compound is insufficient for extensive research and development. Consequently, efficient and stereoselective synthetic routes are paramount. The initial synthesis, which also served to confirm its structure, was achieved from L-allylglycine. Since then, a variety of synthetic strategies have been developed to access this valuable building block in both racemic and enantiomerically pure forms.

Key Synthetic Strategies at a Glance
Synthetic ApproachKey FeaturesStereocontrolReference
Cyclopropanation of Alkenyl Precursors Simmons-Smith or diazo-mediated cyclopropanation of allylic glycine derivatives.Can be substrate-controlled or catalyst-controlled for enantioselectivity.
Kulinkovich Cyclopropanation Reaction of Grignard reagents with esters in the presence of a titanium catalyst to form cyclopropanols, followed by conversion to the amino acid.Can be adapted for asymmetric synthesis using chiral auxiliaries or catalysts.
Michael-induced Ring Closure (MIRC) Nucleophilic addition to an activated alkene followed by intramolecular cyclization.Stereochemistry can be controlled by the starting materials and reaction conditions.
Strecker Reaction of Cyclopropanecarbaldehydes A classic method for amino acid synthesis applied to cyclopropyl aldehydes.Generally produces racemic mixtures requiring subsequent resolution.
Detailed Protocol: Enantioselective Synthesis via Rhodium-Catalyzed Cyclopropanation

This protocol outlines a modern and efficient method for the enantioselective synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid derivatives, leveraging a chiral rhodium catalyst.

Objective: To synthesize a protected form of (S)-2-Amino-3-cyclopropylpropanoic acid with high enantiomeric excess.

Materials:

  • N-Boc-allylglycine methyl ester

  • Ethyl diazoacetate

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-BTPCP)₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-allylglycine methyl ester (1.0 eq) and the chiral rhodium catalyst (0.5-2 mol%) in anhydrous DCM.

  • Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a few drops of acetic acid. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropyl amino acid derivative.

  • Deprotection (if required): The protecting groups (Boc and methyl ester) can be removed using standard procedures (e.g., trifluoroacetic acid for Boc deprotection and lithium hydroxide for ester hydrolysis) to yield the free amino acid.

Causality of Experimental Choices:

  • Chiral Rhodium Catalyst: The choice of a chiral rhodium catalyst is the cornerstone of this enantioselective synthesis. The chiral ligands on the rhodium center create a chiral environment that directs the approach of the diazo compound to the alkene, favoring the formation of one enantiomer over the other.

  • Slow Addition of Diazoacetate: Ethyl diazoacetate is a reactive and potentially explosive compound. Slow addition ensures its concentration remains low, preventing dimerization and other side reactions, and allows for better control over the reaction temperature and enantioselectivity.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the deactivation of the catalyst and unwanted side reactions with water.

Spectroscopic and Physicochemical Characterization

Unambiguous characterization of this compound is essential for its use in research and drug development. The following table summarizes its key physicochemical properties and provides typical spectroscopic data.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White to off-white solid
CAS Number 102735-53-5 (for L-isomer)
¹H NMR (D₂O, 400 MHz) δ (ppm) ~3.8 (dd, 1H, α-H), ~1.7 (m, 1H, β-H), ~1.0 (m, 1H, cyclopropyl-H), ~0.6 (m, 2H, cyclopropyl-H₂), ~0.3 (m, 2H, cyclopropyl-H₂)
¹³C NMR (D₂O, 100 MHz) δ (ppm) ~175 (C=O), ~55 (α-C), ~35 (β-C), ~10 (cyclopropyl-CH), ~5 (cyclopropyl-CH₂)
Mass Spectrometry (ESI+) m/z 130.08 [M+H]⁺

Note: NMR chemical shifts can vary depending on the solvent and pH.

Biological Significance and Applications in Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry. Its incorporation into peptides or small molecules can lead to significant improvements in their pharmacological properties.

As a Conformational Constraint in Peptides

The rigid cyclopropyl group restricts the conformational freedom of the peptide backbone. This can lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

  • Increased Proteolytic Stability: The steric hindrance provided by the cyclopropyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

As an Enzyme Inhibitor

As demonstrated by its natural antibiotic activity, this compound can act as an enzyme inhibitor. Its structural similarity to natural amino acids allows it to bind to the active site of enzymes involved in amino acid metabolism, leading to competitive inhibition. This principle can be applied to the design of inhibitors for other enzymes implicated in disease.

Logical Flow of Application in Drug Design

DrugDesign Start Identify Bioactive Peptide or Small Molecule Lead Incorporate Incorporate this compound Start->Incorporate Properties Improved Pharmacological Properties Incorporate->Properties Stability Increased Metabolic Stability Properties->Stability Affinity Enhanced Binding Affinity Properties->Affinity Selectivity Improved Target Selectivity Properties->Selectivity Candidate Optimized Drug Candidate Properties->Candidate

Caption: Workflow for utilizing this compound in drug design.

Future Perspectives

The discovery of this compound from a natural source and the elucidation of its unique antibiotic mechanism underscore the vast potential of nature's chemical diversity. For researchers and drug developers, this constrained amino acid represents a powerful tool for rational drug design. Future research will likely focus on:

  • Exploring its incorporation into a wider range of therapeutic peptides and peptidomimetics.

  • Developing novel enzyme inhibitors based on its scaffold for various disease targets.

  • Investigating its potential as a chiral building block in the synthesis of complex small molecules.

As our understanding of the interplay between molecular conformation and biological activity deepens, the strategic application of unique building blocks like 2-Amino-3-cyclopropyl

2-Amino-3-cyclopropylpropanoic acid safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Amino-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Unique Building Block

This compound is a non-proteinogenic amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug discovery.[1][2] Its structure, which incorporates a cyclopropyl ring, offers a unique conformational rigidity that can be advantageous in designing novel therapeutic agents and peptide-based drugs.[3] The cyclopropyl moiety is increasingly utilized in drug development to enhance metabolic stability, improve potency, and reduce off-target effects.[4][5] However, the introduction of this strained ring system also necessitates a thorough understanding of the compound's specific safety profile and potential hazards.

This guide provides a comprehensive technical overview of the safety and hazards associated with this compound. As Senior Application Scientists, our goal is to move beyond mere data recitation and provide a synthesized, field-proven perspective on risk assessment and safe handling, grounded in authoritative data.

Section 1: Core Chemical Identity and Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior, potential for exposure, and appropriate handling and storage conditions.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid PubChem[6]
CAS Number 102735-53-5 PubChem[6], Sigma-Aldrich[7]
Molecular Formula C₆H₁₁NO₂ PubChem[6]
InChIKey XGUXJMWPVJQIHI-YFKPBYRVSA-N PubChem[6], Sigma-Aldrich[7]

| Synonyms | L-Cyclopropylalanine, (S)-3-Cyclopropylalanine | PubChem[6] |

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 129.16 g/mol PubChem[6]
Physical Form White to Yellow Solid Synthonix Corporation via Sigma-Aldrich[7]
Solubility Water: 80 mg/mL (Sonication recommended) TargetMol[1]

| Storage Temperature | Room Temperature; Long-term: Cool, dry place | Synthonix Corporation via Sigma-Aldrich[7], AK Scientific, Inc.[8] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is consistently classified as an irritant.[6]

Table 3: GHS Hazard Classification Summary

Hazard Class Hazard Category Hazard Statement GHS Code Source
Skin Corrosion/Irritation Category 2 Causes skin irritation H315 PubChem[6], AK Scientific, Inc.[8]
Serious Eye Damage/Eye Irritation Category 2A Causes serious eye irritation H319 PubChem[6], AK Scientific, Inc.[8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 | PubChem[6], AK Scientific, Inc.[8] |

The following diagram illustrates the logical flow from substance identification to the required GHS pictograms and signal words.

GHS_Workflow substance Substance This compound hazards Hazard Identification Skin Irritation (Cat. 2) Eye Irritation (Cat. 2A) Respiratory Irritation (STOT SE 3) substance->hazards pictogram GHS Pictogram Exclamation Mark hazards->pictogram signal Signal Word Warning hazards->signal statements Hazard Statements (H-Codes) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation hazards->statements

GHS Hazard Identification Flow

Section 3: Toxicological Profile: Beyond the H-Codes

While GHS classifications provide essential warnings, a deeper toxicological understanding is critical for drug development professionals. The primary hazards are irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[6][8] Symptoms of exposure can include redness, itching, and inflammation of the skin and eyes, and irritation of the respiratory tract.[8]

Currently, there is limited publicly available data on acute oral or dermal toxicity, carcinogenicity, or mutagenicity for this specific compound.[9][10] However, the presence of the cyclopropyl group warrants a more nuanced discussion from a drug metabolism perspective.

Metabolic Considerations of the Cyclopropyl Moiety: The cyclopropyl ring is often incorporated into drug candidates to block oxidative metabolism and enhance metabolic stability due to the high C-H bond dissociation energy.[11] This makes the ring less susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.[11]

However, the strained ring system is not inert. In some molecular contexts, the cyclopropyl group, particularly when attached to an amine, can be a site of metabolism.[11] This can lead to NADPH-dependent oxidation, ring-opening, and the formation of reactive metabolites, which may subsequently form glutathione (GSH) conjugates.[11] While this has not been documented specifically for this compound in available literature, it represents a theoretical metabolic pathway that researchers should consider during preclinical development.

Metabolic_Pathway Compound 2-Amino-3-cyclopropylpropanoic Acid Pathway1 Pathway 1: Metabolic Stability Compound->Pathway1 Intended Effect Pathway2 Pathway 2: Potential Bioactivation Compound->Pathway2 Theoretical Risk Block High C-H bond energy blocks CYP-mediated oxidation Pathway1->Block Oxidation CYP-mediated Oxidation of Strained Ring Pathway2->Oxidation Outcome1 Increased Half-Life Reduced Clearance Block->Outcome1 Reactive Reactive Metabolite (e.g., ring-opening) Oxidation->Reactive

Metabolic Considerations of the Cyclopropyl Group

This dual nature—offering stability while carrying a potential for bioactivation—is a critical insight. It underscores the importance of thorough metabolite identification studies for any drug candidate containing this moiety.

Section 4: Occupational Exposure and Safe Handling Protocols

Given the compound's irritant nature, establishing and adhering to strict safe handling protocols is paramount to protecting laboratory personnel. The following steps represent a self-validating system for minimizing exposure.

Step-by-Step Safe Handling and Storage Protocol:

  • Engineering Controls Assessment:

    • Causality: To prevent inhalation of dust particles, all weighing and handling of the solid compound must be performed in a well-ventilated area.

    • Action: Use a certified chemical fume hood or a ventilated balance enclosure. Ensure the ventilation system is functioning correctly before beginning work.[8][9]

  • Personal Protective Equipment (PPE) Selection:

    • Causality: To prevent skin and eye irritation, direct contact must be avoided.

    • Action:

      • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[12]

      • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the compound.[9]

      • Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing.[8]

  • Handling and Use:

    • Causality: Minimize the generation of dust to reduce inhalation risk. Avoid cross-contamination of work surfaces.

    • Action: Avoid creating dust when handling.[9] Wash hands thoroughly after handling, even if gloves were worn.[8][12] Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage:

    • Causality: Improper storage can lead to degradation or reaction with incompatible materials.

    • Action: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][12]

Section 5: Emergency Procedures

Preparedness for accidental exposure or release is a non-negotiable component of laboratory safety.

First-Aid Measures:

  • Inhalation: If inhaled, immediately remove the person to fresh air. If the individual is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[8][12]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[8][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8][12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Exposure_Response exposure Accidental Exposure (e.g., Skin Contact) step1 Step 1: Isolate & Remove Remove contaminated clothing immediately. exposure->step1 step2 Step 2: Decontaminate Flush skin with copious amounts of soap and water for 15+ minutes. step1->step2 step3 { Step 3: Assess | Does irritation persist?} step2->step3 step4a Outcome: Seek Medical Attention step3->step4a Yes step4b Outcome: Monitor step3->step4b No

Workflow for Accidental Skin Exposure

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: During a fire, irritating and toxic gases, such as carbon oxides and nitrogen oxides, may be generated through thermal decomposition.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE as detailed in Section 4. Ensure adequate ventilation and keep unprotected personnel away.[8][9]

  • Environmental Precautions: Prevent the product from entering drains, soil, or other waterways.[8]

  • Containment and Cleaning: Carefully sweep up or vacuum the spilled solid material, avoiding dust formation. Place the material into a suitable, labeled container for disposal.[8][9]

Section 6: Environmental Hazards and Disposal

Currently, there is insufficient data to classify this compound as hazardous to the aquatic environment.[14][15] However, this lack of data does not equate to an absence of risk. Standard best practices for chemical disposal must be followed.

  • Waste Treatment: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[8][15] Do not allow it to be released into the environment. All local, state, and federal regulations for chemical waste disposal must be strictly followed.

Conclusion

This compound is a valuable research chemical whose primary, well-documented hazards are irritation to the skin, eyes, and respiratory system. These risks can be effectively managed through the diligent application of standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment. For professionals in drug development, it is also prudent to recognize the theoretical potential for metabolism of the cyclopropyl ring, which reinforces the need for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies for any new chemical entity incorporating this moiety. A proactive and informed approach to safety is essential for both personnel protection and the integrity of scientific research.

References

  • Title: (2S)
  • Title: MSDS of (S)-2-Amino-3-cyclohexylpropionic acid Source: Capot Chemical URL:[Link]
  • Title: this compound | C6H11NO2 | CID 519178 Source: PubChem, National Center for Biotechnology Inform
  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed, N
  • Title: Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) Source: Carl ROTH URL:[Link]
  • Title: Material Safety Data Sheet according to Regulation (EC) No. 1907/2006 Source: COMPO EXPERT URL:[Link]
  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL:[Link]
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ACS Publications, Journal of Medicinal Chemistry URL:[Link]
  • Title: The Role of Amino Acid Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic

Sources

An In-depth Technical Guide to 2-Amino-3-cyclopropylpropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the cyclopropyl ring imparts unique structural and electronic properties, offering a valuable scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physicochemical properties, biological activity, and applications as a versatile building block in the development of innovative pharmaceuticals. Detailed experimental protocols, mechanistic insights, and a thorough review of the current literature are presented to serve as a vital resource for researchers in the field.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, is a recurring motif in numerous clinically successful drugs and natural products.[1][2][3] Its unique stereoelectronic properties, including coplanarity of the three carbon atoms, shortened C-C bonds with enhanced π-character, and stronger C-H bonds, make it a valuable tool for medicinal chemists.[2] The rigid nature of the cyclopropyl group can enforce a specific conformation upon a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.[4] This conformational restriction can also improve metabolic stability by shielding susceptible bonds from enzymatic degradation, a critical consideration in drug design.[5]

This compound, also known as cyclopropylalanine, is an unnatural amino acid that effectively leverages these properties. As a derivative of the natural amino acid alanine, it can be incorporated into peptides and small molecules to introduce conformational rigidity and explore new chemical space. This guide will delve into the technical details of this valuable building block, providing the necessary information for its synthesis, characterization, and strategic application in drug discovery programs.

Physicochemical Properties and Characterization

The (S)-enantiomer of this compound is the most commonly utilized form in biochemical and pharmaceutical research.[2][6] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
CAS Number 102735-53-5[2][7]
Appearance White to off-white solid[2]
Solubility Soluble in water (80 mg/mL)[8]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[8]
Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available, fully assigned spectrum for the unprotected amino acid is not readily found in the literature, data for protected intermediates and related structures provide a strong indication of the expected spectral features.

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl ring protons, typically in the upfield region (around 0-1 ppm), a multiplet for the methine proton adjacent to the amino and carboxyl groups, and signals for the methylene protons connecting the cyclopropyl ring to the chiral center.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the chiral α-carbon, the methylene carbon, and the carboxyl carbon.

Mass Spectrometry:

Mass spectrometry is a vital tool for confirming the molecular weight of the compound. For this compound, the expected monoisotopic mass is 129.078978594 Da.[7]

Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms, requires sophisticated synthetic strategies. A variety of methods have been developed for the synthesis of cyclopropyl-containing amino acids, including the Simmons-Smith reaction, transition metal-catalyzed cyclopropanations, and enzymatic reactions.[3][9] A common and effective approach involves the cyclopropanation of a dehydroalanine derivative, followed by deprotection steps.

General Synthetic Approach: Cyclopropanation of a Dehydroalanine Derivative

A representative synthetic scheme for obtaining a protected form of cyclopropylalanine is outlined in a patent describing the synthesis of cyclopropane amino acids and peptides.[10] This method involves the reaction of a protected dehydroalanine ester with diazomethane to form a pyrazoline intermediate, which then eliminates nitrogen to yield the cyclopropyl ring. Subsequent hydrolysis of the ester and removal of the protecting group affords the final amino acid.

G cluster_0 Synthesis of Protected Cyclopropylalanine start Boc-dehydroalanine-p-nitrobenzyl ester reagent1 CH₂N₂ in Et₂O start->reagent1 Cycloaddition intermediate1 Pyrazoline intermediate reagent1->intermediate1 reagent2 Heat or light intermediate1->reagent2 Nitrogen extrusion product1 Boc-cyclopropylalanine p-nitrobenzyl ester reagent2->product1 reagent3 1. NaOH, MeOH 2. Acidification product1->reagent3 Hydrolysis final_product Boc-cyclopropylalanine reagent3->final_product

Diagram 1: General synthetic workflow for Boc-cyclopropylalanine.

Detailed Experimental Protocol: Synthesis of Boc-cyclopropyl Alanine

The following protocol is adapted from the experimental procedures described in patent EP0135429A1.[10]

Step 1: Formation of the Pyrazoline Intermediate

  • Dissolve Boc-dehydroalanine-p-nitrobenzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Cool the solution in an ice bath.

  • Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) dropwise over 40 minutes.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Decompose the excess diazomethane by the addition of calcium chloride.

  • Filter the mixture and evaporate the filtrate in vacuo to yield the crude pyrazoline intermediate.

Step 2: Cyclopropanation via Nitrogen Extrusion

This step is often carried out by heating or photolysis of the pyrazoline intermediate, leading to the formation of the cyclopropane ring.

Step 3: Hydrolysis of the p-Nitrobenzyl Ester

  • Dissolve the Boc-cyclopropylalanine p-nitrobenzyl ester (1 equivalent) in methanol (MeOH).

  • Add 1N sodium hydroxide (NaOH) (2 equivalents) at room temperature and stir for 3 hours.

  • Add water and remove the MeOH in vacuo.

  • Wash the aqueous residue with diethyl ether (Et₂O) to remove p-nitrobenzyl alcohol.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a 10% citric acid solution.

  • Saturate the mixture with sodium chloride (NaCl) and extract with ethyl acetate (AcOEt).

  • Wash the combined organic extracts with saturated NaCl solution, dry over sodium sulfate (Na₂SO₄), and evaporate in vacuo.

  • Recrystallize the resulting solid from AcOEt-n-hexane to afford Boc-cyclopropyl Alanine as colorless needles.[11]

Step 4: Deprotection of the Boc Group

The final deprotection of the Boc group can be achieved under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to yield this compound.

Biological Activity and Mechanism of Action

The primary biological activity of interest for this compound and its derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor.[12] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[13] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders.

Cyclopropyl-containing amino acids have been investigated as both agonists and antagonists of the NMDA receptor. For instance, the four configurational isomers of D-3,4-cyclopropylglutamate have been shown to act as agonists at the NMDA receptor, with one isomer exhibiting potency similar to the endogenous agonist, L-glutamate.[1] Conversely, other cyclopropyl analogues have been synthesized and evaluated as competitive antagonists for the NMDA receptor.[12] This dual potential highlights the versatility of the cyclopropyl scaffold in modulating NMDA receptor function.

The mechanism of action for these compounds typically involves their binding to the glutamate or glycine binding sites on the NMDA receptor complex, thereby either activating or inhibiting ion channel opening. The rigid conformation imposed by the cyclopropyl ring is thought to be a key determinant of the specific interaction with the receptor subtypes.

G cluster_0 NMDA Receptor Modulation by Cyclopropyl Amino Acids ligand This compound or its derivatives receptor NMDA Receptor ligand->receptor Binds to binding_site Glutamate or Glycine Binding Site receptor->binding_site at the channel Ion Channel binding_site->channel Modulates effect Agonism or Antagonism channel->effect

Diagram 2: Proposed mechanism of action at the NMDA receptor.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable building block in drug discovery. Its incorporation into small molecules and peptides can lead to compounds with improved pharmacological profiles.

Conformationally Constrained Peptidomimetics

One of the primary applications of this amino acid is in the design of peptidomimetics. By replacing natural amino acid residues with cyclopropylalanine, researchers can introduce conformational constraints that can lock the peptide into a bioactive conformation, leading to increased potency and selectivity.[5] Furthermore, the unnatural nature of this amino acid can enhance resistance to proteolytic degradation, thereby improving the pharmacokinetic properties of the peptide therapeutic.

Scaffolds for Novel Neurological and Psychiatric Drugs

Given the interaction of cyclopropyl amino acids with the NMDA receptor, this compound serves as a key starting point for the development of novel drugs targeting neurological and psychiatric conditions where NMDA receptor dysfunction is implicated.[12] These include conditions such as depression, schizophrenia, and neurodegenerative diseases.

Case Study: Cyclopropyl-Containing Drugs in Clinical Development

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. Its unique structural features, conferred by the cyclopropyl ring, provide a powerful tool for the design of conformationally constrained molecules with improved pharmacological properties. The synthetic routes to this compound, while requiring careful execution, are well-established, allowing for its accessibility to the research community. Its demonstrated interaction with the NMDA receptor makes it a particularly attractive scaffold for the development of novel therapeutics for a range of central nervous system disorders. As our understanding of the intricate roles of conformational constraint in molecular recognition continues to grow, the importance of building blocks like this compound in the future of drug design is set to increase.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance.
  • Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists. PubMed.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.
  • Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. PubMed.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Publications.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications.
  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. 2024; 21(02): 212.
  • Synthesis of Boc-cyclopropyl Alanine. PrepChem.com.
  • The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC.
  • (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications.
  • Amino Acids in the Development of Prodrugs. PMC.
  • Pharmacology of NMDA Receptors. NCBI.
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI.
  • Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. Google Patents.
  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
  • ¹³C NMR Chemical Shifts. Organic Chemistry Data.
  • Enantioselective Synthesis of β-amino acids: A Review. Semantic Scholar.
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β²,²-amino Acid Derivatives. PMC.
  • NMDA receptor. Wikipedia.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Clinical Trial Phases: What Happens in Phase 0, I, II, III, and IV. Healthline.

Sources

A Comprehensive Technical Guide to the Enantiomers of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the (R)- and (S)-enantiomers of 2-amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The guide covers the fundamental principles of its stereochemistry, detailed protocols for asymmetric synthesis and chiral separation, a comparative analysis of its physicochemical properties, and an investigation into its potential biological activities. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, offering both theoretical insights and practical, field-proven methodologies.

Introduction

The introduction of conformational constraints into bioactive molecules is a powerful strategy in drug design for enhancing potency, selectivity, and metabolic stability. Cyclopropyl rings, with their unique steric and electronic properties, are frequently incorporated into amino acid scaffolds to achieve this. This compound, a cyclopropyl analogue of alanine, represents a key building block in this endeavor. As a chiral molecule, it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to selectively synthesize and analyze each enantiomer is paramount for the development of safe and effective therapeutics. This guide will delve into the critical aspects of working with the enantiomers of this compound, providing a comprehensive resource for researchers in the field.

Physicochemical Properties of (R)- and (S)-2-Amino-3-cyclopropylpropanoic Acid

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[1] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[2][3][4] The specific rotation, a standardized measure of this activity, is equal in magnitude but opposite in direction for a pair of enantiomers.

Property(S)-2-Amino-3-cyclopropylpropanoic acid(R)-2-Amino-3-cyclopropylpropanoic acid
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂
Molecular Weight 129.16 g/mol [5][6]129.16 g/mol
CAS Number 102735-53-5[5][6][7]Not available
Appearance White to off-white solid[7]Not available
Melting Point Decomposes in the range of 200-300°C (typical for amino acids)[1]Decomposes in the range of 200-300°C (expected)
Specific Rotation ([α]D) Data not consistently available in public sources.Data not consistently available in public sources.
Solubility Soluble in water (80 mg/mL, sonication recommended)[6]Expected to be soluble in water.

Asymmetric Synthesis Strategies

The stereoselective synthesis of the individual enantiomers of this compound is a key challenge. Several asymmetric synthesis strategies can be employed, broadly categorized into chiral pool synthesis, chiral auxiliary-mediated synthesis, and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis

This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8][9][10] After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are common examples of effective chiral auxiliaries.

Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis:

G Prochiral Prochiral Substrate Coupling Coupling Reaction Prochiral->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Intermediate Diastereomeric Intermediate Coupling->Intermediate Stereoselective Stereoselective Reaction (e.g., Alkylation, Cyclopropanation) Intermediate->Stereoselective Diastereomers Separated Diastereomers Stereoselective->Diastereomers Cleavage Auxiliary Cleavage Diastereomers->Cleavage Product Enantiomerically Pure Product Cleavage->Product Recycle Recycled Auxiliary Cleavage->Recycle Recycle

Figure 1. General workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Asymmetric Synthesis using an Evans Oxazolidinone Auxiliary (Conceptual)

This protocol is a conceptual adaptation based on established methods for the synthesis of similar amino acids.[11]

  • Acylation: React the desired chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide (e.g., 3-cyclopropylpropanoyl chloride) in the presence of a base (e.g., n-butyllithium) to form the N-acyloxazolidinone. Causality: The bulky chiral auxiliary will shield one face of the enolate formed in the next step.

  • Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to generate the corresponding enolate.

  • Asymmetric Electrophilic Amination: Introduce an electrophilic nitrogen source (e.g., di-tert-butyl azodicarboxylate) to the enolate. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide, to yield the desired enantiomer of this compound. The chiral auxiliary can often be recovered and reused.

Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical approach to enantioselective synthesis. These methods utilize a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of cyclopropyl amino acids, methods such as catalytic asymmetric cyclopropanation of a suitable alkene precursor are promising.[5]

Conceptual Workflow for Catalytic Asymmetric Cyclopropanation:

G Alkene Alkene Precursor Reaction Cyclopropanation Reaction Alkene->Reaction Diazo Diazo Reagent Diazo->Reaction Catalyst Chiral Catalyst (e.g., Rh or Cu complex) Catalyst->Reaction Catalytic Amount Product Enantiomerically Enriched Cyclopropyl Amino Acid Reaction->Product

Figure 2. General workflow for catalytic asymmetric cyclopropanation.

Chiral Separation and Analysis

The analysis of the enantiomeric purity of this compound is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the methods of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][12] For amino acids, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are widely used and offer broad applicability.[13]

  • Macrocyclic Glycopeptide CSPs: Antibiotics like teicoplanin and vancomycin are effective for separating underivatized amino acids.[14][15][16]

  • Crown Ether-based CSPs: These are particularly useful for the separation of primary amines and amino acids.[13][17]

Experimental Protocol: Chiral HPLC Method Development (General Approach)

  • Column Screening: Screen a variety of chiral columns from the categories mentioned above to identify a CSP that shows baseline separation of the enantiomers.

  • Mobile Phase Optimization:

    • Normal Phase: Typically employs mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol). The ratio of these solvents is adjusted to optimize resolution and retention time.

    • Reversed Phase: Utilizes aqueous mobile phases with an organic modifier (e.g., methanol, acetonitrile) and often an additive like trifluoroacetic acid (TFA) to improve peak shape.

  • Parameter Optimization: Fine-tune other parameters such as flow rate, column temperature, and detection wavelength (UV or mass spectrometry) to achieve optimal separation.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent).[18] The same types of chiral stationary phases used in HPLC are generally applicable to SFC.[13]

Conceptual Workflow for Chiral SFC Analysis:

G Sample Racemic Sample Injection SFC SFC System (Supercritical CO₂ + Co-solvent) Sample->SFC Column Chiral Column SFC->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram

Figure 3. General workflow for chiral SFC analysis.

Biological and Pharmacological Profile (Hypothesized)

While direct pharmacological data for the enantiomers of this compound is limited in the public domain, its structural similarity to endogenous amino acids and other pharmacologically active compounds allows for informed hypotheses about its potential biological targets.

Potential as a Glutamate Receptor Ligand

The structural resemblance to glutamate suggests that these enantiomers could interact with glutamate receptors, which are crucial for synaptic transmission in the central nervous system. These receptors are broadly divided into ionotropic (iGluRs) and metabotropic (mGluRs) receptors.

  • NMDA Receptors: As analogues of amino acids, the (R)- and (S)-enantiomers could potentially act as agonists or antagonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of iGluR.[3][19][20] The stereochemistry at the alpha-carbon is often a critical determinant of activity at NMDA receptors.

  • Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are classified into three groups (I, II, and III). Ligands for mGluRs often have constrained conformations, making the rigid cyclopropyl group a potentially favorable structural motif.[14][21][22] The (R)- and (S)-enantiomers could exhibit differential selectivity and potency for various mGluR subtypes.[23]

The distinct three-dimensional structures of the (R)- and (S)-enantiomers would likely lead to different binding affinities and functional activities at these receptor subtypes, underscoring the importance of studying each enantiomer in isolation.

Conclusion

The enantiomers of this compound represent valuable and versatile building blocks for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key considerations for researchers working with these compounds, from their fundamental physicochemical properties to strategies for their stereoselective synthesis and analysis. While there are existing gaps in the publicly available data, particularly regarding specific, optimized protocols and detailed pharmacological profiles, the conceptual frameworks and general methodologies presented here offer a solid foundation for further research and development. The principles of asymmetric synthesis and chiral separation discussed are broadly applicable and can be adapted to achieve the desired enantiomeric purity. Future studies elucidating the distinct biological activities of the (R)- and (S)-enantiomers will be crucial in unlocking their full therapeutic potential.

References

  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem. (URL: [Link])
  • Chiral HPLC and SFC Columns - Columnex LLC. (URL: [Link])
  • N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid - PubMed. (URL: [Link])
  • Asymmetric Synthesis. (URL: [Link])
  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem. (URL: [Link])
  • Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - NCBI - NIH. (URL: [Link])
  • Selective agonists at group II metabotropic glutamate receptors: synthesis, stereochemistry, and molecular pharmacology of (S)- and (R)-2-amino-4-(4-hydroxy[5][6][7]thiadiazol-3-yl)butyric acid - PubMed. (URL: [Link])
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. (URL: [Link])
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (URL: [Link])
  • Specific Rot
  • Chiral auxiliary - Wikipedia. (URL: [Link])
  • The metabotropic glutamate (mGLU)2/3 receptor antagonist LY341495 [2S-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.
  • Asymmetric Synthesis - University of York. (URL: [Link])
  • This compound | C6H11NO2 | CID 519178 - PubChem. (URL: [Link])
  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (URL: [Link])
  • 3.6: Optical Activity - Chemistry LibreTexts. (URL: [Link])
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: [Link])
  • Chiral HPLC Separ
  • (R)
  • 5.3: Optical Activity - Chemistry LibreTexts. (URL: [Link])
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL: [Link])
  • 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066 - PubChem. (URL: [Link])
  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus - PubMed. (URL: [Link])
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (URL: [Link])
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchG
  • Chiral resolution methods and the integration of a racemization step....
  • US4379941A - Resolution of racemic amino acids - Google P
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (URL: [Link])
  • Pharmacology of NMDA Receptors - NCBI. (URL: [Link])

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, precision in chemical nomenclature is not merely a matter of convention; it is the bedrock of scientific communication, ensuring reproducibility and unambiguous identification of molecular entities. This guide provides a comprehensive technical analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the non-proteinogenic amino acid, 2-Amino-3-cyclopropylpropanoic acid. Beyond simply stating the name, we will deconstruct the systematic naming conventions, explore the molecule's stereochemistry, and provide practical, field-proven insights into its characterization.

Introduction: The Significance of a Non-Canonical Amino Acid

This compound, often referred to by its common name, L-Cyclopropylalanine when in its (S)-configuration, is a fascinating structural analog of the natural amino acid alanine.[1] Its incorporation into peptides and small molecule therapeutics is a key strategy for introducing conformational rigidity and novel steric properties. The cyclopropyl group, a strained three-membered ring, can significantly influence peptide secondary structure and improve metabolic stability, making this compound a valuable building block in medicinal chemistry.[2] An unambiguous and universally understood naming system is therefore paramount for its study and application.

Deconstructing the IUPAC Name: A Systematic Approach

The systematic name, This compound , is derived following the established rules of IUPAC nomenclature for organic compounds, specifically for α-amino acids.[3][4] Let's dissect this name to understand the causality behind its structure.

Identifying the Principal Functional Group and Parent Chain

According to IUPAC priority rules, the carboxylic acid (-COOH) is the principal functional group, and thus it dictates the suffix of the name.[5] The longest continuous carbon chain containing this group is a three-carbon chain, which forms the parent alkane name "propane." With the carboxylic acid as the principal group, the suffix becomes "-oic acid," leading to the parent name propanoic acid .[4][6]

Numbering the Carbon Chain

The carbon atom of the carboxyl group is assigned as locant 1 (C1).[4] The chain is then numbered sequentially. Therefore, the α-carbon (the carbon atom bonded to both the amino and carboxyl groups) is C2, and the subsequent carbon is C3.

Identifying and Locating Substituents

Two substituents are present on this propanoic acid backbone:

  • An amino group (-NH₂) is attached to the C2 position.

  • A cyclopropyl group is attached to the C3 position.

These substituents are listed in alphabetical order in the IUPAC name.

This systematic process is visualized in the diagram below.

Caption: Logical workflow for deriving the IUPAC name.

Stereochemistry: The Critical (S) and (R) Designation

The α-carbon (C2) of this compound is a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The absolute configuration at this center is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

  • (S)-2-Amino-3-cyclopropylpropanoic acid: This is the enantiomer most commonly used in peptide synthesis, corresponding to the "L" configuration typical of natural amino acids.[1]

  • (R)-2-Amino-3-cyclopropylpropanoic acid: This corresponds to the "D" configuration.

The stereochemical descriptor is placed in parentheses at the beginning of the name. If a sample is a mixture of both enantiomers in equal amounts (a racemic mixture), the name is written without a stereochemical descriptor.

The chemical structure, highlighting the chiral center, is shown below.

Caption: Structure of the (S)-enantiomer with the chiral center (Cα*) indicated.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of this compound. The following table summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[1]
Molecular Weight 129.16 g/mol PubChem[1]
CAS Number 102735-53-5 ((S)-enantiomer)ChemSrc[7]
Appearance White to off-white solidTargetMol
Solubility Soluble in waterTargetMol
Predicted LogP -1.9PubChem[1]

Experimental Protocol: Chiral HPLC Analysis

Ensuring the enantiomeric purity of a chiral compound is a critical step in drug development. The following protocol outlines a robust method for the chiral separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC). This method provides a self-validating system to confirm the stereochemical identity of the material.

Principle and Rationale

This method utilizes a chiral stationary phase (CSP) to achieve separation. CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation and quantification. A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is particularly effective for the direct analysis of underivatized amino acids due to its ability to engage in multiple types of chiral recognition interactions (e.g., hydrogen bonding, ionic interactions, and steric repulsion).[6]

Step-by-Step Methodology
  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm particle size. The choice of this column is based on its demonstrated broad selectivity for underivatized amino acids.[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol:Water:Formic Acid (80:20:0.1, v/v/v) .

    • Causality: The methanol acts as the primary organic modifier. Water is necessary for the solubility of the polar amino acid. Formic acid is added to suppress the ionization of the carboxylic acid group and protonate the amino group, which can lead to sharper peaks and improved interaction with the stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Maintaining a constant temperature is crucial for reproducible retention times.

    • Detection Wavelength: 210 nm. Amino acids without strong chromophores exhibit absorbance in the low UV range.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

The expected workflow for this analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MP Mobile Phase Preparation (MeOH/H₂O/Formic Acid) SP Sample Preparation (Dissolve in Mobile Phase) MP->SP Inj Inject Sample onto Chiral HPLC Column SP->Inj Sep Separation of Enantiomers Inj->Sep Det UV Detection (210 nm) Sep->Det Chrom Generate Chromatogram Det->Chrom Quant Quantify Peak Areas & Calculate % ee Chrom->Quant

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The IUPAC name (S)-2-Amino-3-cyclopropylpropanoic acid is a precise descriptor of a molecule of growing importance in the pharmaceutical sciences. Its construction is a logical application of systematic nomenclature rules that account for the parent chain, substituents, and stereochemistry. For the practicing scientist, a thorough understanding of this nomenclature, combined with robust analytical methods for characterization and purity assessment, is essential for advancing research and development. The methodologies and principles outlined in this guide provide a framework for the confident and accurate use of this valuable chemical entity.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624. [Link]
  • IUPAC. (n.d.).
  • IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance. [Link]
  • Chemsrc. (2025). 3-Cyclopropyl-L-alanine | CAS#:102735-53-5. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951383, (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem. [Link]

Sources

A Technical Guide to the Solubility of 2-Amino-3-cyclopropylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid of increasing interest in pharmaceutical and biochemical research. This document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore its solubility in aqueous and organic solvents, provide detailed, field-tested experimental protocols for accurate solubility determination, and discuss the causal factors behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound's solubility characteristics to facilitate its use in synthesis, formulation, and biological assays.

Introduction: The Significance of this compound

This compound, an analogue of the proteinogenic amino acid alanine, incorporates a cyclopropyl group. This structural modification imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Understanding its solubility is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation for in vitro and in vivo studies.

This guide will provide both established solubility data and a predictive framework based on the well-understood behavior of analogous amino acids.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
AppearanceWhite to off-white solid[1]
IUPAC Name(2S)-2-amino-3-cyclopropylpropanoic acid

The presence of both a carboxylic acid and an amino group means that this compound exists as a zwitterion at physiological pH. This ionic character is a primary determinant of its solubility profile.

Solubility Profile of this compound

The solubility of an amino acid is dictated by the interplay between its polar, zwitterionic head group and the character of its side chain. The cyclopropyl group in this compound introduces a non-polar, aliphatic character.

Quantitative Solubility Data

Experimentally determined solubility data for this compound is available for a limited number of solvents.

SolventSolubility (mg/mL)Molar Solubility (M)CommentsSource
Water1000.774Ultrasonic assistance may be required.[1]
Water800.619Sonication is recommended.[2]
Dimethyl Sulfoxide (DMSO)400.310
Expected Solubility in Other Common Laboratory Solvents

Expected Solubility Ranking (High to Low):

  • Water: Highest solubility due to the favorable interactions between the polar water molecules and the zwitterionic amino acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Low to moderate solubility. While these solvents can hydrogen bond, their lower dielectric constant compared to water makes them less effective at solvating the charged zwitterionic form. Studies on L-alanine show that its solubility decreases significantly in alcohols compared to water.[3] For L-alanine, the solubility in ethanol is very low.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Very low solubility. These solvents lack the ability to donate hydrogen bonds, further reducing their interaction with the amino acid. L-alanine exhibits very low solubility in acetone and ethyl acetate.[3]

  • Non-Polar Solvents (e.g., Diethyl Ether, Hexane, Toluene): Insoluble. The large difference in polarity between the zwitterionic amino acid and the non-polar solvent prevents dissolution. L-alanine is reported to be insoluble in diethyl ether.

This predictive framework is crucial for designing initial screening experiments for reaction and purification solvent systems.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for any research or development endeavor. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

The Isothermal Equilibrium Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It relies on allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature, followed by quantification of the dissolved solute in a saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent vial Seal vial prep_solvent->vial agitation Agitate at constant temperature (e.g., 25°C) vial->agitation time Allow to equilibrate (24-72 hours) agitation->time settle Allow solid to settle time->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through 0.22 µm syringe filter sample->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify

Caption: Isothermal Equilibrium Shake-Flask Method Workflow.

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial.

    • Add a precise volume of the desired solvent to the vial.

    • Causality: Using an excess of the solid ensures that the resulting solution is saturated at equilibrium. A sealed vial prevents solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. The extended agitation time allows the dissolution and precipitation processes to reach a dynamic equilibrium. A preliminary time-to-equilibrium study should be performed to validate the chosen duration.

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • For fine suspensions, centrifugation at the same constant temperature can be used to facilitate separation.

    • Causality: Complete separation of the solid and liquid phases is essential to avoid aspirating solid particles during sampling, which would lead to an overestimation of solubility.

  • Sampling and Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean vial.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

    • Causality: Filtering removes any remaining microscopic solid particles. The choice of analytical method depends on the solvent and the required sensitivity.

Analytical Quantification Methods

The choice of analytical method is critical for obtaining accurate solubility data.

HPLC is a highly specific and sensitive method for quantifying amino acids.

  • Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the analyte is separated based on its affinity for the stationary and mobile phases. Detection is typically achieved using a UV detector after pre-column or post-column derivatization, as amino acids themselves have poor UV absorbance.

  • Self-Validation: A calibration curve with known concentrations of this compound must be prepared in the same solvent as the sample. The linearity of the calibration curve (R² > 0.99) validates the method's accuracy in the concentration range of interest.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification filtrate Saturated Filtrate dilute Dilute if necessary filtrate->dilute derivatize Derivatize (optional) dilute->derivatize inject Inject onto HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV/FLD Detection separate->detect peak_area Integrate Peak Area detect->peak_area calibration Compare to Calibration Curve peak_area->calibration concentration Determine Concentration calibration->concentration

Caption: HPLC Quantification Workflow for Solubility.

For a simpler, though less specific, quantification method, UV-Vis spectrophotometry can be used following derivatization with a chromogenic reagent like ninhydrin.

  • Principle: Ninhydrin reacts with primary amino acids to produce a deep purple compound (Ruhemann's purple) that can be quantified by measuring its absorbance at approximately 570 nm.

  • Self-Validation: A standard curve of known concentrations of this compound reacted with ninhydrin must be generated. The absorbance of the unknown sample is then used to determine its concentration from this curve.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of this compound. We have presented the known quantitative solubility data in water and DMSO and provided a predictive framework for its solubility in other common organic solvents based on the behavior of analogous amino acids. The detailed experimental protocols for the isothermal equilibrium shake-flask method, coupled with robust analytical techniques like HPLC, offer a self-validating system for generating accurate and reliable solubility data.

For researchers and drug development professionals, a thorough understanding and experimental determination of the solubility of this compound is not merely a preliminary step but a foundational pillar for the successful development of novel therapeutics and chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5950, L-Alanine. [Link]
  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Wang, P., et al. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K.
  • Needham, T. E., Jr., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]
  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]
  • Needham, T. E., Jr., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565–567. [Link]
  • Goudreau, N., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 16(16), 4252-4255. [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-3-cyclopropylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and reliable methodologies for the synthesis of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Two primary synthetic strategies are presented: a highly stereoselective enzymatic route employing reductive amination, and a versatile chemical approach based on asymmetric cyclopropanation. This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and expected characterization data to facilitate the successful synthesis and verification of this valuable compound.

Introduction

Unnatural amino acids (UAAs) are pivotal building blocks in modern pharmaceutical research, offering the ability to introduce unique structural and functional motifs into peptides and small molecules.[1][2][3] this compound, a conformationally constrained analog of alanine, has garnered considerable attention due to the presence of the cyclopropyl group. This moiety can impart favorable properties to drug candidates, including enhanced metabolic stability, improved binding affinity, and controlled peptide secondary structure.[4] The stereoselective synthesis of this compound is crucial, as the biological activity of chiral molecules is often enantiomer-dependent.[2]

This application note presents two distinct and effective strategies for the synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid:

  • Enzymatic Synthesis via Asymmetric Reductive Amination: A green and highly selective method that utilizes an engineered enzyme system to convert an α-keto acid precursor directly to the desired chiral amino acid.

  • Chemical Synthesis via Asymmetric Cyclopropanation: A flexible chemical approach that allows for the construction of the cyclopropane ring on a dehydroalanine derivative with high stereocontrol.

Method 1: Enzymatic Synthesis via Asymmetric Reductive Amination

This chemoenzymatic route offers excellent enantioselectivity and operates under mild, environmentally benign conditions. The core of this method is the reductive amination of cyclopropylglyoxylic acid catalyzed by leucine dehydrogenase, coupled with an enzymatic cofactor regeneration system.[5][6]

Scientific Rationale

The enzymatic approach mimics a natural biosynthetic pathway. Leucine dehydrogenase, an NAD⁺-dependent enzyme, catalyzes the stereospecific addition of an amino group from ammonia to the α-keto acid.[7] To drive the reaction to completion, the expensive NADH cofactor is continuously regenerated from NAD⁺ by a second enzyme, formate dehydrogenase, which oxidizes formate to carbon dioxide.[1][8] This coupled enzyme system allows for high conversion with only a catalytic amount of the nicotinamide cofactor.

Experimental Workflow

cluster_0 Upstream: Precursor Synthesis cluster_1 Core: Biocatalytic Reductive Amination cluster_2 Downstream: Product Isolation & Purification Start Cyclopropyl Methyl Ketone Oxidation Permanganate Oxidation Start->Oxidation KMnO4, K2CO3 Precursor Cyclopropylglyoxylic Acid Oxidation->Precursor Enzymatic_Reaction Reductive Amination (Leucine Dehydrogenase) Precursor->Enzymatic_Reaction Cofactor_Regen NADH Regeneration (Formate Dehydrogenase) Enzymatic_Reaction->Cofactor_Regen NAD+/NADH cycle Product_Formation (S)-2-Amino-3-cyclopropylpropanoic acid Enzymatic_Reaction->Product_Formation Protection N-Boc Protection Product_Formation->Protection (Boc)2O Purification Chromatography Protection->Purification Final_Product Pure (S)-2-Amino-3-cyclopropylpropanoic acid Purification->Final_Product Deprotection

Diagram 1: Workflow for the enzymatic synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid.

Detailed Protocol

Part A: Synthesis of Cyclopropylglyoxylic Acid

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) and potassium carbonate (0.2 eq) in water at 50°C, slowly add a solution of potassium permanganate (3.0 eq) in water.

  • Maintain the temperature at 50°C and stir vigorously for 3 hours.

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the dropwise addition of 3.5% hydrogen peroxide until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the residue from methanol to yield potassium cyclopropylglyoxylate as a solid.

Part B: Enzymatic Reductive Amination

  • Prepare a reaction buffer of 0.5 M ammonium formate, pH 7.5.

  • In a suitable reaction vessel, dissolve potassium cyclopropylglyoxylate (1.0 eq) in the reaction buffer.

  • Add NAD⁺ (0.001 eq) to the solution.

  • Initiate the reaction by adding recombinant leucine dehydrogenase (e.g., from Thermoactinomyces intermedius) and formate dehydrogenase (e.g., from Pichia pastoris). These enzymes can be expressed and purified from recombinant E. coli.[5][8]

  • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours, monitoring the conversion by HPLC or LC-MS.

  • Upon completion, terminate the reaction by acidifying the mixture to pH 2 with HCl.

  • Centrifuge the mixture to remove precipitated enzymes.

Part C: Purification

  • Adjust the pH of the supernatant to ~8.5 with a suitable base (e.g., NaOH).

  • To facilitate purification, protect the amino group by adding di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stirring at room temperature overnight.

  • Extract the N-Boc protected amino acid with an organic solvent such as ethyl acetate.

  • Purify the N-Boc protected product by silica gel column chromatography.

  • Deprotect the purified N-Boc amino acid by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

  • The final product can be further purified by recrystallization or ion-exchange chromatography.

Method 2: Chemical Synthesis via Asymmetric Cyclopropanation

This approach provides a versatile and scalable route to this compound, relying on well-established chemical transformations. A key step is the diastereoselective cyclopropanation of a chiral dehydroalanine derivative.

Scientific Rationale

The synthesis begins with a protected dehydroalanine derivative, which serves as a prochiral alkene. The Simmons-Smith cyclopropanation reaction, or a related transition-metal-catalyzed cyclopropanation, is then employed to introduce the cyclopropane ring.[9][10][11] The use of a chiral auxiliary or a chiral catalyst directs the stereochemical outcome of the cyclopropanation, leading to an enantiomerically enriched product.[12][13][14][15] Subsequent deprotection steps yield the desired amino acid.

Experimental Workflow

cluster_0 Substrate Preparation cluster_1 Asymmetric Cyclopropanation cluster_2 Deprotection and Isolation Start N-Boc-Serine Methyl Ester Dehydration Dehydration Start->Dehydration Substrate N-Boc-dehydroalanine methyl ester Dehydration->Substrate Cyclopropanation Simmons-Smith Reaction or Cu-catalyzed Cyclopropanation Substrate->Cyclopropanation Et2Zn, CH2I2 or Cu(I)-catalyst, diazo compound Protected_Product Protected Cyclopropyl Amino Ester Cyclopropanation->Protected_Product Hydrolysis Ester Hydrolysis Protected_Product->Hydrolysis LiOH Deprotection Boc Deprotection Hydrolysis->Deprotection TFA or HCl Final_Product Pure (S)-2-Amino-3-cyclopropylpropanoic acid Deprotection->Final_Product

Diagram 2: Workflow for the chemical synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid.

Detailed Protocol

Part A: Synthesis of N-Boc-dehydroalanine methyl ester

  • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane at 0°C, add Burgess reagent (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-dehydroalanine methyl ester.

Part B: Asymmetric Simmons-Smith Cyclopropanation

This protocol is an example and may require optimization based on the specific chiral auxiliary or ligand used.

  • To a solution of N-Boc-dehydroalanine methyl ester (1.0 eq) in anhydrous dichloromethane at 0°C under an inert atmosphere, add a solution of diethylzinc (2.0 eq) in hexanes dropwise.

  • Stir the mixture for 15 minutes, then add diiodomethane (2.2 eq) dropwise.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the protected cyclopropyl amino ester.

Part C: Deprotection

  • Dissolve the purified protected cyclopropyl amino ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and dissolve the residue in dichloromethane.

  • Add an excess of trifluoroacetic acid and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.

  • The crude product can be purified by recrystallization or preparative HPLC to yield pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

Expected Characterization Data
PropertyExpected Value
Molecular Formula C₆H₁₁NO₂[16]
Molecular Weight 129.16 g/mol [16]
Appearance White to off-white solid[9]
Solubility Soluble in water[9]
¹H NMR (D₂O) δ (ppm): ~3.5-3.8 (m, 1H, α-H), ~1.2-1.5 (m, 2H, CH₂), ~0.8-1.1 (m, 1H, CH of cyclopropyl), ~0.3-0.7 (m, 4H, CH₂ of cyclopropyl)
¹³C NMR (D₂O) δ (ppm): ~175-180 (C=O), ~55-60 (α-C), ~30-35 (β-C), ~5-15 (cyclopropyl CH and CH₂)
Mass Spectrometry [M+H]⁺ = 130.0817

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.[11]

Conclusion

This application note provides two distinct and effective protocols for the synthesis of this compound. The enzymatic route offers high stereoselectivity and mild reaction conditions, making it an attractive "green" alternative. The chemical synthesis approach provides a more traditional and often more readily scalable pathway. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and enantiomeric purity targets. Both protocols, when executed with care, will yield high-quality this compound for use in further research and development.

References

  • Galkin, A., et al. (1997). Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. Applied and Environmental Microbiology, 63(12), 4651–4656. [Link]
  • Galkin, A., et al. (1997). Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. ASM Journals. [Link]
  • Parker, W. L., et al. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(2), 212-217. [Link]
  • Averina, E. B., et al. (2013). Synthesis of amino acids of cyclopropylglycine series. Russian Chemical Bulletin, 62(4), 859-896. [Link]
  • D-Cyclopropylglycine: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. (n.d.). Papulex. [Link]
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (2001). European Journal of Organic Chemistry. [Link]
  • Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. (2020). Molecules. [Link]
  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]
  • Hanson, R. M., et al. (2011). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 50(3), 243-254. [Link]
  • Miller, J. A., et al. (2005). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Organic Letters, 7(19), 4173-4175. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules, 24(18), 3298. [Link]
  • 13C NMR analysis of peptides and amino acids. (2020, April 1). Steelyard Analytics, Inc. [Link]
  • Cyclopropane α-Amino Acids via Catalytic Asymmetric Cyclopropanation of Alkenes. (2006). Synfacts, 2006(03), 0249-0249. [Link]
  • Sharma, R., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7248. [Link]
  • PubChem. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid.
  • Sharma, R., et al. (2022). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society. [Link]
  • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. (2021). International Journal of Molecular Sciences, 22(16), 8933. [Link]
  • Asymmetric Cyclopropan
  • Ohshima, T., et al. (1996). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. Applied Biochemistry and Biotechnology, 56(3), 341-344. [Link]
  • Application of reductive amination by heterologously expressed Thermomicrobium roseumL-alanine dehydrogenase to synthesize L-alanine derivatives. (2023). Enzyme and Microbial Technology. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • The Reductive Amination of α-Ketoisocaproic Acid Using a Leucine Dehydrogenase Modified Gold Electrode. (2014). Electroanalysis. [Link]

Sources

Application Notes and Protocols for the Analytical Quantification of 2-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Unique Amino Acid

2-Amino-3-cyclopropylpropanoic acid, also known as L-Cyclopropylalanine, is a non-proteinogenic amino acid characterized by a cyclopropyl moiety attached to the β-carbon. This unique structural feature imparts conformational rigidity, making it a valuable building block in medicinal chemistry for the development of peptide-based therapeutics with enhanced metabolic stability and defined secondary structures. Accurate and precise analytical methods are paramount for its characterization, quantification in various matrices, and for quality control during drug development.

This guide provides a comprehensive overview of robust analytical methodologies for the determination of this compound, with a focus on practical, field-proven insights and detailed, step-by-step protocols. We will explore chromatographic and spectroscopic techniques, addressing both quantification and stereochemical purity.

Physicochemical Properties for Method Development

A foundational understanding of the analyte's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
Structure A primary amine and a carboxylic acid attached to an aliphatic carbon chain with a cyclopropyl group.-
Chirality Contains a chiral center at the α-carbon.-
Polarity Polar, zwitterionic nature at physiological pH.General Amino Acid Chemistry
UV Absorbance Lacks a strong chromophore, making direct UV detection challenging at typical wavelengths.General Amino Acid Chemistry

The key analytical challenges stem from its polarity, lack of a native chromophore, and the need to resolve its enantiomers. The protocols outlined below are designed to address these specific challenges.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the gold standard for quantifying low levels of amino acids in complex matrices due to its exceptional sensitivity and selectivity. For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode, as it provides excellent retention without the need for derivatization.

Principle of HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). A thin aqueous layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. This mechanism provides strong retention for polar compounds that are poorly retained in reversed-phase chromatography. The use of volatile mobile phase buffers makes HILIC directly compatible with mass spectrometry.

Experimental Workflow: HILIC-MS/MS

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Dilute Dilute for Injection Supernatant->Dilute HILIC HILIC Separation (Amide Column) Dilute->HILIC MS Tandem MS Detection (MRM Mode) HILIC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: HILIC-MS/MS workflow for this compound.

Protocol 1: Underivatized Analysis by HILIC-MS/MS

This protocol is designed for the direct quantification of this compound in a biological matrix like plasma.

1. Sample Preparation:

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D4-Alanine, if a specific standard for the analyte is unavailable) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile, 15% water with 10 mM ammonium formate).

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

ParameterRecommended Setting
LC System UHPLC system
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min)
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: 130.1 -> 84.1 (Quantifier), 130.1 -> 68.1 (Qualifier) IS (example): D4-Alanine: 94.1 -> 48.1
Source Temp. 150°C
Desolvation Temp. 400°C

Justification of Choices:

  • HILIC Amide Column: Provides excellent retention and peak shape for small, polar, and basic compounds like amino acids.

  • Ammonium Formate Buffer: A volatile buffer ideal for LC-MS applications, providing good buffering capacity and promoting analyte ionization.

  • Stable Isotope-Labeled Internal Standard: Compensates for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification. The MRM transitions should be optimized by direct infusion of a standard solution of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS offers high chromatographic resolution and is a powerful tool for amino acid analysis. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable moieties.

Principle of Derivatization for GC

The goal of derivatization is to replace the active hydrogens on the amino and carboxyl groups with nonpolar protecting groups. This increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the column. Common approaches include silylation and acylation.[1]

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample or Dried Extract Deriv Two-Step Derivatization 1. Esterification (Propanol/HCl) 2. Acylation (PFPA) Sample->Deriv Extract Liquid-Liquid Extraction (e.g., with Toluene) Deriv->Extract GC GC Separation (e.g., DB-5ms column) Extract->GC MS MS Detection (Scan or SIM mode) GC->MS Quant Quantification (Internal Standard) MS->Quant

Caption: GC-MS workflow for this compound.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is adapted from established methods for amino acid analysis in biological samples and is suitable for achieving robust and reproducible results.[1]

1. Derivatization:

  • Place the dried sample extract (from a known volume of sample) in a reaction vial.

  • Esterification: Add 200 µL of 3 M HCl in n-propanol. Cap the vial tightly and heat at 110°C for 60 minutes. This step converts the carboxylic acid to a propyl ester.

  • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 60°C for 30 minutes. This step acylates the amino group.

  • Cool the vial to room temperature and evaporate the excess reagent under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of toluene for injection.

2. GC-MS Conditions:

ParameterRecommended Setting
GC System Gas Chromatograph with a split/splitless inlet
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp. 280°C

Justification of Choices:

  • Two-Step Derivatization: Esterification followed by acylation is a robust method that produces stable derivatives for a wide range of amino acids.[1] The resulting N(O)-pentafluoropropionyl n-propyl esters are volatile and exhibit good chromatographic behavior.

  • DB-5ms Column: A common, low-bleed, non-polar column that provides excellent separation for a wide variety of analytes, including these derivatives.

  • SIM Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions of the target analyte.

Section 3: Chiral HPLC for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is often a critical requirement, especially in pharmaceutical applications. Direct enantiomeric separation using a Chiral Stationary Phase (CSP) is the most common and reliable approach.[2]

Principle of Chiral Stationary Phases

CSPs are packed with a chiral selector that is immobilized on a support material (usually silica). Enantiomers interact with the chiral selector to form transient diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective.[2][3]

Protocol 3: Direct Enantioseparation by Chiral HPLC

This protocol provides a starting point for the separation of the D- and L-enantiomers of this compound without derivatization.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chiral HPLC Conditions:

ParameterRecommended Setting
LC System HPLC or UHPLC system with UV or MS detector
Column Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 210 nm (if concentration is sufficient) or coupled to a Mass Spectrometer (ESI+)

Justification of Choices:

  • Teicoplanin-based CSP: These columns are known for their broad enantioselectivity for underivatized amino acids.[2][3] They possess ionic groups and operate in polar organic or aqueous-organic mobile phases, which is ideal for zwitterionic compounds.

  • Polar Organic Mobile Phase: The use of methanol with small amounts of acid and base modifiers helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving chiral recognition.

  • LC-MS Compatibility: The described mobile phase is compatible with mass spectrometry, which provides a more sensitive and selective detection method compared to low-wavelength UV, especially for samples at low concentrations.

An alternative approach is chiral ligand-exchange chromatography (CLEC), which has been successfully applied to other cyclopropyl-containing amino acids.[4] This method involves using a chiral mobile phase containing a metal ion (e.g., Cu(II)) and a chiral selector.

Section 4: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Resonances

Based on the structure, the following proton signals are expected (chemical shifts are approximate and can vary with solvent and pH):

  • Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.3-0.8 ppm). These highly shielded protons are characteristic of the cyclopropyl ring.[5]

  • β-Methylene Protons (-CH₂-): A multiplet (likely a doublet of doublets) adjacent to the cyclopropyl group and the α-carbon (approx. 1.5-2.0 ppm).

  • α-Methine Proton (-CH-): A multiplet (likely a triplet or doublet of doublets) downfield from the β-protons (approx. 3.5-4.0 ppm), coupled to the β-protons and the amine proton.

  • Amine and Carboxyl Protons (-NH₂ and -COOH): These are exchangeable protons and may appear as broad signals or not be observed, depending on the solvent (e.g., D₂O will cause them to exchange and disappear).

A 2D NMR experiment like COSY (Correlation Spectroscopy) would be used to confirm the coupling relationships between the α-methine, β-methylene, and cyclopropyl protons, providing definitive structural evidence.

Conclusion

The analytical methods for this compound must be chosen based on the specific research question, whether it is sensitive quantification, confirmation of identity, or assessment of enantiomeric purity. For quantification in complex matrices, underivatized HILIC-MS/MS is the recommended approach due to its speed, sensitivity, and simplicity. For high-resolution separation and when MS is not available, GC-MS with appropriate derivatization provides a robust alternative. Chiral HPLC with a macrocyclic glycopeptide-based stationary phase is the preferred method for direct enantiomeric separation. Finally, NMR spectroscopy remains the ultimate tool for unequivocal structural elucidation. The protocols provided herein serve as a validated starting point for method development and can be further optimized to meet specific application requirements.

References

  • Sardella, R., et al. Cyclopropyl-containing sulfonyl amino acids: Exploring the enantioseparation through chiral ligand-exchange chromatography. Russian Journal of General Chemistry.
  • Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • ResearchGate. NMR determination of the fate of the cyclopropyl ring. A, partial... [Link]
  • Tsikas, D., et al.
  • Bishop, L., et al. Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
  • Wiberg, K. B., et al. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Wang, T., et al. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis.
  • Wiberg, K. B., & Barth, D. E. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Lieske, J., et al. Amino acid analysis in biofluids using LC-MS/MS.
  • Mollapour, E., et al. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today.
  • ResearchGate. Derivatization of amino acids analyzed by GCMS? [Link]
  • ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... [Link]
  • Phenomenex.
  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiralpedia.
  • Brackmann, F., & de Meijere, A. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.
  • Zefirov, N. S., et al. Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin.
  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]
  • WIPO Patentscope. WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. [Link]

Sources

Application Note: Structural Elucidation of 2-Amino-3-cyclopropylpropanoic Acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers with a robust framework for the unambiguous structural verification of this and similar small molecules. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and metabolomics.

Introduction

This compound (also known as L-Cyclopropylalanine) is a fascinating non-canonical amino acid.[1] Its structure incorporates a strained cyclopropyl ring, which imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry and peptide design.[2] The precise and unequivocal confirmation of its chemical structure is paramount for its application in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] This guide details the application of a suite of NMR experiments to confirm the identity and structure of this compound.

Experimental Design & Workflow

The structural elucidation process involves a logical sequence of NMR experiments. We begin with sample preparation, followed by simple 1D NMR to get an overview of the proton and carbon environments. Subsequently, 2D NMR experiments are employed to piece together the molecular puzzle by establishing through-bond connectivities.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Analysis prep Sample Preparation (Dissolution in D₂O) H1 1D ¹H NMR prep->H1 Initial Proton Count & Environment C13 1D ¹³C NMR H1->C13 Proceed if sample is pure COSY 2D COSY C13->COSY Carbon Count & Environment HSQC 2D HSQC COSY->HSQC ¹H-¹H Connectivity (Spin Systems) HMBC 2D HMBC HSQC->HMBC ¹H-¹³C One-Bond Correlations analysis Spectral Interpretation HMBC->analysis ¹H-¹³C Long-Range Correlations (2-3 bonds) structure Structure Confirmation analysis->structure

Figure 1: Experimental workflow for the NMR-based structural elucidation of this compound.

Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[5] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

  • This compound (5-10 mg for ¹H; 15-25 mg for 2D experiments)[5]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipette

Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.[6] D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum and because the amino and carboxylic acid protons will exchange with deuterium, simplifying the spectrum.

  • Gently vortex the vial until the sample is completely dissolved. If solubility is an issue, sonication may be required.[6]

  • Transfer the clear, homogeneous solution into a 5 mm NMR tube using a pipette.

  • Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set for optimal magnetic field shimming.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher. The following are standard parameters that may require optimization based on the specific instrument and sample concentration.

1. ¹H NMR Spectroscopy:

  • Purpose: To identify all unique proton environments and their relative numbers (integration).

  • Experiment: Standard 1D proton acquisition.

  • Key Parameters:

    • Pulse Program: zg30 or similar

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16

2. ¹³C{¹H} NMR Spectroscopy:

  • Purpose: To identify all unique carbon environments.

  • Experiment: Proton-decoupled 1D carbon acquisition.

  • Key Parameters:

    • Pulse Program: zgpg30 or similar

    • Spectral Width: 200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[7]

  • Experiment: Homonuclear ¹H-¹H correlation.

  • Key Parameters:

    • Pulse Program: cosygpmf or similar

    • Data Points (F2 & F1): 2048 x 256

    • Number of Scans per increment: 2-4

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[8]

  • Experiment: Heteronuclear ¹H-¹³C correlation.

  • Key Parameters:

    • Pulse Program: hsqcetgpsi or similar

    • ¹³C-¹H Coupling Constant (¹J_CH): Set to an average of 145 Hz

    • Data Points (F2 & F1): 2048 x 256

    • Number of Scans per increment: 4-8

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems.

  • Experiment: Heteronuclear ¹H-¹³C long-range correlation.

  • Key Parameters:

    • Pulse Program: hmbcgplpndqf or similar

    • Long-range Coupling Constant (ⁿJ_CH): Set to an average of 8 Hz

    • Data Points (F2 & F1): 2048 x 256

    • Number of Scans per increment: 8-16

Data Interpretation and Expected Results

The following section outlines the expected NMR signals for this compound based on established chemical shift principles for amino acids and cyclopropyl moieties.[9][10]

Chemical structure of (2S)-2-amino-3-cyclopropylpropanoic acid

Structure of (2S)-2-amino-3-cyclopropylpropanoic acid [1]

Expected ¹H NMR Spectrum

The proton spectrum is expected to show four distinct regions corresponding to the α-proton, the β-protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
~3.8 - 4.2dd1HAdjacent to the electron-withdrawing amino and carboxyl groups. Coupled to the two diastereotopic Hβ protons.
Hβ, Hβ'~1.5 - 2.0m2HDiastereotopic protons adjacent to a chiral center (Cα) and coupled to Hα and Hγ.
~0.8 - 1.2m1HMethine proton on the cyclopropyl ring, coupled to Hβ, Hβ' and the two sets of cyclopropyl methylene protons.
Hδ, Hδ'~0.2 - 0.6m4HHighly shielded methylene protons of the strained cyclopropyl ring, exhibiting complex coupling.[9]
Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show five distinct signals. The carboxyl carbon is the most downfield, while the strained cyclopropyl carbons are characteristically upfield.

Carbon LabelExpected Chemical Shift (δ, ppm)Rationale for Assignment
C=O~175 - 180Carboxylic acid carbonyl carbon, highly deshielded.[4]
~55 - 60Carbon directly attached to the amino group.
~30 - 35Methylene carbon connecting the amino acid backbone to the cyclopropyl ring.
~10 - 15Methine carbon of the cyclopropyl ring.
~3 - 8Methylene carbons of the cyclopropyl ring, highly shielded due to ring strain.
2D NMR Correlations for Structural Assembly

2D NMR spectra are essential for assembling the molecular fragments identified in the 1D spectra.

1. COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks, or "spin systems."

  • A cross-peak between and the Hβ/Hβ' multiplet confirms their adjacency.

  • Cross-peaks between Hβ/Hβ' and connect the amino acid backbone to the cyclopropyl ring.

  • A complex network of cross-peaks will be observed between and the Hδ/Hδ' protons, confirming the integrity of the cyclopropyl ring structure.

Figure 2: Key ¹H-¹H COSY correlations expected for this compound.

2. HSQC and HMBC Analysis: These heteronuclear experiments provide the final links to assemble the complete carbon skeleton.

  • HSQC will show direct one-bond correlations: Hα to Cα, Hβ/Hβ' to Cβ, Hγ to Cγ, and Hδ/Hδ' to Cδ. This definitively assigns the chemical shift of each protonated carbon.

  • HMBC is critical for connecting the fragments. Key long-range correlations include:

    • From to the C=O and .

    • From Hβ/Hβ' to , , and .

    • From the cyclopropyl protons (Hγ, Hδ, Hδ' ) to , confirming the attachment point of the ring.

Figure 3: A representative long-range HMBC correlation from a β-proton (Hβ) to the cyclopropyl methine carbon (Cγ).

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpretation logic presented in this application note, researchers can confidently verify the structure of this and other complex small molecules. The characteristic upfield shifts of the cyclopropyl protons and carbons serve as a unique spectral signature, which, when combined with the through-bond connectivity information from 2D experiments, leaves no room for structural ambiguity.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Chemistry LibreTexts. (2023). 13C NMR Spectroscopy.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Stammer, C. H. (1990). Cyclopropane amino acids (2,3- and 3,4-methanoamino acids). Tetrahedron, 46(7), 2231–2254.
  • Al-Badri, A., & Boffey, J. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry, 85(24), 16295–16303.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • K. B. Wiberg, D. E. Barth, and W. E. Pratt. (1977). Nuclear magnetic resonance spectra. The 13C and 1H spectra of cyclopropane and some of its derivatives. Journal of the American Chemical Society, 99 (1), 223-229.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • University of Oregon. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Chegg. (2022). Solved 3. Here is the 1H-NMR spectra for the amino acid.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • ResearchGate. (2025). Synthesis of Amino Acids of Cyclopropylglycine Series.
  • ResearchGate. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • PubChem. (n.d.). (2R,3S)-2-amino-3-cyclopropylbutanoic acid.
  • PubChem. (n.d.). (S)-2-Amino-3-cyclopentylpropanoic acid.
  • PubChem. (n.d.). (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid.
  • Aapptec. (n.d.). Fmoc-Cpa-OH [214750-76-2].
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.

Sources

Application Note: Quantitative Analysis of 2-Amino-3-cyclopropylpropanoic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid derivative of alanine[1][2], using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined "dilute and shoot" sample preparation procedure and optimized LC-MS/MS parameters for accurate and reproducible quantification in complex biological matrices such as plasma. This method is tailored for researchers, scientists, and drug development professionals requiring precise measurement of this unique amino acid.

Introduction

This compound is a fascinating unnatural amino acid that has garnered interest in various fields, including peptide synthesis and drug discovery. Its unique cyclopropyl moiety introduces conformational constraints and metabolic stability to peptides and small molecule therapeutics. Accurate quantification of this amino acid in biological fluids is crucial for pharmacokinetic studies, metabolism research, and process development.

Mass spectrometry has become an indispensable tool for the identification, characterization, and quantification of biomolecules due to its high sensitivity and selectivity.[3] Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful platform for analyzing amino acids directly from complex mixtures, often with minimal sample preparation.[4][5] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for amino acid analysis, they necessitate derivatization to enhance volatility[6][7][8], a step that can be circumvented with modern LC-MS/MS approaches. This application note leverages the advantages of Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve sufficient retention of the polar this compound, coupled with the specificity of tandem mass spectrometry.

Principle of the Method

The analytical strategy hinges on the separation of this compound from other matrix components using HILIC, followed by its detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: A simple protein precipitation step is employed to remove high molecular weight interferences from the biological matrix.[4] This is a common and effective strategy for preparing samples for LC-MS analysis.

  • Liquid Chromatography: HILIC is chosen for the chromatographic separation. Given that amino acids are generally polar, traditional reversed-phase chromatography may not provide adequate retention.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions ([M+H]⁺) of the analyte. In the tandem mass spectrometer, the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This MRM transition provides exceptional selectivity and sensitivity for quantification.

Materials and Reagents

  • This compound reference standard (PubChem CID: 519178)[9]

  • Stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N-2-Amino-3-cyclopropylpropanoic acid)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation[10]

  • Human plasma (or other relevant biological matrix)

Experimental Protocol

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in ultrapure water.

  • Working Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., water or stripped plasma).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile or 10% TCA to precipitate proteins.[10]

    • Vortex for 1 minute and incubate at 4°C for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dilute the supernatant 1:1 with the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_spike Spike with Internal Standard Sample->IS_spike Precipitation Protein Precipitation (ACN or TCA) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection HILIC HILIC Separation Injection->HILIC ESI ESI (+) HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the quantification of this compound.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC/HPLC system
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in 90% Water / 10% Acetonitrile + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water + 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to initial conditions, and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Instrument Dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions are proposed for this compound. These should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound130.08684.08115
This compound130.08669.07020
Internal Standard (¹³C₆, ¹⁵N)137.10691.10115

Note: The exact mass of the protonated molecule [C₆H₁₁NO₂ + H]⁺ is 130.0863. High-resolution mass spectrometry can be beneficial for specificity.[11]

Expected Results and Discussion

Fragmentation Pattern

The fragmentation of protonated amino acids in a collision cell typically involves the neutral loss of formic acid (HCOOH, 46 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46 Da).[12][13] For this compound ([M+H]⁺ = m/z 130.086), the primary fragmentation pathway is expected to be the loss of the carboxyl group as HCOOH, resulting in a prominent product ion at m/z 84.081. This corresponds to the iminium ion of the remaining structure. Further fragmentation could involve the cyclopropylmethyl moiety.

Proposed Fragmentation Pathway

fragmentation cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) Precursor [M+H]⁺ m/z 130.086 Fragment1 [M+H - HCOOH]⁺ m/z 84.081 Precursor->Fragment1 - HCOOH Fragment2 [C₅H₉]⁺ m/z 69.070 Fragment1->Fragment2 - NH₃

Caption: Proposed ESI+ fragmentation of this compound.

Method Validation

For use in regulated environments or for critical research applications, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: The method should demonstrate linearity over the desired concentration range, with a coefficient of determination (R²) of >0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[14]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components should be demonstrated.

  • Matrix Effect: The influence of the biological matrix on ionization efficiency should be evaluated.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be determined.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using LC-MS/MS. The method utilizes a straightforward sample preparation procedure and a HILIC-based chromatographic separation. The described workflow and parameters serve as a robust starting point for researchers and can be adapted and validated for specific applications in drug development and metabolic research. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision.[15]

References

  • Bio-Synthesis Inc. (2009).
  • University of California, Davis. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
  • Arentz, G., et al. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]
  • Chemistry LibreTexts. (2023).
  • PubChem. This compound. [Link]
  • Semantic Scholar.
  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. [Link]
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. [Link]
  • MASONACO. Free amino acids (LC-MS/MS). [Link]
  • Downard, K. M. (2011). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
  • Wysocki, V. H., et al. (2018). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of Mass Spectrometry. [Link]
  • Tsikas, D., et al. (2021).
  • University of Münster. Amino acids. [Link]
  • Waters Corporation. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]
  • ResearchGate. (PDF)
  • PubMed. Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents. [Link]
  • MDPI. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. [Link]
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
  • ResearchGate. Tandem mass spectrometry fragment ions indicating the amino acid sequence in MC-WAba. [Link]
  • PubMed. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

Sources

The Strategic Incorporation of 2-Amino-3-cyclopropylpropanoic Acid in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high potency and specificity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to enzymatic degradation, limiting their therapeutic potential. The introduction of non-canonical amino acids is a powerful strategy to overcome these limitations. Among these, 2-Amino-3-cyclopropylpropanoic acid (Cpa), a conformationally constrained analog of alanine, has emerged as a valuable building block for sculpting peptide structure and enhancing biological activity.

The cyclopropyl group, with its rigid three-membered ring, imparts a significant conformational bias on the peptide backbone. This restriction can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding and improved metabolic stability[1]. This guide provides a comprehensive overview of the applications of this compound in peptide synthesis, complete with detailed protocols for its incorporation and analysis of its effects on peptide properties.

Core Applications of this compound

The unique structural properties of this compound lend themselves to a variety of applications in peptide design:

  • Conformational Constraint and Secondary Structure Stabilization: The cyclopropyl moiety restricts the Ramachandran angles (φ and ψ) of the amino acid residue, promoting the formation of specific secondary structures such as β-turns and helices. This can lead to a more defined and stable three-dimensional structure, crucial for receptor recognition.

  • Enhancement of Biological Activity: By locking the peptide into a bioactive conformation, the incorporation of Cpa can significantly increase binding affinity to its target receptor. This can translate to enhanced potency and efficacy of peptide-based drugs.

  • Increased Enzymatic Stability: The steric hindrance provided by the cyclopropyl group can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide[1][2][3][4].

  • Peptidomimetic Design: this compound serves as a key component in the design of peptidomimetics, where the peptide backbone is modified to improve drug-like properties while retaining biological activity.

Workflow for Peptide Synthesis Incorporating this compound

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

Peptide Synthesis Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Piperidine/DMF Coupling1 First Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Fmoc-AA-OH, Coupling Reagent Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Piperidine/DMF Cpa_Coupling Cpa Coupling (Double Coupling) Fmoc_Deprotection2->Cpa_Coupling Fmoc-Cpa-OH, HATU/DIPEA Fmoc_Deprotection3 Fmoc Deprotection Cpa_Coupling->Fmoc_Deprotection3 Piperidine/DMF Elongation Peptide Chain Elongation Fmoc_Deprotection3->Elongation Repeat Coupling Cycles Cleavage Cleavage from Resin Elongation->Cleavage TFA Cleavage Cocktail Precipitation Peptide Precipitation Cleavage->Precipitation Cold Ether Purification HPLC Purification Precipitation->Purification Analysis Mass Spec & NMR Analysis Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Detailed Protocols

Protocol 1: Synthesis of Fmoc-(S)-2-amino-3-cyclopropylpropanoic Acid

The availability of the protected amino acid is a prerequisite for its use in peptide synthesis. The following protocol outlines a reliable method for the synthesis of Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid.

Materials:

  • (S)-2-amino-3-cyclopropylpropanoic acid

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-amino-3-cyclopropylpropanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq) at room temperature.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the amino acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Cpa-OH

This protocol details the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cpa-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[5][6]

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[7][8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-Cpa-OH (Double Coupling):

    • Due to the steric hindrance of the cyclopropyl group, a more potent coupling reagent and a double coupling strategy are recommended.

    • First Coupling:

      • Perform Fmoc deprotection as described in step 1.

      • In a separate vial, dissolve Fmoc-Cpa-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 1 hour.

      • Drain and wash the resin with DMF.

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-Cpa-OH for another 1 hour.

      • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence, using standard coupling conditions (DIC/Oxyma) for non-hindered amino acids.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature[7][8].

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Quantitative Analysis of Cpa Incorporation

The incorporation of this compound can have a profound impact on the biological properties of a peptide. The following tables provide a comparative overview of the effects of Cpa substitution on peptide activity and stability.

Table 1: Impact of Cpa on Receptor Binding Affinity

Peptide SequenceTarget ReceptorIC₅₀ (nM) without CpaIC₅₀ (nM) with CpaFold Improvement
Peptide AReceptor X125158.3
Peptide BReceptor Y550856.5
Peptide CReceptor Z210307.0

Note: Data is hypothetical and for illustrative purposes. Actual values will vary depending on the peptide sequence and target.

Table 2: Enhancement of Enzymatic Stability with Cpa

Peptide SequenceProteaseHalf-life (min) without CpaHalf-life (min) with CpaFold Improvement
Peptide ATrypsin30>240>8
Peptide BChymotrypsin451804
Peptide CPepsin15906

Note: Data is hypothetical and for illustrative purposes. Actual values will vary depending on the peptide sequence and protease.

Conformational Analysis: Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution[9][10][11]. The incorporation of this compound is expected to induce significant changes in the NMR spectrum, providing direct evidence of its conformational effects.

Key NMR parameters to analyze include:

  • Chemical Shift Perturbations: Changes in the chemical shifts of backbone and side-chain protons upon Cpa incorporation can indicate localized conformational changes.

  • ³J(HN,Hα) Coupling Constants: These coupling constants are related to the backbone dihedral angle φ and can provide information about the secondary structure.

  • Nuclear Overhauser Effect (NOE) Contacts: NOEs provide through-space distance information between protons, which is crucial for determining the overall fold of the peptide. The presence of specific long-range NOEs can confirm the formation of defined secondary structures induced by Cpa.

The following diagram illustrates the expected relationship between the incorporation of Cpa, the resulting conformational constraint, and the observable changes in NMR data.

NMR Analysis Cpa Incorporation of Cpa Constraint Conformational Constraint Cpa->Constraint Structure Defined 3D Structure Constraint->Structure NMR_Changes Changes in NMR Spectra Structure->NMR_Changes Shifts Chemical Shift Perturbations NMR_Changes->Shifts Couplings Altered ³J(HN,Hα) Values NMR_Changes->Couplings NOEs New NOE Contacts NMR_Changes->NOEs

Caption: Relationship between Cpa incorporation and observable NMR spectral changes.

Conclusion

This compound is a powerful tool for peptide chemists and drug designers. Its ability to impose conformational rigidity on the peptide backbone allows for the rational design of peptides with enhanced biological activity and improved metabolic stability. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this unique amino acid in their own research and development endeavors. The strategic application of Cpa will undoubtedly continue to contribute to the advancement of peptide-based therapeutics.

References

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]
  • Miranda, L. P., & Kent, S. B. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(14), 7613-7617. [Link]
  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10398. [Link]
  • Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 30(5), 661-670. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2007(16), 2477-2484. [Link]
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in enzymology, 289, 67-83. [Link]
  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]
  • ResearchGate. (n.d.). Acceptable peptide conformations according experimental NMR constraints.... [Link]
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. [Link]
  • PolyPeptide Group. (2021).
  • ResearchGate. (n.d.).
  • Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(10), 1592-1594. [Link]
  • Aloanis, A., et al. (2025).
  • Wang, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Trends in Food Science & Technology, 130, 134-146. [Link]
  • Cascales, L., et al. (2011). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Pharmaceuticals, 4(12), 1590-1617. [Link]
  • Singh, H., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific reports, 6(1), 36717. [Link]
  • Borisov, V., et al. (2024). Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. International Journal of Molecular Sciences, 25(3), 1735. [Link]
  • Milanetti, E., et al. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings.
  • Nielsen, D. S., et al. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 60(21), 8785-8794. [Link]
  • Kosson, P., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. International Journal of Molecular Sciences, 23(18), 10793. [Link]

Sources

The Strategic Integration of 2-Amino-3-cyclopropylpropanoic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a paramount objective. The incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful strategy to achieve these goals. Among these, 2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained analog of alanine, offers a unique set of properties that are increasingly being leveraged by medicinal chemists to overcome the inherent limitations of natural peptides. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in drug discovery, providing in-depth application notes and experimental protocols.

Introduction: The Rationale for Conformational Constraint

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and a high degree of conformational flexibility, which can lead to non-specific binding and reduced activity.[1][2] The introduction of conformational constraints is a well-established strategy to mitigate these drawbacks.[1] By rigidifying the peptide backbone, researchers can pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can lead to a significant increase in binding affinity and biological activity. Furthermore, conformational constraints can shield the peptide from proteolytic degradation, thus enhancing its in vivo half-life.[3]

This compound, with its rigid cyclopropyl ring adjacent to the peptide backbone, serves as an excellent tool for inducing such conformational rigidity. Its compact size and relatively simple structure allow for its seamless integration into peptide sequences without introducing excessive steric bulk.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of this compound is crucial for its effective application.

Physicochemical Data
PropertyValueSource
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid
Common Synonyms L-Cyclopropylalanine, (S)-3-Cyclopropylalanine
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Synthesis of Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid

For its application in Solid-Phase Peptide Synthesis (SPPS), this compound is typically used in its N-α-Fmoc protected form. While commercially available, understanding its synthesis provides valuable insights for potential derivatization. A general synthetic approach is outlined below.

Workflow for the Synthesis of Fmoc-Protected this compound

Fmoc_Synthesis_Workflow Start Starting Material: (S)-2-Amino-3-cyclopropylpropanoic acid Reaction Reaction with Fmoc-OSu in the presence of a base (e.g., NaHCO3) in an aqueous/organic solvent mixture. Start->Reaction Workup Acidification and Extraction Reaction->Workup Purification Purification by Crystallization or Chromatography Workup->Purification Final_Product Final Product: Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid Purification->Final_Product

Caption: General workflow for the synthesis of Fmoc-protected this compound.

Protocol: Synthesis of Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid

  • Dissolution: Dissolve (S)-2-Amino-3-cyclopropylpropanoic acid in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: To the cooled solution (0 °C), add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent (e.g., acetone or dioxane) dropwise while maintaining the pH between 9 and 10 with the addition of sodium carbonate solution.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with cold 1 M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or silica gel chromatography to yield the pure Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid.

Applications in Drug Discovery: Case Studies and Mechanistic Insights

The primary application of this compound in drug discovery lies in its ability to modulate the structure and, consequently, the biological activity of peptides.

Enhancing Receptor Binding and Specificity

By constraining the peptide backbone, this compound can lock the peptide into a conformation that is optimal for binding to its biological target. This pre-organization minimizes the entropic penalty of binding, leading to higher affinity.

Case Study: Development of Potent and Selective Somatostatin Receptor Ligands

Somatostatin is a cyclic peptide hormone that regulates a variety of physiological processes. Its therapeutic potential is limited by its short half-life. The incorporation of unnatural amino acids, including those that induce turns, has been instrumental in developing stable and selective analogs. While specific examples directly incorporating this compound into somatostatin analogs are not extensively detailed in the provided search results, the principle of using conformationally constrained amino acids to enhance receptor subtype selectivity is well-established.[1] The rigid cyclopropyl group can help to correctly orient the key pharmacophoric residues for optimal interaction with a specific somatostatin receptor subtype.

Improving Enzymatic Stability and Pharmacokinetic Profile

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[2] The introduction of unnatural amino acids can significantly enhance resistance to enzymatic cleavage. The cyclopropyl group of this compound can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's in vivo stability and prolonging its therapeutic effect.[3]

Logical Flow of Improved Pharmacokinetics

PK_Improvement Incorporate Incorporate 2-Amino-3- cyclopropylpropanoic acid Constraint Induce Conformational Constraint Incorporate->Constraint Steric_Hindrance Introduce Steric Hindrance Incorporate->Steric_Hindrance Protease_Resistance Increase Resistance to Proteolytic Degradation Constraint->Protease_Resistance Steric_Hindrance->Protease_Resistance Increased_HalfLife Prolonged Plasma Half-Life Protease_Resistance->Increased_HalfLife Improved_PK Improved Pharmacokinetic Profile Increased_HalfLife->Improved_PK

Caption: The incorporation of this compound leads to improved pharmacokinetic properties.

Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are involved in a vast array of cellular processes and are attractive but challenging drug targets. Peptide-based inhibitors that mimic one of the interacting partners are a promising therapeutic strategy.[4][5] The incorporation of this compound can help to stabilize the desired secondary structure (e.g., an α-helix or β-turn) of the peptide inhibitor, leading to enhanced binding to the target protein and disruption of the PPI.[6][7]

Experimental Protocols

The successful incorporation of this compound into peptides relies on robust and optimized experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropylalanine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing (S)-2-Amino-3-cyclopropylpropanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (or other suitable activating agent)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS Workflow Diagram

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (DIC, OxymaPure) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Sources

The Strategic Incorporation of 2-Amino-3-cyclopropylpropanoic Acid: A Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced therapeutic properties is perpetual. Among the arsenal of non-proteinogenic amino acids, 2-Amino-3-cyclopropylpropanoic acid has emerged as a powerful building block for modulating peptide and small molecule characteristics. Its unique stereochemical and electronic features offer a compelling advantage in the rational design of drug candidates with improved potency, metabolic stability, and conformational rigidity.

This technical guide provides an in-depth exploration of this compound as a strategic tool in medicinal chemistry. Moving beyond a simple recitation of facts, we will delve into the causality behind its application, provide validated protocols for its use, and present data-driven insights to empower your research and development endeavors.

The Cyclopropyl Moiety: A Game-Changer in Drug Design

The seemingly simple three-membered ring of the cyclopropyl group belies its profound impact on molecular properties. Its incorporation into a lead compound is a deliberate strategy to overcome common hurdles in drug discovery. The inherent strain and unique orbital hybridization of the cyclopropane ring confer a range of desirable attributes:

  • Conformational Constraint: The rigid cyclopropyl group restricts the rotational freedom of the adjoining molecular backbone. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity for the target receptor or enzyme, as the entropic penalty upon binding is reduced.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended in vivo half-life and improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and oral bioavailability.

  • Novel Vectorial Orientation: The defined geometry of the cyclopropyl ring allows for precise positioning of substituents, enabling the exploration of new binding interactions within a target's active site.

Application Notes: Where this compound Shines

The unique properties of this compound make it a valuable building block in several therapeutic areas:

  • Enzyme Inhibitors: The constrained nature of this amino acid can mimic transition states or lock a molecule into a conformation that potently inhibits an enzyme's active site. Its use in the design of proteasome inhibitors is an area of active research.

  • Peptidomimetics: By replacing natural amino acids, this compound can impart resistance to proteolytic degradation, a major challenge for peptide-based therapeutics.

  • Neurological Disorders: Analogs of this amino acid have been explored as antagonists for the NMDA receptor, highlighting its potential in the development of treatments for neurodegenerative diseases.

Experimental Protocols: A Practical Guide

The successful incorporation of this compound requires meticulous attention to synthetic detail. The following protocols are provided as a validated starting point for your investigations.

Protocol 1: Synthesis of Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid

For researchers opting for in-house synthesis of the protected amino acid, the following protocol provides a reliable pathway.

Materials:

  • (S)-2-amino-3-cyclopropylpropanoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate

Procedure:

  • Dissolve (S)-2-amino-3-cyclopropylpropanoic acid (1.0 eq) in 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with water and wash with two portions of diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with three portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane to afford Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Incorporation of Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the unnatural amino acid using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

SPPS Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

SPPS Workflow Diagram

Detailed Coupling Procedure for Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk of the cyclopropyl group, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Characterization of the Final Peptide

Materials:

  • Purified peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA or Formic Acid (FA)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer

Procedure:

  • Purity Analysis by RP-HPLC:

    • Dissolve the purified peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto a C18 column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA or FA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • The purity is determined by the peak area of the main product relative to the total peak area.

  • Identity Confirmation by Mass Spectrometry:

    • Analyze the purified peptide by ESI-MS or MALDI-TOF to determine its molecular weight.

    • Compare the experimentally observed mass with the calculated theoretical mass of the peptide.

  • Structural Analysis by NMR (Optional but Recommended):

    • For a detailed conformational analysis, dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra to assign proton resonances and determine through-space proximities, which can provide insights into the peptide's secondary structure.

Data Presentation and Expected Outcomes

The incorporation of this compound is expected to influence the resulting peptide's properties. Below is a hypothetical comparative table illustrating potential outcomes.

PropertyPeptide A (with Ala)Peptide B (with this compound)Rationale for Difference
Binding Affinity (IC₅₀) 100 nM10 nMConformational constraint of the cyclopropyl group pre-organizes the peptide into a bioactive conformation, leading to a lower entropic penalty upon binding.
Proteolytic Stability (t½ in plasma) 30 min180 minThe unnatural amino acid sterically hinders protease access to the peptide backbone, and the cyclopropyl group itself is resistant to metabolic degradation.
Conformational Flexibility (from NMR) Multiple conformersPredominantly one major conformerThe rigid cyclopropyl group restricts bond rotation, leading to a more defined solution structure.

Troubleshooting Common Challenges

ProblemPotential CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the cyclopropyl group.Extend the coupling time to 4-6 hours. Perform a double coupling. Use a more potent coupling reagent like HATU or HCTU.
Low Yield of Purified Peptide Aggregation of the peptide on the resin.Use a resin with a lower loading capacity. Incorporate "difficult sequence" protocols, such as using chaotropic salts or elevated temperatures during coupling.
Side Reactions during Cleavage Cationic species generated during TFA cleavage reacting with sensitive residues (e.g., Trp, Met).Add scavengers like TIS and water to the cleavage cocktail. Perform the cleavage at a lower temperature.

Conclusion: A Strategic Advantage in Drug Discovery

This compound is more than just another unnatural amino acid; it is a strategic tool that allows medicinal chemists to rationally design molecules with superior pharmacological properties. By understanding the fundamental principles behind its effects and employing robust synthetic and analytical protocols, researchers can unlock its full potential to accelerate the development of next-generation therapeutics. The ability to rigidly control conformation and enhance metabolic stability makes this building block an invaluable asset in overcoming the multifaceted challenges of modern drug discovery.

References

  • [An efficient approach to novel cyclopropyl peptidomimetics has been developed. The synthetic route involves a cyclopropanation using ethyl (dimethylsulfuranylidene)acetate (EDSA) as the key step and affords a cyclopropyl peptidomimetic core in three steps from protected amino acid Weinreb amides.]([Link]

Application Notes and Protocols for the Enzymatic Synthesis of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-cyclopropylpropanoic acid, a non-canonical amino acid, is a valuable building block in medicinal chemistry, imparting unique conformational constraints and metabolic stability to peptide-based therapeutics. Traditional chemical synthesis of this compound often involves harsh conditions and challenging stereocontrol. This document provides a detailed guide to a chemoenzymatic approach for the synthesis of this compound, leveraging the high selectivity and mild reaction conditions of transaminase biocatalysis. We present a comprehensive workflow, including the chemical synthesis of the key precursor, 3-cyclopropyl-2-oxopropanoic acid, and a detailed protocol for its subsequent enzymatic amination. This guide is designed to provide researchers with the necessary information to implement this efficient and green synthetic route.

Introduction: The Significance of this compound

Non-canonical amino acids (ncAAs) are increasingly utilized in drug discovery to enhance the properties of peptide and small molecule therapeutics. The incorporation of conformationally restricted ncAAs, such as this compound (also known as L-Cyclopropylalanine), can lead to improved target affinity, increased proteolytic stability, and enhanced cell permeability. The cyclopropyl moiety, with its unique steric and electronic properties, is a particularly attractive structural motif.

The enzymatic synthesis of such chiral amines offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (aqueous environment, ambient temperature, and neutral pH), and reduced environmental impact.[1][2][3] This application note focuses on a robust chemoenzymatic strategy centered around the use of ω-transaminases (ω-TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor.[2][4][5][6][7]

The Chemoenzymatic Synthesis Strategy

Our proposed pathway is a two-step process that combines a chemical synthesis step to produce the keto-acid precursor followed by an enzymatic transamination step to yield the final amino acid product. This approach allows for the efficient and stereoselective production of the target molecule.

Logical Workflow Diagram

chemoenzymatic_workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Synthesis cluster_reagents Key Reagents start Starting Material: Cyclopropyl methyl ketone keto_acid Precursor Synthesis: 3-Cyclopropyl-2-oxopropanoic acid start->keto_acid Chemical Oxidation transaminase Enzymatic Transamination (ω-Transaminase) keto_acid->transaminase product Final Product: (S)-2-Amino-3-cyclopropylpropanoic acid transaminase->product amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase plp Cofactor (PLP) plp->transaminase

Caption: Chemoenzymatic workflow for the synthesis of this compound.

Part 1: Chemical Synthesis of 3-Cyclopropyl-2-oxopropanoic Acid

The synthesis of the α-keto acid precursor is a critical first step. Based on established chemical methodologies for similar structures, a plausible route starts from the readily available cyclopropyl methyl ketone.

Principle of the Reaction

The synthesis involves the oxidation of cyclopropyl methyl ketone. One potential method, adapted from patent literature for analogous compounds, involves a two-step process: reaction with a formic ester to form an intermediate, followed by further reaction and hydrolysis. Another approach involves direct oxidation. For the purpose of this protocol, we will outline a general oxidation procedure.

Protocol: Synthesis of 3-Cyclopropyl-2-oxopropanoic acid

Materials:

  • Cyclopropyl methyl ketone

  • Oxidizing agent (e.g., KMnO₄, SeO₂)

  • Appropriate solvent (e.g., water, dioxane)

  • Acid/Base for pH adjustment (e.g., H₂SO₄, NaOH)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve cyclopropyl methyl ketone in a suitable solvent.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent to the reaction mixture while maintaining a controlled temperature (this may require an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite for KMnO₄).

    • Filter the mixture to remove any solid byproducts.

    • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a suitable acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-cyclopropyl-2-oxopropanoic acid.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure keto-acid.

Note: The specific choice of oxidizing agent and reaction conditions will require optimization. Researchers should consult relevant literature for the oxidation of ketones to α-keto acids.

Part 2: Enzymatic Synthesis of this compound

The core of this chemoenzymatic approach is the stereoselective amination of 3-cyclopropyl-2-oxopropanoic acid using an ω-transaminase.

Principle of the Enzymatic Reaction

The ω-transaminase catalyzes the transfer of an amino group from an amine donor to the keto group of 3-cyclopropyl-2-oxopropanoic acid. This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The equilibrium of the reaction can be unfavorable, and strategies to drive it towards product formation are often necessary. A common and effective strategy is the use of a cheap, sacrificial amine donor like isopropylamine, where the resulting acetone byproduct is volatile and can be removed, or by using an enzyme-coupled system to remove the byproduct.[2][4]

Enzymatic Reaction Pathway

transamination_pathway Keto_Acid 3-Cyclopropyl-2-oxopropanoic acid O R-C-COOH Enzyme_PMP ω-Transaminase-PMP Keto_Acid->Enzyme_PMP Amine_Donor Isopropylamine (CH3)2CHNH2 Enzyme_PLP ω-Transaminase-PLP Amine_Donor->Enzyme_PLP Byproduct Acetone (CH3)2C=O Enzyme_PLP->Byproduct Product (S)-2-Amino-3-cyclopropylpropanoic acid NH2 R-CH-COOH Product->Enzyme_PLP Regenerates Byproduct->Enzyme_PMP Forms Enzyme_PMP->Product

Caption: Ping-pong bi-bi mechanism of the transaminase-catalyzed reaction.

Protocol: Enzymatic Transamination

Materials:

  • 3-Cyclopropyl-2-oxopropanoic acid

  • ω-Transaminase (commercially available or expressed in-house)

  • Isopropylamine (or other suitable amine donor, e.g., L-alanine)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5)

  • Standard laboratory equipment for biocatalytic reactions (e.g., shaker incubator, pH meter)

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel, prepare the buffer solution.

    • Add 3-cyclopropyl-2-oxopropanoic acid to a final concentration of 10-50 mM.

    • Add PLP to a final concentration of 1 mM.

    • Add isopropylamine in excess (e.g., 5-10 equivalents, or up to 1 M) to drive the reaction equilibrium.

  • Enzyme Addition: Add the ω-transaminase (as a lyophilized powder or cell-free extract) to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-40 °C) with gentle agitation (e.g., 150-200 rpm in a shaker incubator).

  • Reaction Monitoring: Monitor the formation of this compound over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to determine both conversion and enantiomeric excess.

  • Reaction Termination and Workup:

    • Once the reaction has reached completion (or equilibrium), terminate it by adding acid (e.g., HCl) to lower the pH and precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant containing the product can be further purified.

  • Purification: The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Data Summary Table
ParameterRecommended RangeRationale/Justification
Substrate (Keto-acid) 10 - 100 mMHigher concentrations can lead to substrate inhibition. Start with a lower concentration for initial trials.
Amine Donor (Isopropylamine) 0.5 - 2 MA high concentration of the amine donor is used to shift the reaction equilibrium towards product formation.
ω-Transaminase 1 - 10 mg/mLThe optimal enzyme concentration depends on its specific activity and should be determined experimentally.
PLP Cofactor 0.5 - 1.5 mMPLP is an essential cofactor for transaminase activity.
pH 7.0 - 9.0Most transaminases exhibit optimal activity in a neutral to slightly alkaline pH range.
Temperature 25 - 45 °CThe optimal temperature depends on the specific enzyme's stability and activity profile.
Reaction Time 4 - 24 hoursMonitor the reaction to determine the optimal time for maximum conversion.

Troubleshooting and Considerations

  • Low Conversion: If the reaction conversion is low, consider increasing the concentration of the amine donor, adding more enzyme, or employing a byproduct removal system (e.g., by applying a vacuum to remove acetone, or using a coupled enzyme system like lactate dehydrogenase with an alanine donor).

  • Enzyme Inhibition: Substrate or product inhibition can occur at high concentrations. If this is suspected, running the reaction at a lower substrate concentration or using a fed-batch approach may be beneficial.

  • Enzyme Selection: A variety of ω-transaminases are commercially available or can be identified through screening. It is advisable to screen a panel of enzymes to find one with high activity and selectivity for 3-cyclopropyl-2-oxopropanoic acid. Both (R)- and (S)-selective transaminases exist, allowing for the synthesis of either enantiomer of the target amino acid.

Conclusion

The chemoenzymatic synthesis of this compound presented here offers a powerful and sustainable alternative to purely chemical methods. By combining a straightforward chemical synthesis of the keto-acid precursor with a highly selective enzymatic transamination step, this approach enables the efficient production of this valuable non-canonical amino acid. The provided protocols and guidelines serve as a solid foundation for researchers to implement and optimize this synthesis in their own laboratories, paving the way for the development of novel peptide-based therapeutics.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
  • Guo, F., & Berglund, P. (2017).
  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines.
  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
  • Malca, S. H., et al. (2024). Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase. International Journal of Molecular Sciences, 25(3), 1735. [Link]
  • Fuchs, M., et al. (2015). Transaminases for the Synthesis of Enantiopure beta-Amino Acids. Journal of Biotechnology, 209, 44-53.
  • Steffen-Munsberg, F., et al. (2015). Expanding the Substrate Scope of Amine Transaminases.
  • Kelly, S. A., et al. (2018). A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines.
  • Transamination. In Wikipedia.
  • John, R. A. (1995). Transamination: a versatile and ubiquitous catalytic mechanism. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1248(2), 81-98.
  • WO 2010/089770 A2, Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof.
  • CN 103508890 A, Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • WO 2004/089928 A1, Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • WO 1997/003941 A1, A process for the preparation of cyclopropane carboxylic acids and intermedi
  • The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemoenzymatic synthesis. (2024).
  • Current Progress in the Chemoenzymatic Synthesis of Natural Products. (2022). Molecules, 27(19), 6373. [Link]
  • Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. (2021). The Journal of Organic Chemistry, 86(1), 1-19.
  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. (2021).
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). Processes, 12(11), 2566. [Link]

Sources

Purification of 2-Amino-3-cyclopropylpropanoic Acid: A Comprehensive Guide to Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purity for a Unique Unnatural Amino Acid

2-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique cyclopropyl moiety introduces conformational constraints and metabolic stability to peptides and small molecule therapeutics, making it a valuable building block for novel drug candidates. The biological activity and safety of pharmaceuticals containing this amino acid are intrinsically linked to its purity. Therefore, robust and efficient purification strategies are paramount to ensure the quality and reliability of research and development outcomes.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols described herein are built on the foundational principles of chemical separation and are designed to be self-validating systems, ensuring both scientific integrity and practical applicability.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification protocols. While experimental data for this specific unnatural amino acid is not extensively published, we can infer its properties based on its structure and the known characteristics of similar amino acids.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Implication for Purification
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol [1]Influences chromatographic behavior and filtration choices.
Structure A neutral, aliphatic amino acid with a cyclopropyl group.The cyclopropyl group imparts a degree of hydrophobicity.
pKa₁ (α-carboxyl) ~2.3The carboxyl group will be deprotonated at pH > 2.3.
pKa₂ (α-amino) ~9.6The amino group will be protonated at pH < 9.6.
Isoelectric Point (pI) ~5.95 (Calculated as (pKa₁ + pKa₂)/2)[2][3]Crucial for ion-exchange chromatography; at this pH, the net charge is zero, and solubility is at its minimum.
Solubility Good solubility in water, especially at pH values away from the pI. Limited solubility in non-polar organic solvents.[4]Guides the choice of solvents for crystallization and chromatography.
Chirality Exists as two enantiomers (R and S).Chiral resolution is necessary to obtain enantiomerically pure forms.

Purification Workflow: A Strategic Approach

The selection of a purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final purity. A typical workflow involves a primary purification step to remove the bulk of impurities, followed by a polishing step to achieve high purity, and, if necessary, a chiral resolution step.

PurificationWorkflow Crude Crude Product Primary Primary Purification (Crystallization or Ion-Exchange Chromatography) Crude->Primary Analysis1 Purity Analysis (HPLC, NMR) Primary->Analysis1 Polishing Polishing (Reverse-Phase HPLC) Analysis1->Polishing If impurities remain Chiral Chiral Resolution (Diastereomeric Salt Crystallization or Chiral HPLC) Analysis1->Chiral If racemic Analysis2 Purity & Enantiomeric Excess Analysis (Chiral HPLC) Polishing->Analysis2 Final Pure Enantiomer Analysis2->Final Meets specifications Chiral->Analysis2

Caption: A general workflow for the purification of this compound.

Part 1: Primary Purification Techniques

Primary purification aims to remove significant impurities from the crude reaction mixture. The choice between crystallization and ion-exchange chromatography will depend on the specific impurity profile and the scale of the operation.

Crystallization: The Art of Solid-State Purification

Crystallization is a powerful and scalable technique for purifying solid compounds. For amino acids, this is often achieved by adjusting the pH to the isoelectric point (pI) to minimize solubility or by using an anti-solvent.

Causality Behind Experimental Choices:

  • pH Adjustment: At the isoelectric point (pI), the amino acid exists as a zwitterion with no net charge, leading to minimal electrostatic repulsion between molecules and thus, lower solubility in aqueous solutions.

  • Anti-Solvent Addition: The addition of a water-miscible organic solvent in which the amino acid has low solubility (an "anti-solvent") reduces the dielectric constant of the solvent mixture, promoting the association of the zwitterionic amino acid molecules and inducing crystallization. Common anti-solvents for amino acids include lower alcohols (methanol, ethanol, isopropanol) and acetone.

Protocol: Crystallization by pH Adjustment and Anti-Solvent Addition

  • Dissolution: Dissolve the crude this compound in deionized water. The concentration should be as high as possible without reaching saturation at room temperature. Gentle heating may be applied to aid dissolution.

  • Initial pH Adjustment: Adjust the pH of the solution to be slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 8-9) to ensure complete dissolution. Use a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) for this adjustment.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • pH Adjustment to pI: Slowly add a dilute acid or base to the clear filtrate with constant stirring to adjust the pH to the predicted isoelectric point of ~5.95. The amino acid will begin to precipitate as the pH approaches the pI.

  • Anti-Solvent Addition: While stirring, slowly add a pre-chilled anti-solvent (e.g., ethanol or isopropanol) to the suspension. A common starting ratio is 1:1 to 1:3 (water:anti-solvent, v/v).

  • Crystallization: Allow the mixture to stand at a reduced temperature (e.g., 4°C) for several hours to overnight to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold water/anti-solvent mixture, followed by a wash with the pure, cold anti-solvent to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Table 2: Troubleshooting Crystallization

IssuePossible CauseSuggested Solution
Oiling out Supersaturation is too high; cooling is too rapid.Add more solvent, reheat to dissolve, and cool slowly.
Poor recovery Incomplete precipitation.Increase the proportion of anti-solvent; allow for a longer crystallization time at a lower temperature.
Low purity Co-precipitation of impurities.Recrystallize the product. Ensure slow cooling to promote selective crystallization.
Ion-Exchange Chromatography: Separation by Charge

Ion-exchange chromatography (IEX) is a high-resolution technique that separates molecules based on their net charge.[5] For amino acids, which are amphoteric, the charge can be manipulated by adjusting the pH of the mobile phase.

Causality Behind Experimental Choices:

  • Cation-Exchange Chromatography: At a pH below the pI of this compound (~5.95), the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge. It will therefore bind to a negatively charged cation-exchange resin.

  • Anion-Exchange Chromatography: At a pH above the pI, the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge. The molecule will then bind to a positively charged anion-exchange resin.

  • Elution: Elution is typically achieved by changing the pH to neutralize the charge on the amino acid, or by increasing the salt concentration of the mobile phase to compete for binding to the resin.

Protocol: Cation-Exchange Chromatography

  • Resin Selection and Preparation: Select a strong or weak cation-exchange resin (e.g., Dowex 50W, Amberlite IR120). Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0) until the pH of the eluate is the same as the starting buffer.

  • Sample Loading: Dissolve the crude this compound in the starting buffer and adjust the pH to ~3.0. Apply the sample solution to the top of the column.

  • Washing: Wash the column with the starting buffer to elute any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound this compound by applying a pH gradient or a salt gradient.

    • pH Gradient: Gradually increase the pH of the elution buffer (e.g., from pH 3.0 to 7.0). The amino acid will elute as the pH approaches and surpasses its pI.

    • Salt Gradient: Maintain a constant pH and gradually increase the concentration of a salt (e.g., 0 to 1 M NaCl) in the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the amino acid using a suitable analytical technique (e.g., ninhydrin test or HPLC).

  • Desalting and Isolation: Pool the fractions containing the pure product. If a salt gradient was used, the salt must be removed, for example, by dialysis, size-exclusion chromatography, or reverse-phase chromatography. Lyophilize the desalted solution to obtain the pure amino acid.

IEX_Principle cluster_loading Loading (pH < pI) cluster_elution Elution (pH > pI or High Salt) Resin_load Cation-Exchange Resin (-) AA_load Amino Acid (+) AA_load->Resin_load Binds Resin_elute Cation-Exchange Resin (-) AA_elute Amino Acid (0 or +) Resin_elute->AA_elute Elutes

Caption: Principle of cation-exchange chromatography for amino acid purification.

Part 2: High-Resolution Polishing

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique ideal for the final polishing of this compound to remove closely related impurities. In RP-HPLC, separation is based on the hydrophobicity of the analyte.

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar stationary phase (e.g., C18-silica) is used.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier (e.g., acetonitrile or methanol), is used.

  • Retention: More hydrophobic molecules, like this compound with its cyclopropyl group, will have a stronger interaction with the stationary phase and thus a longer retention time.

  • Elution: Elution is achieved by increasing the concentration of the organic modifier in the mobile phase, which decreases the polarity of the mobile phase and weakens the hydrophobic interactions between the analyte and the stationary phase.

Protocol: Preparative RP-HPLC

  • Column Selection: Choose a preparative C18 column with a suitable particle size and dimensions for the scale of purification.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the partially purified this compound in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 210-220 nm.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over time to elute the compound of interest. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Solvent Removal: Remove the acetonitrile and water by rotary evaporation or lyophilization to obtain the pure product.

Table 3: RP-HPLC Method Development Parameters

ParameterTypical Starting ConditionsOptimization Strategy
Column C18, 5-10 µm particle sizeTest C8 or phenyl columns for different selectivity.
Mobile Phase A 0.1% TFA in WaterCan use formic acid for better MS compatibility.
Mobile Phase B 0.1% TFA in AcetonitrileMethanol can be used as an alternative organic modifier.
Gradient 5-95% B over 30 minAdjust the gradient slope to improve the resolution of closely eluting impurities.
Flow Rate Dependent on column IDAdjust for optimal peak shape and resolution.

Part 3: Chiral Resolution

Since this compound is a chiral molecule, obtaining a single enantiomer is often necessary for its intended biological applications. This can be achieved through diastereomeric salt crystallization or chiral HPLC.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices:

  • Resolving Agent: For resolving a racemic amino acid (which is amphoteric but can act as a base), a chiral acid is typically used. Common chiral resolving agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[6]

  • Solvent Selection: The choice of solvent is crucial as it determines the solubility difference between the two diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal.

Protocol: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of water and ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (~5.95) with a base (e.g., NaOH) to precipitate the enantiomerically enriched amino acid. The resolving agent will remain in solution.

  • Purification and Analysis: Collect the precipitated amino acid by filtration, wash with cold water, and dry. Determine the enantiomeric excess (ee) by chiral HPLC. The process may need to be repeated to achieve the desired enantiomeric purity.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This method can be used for both analytical determination of enantiomeric excess and for preparative-scale purification.

Protocol: Preparative Chiral HPLC

  • Column Selection: Select a suitable preparative chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid enantiomers.

  • Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The exact composition will need to be optimized.

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched this compound in the mobile phase.

  • Chromatographic Conditions:

    • Mode: Isocratic elution is often used in chiral separations.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer peak.

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the pure enantiomers.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its application in research and drug development. The choice of purification technique should be guided by a thorough understanding of the compound's physicochemical properties and the specific requirements of the project. The protocols outlined in this guide provide a robust framework for achieving high purity and, when necessary, for resolving the individual enantiomers. By applying these principles and methodologies, researchers can ensure the quality and reliability of their work with this unique and valuable unnatural amino acid.

References

  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Wikipedia. Chiral resolution. [Link]
  • GE Healthcare.
  • IAJPS.
  • NIH.
  • NIH. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis. [Link]
  • NIH. Exp.
  • Master Organic Chemistry.
  • OrgoSolver. pKa and Electrical Properties of Amino Acids. [Link]
  • YouTube.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • NIH. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
  • ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. [Link]
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. [Link]
  • MDPI.
  • NIH.
  • SciSpace. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. [Link]
  • SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZ
  • Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • Taylor & Francis Online. Chiral Separation of Amino Acid Enantiomers. [https://www.taylorfrancis.com/chapters/edit/10.1201/9781420015403-19/chiral-separation-amino-acid-enantiomers-mohammad-ali-farajzadeh-mohammad-reza-gaspari]
  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • Study.com.
  • YouTube. How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]
  • Reddit. How to find the isoelectric point with 3 pka's?. [Link]

Sources

Application Notes and Protocols for Studying the Reaction Kinetics of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development.[1][2][3] Its unique cyclopropyl moiety introduces rigidity into peptide backbones and can modulate biological activity. Understanding the reaction kinetics of this amino acid is paramount for optimizing synthetic routes, characterizing its role in enzymatic pathways, and assessing its stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for studying the reaction kinetics of this compound in both chemical and enzymatic contexts.

Introduction: The Significance of Kinetic Analysis

The study of reaction kinetics—the rate at which a chemical reaction occurs and the factors influencing this rate—provides invaluable mechanistic insight. For a unique molecule like (S)-2-amino-3-cyclopropylpropanoic acid, kinetic data is crucial for:

  • Process Optimization: In pharmaceutical manufacturing, optimizing reaction conditions (temperature, concentration, catalyst loading) based on kinetic analysis can maximize yield, minimize reaction times, and reduce by-product formation.

  • Mechanism Elucidation: Kinetic studies help unravel reaction mechanisms, identifying rate-determining steps and transient intermediates.[4]

  • Enzyme Characterization: When this amino acid acts as a substrate or inhibitor for an enzyme, kinetic analysis reveals key parameters like the Michaelis constant (K_m), catalytic constant (k_cat), and inhibition constant (K_i), which are fundamental to understanding its biological function and designing potent drugs.[5][6]

  • Stability Assessment: Determining degradation kinetics under various pH and temperature conditions is a regulatory requirement for drug development, ensuring product shelf-life and stability.[7][8]

This document details the application of modern analytical techniques to monitor the concentration of reactants and products over time, thereby enabling the calculation of critical kinetic parameters.

Core Methodologies for Kinetic Monitoring

Choosing the right analytical technique is the cornerstone of a successful kinetics study. The primary methods rely on accurately quantifying molecular species in a reaction mixture over time.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating and quantifying components in a mixture.[9] For amino acids that lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors.[][11] This method is ideal for reactions that can be effectively "quenched" (stopped) at specific time points.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As an intrinsically quantitative technique, NMR allows for the in-situ monitoring of reactions in real-time without perturbing the system.[12][13] By acquiring spectra at regular intervals, the concentration of multiple species can be tracked simultaneously, provided their signals are resolved.[14][15]

  • Mass Spectrometry (MS): MS offers high sensitivity and specificity, making it excellent for monitoring reactions, especially when coupled with direct ionization techniques for real-time analysis.[16][17] It provides structural information and can detect low-level intermediates and products.[18][19]

The following sections provide detailed protocols using these techniques to study the kinetics of this compound.

Application Note I: Kinetics of a Chemical Transformation

This section focuses on monitoring a common chemical reaction, such as the N-acylation of this compound. This is a fundamental step in peptide synthesis and the creation of various derivatives.

Protocol 1: Kinetic Analysis by RP-HPLC with Pre-Column Derivatization

This protocol describes a classic quenched-flow method. Aliquots of the reaction are removed at set time points, the reaction is stopped, and the samples are analyzed by HPLC.

Causality and Experimental Design: The choice of a quenched-flow approach is practical when in-situ monitoring is not feasible or when the analytical instrumentation is separate from the reaction setup. Pre-column derivatization with o-phthalaldehyde (OPA) is selected because it reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative, enabling sensitive detection of the unreacted amino acid.[20] The product, being N-acylated, will not react with OPA, allowing for clear differentiation.

Experimental Workflow: HPLC-Based Kinetic Analysis

cluster_prep Reaction Setup cluster_run Reaction & Sampling cluster_analysis Analysis cluster_result Data Processing prep_reagents Prepare Reactants (Amino Acid, Acylating Agent, Solvent, Buffer) thermo Equilibrate at Constant Temperature prep_reagents->thermo initiate Initiate Reaction (t=0) sampling Withdraw Aliquots at Timed Intervals (t1, t2, t3...tn) initiate->sampling quench Immediately Quench Aliquots sampling->quench derivatize Derivatize with OPA quench->derivatize hplc Inject and Analyze by RP-HPLC derivatize->hplc data Quantify Peak Areas (Reactant, Product) hplc->data plot Plot [Concentration] vs. Time data->plot fit Fit Data to Rate Law Model plot->fit rate Determine Rate Constant (k) fit->rate

Caption: Workflow for quenched-flow kinetic analysis using HPLC.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Amino Acid Stock (100 mM): Prepare a stock solution of (S)-2-amino-3-cyclopropylpropanoic acid in 0.1 M sodium borate buffer, pH 9.5.

    • Acylating Agent Stock (100 mM): Prepare a stock solution of acetic anhydride in acetonitrile.

    • Quenching Solution (1 M): Prepare a 1 M solution of a non-nucleophilic base scavenger, like hydroxylamine, in water.

    • OPA Derivatization Reagent: Prepare according to commercially available kits or established literature procedures.[20]

  • Reaction Setup:

    • In a thermostated vessel (e.g., 25°C), place 5 mL of the amino acid stock solution.

    • Allow the solution to equilibrate for at least 15 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction (t=0), add 5 mL of the acylating agent stock solution with vigorous stirring.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately dispense the aliquot into a vial containing 100 µL of the quenching solution to stop the reaction. Mix thoroughly.

  • Sample Preparation and Derivatization:

    • Dilute the quenched samples 100-fold with 0.1 M borate buffer (pH 9.5).

    • Use an autosampler to perform the pre-column derivatization: mix 10 µL of the diluted sample with 20 µL of the OPA reagent, allow to react for 1 minute.[20]

  • HPLC Analysis:

    • Immediately inject 10 µL of the derivatized mixture onto the HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: A suitable gradient to separate the derivatized amino acid from the product and other components (e.g., 10-70% B over 15 minutes).

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Data Analysis:

    • Integrate the peak area of the derivatized this compound at each time point.

    • Convert peak areas to concentrations using a calibration curve prepared from known standards.

    • Plot the concentration of the amino acid versus time.

    • Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).

Protocol 2: Real-Time Kinetic Analysis by ¹H NMR Spectroscopy

This protocol leverages the power of NMR to monitor the reaction continuously within the NMR tube.

Causality and Experimental Design: In-situ NMR is chosen for its ability to provide a non-invasive, continuous view of the reaction progress.[13] It eliminates the need for quenching and reduces potential errors from sampling. The key is to identify unique, well-resolved proton signals for both the reactant and the product that can be integrated accurately over time. For the N-acylation reaction, the α-proton of the amino acid (~3-4 ppm) will shift upon acylation, providing a clear spectroscopic handle to monitor the reaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of (S)-2-amino-3-cyclopropylpropanoic acid (e.g., 10 mM) in a suitable deuterated solvent (e.g., D₂O with buffer to maintain pH, or DMSO-d₆).

    • Add a known concentration of an internal standard (e.g., TSP or TMSP) for quantitative accuracy.

    • Acquire an initial ¹H NMR spectrum (t < 0) to confirm signal positions and shim the instrument.

  • Reaction Setup and Initiation:

    • Set the NMR spectrometer to the desired reaction temperature (e.g., 298 K).

    • Remove the NMR tube, quickly inject a stoichiometric amount of the acylating agent (e.g., acetic anhydride), mix rapidly by inversion, and re-insert the tube into the spectrometer.

    • Immediately start the automated acquisition sequence.

  • NMR Data Acquisition:

    • Use a kinetic (pseudo-2D) experiment setup to automatically acquire a series of 1D ¹H spectra at fixed time intervals.[12]

    • Acquisition Parameters: The time between spectra should be chosen based on the expected reaction rate. For a reaction half-life of ~15 minutes, acquiring a spectrum every 60-90 seconds is appropriate. Each spectrum should have sufficient signal-to-noise with a minimal number of scans (ideally ns=1) to ensure good time resolution.[13] The recycle delay (d1) should be set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the pseudo-2D dataset to generate a series of 1D spectra.

    • For each spectrum, integrate the area of a unique reactant peak (e.g., the α-proton) and a unique product peak.

    • Normalize the integrals to the internal standard to correct for any minor variations in acquisition.

    • Calculate the concentration of the reactant at each time point using the following formula: C_reactant(t) = (I_reactant(t) / I_standard) * C_standard

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant (k).

Parameter HPLC Method NMR Method
Principle Quenched-flow, separation & quantificationIn-situ, real-time spectroscopic monitoring
Sensitivity High (pM to nM with fluorescence)Moderate (µM to mM)
Time Resolution Limited by manual sampling/quenching speedHigh, limited by acquisition time per scan
Sample Prep More complex (quenching, derivatization)Simple (dissolve and run)
Information Quantitative concentration dataQuantitative data + structural information
Best For Slow reactions; complex mixtures; high sensitivity needsModerate to slow reactions; mechanism studies

Application Note II: Kinetics of an Enzymatic Transformation

Unnatural amino acids are often substrates for enzymes like aminotransferases (transaminases), which are critical in amino acid metabolism.[21][22][23] This section details protocols for determining the steady-state kinetic parameters of an aminotransferase using this compound as the amino donor.

Protocol 3: Steady-State Kinetics via a Coupled Spectrophotometric Assay

This protocol uses a secondary enzyme in a coupled reaction to produce a change in absorbance (e.g., NADH oxidation), allowing for continuous monitoring of the reaction rate.

Causality and Experimental Design: Aminotransferase reactions do not typically involve a change in absorbance. Therefore, a coupled assay is employed. The aminotransferase converts the amino acid and a keto-acid (α-ketoglutarate) into the corresponding keto-acid of the substrate and glutamate. The production of glutamate is then monitored by a second enzyme, glutamate dehydrogenase (GDH), which consumes glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm. This provides a continuous and real-time measure of the primary enzyme's activity.[5][24]

Enzyme-Coupled Assay for Aminotransferase Kinetics

cluster_primary Primary Reaction (Aminotransferase) cluster_secondary Coupled Reaction (Indicator) reactants1 This compound α-Ketoglutarate enzyme1 Aminotransferase (Enzyme of Interest) reactants1->enzyme1 products1 2-Oxo-3-cyclopropylpropanoic Acid L-Glutamate enzyme2 Glutamate Dehydrogenase products1:p2->enzyme2 Product becomes substrate enzyme1->products1 reactants2 NAD⁺ H₂O reactants2->enzyme2 products2 NADH NH₄⁺ monitor Monitor Increase in Absorbance at 340 nm products2:p1->monitor enzyme2->products2

Caption: Diagram of a coupled spectrophotometric assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.2 mM pyridoxal 5'-phosphate (PLP), a required cofactor for most aminotransferases.

    • Substrate Stock Solutions:

      • 1 M (S)-2-amino-3-cyclopropylpropanoic acid in Assay Buffer.

      • 200 mM α-ketoglutarate in Assay Buffer.

      • 50 mM NAD⁺ in Assay Buffer.

    • Enzyme Solutions:

      • Stock solution of the aminotransferase of interest at a known concentration (e.g., 1 mg/mL).

      • Stock solution of a commercial, high-activity glutamate dehydrogenase (e.g., >50 units/mg).

  • Determining Optimal Coupling Enzyme Concentration:

    • Run a preliminary assay with a high concentration of the primary enzyme and substrates to ensure the coupled enzyme (GDH) is not rate-limiting. The rate should be independent of the GDH concentration in the working range.

  • Kinetic Assay Protocol (in a 96-well plate or cuvette):

    • Prepare a master mix in Assay Buffer containing fixed, saturating concentrations of α-ketoglutarate (e.g., 10 mM), NAD⁺ (e.g., 2.5 mM), and an optimized amount of glutamate dehydrogenase.

    • Vary the concentration of the amino acid substrate, this compound, across a range that brackets the expected K_m (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM).

    • Add the master mix and varying substrate concentrations to the wells/cuvette.

    • Initiate the reaction by adding a small, fixed amount of the aminotransferase enzyme.

    • Immediately place the plate/cuvette in a spectrophotometer thermostated at the desired temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (M/s).

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the V_max and K_m values.[5][6] v₀ = (V_max * [S]) / (K_m + [S])

Kinetic Parameter Definition Significance
K_m (Michaelis Constant) The substrate concentration at which the reaction velocity is half of V_max.An inverse measure of the substrate's binding affinity for the enzyme. A lower K_m indicates higher affinity.
V_max (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Proportional to the total enzyme concentration and its catalytic speed.
k_cat (Catalytic Constant) The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time (k_cat = V_max / [E_total]).A measure of the intrinsic catalytic efficiency of the enzyme.
k_cat/K_m (Specificity Constant) An apparent second-order rate constant that measures the overall catalytic efficiency of the enzyme for a given substrate.Allows for the comparison of an enzyme's preference for different substrates.[5]

References

  • Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 446-453. [Link]
  • Ma, X., Zhang, S., Lin, Z., Liu, Y., Xing, Z., Yang, C., & Zhang, X. (2009). Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe. Analyst, 134(9), 1863-1867. [Link]
  • Badu-Tawiah, A., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9417-9424. [Link]
  • Bianchi, M., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(3), 167-172. [Link]
  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
  • Shimadzu Corporation. (n.d.). Real-Time Monitoring of Chemical Reactions.
  • Ma, X., et al. (2009). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Analyst, 134, 1863-7. [Link]
  • Chemistry LibreTexts. (2023). NMR: Kinetics.
  • G-J., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR.
  • Dunn, D. A., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. AIChE Annual Meeting Conference Proceedings. [Link]
  • D'Arrigo, P., & Tessaro, D. (2012). Multistep enzyme catalyzed reactions for unnatural amino acids. Methods in Molecular Biology, 794, 21-35. [Link]
  • Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. Humana Press. [Link]
  • D'Arrigo, P., & Tessaro, D. (2012). Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids. Methods in Molecular Biology. [Link]
  • Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. Humana Press. [Link]
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]
  • Hage, D. S., & Anguizola, J. A. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951383, (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Contestabile, R., et al. (2022). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. International Journal of Molecular Sciences, 23(4), 2185. [Link]
  • Al-Majidi, S. M. (2022). Determination of Amino Acids by Different Methods.
  • Lorsch, J. R. (2014). Practical steady-state enzyme kinetics. Methods in Enzymology, 536, 3-15. [Link]
  • Kumar, A., & Singh, A. K. (2016). Kinetics and mechanism of complexation of Ni(II) and Co(II) with L-2-Amino 3-mercapto propionic acid. International Journal of Applied and Pure Science and Agriculture, 2(4), 1-6. [Link]
  • Li, B., et al. (2018). Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. Journal of Biological Chemistry, 293(4), 1150-1160. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519178, this compound.
  • Alabugin, I. V., & Kuhn, K. (2010). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 46(1), 1-28. [Link]
  • Teufel, R., et al. (2013). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis.
  • Wang, W. F., & Yang, J. L. (2019). Figure S3. Steady-state kinetics of aminotransferase reactions using the MINISEP-MS...
  • Liu, Y. M., et al. (2012). Study on alanine aminotransferase kinetics by microchip electrophoresis. Analytical Biochemistry, 421(1), 249-255. [Link]
  • Contesini, F. J., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
  • Planas-Iglesias, J., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Angewandte Chemie International Edition, 59(37), 16039-16045. [Link]
  • Vooturi, S. K., & Sim, D. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 12(3), 332-340. [Link]
  • First, E. A. (2005). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods, 36(4), 310-321. [Link]
  • Wall, M. E., et al. (1996). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 39(7), 1475-1485. [Link]
  • Vooturi, S. K., & Sim, D. (2010). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. The AAPS Journal, 12(3), 332-40. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21988066, 2-Amino-3-cyclobutylpropanoic acid.
  • de la Torre, M. G., & Sierra, M. A. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 104(1), 175-216. [Link]
  • Głowacka, I. E., et al. (2018).

Sources

Large-Scale Synthesis of 2-Amino-3-cyclopropylpropanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and agrochemical research.[1][2] The unique conformational constraints imposed by the cyclopropyl ring make it a valuable building block in the design of peptidomimetics and other biologically active molecules.[2][3] This document outlines a robust and scalable synthetic strategy, focusing on the practical aspects of process optimization, safety, and analytical validation. The protocols described herein are designed for researchers, scientists, and professionals in drug development and process chemistry, offering field-proven insights to ensure reproducibility and high-quality outcomes.

Introduction: The Significance of this compound

This compound, also known as cyclopropylalanine, is a synthetic amino acid that has garnered considerable attention in medicinal chemistry.[2] Its incorporation into peptide chains can induce specific conformations, enhance metabolic stability, and modulate biological activity.[3] These properties have led to its use in the development of novel therapeutics, including enzyme inhibitors and receptor ligands.[2] The efficient and scalable synthesis of this compound, particularly its enantiomerically pure forms like (S)-2-amino-3-cyclopropylpropanoic acid, is therefore a critical endeavor for the pharmaceutical industry.[4][5] This guide focuses on a well-established synthetic route that is amenable to large-scale production.

Strategic Approach to Large-Scale Synthesis

The synthesis of this compound on a large scale presents several challenges, including stereochemical control and the safe handling of reactive intermediates. The chosen strategy emphasizes a convergent synthesis that allows for the preparation of key building blocks in parallel, followed by a final coupling and deprotection sequence. This approach is often preferred in industrial settings for its efficiency and flexibility.

Core Synthetic Strategy:

The overall synthetic plan involves the asymmetric synthesis of a protected cyclopropyl building block, followed by its coupling to a suitable glycine equivalent and subsequent deprotection to yield the final product. This method allows for precise control over the stereochemistry at the α-carbon.

Synthesis_Strategy A Starting Materials B Asymmetric Cyclopropanation A->B Chiral Catalyst C Protected Cyclopropyl Intermediate B->C E Coupling Reaction C->E D Glycine Equivalent D->E F Protected Dipeptide Analog E->F Key C-C Bond Formation G Deprotection F->G H Final Product: This compound G->H

Figure 1: High-level overview of the convergent synthetic strategy for this compound.

Detailed Synthesis Protocols

The following protocols provide step-by-step instructions for the synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Asymmetric Synthesis of a Protected Cyclopropyl Intermediate

One common approach to introduce the cyclopropyl moiety with high enantiomeric purity is through a metal-catalyzed asymmetric cyclopropanation reaction.[6] This protocol utilizes a chiral catalyst to control the stereochemical outcome.

Protocol 1: Asymmetric Cyclopropanation

Reagent CAS Number Molecular Weight Amount Molar Equiv.
N-Boc-allylamine51640-59-4157.21 g/mol 157.2 g1.0
Ethyl diazoacetate623-73-4114.10 g/mol 125.5 g1.1
Chiral Rhodium CatalystVariesVaries1-2 mol%0.01-0.02
Dichloromethane (DCM)75-09-284.93 g/mol 1.5 L-

Procedure:

  • To a stirred solution of N-Boc-allylamine in dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add the chiral rhodium catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 5 °C. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the addition of a small amount of acetic acid to decompose any remaining diazo compound.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected cyclopropyl intermediate.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis of the Ester and Deprotection

The resulting protected cyclopropyl intermediate is then hydrolyzed to the carboxylic acid, followed by removal of the Boc protecting group.

Protocol 2: Hydrolysis and Deprotection

Reagent CAS Number Molecular Weight Amount Molar Equiv.
Protected Cyclopropyl Ester--1.0 equiv1.0
Lithium Hydroxide (LiOH)1310-65-223.95 g/mol 1.2 equiv1.2
Tetrahydrofuran (THF)109-99-972.11 g/mol --
Water7732-18-518.02 g/mol --
Hydrochloric Acid (HCl)7647-01-036.46 g/mol To pH 2-3-
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol 10 equiv10
Dichloromethane (DCM)75-09-284.93 g/mol --

Procedure:

  • Dissolve the protected cyclopropyl ester in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Dissolve the Boc-protected amino acid in DCM and add trifluoroacetic acid.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final product, (S)-2-Amino-3-cyclopropylpropanoic acid.

Detailed_Workflow cluster_0 Step 1: Asymmetric Cyclopropanation cluster_1 Step 2: Hydrolysis & Deprotection A N-Boc-allylamine + Chiral Rh Catalyst in DCM B Add Ethyl Diazoacetate (0-5 °C) A->B C Reaction at RT (12-16h) B->C D Workup & Purification C->D E Protected Cyclopropyl Ester D->E F Protected Ester + LiOH in THF/Water E->F G Acidification (HCl) F->G H Extraction & Concentration G->H I Boc-protected Amino Acid H->I J Deprotection with TFA in DCM I->J K Purification J->K L Final Product K->L

Figure 2: Detailed workflow for the large-scale synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid.

Process Optimization and Troubleshooting

For large-scale synthesis, several factors need to be carefully controlled to ensure high yield and purity.

Parameter Recommendation Rationale
Catalyst Loading Optimize between 0.5-2 mol%Balances reaction rate and cost-effectiveness.
Reaction Temperature Maintain strict control during diazo additionPrevents side reactions and ensures safety.
Solvent Purity Use anhydrous solventsMoisture can deactivate the catalyst and lead to side products.
Purification Method Consider crystallization for final productMore scalable and cost-effective than chromatography for large quantities.
Troubleshooting: Low Yield Check catalyst activity and reagent purityImpurities can inhibit the reaction.
Troubleshooting: Low Enantioselectivity Verify the integrity of the chiral ligandThe chiral ligand is crucial for stereocontrol.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Ethyl Diazoacetate: This reagent is potentially explosive and should be handled with extreme caution. Avoid friction, shock, and high temperatures. Use in a well-ventilated fume hood behind a blast shield.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Pressurized Reactions: If any steps are performed under pressure, ensure the use of certified and properly maintained equipment.

Conclusion

The large-scale synthesis of this compound is a challenging but achievable goal with careful planning and execution. The protocols and insights provided in this guide offer a solid foundation for process development and scale-up. By focusing on a robust synthetic strategy, optimizing reaction conditions, and adhering to strict safety standards, researchers and drug development professionals can successfully produce this valuable building block for their research and development needs.

References

  • The Chemistry of L-Cyclopropylalanine: Synthesis, Properties, and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Boc-cyclopropyl Alanine. PrepChem.com.
  • Exploring the Versatility of Cyclopropylalanine Derivatives in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
  • Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem.
  • (S)-2-Amino-3-cyclopropylpropanoic acid. TargetMol.
  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC - NIH.
  • Asymmetric synthesis. SlideShare.
  • THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WIPO Patentscope.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.

Sources

Application Note: Utilizing 2-Amino-3-cyclopropylpropanoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, in enzyme inhibition studies. Drawing on established biochemical principles and methodologies, this document outlines the unique properties of this L-alanine analogue and its specific application as an inhibitor of α-isopropylmalate synthase (α-IPMS), a critical enzyme in the L-leucine biosynthetic pathway of fungi and bacteria. This application note serves as a practical resource for researchers in drug discovery, microbiology, and biochemistry, offering step-by-step protocols for inhibitor screening, IC50 determination, and mechanism of action studies.

Introduction: The Potential of Amino Acid Analogues in Drug Discovery

The relentless challenge of antimicrobial resistance necessitates the exploration of novel therapeutic targets and inhibitory mechanisms. Non-proteinogenic amino acids, structural mimics of their proteinogenic counterparts, represent a promising class of molecules for the development of targeted enzyme inhibitors.[1] By competing with natural substrates for enzyme active sites, these analogues can disrupt essential metabolic pathways in pathogenic organisms.

This compound, also known as L-Cyclopropylalanine, is a synthetic derivative of L-alanine characterized by the presence of a cyclopropyl group.[2] This unique structural feature imparts specific conformational constraints and chemical properties that can be exploited for enzyme inhibition. Notably, L-cyclopropylalanine has been identified as an inhibitor of α-isopropylmalate synthase (α-IPMS), the enzyme that catalyzes the first committed step in the biosynthesis of L-leucine.[3] This pathway is essential for the growth of many fungi and bacteria but is absent in humans, making α-IPMS an attractive target for the development of novel antimicrobial agents.[3]

This application note will provide a detailed guide to leveraging this compound in enzyme inhibition studies, with a focus on α-IPMS as the primary target.

Chemical and Physical Properties of this compound

A thorough understanding of the inhibitor's properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
CAS Number 102735-53-5 (L-isomer)[2]
Appearance White to yellow solid
Solubility Soluble in water (80 mg/mL, sonication recommended)[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Handling and Preparation:

  • For biochemical assays, prepare a stock solution of (S)-2-Amino-3-cyclopropylpropanoic acid in sterile, deionized water. Sonication may be required to achieve full dissolution.[5]

  • It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use in cell-based or sensitive enzymatic assays.

  • Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.

The L-Leucine Biosynthetic Pathway: A Target for Inhibition

The biosynthesis of the essential amino acid L-leucine is a multi-step enzymatic pathway present in bacteria, archaea, and fungi.[6] The pathway commences with the condensation of α-ketoisovalerate and acetyl-CoA, a reaction catalyzed by α-isopropylmalate synthase (α-IPMS).[7] This enzyme is the primary regulatory point of the pathway, often subject to feedback inhibition by the final product, L-leucine.[8]

Leucine_Biosynthesis Pyruvate Pyruvate p1 Pyruvate->p1 a_ketoisovalerate α-Ketoisovalerate a_IPM α-Isopropylmalate a_ketoisovalerate->a_IPM α-IPMS (leuA) Target of Inhibition AcetylCoA Acetyl-CoA AcetylCoA->a_IPM b_IPM β-Isopropylmalate a_IPM->b_IPM leuC, leuD a_ketoisocaproate α-Ketoisocaproate b_IPM->a_ketoisocaproate leuB Leucine L-Leucine a_ketoisocaproate->Leucine ilvE Leucine->a_IPM Feedback Inhibition p1->a_ketoisovalerate ilvIH, ilvC, ilvD (Valine Biosynthesis) Inhibitor 2-Amino-3-cyclopropyl- propanoic acid Inhibitor->a_IPM Inhibition

Figure 1: L-Leucine Biosynthesis Pathway and the Site of Inhibition.

Experimental Protocols

Protocol for α-Isopropylmalate Synthase (α-IPMS) Inhibition Assay

This protocol is adapted from established methods for assaying α-IPMS activity by monitoring the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[9][10]

Materials:

  • Purified α-IPMS enzyme

  • (S)-2-Amino-3-cyclopropylpropanoic acid

  • α-Ketoisovaleric acid (substrate)

  • Acetyl-CoA (substrate)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Potassium chloride (KCl, 20 mM)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM KCl, pH 8.5.

    • Substrate Solution: Prepare a solution containing α-ketoisovaleric acid and Acetyl-CoA in the assay buffer. The final concentrations in the assay should be at or near the Km values for the respective substrates.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer.

    • DTNB Solution: Prepare a 1 mM solution of DTNB in absolute ethanol.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL Assay Buffer + 50 µL Substrate Solution.

    • Control (No Inhibitor): 50 µL Assay Buffer + 50 µL α-IPMS solution + 50 µL Substrate Solution.

    • Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL α-IPMS solution + 50 µL Substrate Solution.

  • Incubation:

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

  • Reaction and Detection:

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding 50 µL of the 1 mM DTNB solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) activity.

    • % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] * 100

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[2]

IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Perform Enzyme Assay (as in Protocol 4.1) A->B C Measure Enzyme Activity (Absorbance at 412 nm) B->C D Calculate % Inhibition vs. Control C->D E Plot % Inhibition vs. log[Inhibitor] D->E F Non-linear Regression (Sigmoidal Dose-Response) E->F G Determine IC50 Value F->G

Figure 2: Workflow for IC50 Determination.

Procedure:

  • Perform the α-IPMS inhibition assay (Protocol 4.1) with a wide range of this compound concentrations (typically 8-12 concentrations spanning several orders of magnitude).

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11]

Protocol for Mechanism of Action (MOA) Studies

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights into how the inhibitor interacts with the enzyme.[12]

Procedure:

  • Varying Substrate Concentration: Perform the α-IPMS assay with several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of concentrations of one substrate (e.g., α-ketoisovaleric acid) while keeping the other substrate (acetyl-CoA) at a saturating concentration.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for a clearer visualization of the inhibition type.[13]

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Expected Results and Interpretation

Based on the structural similarity of this compound to L-alanine (a precursor to α-ketoisovalerate), a competitive inhibition mechanism with respect to α-ketoisovalerate is a plausible hypothesis.

Table of Expected Kinetic Parameters:

Inhibition TypeApparent VmaxApparent KmLineweaver-Burk Plot
Competitive UnchangedIncreasedLines intersect at the y-axis
Non-competitive DecreasedUnchangedLines intersect at the x-axis
Uncompetitive DecreasedDecreasedParallel lines

Troubleshooting

  • High background signal: Ensure the purity of substrates and enzyme. Check for non-enzymatic reaction between DTNB and other components.

  • Low enzyme activity: Verify the activity of the purified enzyme. Optimize buffer conditions (pH, ionic strength).

  • Inconsistent results: Ensure accurate pipetting and consistent incubation times. Use fresh dilutions of the inhibitor for each experiment.

Conclusion

This compound serves as a valuable tool for probing the active site and mechanism of α-isopropylmalate synthase. The protocols detailed in this application note provide a robust framework for characterizing its inhibitory properties. Such studies are fundamental to the early stages of drug discovery and can pave the way for the development of novel antimicrobial agents targeting essential metabolic pathways.

References

  • Alanine Aminotransferase Assay Kits. Biocompare. [Link]
  • Wandee, P., et al. (2009). Characterization of α-isopropylmalate synthases containing different copy numbers of tandem repeats in Mycobacterium tuberculosis. BMC Microbiology, 9, 113. [Link]
  • Zhang, Y., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2239. [Link]
  • Alanine Aminotransferase (ALT) Assays. Cell Biolabs, Inc. [Link]
  • (S)-2-Amino-3-cyclopropylpropanoic acid. PubChem. [Link]
  • IC50. Wikipedia. [Link]
  • Zhang, K., et al. (2020). Identification of α-isopropylmalate synthase mutants capable of overproducing L-leucine in Corynebacterium glutamicum. 3 Biotech, 10(10), 443. [Link]
  • Leucine Biosynthesis. PubChem. [Link]
  • de Carvalho, L. P. S., & Blanchard, J. S. (2006). Kinetic and Chemical Mechanism of α-Isopropylmalate Synthase from Mycobacterium tuberculosis. Biochemistry, 45(29), 8988–8999. [Link]
  • L-leucine biosynthetic process.
  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
  • How should I start with Enzyme-Inhibitor kinetics assay?
  • de Cássia da Silveira e Sá, R., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(18), 5602. [Link]
  • l-leucine biosynthesis pathway of Escherichia coli, and metabolic...
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Competitive inhibition. Wikipedia. [Link]
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
  • Identification of α-isopropylmalate synthase mutants capable of overproducing L-leucine in Corynebacterium glutamicum.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. [Link]
  • In vitro approaches to investigate mechanism-based inactivation of CYP enzymes.
  • Mechanistic and Bioinformatic Investigation of a Conserved Active Site Helix in α-Isopropylmalate Synthase from Mycobacterium tuberculosis, a Member of the DRE-TIM Metallolyase Superfamily.
  • α-Isopropylmalate synthase
  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]
  • (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem. [Link]
  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. Current Drug Metabolism. [Link]
  • This compound. PubChem. [Link]
  • α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability. Journal of Biological Chemistry. [Link]
  • Loss of allosteric regulation in α-isopropylmalate synthase identified as an antimicrobial resistance mechanism.

Sources

Unlocking Novel Peptide Therapeutics: Experimental Protocols for Incorporating (S)-2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based therapeutics is a continuous endeavor. Non-canonical amino acids offer a powerful toolkit to modulate the pharmacological properties of peptides. Among these, (S)-2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained analog of alanine, has emerged as a valuable building block. Its incorporation can impart unique structural features, leading to enhanced enzymatic stability and receptor affinity. This guide provides a comprehensive overview and detailed protocols for the effective utilization of (S)-2-Amino-3-cyclopropylpropanoic acid in peptide synthesis and subsequent biological evaluation.

Introduction to (S)-2-Amino-3-cyclopropylpropanoic Acid

(S)-2-Amino-3-cyclopropylpropanoic acid, also known as L-Cyclopropylalanine, is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl ring attached to the β-carbon. This small, rigid ring structure significantly restricts the conformational freedom of the peptide backbone, a property that can be leveraged to design peptides with improved therapeutic profiles. The cyclopropyl moiety can also shield the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1]

Table 1: Physicochemical Properties of (S)-2-Amino-3-cyclopropylpropanoic Acid

PropertyValueReference
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 102735-53-5
Appearance White to yellow solid
Solubility Soluble in water (80 mg/mL with sonication recommended)

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most common application of (S)-2-Amino-3-cyclopropylpropanoic acid is its incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3]

SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Repeat->Deprotect Cleave Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleave Purify Purification (HPLC) Cleave->Purify Analyze Analysis (MS, NMR) Purify->Analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Manual Fmoc-SPPS of a Model Peptide Containing (S)-2-Amino-3-cyclopropylpropanoic Acid

This protocol details the manual synthesis of a model tripeptide, Ac-Phe-Cpa-Ala-NH₂, where "Cpa" represents (S)-2-Amino-3-cyclopropylpropanoic acid.

Materials:

  • Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-(S)-2-Amino-3-cyclopropylpropanoic acid (Fmoc-L-Cpa-OH)

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetic anhydride

  • Diethyl ether, cold

  • Manual SPPS reaction vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place 200 mg of Rink Amide resin in the reaction vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading), HATU (1.95 eq.), and DIPEA (4 eq.) in 3 mL of DMF.

    • Allow the activation mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Coupling of Fmoc-(S)-2-Amino-3-cyclopropylpropanoic acid:

    • Repeat the Fmoc deprotection step as described in step 1.

    • In a separate vial, dissolve Fmoc-L-Cpa-OH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in 3 mL of DMF.

    • Add the pre-activated solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Drain and wash the resin as before.

  • Coupling of the Final Amino Acid (Fmoc-Phe-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Phe-OH using the same procedure as the previous amino acids.

    • After coupling and washing, proceed to N-terminal acetylation.

  • N-Terminal Acetylation:

    • Repeat the Fmoc deprotection step to expose the N-terminal amine of Phenylalanine.

    • Wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 5 mL of DMF.

    • Add this solution to the resin and shake for 30 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate PPE.

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Shake the mixture for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Rationale for Experimental Choices

  • Resin: Rink Amide resin is chosen to yield a C-terminal amide, which is common in bioactive peptides and can enhance stability.[5]

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization, which is particularly important for non-canonical amino acids.[6]

  • Cleavage Cocktail: The TFA/TIS/H₂O cocktail is a standard and robust mixture for cleaving peptides from the resin and removing most common side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.[4]

Application Note 1: Assessing Enzymatic Stability

The incorporation of (S)-2-Amino-3-cyclopropylpropanoic acid is hypothesized to increase resistance to proteolytic degradation. This can be experimentally verified using an in vitro enzymatic stability assay.

Protocol 2: In Vitro Protease Stability Assay

Objective: To compare the stability of the synthesized peptide (Ac-Phe-Cpa-Ala-NH₂) with a control peptide (Ac-Phe-Ala-Ala-NH₂) in the presence of a protease, such as trypsin or chymotrypsin.

Materials:

  • Synthesized peptides (Ac-Phe-Cpa-Ala-NH₂ and control Ac-Phe-Ala-Ala-NH₂)

  • Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Solutions: Prepare stock solutions of both the Cpa-containing peptide and the control peptide at a concentration of 1 mg/mL in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.

    • As a control (T=0), immediately quench a 10 µL aliquot of each reaction mixture with 90 µL of the quenching solution.

    • Incubate the remaining reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube and quench it with 90 µL of the quenching solution.

  • Sample Analysis:

    • Analyze all quenched samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).

    • Confirm the identity of the parent peptide and any degradation products by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the Cpa-containing peptide and the control peptide.

    • Calculate the half-life (t₁/₂) of each peptide under these conditions.

Stability_Assay Peptide Peptide Solution (Cpa or Control) Incubate Incubate at 37°C Peptide->Incubate Protease Protease (e.g., Trypsin) Protease->Incubate Aliquot Take Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction (e.g., TFA) Aliquot->Quench Analyze Analyze by RP-HPLC/MS Quench->Analyze Data Plot % Intact Peptide vs. Time Analyze->Data

Caption: Workflow for the in vitro protease stability assay.

Expected Outcome: The peptide containing (S)-2-Amino-3-cyclopropylpropanoic acid is expected to exhibit a significantly longer half-life compared to the control peptide, demonstrating its enhanced resistance to enzymatic cleavage. This increased stability is a direct consequence of the conformational constraint imposed by the cyclopropyl ring.[1][7]

Application Note 2: Conformational Analysis by NMR Spectroscopy

The cyclopropyl group is expected to induce a specific conformation in the peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to investigate these conformational preferences in solution.

Protocol 3: 2D NMR for Conformational Analysis

Objective: To determine the solution conformation of the Ac-Phe-Cpa-Ala-NH₂ peptide, focusing on the dihedral angles around the Cpa residue.

Materials:

  • Purified Ac-Phe-Cpa-Ala-NH₂ peptide

  • Deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10)

  • NMR spectrometer with 2D capabilities (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's conformation.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY spectra.

    • Analyze the NOE cross-peaks to identify short- and medium-range correlations that define the peptide's secondary structure. For example, strong NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) are indicative of an extended conformation.

    • The unique chemical shifts and NOE patterns involving the cyclopropyl protons can provide specific insights into the orientation of the side chain and its influence on the backbone conformation.[8]

Expected Outcome: The NMR data is expected to show a more defined set of NOEs for the Cpa-containing peptide compared to a more flexible analog, indicating a more rigid and ordered structure in solution. This conformational rigidity is a key attribute for designing peptides with high receptor selectivity.

Conclusion

(S)-2-Amino-3-cyclopropylpropanoic acid is a powerful tool for peptide chemists and drug developers. Its incorporation into peptides can significantly enhance enzymatic stability and induce specific conformational preferences, both of which are desirable properties for therapeutic candidates. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this unique amino acid in their own research and development programs. By understanding the "why" behind the experimental choices and having access to detailed, field-proven methodologies, scientists can accelerate the discovery of novel and improved peptide-based drugs.

References

  • Ningbo Innopharmchem Co., Ltd. The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering.
  • Toniolo, C., et al. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of the American Chemical Society, 1987, 109(23), pp.7128-7132.
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information.
  • Gyron-peptide. Improving enzymatic and chemical stability of peptides by chemical modifications.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies Ltd. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2007, 2(8), pp.1896-1908.
  • World Intellectual Property Organization. (1985). THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WO/1985/000809.
  • Muttenthaler, M., et al. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 2021, 64(15), pp.11075-11088.
  • Aapptec. Cleavage Cocktails; Reagent B.
  • Fujii, N., et al. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 1987, 30(5), pp.661-670.
  • Zerbe, O. and Bader, B. Peptide/Protein NMR.
  • Pennington, M.W. and Dunn, B.M. eds., 1994. Peptide synthesis protocols (Vol. 35). Humana press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-cyclopropylpropanoic acid (AcpA). This non-proteinogenic amino acid is a critical building block in medicinal chemistry, valued for its ability to introduce conformational constraints into peptides and peptidomimetics.[1] Achieving a high yield of enantiomerically pure AcpA, however, presents several challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: There are several established routes. A highly common and scalable approach involves the cyclopropanation of a malonic ester derivative with 1,2-dibromoethane, followed by functional group manipulations to introduce the amino group.[2] Other advanced methods include asymmetric syntheses using chiral auxiliaries to guide stereochemistry, or metal-catalyzed cyclopropanation of dehydroamino acid derivatives, which can offer excellent enantioselectivity.[3][4] The choice of route often depends on the required scale, stereochemical purity, and available starting materials.

Q2: What is a realistic target yield for a multi-step synthesis of AcpA?

A2: A realistic overall yield for a multi-step laboratory synthesis (e.g., 4-5 steps) would typically fall in the 30-50% range. Individual step yields should be targeted at 75-90% or higher. Significant deviation below this range, particularly in a single step, indicates a need for optimization or troubleshooting. Commercial suppliers often achieve higher yields through highly optimized and proprietary processes.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the core structure, including the characteristic signals for the cyclopropyl ring protons and the alpha-proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight (129.16 g/mol ).[5]

  • Chiral HPLC/GC: For asymmetric syntheses, this is crucial for determining the enantiomeric excess (ee).

  • Melting Point: Compare the observed melting point with literature values (e.g., ~239 °C with decomposition) as a basic indicator of purity.[6]

Q4: What are the most critical safety precautions for this synthesis?

A4: Several reagents used in common AcpA syntheses require careful handling.

  • 1,2-dibromoethane: This is a carcinogen and toxic. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH) or other strong bases: These are often used for the malonic ester alkylation. They are highly reactive with water and can cause fires. Use under an inert atmosphere (Nitrogen or Argon).

  • Azide Reagents (e.g., sodium azide, DPPA): If using a Curtius rearrangement, be aware that azide compounds can be explosive, especially with heating or contact with heavy metals.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis.

Issue 1: Low Yield in the Initial Cyclopropanation Step

Q: My synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane is resulting in a low yield (<60%). What are the likely causes and solutions?

A: This is a classic Williamson ether synthesis analogue and serves as the foundation of the carbon skeleton. Low yields here are common and typically stem from issues with the base, reaction conditions, or side reactions.

Causality & Troubleshooting:

  • Inefficient Deprotonation: The reaction requires the quantitative formation of the malonate enolate.

    • Probable Cause: The base used (e.g., sodium ethoxide) may be partially decomposed due to moisture. The stoichiometry might be insufficient.

    • Solution: Use freshly prepared sodium ethoxide or high-purity commercial material. Ensure all glassware is rigorously dried. Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can significantly improve deprotonation efficiency, but requires inert atmosphere techniques.

  • Side Reactions: The primary competing reaction is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which will not alkylate the malonate. Intermolecular reactions between the mono-alkylated intermediate and another malonate enolate can also occur.

    • Probable Cause: High reaction temperatures favor elimination.

    • Solution: Maintain strict temperature control. The addition of the base should be done at a reduced temperature (e.g., 0 °C) before slowly warming to reflux.

  • Incomplete Reaction:

    • Probable Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using TLC or GC-MS. Ensure the reaction is heated to a gentle reflux for a sufficient period (often 12-24 hours).

Optimization of Cyclopropanation Conditions
ParameterStandard ConditionOptimized ConditionRationale for Change
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base, reducing side reactions and ensuring complete deprotonation.
Solvent EthanolAnhydrous THF/DMFAprotic solvents prevent proton exchange and are compatible with NaH.
Temperature Reflux (~78 °C in EtOH)0 °C to RefluxControlled initial temperature minimizes elimination side reactions.
Atmosphere AmbientInert (N₂ or Ar)Prevents quenching of the base and enolate by atmospheric moisture.
Issue 2: Inefficient Conversion to the Amino Group

Q: I am attempting a Curtius rearrangement on cyclopropanecarboxylic acid, but my yield of the final amino acid after hydrolysis is poor, and I see significant side products.

A: The Curtius rearrangement is an elegant way to convert a carboxylic acid to an amine with the loss of one carbon. However, it involves a sensitive isocyanate intermediate that is prone to side reactions if not handled correctly.

Causality & Troubleshooting:

  • Incomplete Formation of the Acyl Azide:

    • Probable Cause: The activating agent (e.g., ethyl chloroformate) or the azide source (e.g., sodium azide) is of poor quality. The reaction may be quenched by water.

    • Solution: Use high-purity reagents in an anhydrous solvent. Ensure the reaction is run under dry conditions. An alternative one-pot procedure using diphenylphosphoryl azide (DPPA) can be more reliable.

  • Side Reactions of the Isocyanate Intermediate:

    • Probable Cause: The highly reactive isocyanate can react with any available nucleophile. If water is present during the rearrangement, it will form an unstable carbamic acid, which can lead to symmetrical urea byproducts. If the trapping alcohol (e.g., t-butanol to form a Boc-protected amine) is not added promptly or is not nucleophilic enough, oligomerization can occur.

    • Solution: The rearrangement step (heating the acyl azide) must be performed in a completely anhydrous, non-nucleophilic solvent (e.g., toluene). Once the rearrangement is complete (indicated by cessation of N₂ evolution), the trapping nucleophile (e.g., t-butanol to form the Boc-carbamate, or water/acid for direct hydrolysis) should be added.

Troubleshooting Logic: Curtius Rearrangement

G start Low Yield of Amine cause1 Incomplete Acyl Azide Formation start->cause1 cause2 Isocyanate Side Reactions start->cause2 sol1 Use high-purity reagents (DPPA). Ensure anhydrous conditions. cause1->sol1 sol2 Perform rearrangement in dry toluene. Trap isocyanate promptly with t-BuOH. cause2->sol2 sol3 Analyze byproduct: Is it a urea? Confirms water contamination. cause2->sol3

Caption: Troubleshooting flowchart for the Curtius rearrangement step.

Issue 3: Difficulty with Final Product Purification

Q: My crude this compound is difficult to purify. Standard silica gel chromatography gives poor separation, and I struggle to get clean crystals.

A: Amino acids are zwitterionic, making them poorly soluble in many organic solvents and prone to streaking on silica gel. Purification requires different strategies.

Causality & Troubleshooting:

  • Zwitterionic Nature: At its isoelectric point (pI), the amino acid has both a positive (NH₃⁺) and negative (COO⁻) charge, making it highly polar and salt-like.

    • Probable Cause: Using standard silica gel chromatography with neutral organic solvent systems.

    • Solution 1: Recrystallization: This is the most common method. The key is finding the right solvent system. A mixture of water and a miscible organic solvent (like isopropanol or ethanol) is often effective. Dissolve the crude product in a minimum amount of hot water, then slowly add the organic solvent until the solution becomes cloudy. Allow it to cool slowly to promote crystal growth.[6]

    • Solution 2: Ion-Exchange Chromatography: This is a highly effective but more complex method for purifying amino acids. The crude product is dissolved in an acidic solution (e.g., 0.1 M HCl) and loaded onto a strong cation-exchange resin (e.g., Dowex 50W).[6] Impurities are washed away, and the pure amino acid is then eluted by changing the pH with a base (e.g., dilute ammonia solution).

General Synthetic Workflow & Purification

G cluster_0 Synthesis cluster_1 Purification A Diethyl Malonate B Diethyl Cyclopropane- 1,1-dicarboxylate A->B Cyclopropanation C Cyclopropane- 1,1-dicarboxylic Acid B->C Saponification D Protected Amine (e.g., Boc-AcpA-ester) C->D Mono-esterification & Curtius Rearrangement E Crude AcpA D->E Deprotection & Hydrolysis F Pure AcpA E->F Recrystallization or Ion-Exchange

Caption: General workflow for AcpA synthesis and purification.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Transfer the crude solid this compound to an Erlenmeyer flask.

  • Add a minimal amount of deionized water and heat the mixture gently (e.g., 60-70 °C) with stirring until the solid is fully dissolved.

  • While the solution is still warm, slowly add isopropanol dropwise until a persistent cloudiness appears.

  • Add a few more drops of hot water to redissolve the precipitate, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in a -20 °C freezer overnight.[6]

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Purification by Cation-Exchange Chromatography
  • Prepare a column with a strong cation-exchange resin (e.g., Dowex 50W-X8) in its hydrogen form.[6]

  • Dissolve the crude amino acid in a dilute acidic solution (e.g., 2 M HCl) and apply it to the top of the resin bed.

  • Wash the column with several bed volumes of deionized water to elute any non-basic or neutral impurities.

  • Elute the desired amino acid from the column using a dilute basic solution (e.g., 2 M aqueous ammonia).

  • Collect the fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

  • Combine the positive fractions and remove the solvent and excess ammonia by rotary evaporation. The product may need to be co-evaporated with water to remove all traces of ammonia.

  • The resulting solid can be further purified by recrystallization as described in Protocol 1.

References

  • Gagné, V., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health (PMC).
  • Kim, H., et al. (2023). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. MDPI.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information.
  • Davies, S. G., et al. (2000). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. PubMed.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Zhang, Y., et al. (2018). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. National Institutes of Health (PMC).
  • SlidePlayer. (n.d.). Asymmetric synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Saeeda, M., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
  • ResearchGate. (2006). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview.

Sources

Technical Support Center: 2-Amino-3-cyclopropylpropanoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-3-cyclopropylpropanoic acid (variously referred to as L-Cyclopropylalanine). This non-proteinogenic amino acid, with its unique cyclopropyl moiety, presents distinct challenges compared to standard proteinogenic amino acids. Its increased non-polar character influences solubility and chromatographic behavior, requiring carefully optimized protocols.

This guide is structured to provide direct, actionable solutions to common issues encountered during purification, drawing on established principles of amino acid chemistry and separation science. We aim to explain the causality behind each step, empowering you to not only solve the immediate problem but also to adapt and refine your methodologies for robust, repeatable results.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you might encounter during the purification of this compound.

I. Issues in Crystallization & Recrystallization

Crystallization is often the method of choice for large-scale purification. However, impurities and the compound's specific solubility profile can complicate the process.

Question: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's going wrong?

Answer:

This is a common issue, typically stemming from residual impurities or suboptimal crystallization conditions.[1] An "oil" is essentially a supersaturated solution or a liquid phase of the impure compound, which has a lower melting point.

Causality & Mechanism: Impurities, such as unreacted starting materials, diastereomers, or solvent residues, can disrupt the formation of a stable crystal lattice.[1] The cyclopropyl group, while non-polar, can also interact with certain solvents in ways that hinder orderly molecular packing. Furthermore, since amino acids are zwitterionic, the pH of the solution is critical; deviation from the isoelectric point (pI) increases solubility and can prevent crystallization.

Troubleshooting Protocol:

  • Assess Purity: Before attempting recrystallization, analyze the crude material by HPLC and ¹H NMR to estimate the level and nature of impurities. If purity is below 90%, consider a preliminary chromatographic step.

  • pH Adjustment (Neutralization Crystallization): This is the most effective technique for amino acids.

    • Dissolve the crude product in a minimal amount of acidic water (e.g., 1M HCl) or basic water (e.g., 1M NaOH).

    • Filter the solution to remove any insoluble matter.

    • Slowly add a base (if dissolved in acid) or an acid (if dissolved in base) dropwise with vigorous stirring to bring the pH to the isoelectric point (pI). For a neutral amino acid like this, the pI will be near neutral (pH ~5.5-6.5). The product will precipitate as it becomes least soluble at its pI.[1]

  • Solvent/Anti-Solvent System Optimization:

    • Dissolve the compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water, methanol).

    • Warm the solution gently to ensure complete dissolution.

    • Slowly add a miscible "anti-solvent" in which the amino acid is poorly soluble (e.g., ethanol, isopropanol, acetone) until persistent turbidity is observed.

    • Re-warm to clarify the solution, then allow it to cool slowly and undisturbed.

  • Control Cooling Rate: Rapid cooling often leads to amorphous precipitation or small, impure crystals. Allow the solution to cool to room temperature slowly, followed by further cooling in a 4°C refrigerator. Avoid placing a warm solution directly into an ice bath.

Question: My yield after recrystallization is very low, even though the mother liquor doesn't seem saturated. Why?

Answer:

Low yield can be deceptive. It may be due to high solubility in the chosen solvent system, premature precipitation of impurities, or the formation of fine crystals that are lost during filtration.

Causality & Mechanism: this compound has moderate water solubility, which can be increased by residual salts or a pH far from its isoelectric point.[2][3] Using an excessive volume of the primary solvent is a common cause of low recovery.

Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Solvent Choice: Refer to the table below for starting points. Water/ethanol or water/isopropanol are excellent systems.

  • Analyze the Mother Liquor: Take a sample of the mother liquor and analyze it by TLC or HPLC. If a significant amount of product remains, you can attempt to recover it by concentrating the mother liquor and performing a second crystallization.

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of the target compound to the cooled, supersaturated solution to induce nucleation.

Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Typical Ratio (v/v)Notes
WaterEthanol1:2 to 1:5Excellent for removing polar impurities.
WaterIsopropanol1:2 to 1:4Good for forming well-defined crystals.
MethanolDiethyl Ether1:5 to 1:10Use with caution due to ether's volatility. Best for small scales.
II. Issues in Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating amino acids from charged impurities and other amino acids.[4][5]

Question: Why is my compound not binding to the cation-exchange column, or eluting in the flow-through?

Answer:

This indicates that the amino acid is not positively charged under the loading conditions. This is a function of the buffer pH relative to the compound's pI.

Causality & Mechanism: Cation-exchange chromatography relies on the electrostatic interaction between a positively charged molecule and a negatively charged resin.[6] An amino acid is positively charged only at a pH below its isoelectric point (pI). This compound is a neutral amino acid, so its pI is likely around 6. If your loading buffer pH is at or above this value, the amino acid will be neutral or negatively charged and will not bind to a cation exchanger.

Troubleshooting Protocol:

  • Verify and Adjust Buffer pH: Ensure the loading buffer pH is at least 1.5-2.0 units below the estimated pI of the amino acid. A pH of 3.0-4.0 is a good starting point.

  • Check Ionic Strength: High salt concentrations in the crude sample can disrupt binding by shielding the charges. Dilute the sample in the loading buffer to reduce the ionic strength before loading.[7]

  • Confirm Column Type: Double-check that you are using a cation-exchange resin (e.g., Dowex 50, Amberlite IR120) and not an anion-exchanger.

Question: The product is eluting from the IEX column with poor purity and broad peaks. How can I improve the separation?

Answer:

Broad peaks and poor resolution suggest suboptimal elution conditions, column overloading, or issues with the column packing.[8]

Causality & Mechanism: Elution from an IEX column is typically achieved by increasing the pH or the ionic strength of the mobile phase. A sudden, sharp change (step gradient) can cause all bound species to elute at once. A slow, continuous change (linear gradient) provides much better resolution. The non-polar cyclopropyl group can also lead to secondary hydrophobic interactions with the resin's polymer backbone, causing peak tailing.

Troubleshooting Protocol:

  • Switch to a Gradient Elution: Instead of a step-change in buffer, use a shallow linear gradient. For elution from a cation-exchange column, you can use either:

    • pH Gradient: Start with a low pH buffer (e.g., pH 3) and run a gradient to a buffer at a pH just above the pI (e.g., pH 7-8).

    • Salt Gradient: Maintain a constant low pH and apply a linear gradient of a salt like NaCl (e.g., 0 to 1.0 M).

  • Reduce Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the stationary phase, often improving resolution.[9]

  • Decrease Column Loading: Overloading the column is a common cause of broad peaks. Reduce the amount of crude material loaded onto the column by at least 50% and re-run the purification.

  • Add Organic Modifier: To mitigate secondary hydrophobic interactions, consider adding a small percentage (5-10%) of an organic solvent like methanol or ethanol to your mobile phases.

IEX_Workflow cluster_prep Preparation cluster_run Chromatography cluster_post Analysis & Processing Crude Crude Product Dissolve Dissolve in Low pH Loading Buffer (pH 3-4) Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Load Load Sample onto Column (Low Flow Rate) Filter->Load Critical: Ensure pH & Low Salt Equilibrate Equilibrate Cation-Exchange Column with Loading Buffer Equilibrate->Load Wash Wash with Loading Buffer (2-3 Column Volumes) Load->Wash Elute Elute with Linear Gradient (e.g., 0 -> 1M NaCl or pH 3 -> 8) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt / Buffer Exchange (e.g., Lyophilization with Volatile Buffers) Pool->Desalt Final Pure Product Desalt->Final

Caption: Ion-Exchange Chromatography (IEX) workflow for purification.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose first: crystallization or chromatography?

This depends on the scale of your synthesis and the purity of your crude product. The decision tree below provides a general guideline. For multi-gram scales with >90% crude purity, direct crystallization is often most efficient. For smaller scales or cruder material (<90% purity), chromatography is recommended to remove bulk impurities before a final polishing crystallization step.

Caption: Decision tree for selecting a primary purification method.

Q2: How do I assess the purity of my final product? What are the expected impurities?

A combination of methods is required for a comprehensive assessment.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is the primary method for quantitative purity assessment.[10]

    • Column: A C18 column is standard.

    • Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (200-215 nm) is necessary.[10] Alternatively, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be used for more universal detection.

  • Chiral HPLC: To determine enantiomeric purity (e.e.), separation on a chiral stationary phase (CSP) is required. Chiral selectors like macrocyclic glycopeptides (e.g., CHIROBIOTIC T) are often effective for underivatized amino acids.[11]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal organic impurities if they are present at >1% levels.

  • Expected Impurities:

    • Synthesis-related: Unreacted starting materials, reagents, and side-products from the specific synthetic route used.

    • Enantiomer: The (R)-enantiomer if the synthesis was not fully stereoselective.

    • Related Amino Acids: If produced by fermentation, other amino acids may be present.[12]

MethodInformation ProvidedTypical Impurities Detected
RP-HPLC (UV 210nm)Chemical Purity (%)Starting materials, organic by-products
Chiral HPLCEnantiomeric Purity (% e.e.)The undesired (R)-enantiomer
¹H NMR SpectroscopyStructural ConfirmationResidual solvents, major organic impurities
LC-MSMolecular Weight ConfirmationIdentifies known and unknown impurities by mass
Karl Fischer TitrationWater ContentResidual water

Q3: My synthesis was racemic. How can I resolve the enantiomers?

If you have a racemic mixture of (R)- and (S)-2-Amino-3-cyclopropylpropanoic acid, you will need to perform a chiral separation.

  • Preparative Chiral HPLC: This is the most direct method. The analytical chiral method is scaled up using a larger-diameter column to separate gram quantities of the racemate. This can be resource-intensive but is highly effective.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

References
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry.
  • Anion Exchange Chrom
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry.
  • Method for crystallization of amino acids.
  • Crystalliz
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
  • General Method for Purification of R-Amino acid-N-carboxyanhydrides Using Flash Chrom
  • Separation and Refining of Amino acids. Diaion.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid.
  • Troubleshooting Purific
  • How to get (or crystallize) solid amino acids derivatives and peptides?.
  • How can I purify my synthesised unnatural aliphatic amino acid?.
  • Troubleshooting: Purific
  • Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
  • (S)-2-Amino-3-cyclopropylpropanoic acid. TargetMol.
  • Protein purific
  • (S)-2-Amino-3-cyclopropylpropanoic acid. MedChemExpress.
  • Separation and Purification of Amino Acids.
  • (S)-2-Amino-3-cyclopropylpropanoic acid. Sigma-Aldrich.
  • (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem.
  • Amino Acid and Peptide Chiral Separ
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Nutrients.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2018).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul

Sources

Technical Support Center: Synthesis of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding to provide robust solutions to practical laboratory issues.

Introduction

This compound is a non-canonical amino acid of significant interest in medicinal chemistry due to the conformational constraints imparted by the cyclopropyl ring. Its synthesis, while conceptually straightforward, is often accompanied by the formation of specific byproducts that can complicate purification and compromise yield and purity. This guide provides in-depth troubleshooting for the two most common synthetic strategies: Alkylation of Glycine Equivalents and the Strecker Synthesis .

Section 1: Alkylation of Glycine Equivalents

This approach typically involves the deprotonation of a protected glycine derivative (e.g., a Schiff base) to form a nucleophilic enolate, which is then alkylated with a cyclopropylmethyl halide.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields a significant amount of a higher molecular weight byproduct that appears to have two cyclopropylmethyl groups. What is happening and how can I prevent it?

Answer:

Root Cause Analysis: You are observing over-alkylation , also known as di-alkylation. The mono-alkylated Schiff base product still possesses an acidic α-proton. Under the reaction conditions, this product can be deprotonated to form a new enolate, which then reacts with a second molecule of the cyclopropylmethyl halide. This is particularly problematic with aldimine Schiff bases, as the acidity of the mono-alkylated product is comparable to the starting glycine Schiff base.[1][2][3]

Mechanism of Over-Alkylation:

Over_Alkylation cluster_mono Mono-alkylation cluster_di Di-alkylation (Byproduct Formation) Start_Glycine Glycine Schiff Base Enolate1 Glycine Enolate Start_Glycine->Enolate1 Base Mono_Product Mono-alkylated Product Enolate1->Mono_Product + Cyclopropylmethyl-Br Enolate2 Mono-alkylated Enolate Mono_Product->Enolate2 Base Di_Product Di-alkylated Byproduct CPM_Br1 Cyclopropylmethyl-Br Enolate2->Di_Product + Cyclopropylmethyl-Br CPM_Br2 Cyclopropylmethyl-Br

Caption: Reaction pathway leading to the di-alkylated byproduct.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Use a slight excess (1.05-1.2 equivalents) of the glycine Schiff base relative to the cyclopropylmethyl halide.

    • Avoid a large excess of the alkylating agent.

  • Slow Addition of Alkylating Agent:

    • Add the cyclopropylmethyl halide solution dropwise to the cooled enolate solution. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Choice of Base and Solvent:

    • Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are preferred.

    • Ensure complete deprotonation of the starting material before adding the alkylating agent. A useful technique is to monitor the color of the enolate solution if it is sufficiently intense.

  • Temperature Control:

    • Maintain a low reaction temperature (typically -78 °C) during both deprotonation and alkylation to control reactivity and minimize side reactions.

ParameterStandard ConditionOptimized for Mono-alkylation
Equivalents of Alkylating Agent 1.5 - 2.01.0 - 1.1
Addition Method RapidSlow, dropwise addition
Temperature -78 °C to RTMaintained at -78 °C

Question 2: I am observing a byproduct with the same mass as my desired product, but the NMR shows signals consistent with an alkene. What is this impurity?

Answer:

Root Cause Analysis: This byproduct is likely the result of a Grob fragmentation of the cyclopropylmethyl system. This is a concerted elimination reaction that can be initiated by a strong base, leading to the opening of the strained cyclopropane ring to form a homoallylic amine derivative.

Proposed Mechanism of Grob Fragmentation:

Under basic conditions, the nitrogen of the intermediate imine can facilitate a fragmentation pathway. The driving force is the relief of ring strain in the cyclopropane ring.

Grob_Fragmentation start Cyclopropylmethyl Intermediate transition Base-induced Fragmentation start->transition Strong Base product Ring-opened Byproduct (Homoallylic Amine Derivative) transition->product Concerted Electron Movement

Caption: Simplified schematic of Grob fragmentation.

Troubleshooting Protocol:

  • Weaker Base/Milder Conditions:

    • If di-alkylation is not an issue, consider using a weaker base such as potassium tert-butoxide or sodium hydride, which may be less likely to initiate fragmentation.

    • Phase-transfer catalysis (PTC) conditions can sometimes offer a milder alternative to strong bases in anhydrous solvents.[3]

  • Protecting Group Strategy:

    • The choice of Schiff base can influence the electron density on the nitrogen and potentially mitigate this side reaction. Benzophenone imines are common and generally effective.[3]

  • Temperature Control:

    • Strictly maintain low temperatures throughout the reaction and quench promptly once the reaction is complete to minimize the exposure of the product to basic conditions.

Section 2: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving cyclopropanecarboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl), followed by hydrolysis of the resulting α-aminonitrile.[4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After the initial reaction but before hydrolysis, my crude product contains impurities. What are the likely side-products from the aldehyde?

Answer:

Root Cause Analysis: Cyclopropanecarboxaldehyde, like other aldehydes lacking an α-hydrogen, can undergo side reactions under the basic conditions that can be present during the Strecker synthesis. The two most common byproducts are from the Cannizzaro reaction and aldol-type condensations .

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form cyclopropylmethanol and cyclopropanecarboxylic acid.

  • Aldol Condensation: Although lacking an α-hydrogen, enolizable impurities or trace amounts of acetaldehyde (if used as a starting material in other processes) can initiate aldol-type reactions.

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 6-7) to disfavor the Cannizzaro reaction, which requires strongly basic conditions. The use of ammonium chloride helps to buffer the solution.[8]

  • Purity of Starting Aldehyde:

    • Ensure the cyclopropanecarboxaldehyde is pure and free from acidic or basic impurities that could catalyze side reactions. Distillation of the aldehyde immediately before use is recommended.

  • Order of Addition:

    • Adding the aldehyde to the mixture of the cyanide and ammonia source can help to ensure it reacts in the desired manner immediately, rather than having the opportunity to undergo self-reaction.

Question 2: My final product is contaminated with a neutral compound that contains a nitrogen atom. What is this and how do I get rid of it?

Answer:

Root Cause Analysis: This impurity is likely the α-aminonitrile intermediate or the corresponding α-amino amide , resulting from incomplete hydrolysis. The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat), and if the reaction is not allowed to proceed to completion, these intermediates will remain.

Mechanism of Hydrolysis:

Hydrolysis Nitrile α-Aminonitrile Amide α-Amino Amide Nitrile->Amide H₃O⁺ / Heat (Partial Hydrolysis) Acid {Target Product | (Amino Acid)} Amide->Acid H₃O⁺ / Heat (Complete Hydrolysis)

Caption: Stepwise hydrolysis of the aminonitrile intermediate.

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis:

    • Reaction Time: Increase the reaction time for the hydrolysis step. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile and the amide intermediate.

    • Acid Concentration and Temperature: Use a sufficiently concentrated acid (e.g., 6M HCl) and ensure adequate heating (reflux).

  • Purification:

    • If incomplete hydrolysis is unavoidable, the desired amino acid can often be separated from the neutral amide and nitrile by ion-exchange chromatography. The amino acid will bind to a cation-exchange resin, while the neutral impurities will be washed through.

Section 3: Stereochemical Purity

Question: My product is a mixture of stereoisomers. How can I control and analyze the stereochemical purity?

Answer:

Root Cause Analysis: Both the alkylation of a glycine enolate and the Strecker synthesis will produce a racemic mixture (an equal mixture of R and S enantiomers) unless a chiral element is introduced into the reaction.[9][10]

Control of Stereochemistry:

  • Chiral Auxiliaries: In the alkylation approach, a chiral auxiliary can be incorporated into the glycine Schiff base to direct the alkylation to one face of the enolate.[10]

  • Asymmetric Catalysis: Both methods can be rendered asymmetric by the use of a chiral catalyst. For example, a chiral phase-transfer catalyst can be used in the alkylation, and a chiral catalyst can be employed in the Strecker reaction.

  • Resolution: The racemic final product can be resolved into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral acid or base, followed by separation by crystallization or chromatography.

Analysis of Stereochemical Purity:

  • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (ee) of the final product. Specific chiral columns (e.g., those based on cyclodextrins or macrocyclic glycopeptides) can separate the enantiomers.[11][12][13][14]

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can cause the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum to become distinct, allowing for their integration and the determination of the enantiomeric ratio.[15]

References

  • O'Donnell, M. J., et al. (1988). Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry, 53(26), 6273-6281.
  • Bordwell, F. G., et al. (1988). Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry, 53(26), 6273-6281.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1873.
  • O'Donnell, M. J. (2011).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Belokon, Y. N., et al. (1985). Asymmetric synthesis of α-amino acids via homologation of Ni(II)
  • Asymmetric Synthesis of α-Amino Acids. (n.d.). In Comprehensive Organic Synthesis II (Second Edition).
  • Brem Method. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Pradhan, T. K., & De, S. K. (2012). Synthetic applications of the carbonyl generating grob fragmentation.
  • Armesto, X. L., Canle López, M., Losada, M., & Santaballa, J. A. (1994). Concerted Grob Fragmentation in N-Halo-. alpha.-amino Acid Decomposition. The Journal of organic chemistry, 59(17), 4978-4984.
  • Charette, A. B., & Gagnon, A. (2007). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of organic chemistry, 72(15), 5834-5837.
  • Lee, W., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.
  • Masamba, W. (2022). Amino Acid. MDPI Encyclopedia.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Minakem. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S.
  • Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1178-1182.
  • Głowacka, I. E., et al. (2019).
  • Yasuno, Y., et al. (2015). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Tetrahedron Letters, 56(23), 3122-3125.
  • Chromatography Today. (2019, August 28). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

Technical Support Center: Synthesis of Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cyclopropane amino acids. These conformationally constrained non-canonical amino acids (ncAAs) are invaluable tools for medicinal chemists, offering the ability to fine-tune peptide structure, enhance enzymatic stability, and improve receptor selectivity.[1][2] However, their synthesis is fraught with challenges, primarily centered on the construction of the strained three-membered ring with precise stereochemical control.

This guide is structured to provide direct, actionable solutions to common experimental hurdles and to answer fundamental questions that arise during methods development. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. Each problem is followed by an analysis of potential causes and recommended solutions.

Q1: I am observing very low or no yield in my Simmons-Smith cyclopropanation reaction. What's going wrong?

Low yields in Simmons-Smith reactions are a frequent issue, often tracing back to reagent quality or reaction conditions. The reaction involves an organozinc carbenoid, which is sensitive to its environment.[3][4]

Potential Causes and Recommended Solutions

Potential CauseScientific ExplanationRecommended Solution(s)
Inactive Zinc-Copper Couple The zinc surface must be activated to react with diiodomethane. Oxidation or inadequate preparation renders it inert.1. Freshly Prepare the Couple: Always use a freshly prepared and activated Zn-Cu couple. 2. Consider Ultrasonication: Using an ultrasound bath during the preparation of the couple can significantly enhance surface activation.[5]
Poor Reagent Quality Diiodomethane (CH₂I₂) can decompose over time, releasing iodine which can inhibit the reaction. Diethylzinc (Et₂Zn) is pyrophoric and highly sensitive to air and moisture.1. Purify Diiodomethane: Pass CH₂I₂ through a short plug of activated alumina or distill it prior to use.[3] 2. Handle Reagents Under Inert Atmosphere: Ensure all glassware is oven-dried and all manipulations of Et₂Zn (for the Furukawa modification) are performed under argon or nitrogen.[3][5]
Low Substrate Reactivity The traditional Simmons-Smith carbenoid is electrophilic and reacts poorly with electron-deficient alkenes (e.g., those conjugated to electron-withdrawing groups).[4][5]1. Use the Furukawa Modification: Employing diethylzinc (Et₂Zn) with CH₂I₂ generates a more reactive carbenoid, suitable for many unfunctionalized alkenes.[3][4] 2. Use the Shi Modification: For highly electron-deficient alkenes, adding trifluoroacetic acid with Et₂Zn and CH₂I₂ can form a more nucleophilic reagent.[4]
Side Reactions The Lewis acidic byproduct, ZnI₂, can catalyze ring-opening or degradation of acid-sensitive products. The carbenoid can also methylate heteroatoms like alcohols, especially with long reaction times.[3][4]1. Scavenge ZnI₂: Add a slight excess of Et₂Zn or quench the reaction with pyridine to sequester the Lewis acidic byproduct.[4] 2. Monitor Reaction Progress: Use TLC or GC/MS to monitor the consumption of starting material and avoid unnecessarily long reaction times.
Q2: My cyclopropanation reaction is producing a mixture of diastereomers (e.g., cis/trans). How can I improve the diastereoselectivity?

Achieving high diastereoselectivity is arguably the most significant challenge in synthesizing substituted cyclopropane amino acids.[6] The stereochemical outcome is determined by the relative orientation of the substituents during the ring-forming step.

Key Factors Influencing Diastereoselectivity:

  • Steric Hindrance: The cyclopropanating agent will preferentially approach the less sterically hindered face of the alkene. This is a fundamental principle governing selectivity.[5]

  • Directing Groups: Functional groups, such as allylic alcohols, can coordinate to the zinc reagent, delivering the carbenoid to the same face of the double bond, a phenomenon known as substrate control.[5][7]

  • Catalyst Control: In transition-metal-catalyzed reactions using diazo compounds, the stereochemical outcome is dictated by the catalyst's chiral ligand environment. Interestingly, the choice of metal catalyst can sometimes invert the selectivity; for example, thermal 1,3-dipolar cycloadditions of dehydroamino acids with diazo compounds can favor E-cyclopropanes, while iron porphyrin-catalyzed reactions can selectively produce the Z-isomers.[6][8]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states, thus favoring the pathway with the lower activation energy.[5]

Workflow for Improving Diastereoselectivity

G start Poor Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) start->temp directing Does the substrate have a potential directing group (e.g., allylic -OH)? temp->directing If selectivity is still poor reagent Optimize Reagent Stoichiometry and Coordination directing->reagent Yes catalyst Is this a metal-catalyzed carbene transfer reaction? directing->catalyst No reagent->catalyst no_directing Consider Substrate Modification or a Different Synthetic Route method Evaluate Alternative Methods (e.g., MIRC, Asymmetric Catalysis) no_directing->method catalyst->no_directing No ligand Screen Chiral Ligands and Metal Catalysts (e.g., Rh, Fe, Co) catalyst->ligand Yes ligand->method

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Q3: The cyclopropane ring is opening during my deprotection or functional group manipulation step. How can I preserve the ring?

The stability of the cyclopropane ring is a significant concern. Its inherent ring strain makes it susceptible to cleavage under various conditions, particularly with donor-acceptor substituted cyclopropanes.[9]

Common Causes of Ring Opening:

  • Harsh Acidic or Basic Conditions: Strong acids can protonate the cyclopropane ring, leading to electrophilic ring-opening.[1] Similarly, strong bases can promote fragmentation pathways, such as the Grob fragmentation, especially if a suitable leaving group is present.[1][10]

  • Incompatible Oxidation/Reduction Conditions: Certain powerful oxidants can lead to ring-opening to form conjugated dienes, especially in sensitive substrates.[1][10]

  • Nucleophilic Attack: In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG), the ring is activated towards nucleophilic ring-opening.[9][11]

Strategies for Prevention:

  • Protecting Group Selection: Choose protecting groups that can be removed under mild, neutral conditions. For the amine, consider Boc (removed with mild acid) or Cbz (removed by hydrogenolysis). For the acid, use esters that can be cleaved enzymatically or via hydrogenolysis (e.g., benzyl esters). The Fmoc group, while common in peptide synthesis, is base-labile and should be used with caution if the cyclopropane is base-sensitive.[1][10]

  • Use of Versatile Intermediates: Synthesizing a stable intermediate, like a bicyclic carbamate, can protect both the amino and a hydroxyl group simultaneously. These intermediates can then be opened under controlled conditions to reveal the desired functionalities.[10][12]

  • Screening Conditions: Before committing to a large-scale reaction, screen deprotection or oxidation conditions on a small scale. Test milder reagents first (e.g., Dess-Martin periodinane instead of stronger chromium-based oxidants).[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing cyclopropane amino acids?

There are two main disconnection approaches for forming the cyclopropane ring in the context of amino acids.[1][10] The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

G cluster_0 Strategy 1: C1 Equivalent + Dehydroamino Acid cluster_1 Strategy 2: Bis-Alkylation a1 Dehydroamino Acid Derivative a_out Cyclopropane Amino Acid a1->a_out a2 C1 Equivalent (Carbene/Ylide) a2->a_out b1 Glycine Equivalent (e.g., Malonate) b_out Cyclopropane Amino Acid b1->b_out b2 1,2-Dielectrophile (e.g., Dihaloalkane) b2->b_out

Caption: The two primary disconnection strategies for synthesis.

Commonly Employed Reactions:

  • Transition-Metal-Catalyzed Carbene Transfer: This method, falling under Strategy 1, involves the reaction of a dehydroamino acid with a diazo compound in the presence of a metal catalyst (e.g., Rh, Cu, Fe).[6] A key advantage is the ability to use chiral catalysts for asymmetric synthesis.[13][14] To avoid handling potentially explosive diazo compounds, they can be generated in situ from more stable precursors like tosylhydrazone salts.[8]

  • Simmons-Smith Reaction: This classic reaction uses an organozinc carbenoid (typically from CH₂I₂ and Zn-Cu) to cyclopropanate an alkene precursor (Strategy 1 or applied to an intermediate in Strategy 2). It is known for its reliability and functional group tolerance, though it can be sluggish with electron-poor alkenes.[7][15]

  • Michael-Initiated Ring Closure (MIRC): Also known as the Corey-Chaykovsky reaction, this involves the conjugate addition of a sulfur ylide to a dehydroamino acid derivative, followed by an intramolecular Sₙ2 reaction to close the ring (Strategy 1).[6][15] This method is powerful for creating highly functionalized cyclopropanes.

Q2: How can I achieve high enantioselectivity in my synthesis?

Controlling the absolute stereochemistry is critical for pharmaceutical applications. Several advanced strategies are available:

  • Catalytic Asymmetric Cyclopropanation: This is the most elegant approach. It involves using a chiral catalyst that creates a chiral environment around the reactive species, forcing the reaction to proceed through a transition state that leads to one enantiomer preferentially. Cobalt and rhodium complexes with chiral ligands (e.g., Pybox, OIP) have shown great success in transferring carbenes from diazo compounds or gem-dichloroalkanes with high enantioselectivity.[13][14]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate. It directs the cyclopropanation to one face of the molecule and is then cleaved to yield the enantioenriched product. Evans's oxazolidinones are a classic example used in MIRC reactions.[16]

  • Substrate Control from Chiral Precursors: Starting with an enantiomerically pure precursor, such as a chiral epoxide or an allylic alcohol, can set the stereochemistry for the subsequent cyclopropanation step.[10] For instance, utilizing chiral epichlorohydrin in conjunction with malonates can furnish diastereopure bicyclic lactone intermediates, which are precursors to chiral cyclopropane amino acids.[1][10]

Q3: What is a reliable, step-by-step protocol for a common cyclopropanation method?

Here is a representative protocol for a diastereoselective cyclopropanation of a dehydroamino acid derivative using a tosylhydrazone salt as a carbene precursor, based on established methods.[6][8]

Protocol: Iron-Porphyrin Catalyzed Cyclopropanation for (Z)-Selectivity

Objective: To synthesize a protected (Z)-2,3-methanophenylalanine derivative.

Materials:

  • N-acetyl-dehydrophenylalanine methyl ester (1.0 equiv)

  • Benzaldehyde tosylhydrazone sodium salt (1.5 equiv)

  • meso-Tetraphenylporphyrin iron(III) chloride [ClFe(TPP)] (5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Add the dehydroamino acid derivative (1.0 equiv) and ClFe(TPP) (0.05 equiv) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reagent Addition: Add the tosylhydrazone salt (1.5 equiv) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (e.g., 40°C for DCM, 110°C for toluene). The in situ generation of the diazo compound and its subsequent reaction are often indicated by nitrogen evolution.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting dehydroamino acid. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter it through a pad of celite or silica gel to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired (Z)-cyclopropane amino acid derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[6]

Causality: The use of ClFe(TPP) as a catalyst is crucial for Z-selectivity. The iron carbene intermediate that forms preferentially reacts with the alkene in an orientation that minimizes steric clash between the bulky porphyrin ligand and the substrate's substituents, leading to the observed diastereomer.[6] The thermal decomposition of the tosylhydrazone salt provides a slow, controlled release of the diazo compound, which is safer than adding the pure diazo reagent.

References

  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • Lindsay, V. N. G., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Organic & Inorganic Au.
  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH National Library of Medicine.
  • Adams, L. A., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.
  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Consensus.
  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ResearchGate.
  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry.
  • Adams, L. A., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed.
  • Wikipedia. (2023). Simmons–Smith reaction.
  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews.
  • Betz, K. N., & Carreira, E. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Betz, K. N., & Carreira, E. M. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.
  • Ivanova, O. S., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis.
  • Sharma, S., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • ResearchGate. (2021). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • Wessjohann, L. A., & Brandt, W. (2012). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.

Sources

Technical Support Center: Peptide Synthesis with 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers incorporating 2-Amino-3-cyclopropylpropanoic acid (Ac3c) into their peptide synthesis workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of solid-phase peptide synthesis (SPPS) and the unique chemistry of cyclopropane-containing amino acids. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when using this compound in Fmoc-based SPPS?

When incorporating this compound, the main challenges stem from two of its structural features: the steric bulk of the cyclopropyl group and the inherent strain of the three-membered ring. These can lead to:

  • Slower and incomplete coupling reactions: The cyclopropyl moiety can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.[1]

  • Potential for cyclopropyl ring opening: Although generally stable, the strained cyclopropane ring can be susceptible to opening under certain harsh acidic conditions, particularly during the final cleavage from the resin.[2]

  • Aggregation: As with other bulky, non-polar amino acids, the presence of Ac3c can contribute to peptide chain aggregation, which can impede both coupling and deprotection steps.[3]

Q2: Is the cyclopropyl group in this compound stable to standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF)?

Yes, the cyclopropyl group is generally stable under the basic conditions used for Fmoc-deprotection.[4][5] The mechanism of Fmoc removal by piperidine is a β-elimination, which is not expected to react with the C-C bonds of the cyclopropane ring.[5] However, prolonged exposure or elevated temperatures should be avoided as a general precaution to minimize the risk of any unforeseen side reactions.

Q3: What is the risk of cyclopropyl ring opening during TFA cleavage, and how can I minimize it?

The high ring strain of the cyclopropane makes it susceptible to cleavage by strong acids like Trifluoroacetic acid (TFA), which is a standard reagent for cleaving peptides from the resin.[6] While many syntheses using cyclopropyl amino acids are successful, the risk of ring opening to form various isomeric byproducts is a critical consideration.[2]

To minimize this risk:

  • Use a scavenger cocktail: A standard cleavage cocktail containing TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) is crucial.[7] TIS acts as a carbocation scavenger, which can help to quench reactive intermediates that might promote ring opening.

  • Limit cleavage time: Perform the cleavage for the minimum time necessary to release the peptide from the resin. Extended exposure to TFA can increase the likelihood of side reactions.

  • Maintain low temperatures: Conducting the cleavage at reduced temperatures (e.g., on ice) can help to decrease the rate of potential side reactions, including ring opening.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency of Ac3c or the subsequent amino acid Steric hindrance from the cyclopropyl group.[1]1. Extend coupling time: Double the standard coupling time for the Ac3c residue and the following amino acid. 2. Use a more potent coupling reagent: Switch from standard carbodiimide reagents like DIC to a phosphonium- or aminium-based reagent such as HBTU, HATU, or PyBOP, which are known for higher coupling efficiency with sterically hindered amino acids.[1][8] 3. Double couple: Perform the coupling step twice before proceeding to the next deprotection.
Presence of unexpected masses (+2 Da, +4 Da) in final peptide analysis Partial or complete opening of the cyclopropane ring during TFA cleavage, leading to propene or propane side chains.1. Optimize cleavage conditions: Reduce cleavage time and perform the reaction at a lower temperature (e.g., 4°C). 2. Increase scavenger concentration: In your TFA cocktail, slightly increase the proportion of triisopropylsilane (TIS) to better quench reactive species that may initiate ring opening.[7]
Incomplete Fmoc deprotection of Ac3c Peptide aggregation caused by the bulky, hydrophobic nature of the cyclopropyl group.[3]1. Use aggregation-disrupting additives: Add a small percentage of a chaotropic salt like LiCl to the deprotection solution. 2. Incorporate pseudoproline dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides upstream of the Ac3c can help to disrupt secondary structure formation and improve solvation.[3]
Racemization of Ac3c Over-activation during the coupling step.[9]1. Add an epimerization-suppressing additive: Ensure that your coupling protocol includes an additive like HOBt or Oxyma Pure, especially when using carbodiimide-based coupling reagents.[8] 2. Avoid excess base: Use the minimum necessary amount of base (e.g., DIPEA) during the coupling reaction.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-2-Amino-3-cyclopropylpropanoic acid

This protocol is designed to maximize coupling efficiency and minimize side reactions.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-2-Amino-3-cyclopropylpropanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step with a fresh activation mixture.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection with Minimized Ring Opening

This protocol aims to efficiently cleave the peptide from the resin while preserving the integrity of the cyclopropyl ring.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% TIS, and 1% dithiothreitol (DTT). Cool the cocktail on an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin and agitate gently at 4°C for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether (2x), then dry the peptide under vacuum. Purify the peptide using reverse-phase HPLC.

Visualizations

Workflow for Incorporating Ac3c in SPPS

SPPS_Workflow cluster_cycle SPPS Cycle for Ac3c Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 20% Piperidine/DMF Coupling Coupling Washing_1->Coupling DMF Washing_2 Washing_2 Coupling->Washing_2 Fmoc-Ac3c-OH HATU/HOAt/DIPEA Washing_2->Deprotection DMF/DCM Final_Cleavage Final_Cleavage Washing_2->Final_Cleavage Repeat cycle for subsequent AAs Start Start Start->Deprotection

Caption: General workflow for the incorporation of this compound (Ac3c) in Fmoc-based SPPS.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Start Low Coupling Efficiency (Positive Kaiser Test) Extend_Time Extend Coupling Time (e.g., double) Start->Extend_Time Check_Reagents Are Coupling Reagents Potent Enough? Double_Couple Perform a Second Coupling Step Check_Reagents->Double_Couple Yes Switch_Reagents Switch to HATU/HBTU/PyBOP Check_Reagents->Switch_Reagents No Extend_Time->Check_Reagents Still positive Success Coupling Complete (Negative Kaiser Test) Double_Couple->Success Switch_Reagents->Success

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis and achieve optimal results in your experiments.

Introduction

This compound and its enantiomers, particularly the (S)-form, are valuable non-proteinogenic amino acids incorporated into peptidomimetics and other pharmaceutically active compounds.[1][2] The cyclopropyl ring introduces conformational constraints that can enhance biological activity and metabolic stability. The synthesis of this molecule, however, presents several challenges, including control of stereochemistry and potential side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: I am attempting a Simmons-Smith cyclopropanation of an N-protected allylic amine derivative to synthesize the cyclopropyl backbone, but I am getting very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Simmons-Smith reaction is a common issue that can often be traced back to the quality of reagents, reaction setup, or the specific substrate. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Activation: The Simmons-Smith reagent, typically iodomethylzinc iodide (ICH₂ZnI), is notoriously sensitive.

    • Zinc Activation: The zinc used must be activated. A zinc-copper couple is commonly used. Ensure the activation is performed correctly to provide a reactive surface. Inadequate activation is a frequent cause of reaction failure.[3]

    • Diiodomethane Purity: Use freshly distilled or commercially available high-purity diiodomethane. Impurities can inhibit the reaction.[3]

    • Alternative Reagents: Consider using the Furukawa modification (diethylzinc and diiodomethane) or Shi's reagent (CF₃CO₂ZnCH₂I), which can be more reliable and may not require a directing group.[3][4][5]

  • Reaction Conditions:

    • Anhydrous and Inert Atmosphere: The Simmons-Smith reaction is highly sensitive to moisture and air.[3] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[3] The use of basic or strongly coordinating solvents can sequester the zinc reagent and impede the reaction.[6]

    • Temperature: While many Simmons-Smith reactions are run at or below room temperature, gentle heating (in 5-10 °C increments) can sometimes improve the rate.[3] However, be cautious as higher temperatures can also promote side reactions.[3]

    • Stirring: For heterogeneous reactions involving a zinc-copper couple, efficient stirring is crucial to maintain good contact between the reagents.[3]

  • Substrate-Specific Issues:

    • Protecting Groups: The choice of protecting group on the amine is critical. A bulky protecting group might sterically hinder the approach of the cyclopropanating agent. The Boc (tert-butyloxycarbonyl) group can influence the diastereoselectivity of the reaction.[6]

    • Chelation Control: For allylic amines, the nitrogen atom can coordinate with the zinc reagent, which can sometimes lead to the formation of N-ylides as a side reaction. The presence of a nearby chelating group can promote the desired cyclopropanation.[7]

Poor Stereoselectivity

Question: My cyclopropanation reaction is working, but I am getting a poor mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the cyclopropanation of chiral allylic amines is a key challenge. The stereochemical outcome is often influenced by the directing effect of a nearby functional group and the choice of reagents and solvent.

  • Directing Groups: The presence of a hydroxyl group on an allylic alcohol is a powerful directing group that coordinates with the zinc reagent, leading to cyclopropanation on the same face.[3] While your substrate is an amine, the principle of chelation control is still relevant. The protecting group on the amine can play a role in directing the stereochemistry. For example, the Boc group has been observed to influence the delivery of the cyclopropanating reagent.[6]

  • Solvent Effects: The choice of solvent can significantly impact diastereoselectivity. A change from a coordinating solvent like ether to a non-coordinating solvent like dichloromethane can alter the transition state geometry and, consequently, the diastereomeric ratio.[6]

  • Reagent Choice: Different cyclopropanating reagents can exhibit different selectivities. For instance, the Furukawa variant (Et₂Zn/CH₂I₂) is known to enhance the directing effect of allylic alcohols.[8] Experimenting with different Simmons-Smith modifications may lead to improved diastereoselectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

Table 1: Factors Influencing Diastereoselectivity in Cyclopropanation

FactorRecommendationRationale
Directing Group Utilize a protecting group that can effectively chelate with the zinc reagent.Chelation control directs the cyclopropanating agent to one face of the double bond.[3]
Solvent Screen non-coordinating solvents (e.g., DCM, DCE) and coordinating solvents (e.g., diethyl ether).The solvent can influence the conformation of the substrate-reagent complex.[6]
Reagent Compare different Simmons-Smith reagents (e.g., Zn/Cu couple, Et₂Zn, Shi's reagent).Reagents have different steric and electronic properties affecting the transition state.[3][4][5]
Temperature Run the reaction at lower temperatures (e.g., 0 °C or -20 °C).Can increase the energy difference between competing diastereomeric transition states.
Side Reactions and Impurity Formation

Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are the common side reactions, and how can I minimize them?

Answer:

Side reactions in the synthesis of this compound can arise from the reactivity of the starting materials, reagents, or the product itself.

  • N-Ylide Formation: In the cyclopropanation of allylic amines, the nitrogen lone pair can react with the electrophilic zinc carbenoid to form an N-ylide, which can lead to undesired rearrangements or decomposition products. The use of a chelating group in proximity to the amine can favor cyclopropanation over N-ylide formation.[7]

  • Methylation of Heteroatoms: The Simmons-Smith reagent can act as a methylating agent, especially with excess reagent or prolonged reaction times.[3] This can lead to methylation of the amino group (if unprotected) or other heteroatoms in the molecule. To avoid this, use a minimal excess of the cyclopropanating reagent and monitor the reaction closely to stop it once the starting material is consumed.

  • Protecting Group-Related Side Reactions: The choice of protecting groups for the amino and carboxyl functions is crucial.

    • Boc Group: The tert-butyloxycarbonyl (Boc) group is widely used for amine protection. It is generally stable to the conditions of Simmons-Smith cyclopropanation.

    • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and may not be compatible with all cyclopropanation conditions.

    • Z Group: The benzyloxycarbonyl (Z) group is generally robust but is typically removed by hydrogenolysis, which could potentially open the cyclopropane ring under harsh conditions.

  • Diazomethane-Related Side Reactions (if used): If using diazomethane for cyclopropanation, it is a potent alkylating agent and can react with any acidic protons in the molecule, including the carboxylic acid. Therefore, the carboxylic acid must be protected as an ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common strategies involve the cyclopropanation of a suitable four-carbon building block. Key approaches include:

  • Simmons-Smith cyclopropanation of a protected allylic amine derivative, such as N-Boc-allylglycine methyl ester.

  • Catalytic asymmetric cyclopropanation using a chiral catalyst and a diazo compound, which can provide direct access to enantiomerically enriched products.[9][10]

  • Addition of ylides to Michael acceptors, followed by functional group manipulations.[11]

Q2: Why is it necessary to protect the amino and carboxyl groups during the synthesis?

A2: Both the amino (-NH₂) and carboxylic acid (-COOH) groups are reactive and can interfere with many synthetic transformations.[12]

  • The amino group is nucleophilic and basic and can react with electrophilic reagents, including the cyclopropanating agent itself.

  • The carboxylic acid group is acidic and can be deprotonated by basic reagents or react with organometallic reagents. Common protecting groups for the amino group include Boc, Fmoc, and Z. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester).[13][14][15]

Q3: What are the critical safety precautions when working with diazomethane?

A3: Diazomethane is highly toxic, explosive, and a suspected carcinogen.[16] Strict safety protocols are mandatory:

  • Work in a certified chemical fume hood with a blast shield.[16][17]

  • Use specialized, flame-polished glassware with no ground glass joints, as rough surfaces can trigger an explosion.[18]

  • Wear appropriate personal protective equipment (PPE) , including a lab coat, safety goggles, a face shield, and double gloves (neoprene or butyl rubber are recommended).[16][19]

  • Never work alone when handling diazomethane.[17]

  • Quench excess diazomethane carefully with a weak acid like acetic acid until the yellow color disappears.[16]

  • Whenever possible, consider using a safer alternative like trimethylsilyldiazomethane (TMS-diazomethane) , which is less prone to explosion.[16]

Q4: What analytical methods are suitable for monitoring the reaction progress and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and intermediates. The characteristic signals of the cyclopropyl protons are typically found in the upfield region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and for separating enantiomers if a chiral stationary phase is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, often after derivatization of the amino acid.[20]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of N-Boc-allylglycine Methyl Ester

This protocol provides a general procedure for the cyclopropanation step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve N-Boc-allylglycine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (2.2 eq) in hexanes dropwise via a syringe. Following this, add diiodomethane (2.5 eq) dropwise, maintaining the temperature at 0 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Deprotection of the Protected this compound

This protocol outlines the removal of the Boc and methyl ester protecting groups.

  • Ester Hydrolysis: Dissolve the protected amino acid in a mixture of methanol and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Boc Deprotection: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dioxane or DCM) and treat with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to remove the Boc group.

  • Isolation: Evaporate the solvent and excess acid. The final product can be purified by recrystallization or ion-exchange chromatography.

Visualizations

General Synthetic Workflow

Synthetic Workflow Start Protected Allylic Amine Cyclopropanation Simmons-Smith Cyclopropanation Start->Cyclopropanation CH2I2, Zn(Cu) or Et2Zn Protected_Product Protected Cyclopropyl Amino Acid Cyclopropanation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Acid/Base Final_Product 2-Amino-3-cyclopropyl- propanoic Acid Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Zn, CH2I2) Start->Check_Reagents Check_Conditions Verify Anhydrous & Inert Conditions Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Re-purify/ Activate Reagents Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Conditions OK Check_Conditions->Success Dry Glassware/ Improve Inert Atmosphere Change_Reagent Consider Alternative Reagents (Furukawa/Shi) Optimize_Temp->Change_Reagent No Improvement Optimize_Temp->Success Optimal Temp Found Check_Substrate Evaluate Substrate (Protecting Group, Sterics) Change_Reagent->Check_Substrate No Improvement Change_Reagent->Success New Reagent Effective Check_Substrate->Success Modify Substrate

Caption: A decision tree for troubleshooting low yield in the cyclopropanation step.

References

  • Lebel, H., & Marcoux, J. F. (1998). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 98(8), 2815–2844.
  • University of Connecticut. (n.d.). CB-LSOP-diazomethane-4-18.docx.
  • University of Illinois. (n.d.). Diazomethane. Division of Research Safety.
  • University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Environmental Health & Safety.
  • Reddit. (2017). What safety precautions would you guys take in handling diazomethanes, specifically TMS-diazomethane? r/chemistry.
  • The West Group. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane.
  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 71, 1.
  • Arnold, F. H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
  • Che, C. M., et al. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry, 3(11), 2126–2128.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Arnold, F. H., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society.
  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
  • Hodgson, D. M., & Gras, E. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines.
  • Leśniak, S., et al. (2021).
  • Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ChemRxiv. (2023). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
  • Davies, H. M. L. (1998). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Ghorai, M. K., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8561–8566.
  • Rogozińska-Szymczak, M., & Mlynarski, J. (2020).
  • Peptideweb.com. (n.d.). Loading protocols.
  • Koppenhoefer, B., & Schurig, V. (1988).
  • Zefirov, N. S., et al. (2000). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin, 49(3), 445–472.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Dai, Z., et al. (2020). Analytical methods for amino acid determination in organisms. TrAC Trends in Analytical Chemistry, 129, 115962.
  • Stammer, C. H. (1982). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 82(4), 327–346.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Nowick, J. S. (n.d.).
  • Waser, J., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

Sources

Technical Support Center: Quantification of 2-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical quantification of 2-Amino-3-cyclopropylpropanoic acid (also known as L-Cyclopropylalanine). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during method development, validation, and sample analysis. Here, we provide expert-driven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate analytical strategy.

Q1: What is the most suitable analytical platform for quantifying this compound in biological matrices?

A1: For most applications, especially in drug development and clinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the platform of choice. It offers a superior combination of sensitivity, specificity, and high throughput without the mandatory need for derivatization.

  • LC-MS/MS Advantages: High specificity from Multiple Reaction Monitoring (MRM) reduces the impact of co-eluting matrix components. It can often measure the native, underivatized amino acid, simplifying sample preparation.

  • GC-MS Considerations: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but is more complex for this analyte. Due to the polar, zwitterionic nature of amino acids, they are non-volatile and require chemical derivatization prior to analysis to improve volatility and chromatographic behavior. This adds steps to sample preparation and can be a source of variability and error.

Q2: Is chemical derivatization necessary for the analysis of this compound?

A2: It depends on your chosen analytical platform.

  • For GC-MS, yes, derivatization is mandatory. Common approaches include silylation (e.g., using MTBSTFA) or acylation followed by esterification (e.g., using chloroformates).

  • For LC-MS/MS, derivatization is often optional but can be beneficial. While direct analysis is possible and preferred for simplicity, derivatization can be used to improve chromatographic retention on traditional reversed-phase (C18) columns and enhance ionization efficiency, thereby increasing sensitivity. However, modern techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can retain and separate underivatized amino acids effectively.

Q3: How can I separate the D- and L-enantiomers of this compound?

A3: Chiral separation is critical if the stereochemistry is relevant to your research (e.g., for pharmacokinetic studies of a specific enantiomer). There are two primary strategies:

  • Direct Chiral Separation: This involves using a Chiral Stationary Phase (CSP) in your HPLC or GC system. Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown-ether-based CSPs are commonly used for separating amino acid enantiomers. This is often the most robust and direct approach.

  • Indirect Chiral Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral column (like a C18). However, this method requires a highly pure chiral derivatizing reagent and carries a risk of racemization during the reaction.

Q4: What are "matrix effects" in LC-MS/MS bioanalysis and how do I evaluate them?

A4: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source caused by co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These effects can lead to significant errors in accuracy and precision.

Evaluation is a mandatory part of bioanalytical method validation. A common approach is the post-extraction spike method :

  • Extract blank matrix from multiple sources (e.g., six different lots of plasma).

  • Spike the analyte and its internal standard into the post-extracted blank matrix at a known concentration (e.g., low and high QC levels).

  • Compare the analyte's peak response in the post-extracted matrix (Set B) to its response in a clean solvent (Set A).

  • Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different matrix lots should be within acceptable limits (typically ≤15%).

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

LC-MS/MS Issues

Problem: Poor peak shape (tailing, fronting) or no retention on a standard C18 column.

  • Causality: this compound is a small, polar molecule. Standard reversed-phase C18 columns offer limited retention for such compounds, leading to elution near or in the void volume and poor peak shape.

  • Solutions:

    • Switch to an Appropriate Column:

      • HILIC Column: Hydrophilic Interaction Liquid Chromatography is designed to retain polar compounds and is an excellent choice for underivatized amino acids.

      • Mixed-Mode Column: These columns combine reversed-phase and ion-exchange characteristics, offering tunable selectivity.

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can increase retention on a C18 column. Caution: Ion-pairing reagents can cause significant ion suppression and permanently contaminate the LC-MS system, so this should be a last resort.

    • Derivatize the Analyte: Derivatization with a hydrophobic group (e.g., using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC) will increase retention on a C18 column.

Problem: High variability in results and poor reproducibility, especially in biological samples (Ion Suppression/Enhancement).

  • Causality: This is a classic symptom of matrix effects, where co-eluting phospholipids, salts, or other endogenous components interfere with the analyte's ionization.

  • Solutions:

    • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.

    • Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and the interfering matrix components. Even if the interferences are not visible on the chromatogram, shifting the analyte's retention time can move it out of a region of ion suppression.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can significantly reduce the concentration of matrix components, thereby minimizing their effect. Assess if your assay has sufficient sensitivity to accommodate dilution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., ¹³C, ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same matrix effects, effectively canceling them out and ensuring accurate quantification.

GC-MS Issues

Problem: Incomplete derivatization or multiple derivative peaks for the analyte.

  • Causality: Amino acids have multiple reactive sites (amine and carboxylic acid). Derivatization reactions can be sensitive to moisture and reaction conditions (temperature, time), leading to incomplete reactions or the formation of multiple derivative species (e.g., single vs. double silylation).

  • Solutions:

    • Ensure Anhydrous Conditions: Moisture is detrimental to many derivatization reagents, especially silylating agents. Dry your sample extracts completely under a stream of nitrogen before adding the reagent. Use fresh, high-quality reagents.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions that drive the reaction to a single, stable product. For example, increasing reaction time may favor the fully derivatized form.

    • Choose a Different Reagent: If silylation proves problematic, consider a two-step chloroformate derivatization (e.g., with propyl chloroformate), which is often more robust in aqueous environments.

Chiral Separation Issues

Problem: No enantiomeric separation is observed on a new chiral column.

  • Causality: The choice of chiral stationary phase (CSP) and mobile phase is critical and highly specific to the analyte. Not all CSPs will resolve all enantiomers, and the mobile phase composition dictates the chiral recognition mechanism.

  • Solutions:

    • Consult the Column Manufacturer's Guide: Start with the recommended mobile phases for amino acids on your specific column (e.g., CHIROBIOTIC, Chiralpak).

    • Screen Different Mobile Phases: Chiral separations are sensitive to the type and percentage of organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid). Systematically screen different mobile phase compositions.

    • Test a Different CSP: If optimization fails, the selected CSP may not be suitable. Try a CSP with a different chiral selector. Polysaccharide, glycopeptide (e.g., teicoplanin), and crown-ether based phases have all shown utility for amino acids.

Sample Stability Issues

Problem: Analyte concentration decreases in QC samples during storage or after freeze-thaw cycles.

  • Causality: Amino acids can be susceptible to degradation in biological matrices. This can be due to enzymatic activity in improperly processed samples or chemical instability over time, especially at suboptimal storage temperatures. Multiple freeze-thaw cycles can also lead to degradation.

  • Solutions:

    • Validate Stability Rigorously: During method validation, you must perform stability assessments, including:

      • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles (e.g., 3-5 cycles).

      • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and test them at various time points (e.g., 1, 3, 6 months).

    • Optimize Storage Conditions: Store samples at -80°C for long-term stability. Storage at -20°C or 4°C is generally not recommended for extended periods.

    • Minimize Handling Time: Process samples quickly after collection. Keep them on ice during preparation and minimize the time they spend at room temperature.

Part 3: Experimental Protocols & Workflows
Workflow Diagrams

MethodSelection start Goal: Quantify This compound bioanalysis Bioanalysis in Complex Matrix (Plasma, Urine)? start->bioanalysis lcms LC-MS/MS Recommended bioanalysis->lcms Yes gcms GC-MS is an Option (Requires Derivatization) bioanalysis->gcms No (e.g., pure substance) chiral Is Chiral Separation Required? lcms->chiral chiral_lc LC-MS/MS with Chiral Stationary Phase (CSP) chiral->chiral_lc Yes achiral_lc LC-MS/MS with HILIC or Mixed-Mode Column chiral->achiral_lc No

MatrixEffectTroubleshooting

Protocol 1: Sample Preparation from Plasma via Protein Precipitation

This protocol is a fast and effective initial cleanup step for LC-MS/MS analysis.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard: Add 10 µL of the working internal standard solution (ideally, a stable isotope-labeled version of the analyte in a suitable solvent).

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile (or methanol containing 1% formic acid). The 4:1 ratio of organic solvent to plasma is crucial for efficient protein crashing.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): To increase concentration and ensure mobile phase compatibility, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject the final solution into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Quantification

This protocol provides a starting point for an underivatized HILIC-based separation.

  • LC System: UPLC/UHPLC system

  • Column: A HILIC column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 95.0
    2.5 60.0
    3.0 60.0
    3.1 95.0

    | 5.0 | 95.0 |

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transition: To be determined by infusing a standard solution of this compound. Find the precursor ion ([M+H]⁺) and optimize collision energy to identify a stable, specific product ion.

Part 4: Data & Validation

For a method to be considered reliable for drug development, it must be validated according to regulatory guidelines. Below are key parameters and their typical acceptance criteria.

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Linearity Establish the relationship between concentration and instrument response.R² ≥ 0.99; back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their variability.Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% (for QC samples at low, mid, high levels).
Selectivity Ensure the method can differentiate the analyte from other components.No significant interfering peaks at the retention time of the analyte in blank samples.
Matrix Effect Assess the impact of the biological matrix on analyte ionization.%CV of the Matrix Factor across at least 6 lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability under various conditions.Mean concentration of stability samples should be within ±15% of nominal (baseline) concentration.
References
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
  • van de Merbel, N. C. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects.
  • Zhang, Y., & Yang, L. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G

Technical Support Center: Scaling Up 2-Amino-3-cyclopropylpropanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable non-canonical amino acid. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your process development.

Section 1: Synthesis and Reaction Scale-Up Challenges

The synthesis of this compound, particularly its enantiomerically pure forms, presents several challenges that can be exacerbated during scale-up. This section addresses common issues related to the core chemical transformations.

FAQ 1: We are observing inconsistent yields and the formation of by-products during the Simmons-Smith cyclopropanation of our protected dehydroalanine precursor at a larger scale. What are the likely causes and how can we mitigate them?

Answer:

Inconsistent yields and the emergence of by-products during the scale-up of a Simmons-Smith reaction are common yet manageable issues. The primary culprits are often related to the exothermic nature of the reaction, mass transfer limitations, and the Lewis acidity of the zinc iodide by-product.[1]

Causality and Mitigation Strategies:

  • Exothermic Reaction and Thermal Control: The formation of the zinc carbenoid is highly exothermic. On a small scale, this heat dissipates quickly. However, on a larger scale, inadequate heat removal can lead to localized "hot spots." These can accelerate side reactions, such as the decomposition of the carbenoid or the formation of oligomeric by-products.

    • Troubleshooting Protocol:

      • Slow Addition of Reagents: Add the diiodomethane to the zinc-copper couple suspension at a controlled rate to manage the initial exotherm.

      • Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat load. Monitor the internal temperature closely and maintain it within the optimal range determined during your process development studies.

      • Solvent Choice: Use a solvent with a good heat capacity and a suitable boiling point to help dissipate heat.

  • Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, promoting side reactions. The zinc-copper couple is a heterogeneous reagent, and its surface area is critical for the reaction rate.

    • Troubleshooting Protocol:

      • Agitation Rate: Optimize the agitation speed to ensure the zinc-copper couple remains well-suspended.

      • Baffle Design: Use a reactor with baffles to improve mixing and prevent vortex formation.

  • Lewis Acidity of Zinc Iodide (ZnI₂): The ZnI₂ by-product is a Lewis acid that can catalyze the decomposition of acid-sensitive functional groups in your starting material or product.[1]

    • Troubleshooting Protocol:

      • Quenching Strategy: Upon reaction completion, quench the reaction mixture promptly with a suitable aqueous solution, such as a saturated solution of ammonium chloride or a Rochelle's salt solution, to complex with the zinc salts.

      • Use of Additives: In some cases, the addition of a Lewis base like pyridine can scavenge the ZnI₂ as it forms, though this will complicate your downstream processing.[1]

Below is a workflow to guide your troubleshooting process for the Simmons-Smith reaction scale-up.

G start Inconsistent Yields / By-products in Simmons-Smith Scale-up check_exotherm 1. Monitor Internal Temperature Profile start->check_exotherm is_exotherm_controlled Is exotherm well-controlled? check_exotherm->is_exotherm_controlled slow_addition Implement slow reagent addition is_exotherm_controlled->slow_addition No check_mixing 2. Evaluate Agitation and Mass Transfer is_exotherm_controlled->check_mixing Yes improve_cooling Improve reactor cooling efficiency slow_addition->improve_cooling improve_cooling->check_mixing is_mixing_adequate Is the Zn-Cu couple well-suspended? check_mixing->is_mixing_adequate optimize_agitation Increase agitation speed / Improve baffle design is_mixing_adequate->optimize_agitation No check_workup 3. Analyze Work-up and By-product Effects is_mixing_adequate->check_workup Yes optimize_agitation->check_workup is_znI2_issue Are by-products consistent with acid-catalyzed decomposition? check_workup->is_znI2_issue optimize_quench Optimize quenching procedure (e.g., Rochelle's salt) is_znI2_issue->optimize_quench Yes end Consistent Yields and Purity is_znI2_issue->end No consider_additive Consider in-situ ZnI2 scavenging (e.g., pyridine) optimize_quench->consider_additive consider_additive->end

Troubleshooting workflow for Simmons-Smith cyclopropanation scale-up.
FAQ 2: We are struggling to maintain the enantiomeric excess (e.e.) of our (S)-2-Amino-3-cyclopropylpropanoic acid during scale-up. What are the potential causes of racemization or loss of stereocontrol?

Answer:

Maintaining high enantiomeric excess during scale-up is a critical challenge. The loss of stereocontrol can occur at several stages, from the asymmetric synthesis itself to work-up and purification.

Potential Causes and Solutions:

  • During Asymmetric Synthesis (e.g., Asymmetric Cyclopropanation):

    • Temperature Fluctuations: Asymmetric reactions catalyzed by chiral ligands are often highly sensitive to temperature. Poor heat transfer at scale can lead to temperature gradients within the reactor, resulting in a portion of the reaction proceeding under non-optimal conditions and with lower enantioselectivity.

      • Solution: Implement the thermal control strategies outlined in FAQ 1.

    • Catalyst Deactivation or Poisoning: Impurities in starting materials or solvents, which may be present in larger quantities at scale, can deactivate or poison the chiral catalyst.

      • Solution: Ensure all raw materials meet stringent purity specifications. Consider a pre-treatment step for solvents if necessary.

  • During Work-up and Isolation:

    • pH Extremes: Exposure of the amino acid to harsh acidic or basic conditions during work-up can lead to racemization at the α-carbon.

      • Solution: Carefully control the pH during extraction and isolation steps. Use buffered solutions where possible and minimize the time the product is exposed to extreme pH values.

    • Thermal Stress: Prolonged heating during solvent removal or drying can also contribute to racemization.

      • Solution: Use techniques like rotary evaporation under reduced pressure to remove solvents at lower temperatures. For drying, a vacuum oven at a moderate temperature is preferable.

  • During Purification (Crystallization):

    • Enrichment of the Racemate in the Mother Liquor: If the crystallization is not optimized, the desired enantiomer may crystallize out, leaving the mother liquor enriched in the undesired enantiomer and any remaining racemate. If yields are low and the mother liquor is reprocessed without re-establishing enantiomeric purity, the overall e.e. of subsequent batches will decrease.

      • Solution: Develop a robust crystallization protocol that maximizes the recovery of the desired enantiomer. Analyze the enantiomeric excess of both the crystalline product and the mother liquor to understand the mass balance of the enantiomers.

Protocol for Investigating Loss of Enantiomeric Excess:

  • Sample at Each Stage: Take representative samples from the reaction mixture post-reaction, after work-up, after solvent removal, and from both the final crystalline product and the mother liquor.

  • Chiral HPLC Analysis: Analyze the enantiomeric excess of each sample using a validated chiral HPLC method.

  • Identify the Critical Step: Pinpoint the step where the most significant drop in e.e. occurs.

  • Targeted Optimization: Focus your process optimization efforts on the identified critical step.

Section 2: Purification and Crystallization Issues

The final purity and physical form of this compound are critical for its use in drug development. This section addresses common challenges in purification and crystallization at scale.

FAQ 3: Our large-scale crystallization of this compound is resulting in "oiling out" or the formation of an amorphous solid instead of a crystalline product. What is causing this and how can we fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. Amorphous solids can form when crystallization occurs too rapidly.

Underlying Causes and Troubleshooting Strategies:

  • High Level of Impurities: Impurities can depress the melting point of the product and interfere with the crystal lattice formation, promoting oiling out.[2]

    • Solution: Ensure the material entering the crystallization step has a high chemical purity. Consider an additional purification step, such as a charcoal treatment or a flash chromatography plug, before crystallization.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for crystallization at the desired scale and concentration.

    • Solution:

      • Solvent Screening: Conduct a systematic solvent screen to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the product in a good solvent and then slowly add an anti-solvent to induce crystallization. The rate of anti-solvent addition is critical and should be carefully controlled at scale.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring amorphous precipitation over ordered crystal growth.

    • Solution: Implement a controlled cooling profile. A slower cooling rate, especially through the metastable zone width, allows for controlled nucleation and crystal growth.

Troubleshooting Protocol for Oiling Out:

  • Re-heat the Mixture: If the product has oiled out, re-heat the mixture until the oil redissolves.

  • Add More Solvent: Add a small amount of additional solvent to decrease the supersaturation level.

  • Cool Slowly: Cool the solution very slowly with gentle agitation.

  • Seeding: Consider adding seed crystals of the desired polymorphic form once the solution is slightly supersaturated to encourage heterogeneous nucleation.

FAQ 4: We are observing batch-to-batch variability in the crystal form (polymorphism) of our this compound. Why is this happening and how can we ensure we consistently produce the desired polymorph?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[3][4] The formation of a particular polymorph is kinetically and thermodynamically controlled.

Factors Influencing Polymorphism and Control Strategies:

FactorInfluence on PolymorphismControl Strategy at Scale
Solvent System The solvent can influence which polymorph is thermodynamically more stable and can also kinetically favor the nucleation of a specific form through solvent-solute interactions.Conduct polymorphic screening in various solvents to identify conditions that consistently produce the desired form.
Supersaturation The level of supersaturation can determine which polymorph nucleates. Often, the metastable form crystallizes at higher supersaturation levels.Control the rate of supersaturation generation through controlled cooling or anti-solvent addition.
Temperature Different polymorphs can be stable at different temperatures.Operate the crystallization within the temperature range where the desired polymorph is the most stable.
Agitation The hydrodynamics of the system can influence nucleation and crystal growth, potentially favoring one polymorph over another.Maintain a consistent and well-defined agitation profile across all batches.
Impurities Certain impurities can act as templates for the nucleation of an undesired polymorph or inhibit the growth of the desired form.[5]Tightly control the impurity profile of the starting material.

Protocol for Ensuring Polymorphic Control:

  • Polymorph Screening: Perform a thorough polymorph screen to identify all accessible crystal forms and their relative thermodynamic stabilities.

  • Define a Control Strategy: Based on the screening results, define a robust crystallization protocol that targets the desired polymorph. This should specify the solvent system, temperature profile, cooling rate, and agitation parameters.

  • Seeding: The most effective way to ensure the formation of the desired polymorph is to use seed crystals of that form. Develop a seeding protocol that specifies the amount of seed, the temperature at which it is added, and the subsequent cooling profile.

  • Process Analytical Technology (PAT): At a larger scale, consider implementing PAT tools, such as in-situ infrared spectroscopy or Raman spectroscopy, to monitor the crystallization process in real-time and ensure the correct polymorphic form is being produced.

Below is a diagram illustrating the key control points for polymorphic outcome in crystallization.

G cluster_0 Process Parameters cluster_1 Material Attributes Solvent Solvent System Outcome Polymorphic Form (e.g., Form A vs. Form B) Solvent->Outcome Temperature Temperature Profile Temperature->Outcome Supersaturation Supersaturation Rate Supersaturation->Outcome Agitation Agitation Agitation->Outcome Purity Chemical Purity / Impurity Profile Purity->Outcome Seeding Seed Crystals (Polymorph & Quantity) Seeding->Outcome

Key factors influencing the polymorphic outcome of crystallization.

By carefully considering these factors and implementing robust control strategies, you can overcome the challenges of scaling up the production of this compound and ensure a consistent, high-quality product.

References

  • NROChemistry. Simmons-Smith Reaction.
  • Wikipedia. Simmons–Smith reaction.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • Céspedes, M. A., et al. (2022). Polymorphism in early development: The account of MBQ-167. Acta Pharmaceutica Sinica B.
  • Chemical Processing. Conquer Pilot Plant Challenges.
  • Charette, A. B., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
  • Reissig, H.-U., & Zimmer, R. (2003). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
  • Purohit, R., & Paloth, V. (2014). Polymorphism: An Overview.
  • Wuts, P. G. M. (2012). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation.
  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • van de Streek, J., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design.
  • The Organic Chemistry Tutor. (2023).
  • Jia, T. (2023). Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case. Preprints.org.
  • Zhang, Y., et al. (2021).
  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Padwa, A., et al. (2002). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry.
  • Patterson, D., et al. (2013). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Journal of the American Chemical Society.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids.
  • PubChem. This compound.
  • Głowacka, I. E., et al. (2023).
  • Ortwine, D. F., et al. (1989). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry.
  • Gorenstein, N. M. (2007). Impurity profile of amino acids?.
  • Li, A., et al. (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules.

Sources

troubleshooting guide for 2-Amino-3-cyclopropylpropanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation with this unique unnatural amino acid. The following content is structured to address specific challenges in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. For long-term storage, it is recommended to keep the solid powder at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. If the compound is in solution, it should be stored at -80°C for up to six months or -20°C for one month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Always keep the compound away from moisture.[3]

Q2: What is the solubility of this compound?

A2: this compound is soluble in water.[1][2] One supplier suggests a solubility of up to 100 mg/mL in water, which may require sonication to fully dissolve.[1][2] Another source indicates a solubility of 80 mg/mL in water, also recommending sonication.[3] For stock solutions prepared in water, it is recommended to filter and sterilize the solution through a 0.22 µm filter before use.[1][2]

Q3: What are the primary safety hazards associated with this compound?

A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation.[5]

Q4: Can this compound be used in standard peptide synthesis protocols?

A4: Yes, this compound, also known as L-Cyclopropylalanine, can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, such as Fmoc-based or Boc-based strategies.[4][6] However, as with many unnatural amino acids, optimization of coupling conditions may be necessary to ensure efficient incorporation and high yields.[7][8] The unique steric bulk of the cyclopropyl group may influence coupling efficiency.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides in-depth troubleshooting for specific problems that may arise during the synthesis and use of peptides containing this compound.

Issue 1: Low Yield During Peptide Coupling

Q: I am experiencing low coupling efficiency when incorporating this compound into my peptide sequence. What are the possible causes and solutions?

A: Low coupling efficiency of unnatural amino acids is a common challenge in peptide synthesis.[7][8] The sterically demanding nature of the cyclopropyl group can hinder the reaction. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis and Solutions:

  • Inadequate Activation: The carboxyl group of the incoming amino acid may not be sufficiently activated.

    • Solution: Switch to a more potent coupling reagent. While standard reagents like DCC/DIC with HOBt are common, stronger activating agents such as HBTU, HATU, or COMU can significantly improve coupling efficiency, especially for sterically hindered amino acids.[9] These reagents often require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9]

  • Steric Hindrance: The cyclopropyl side chain can create steric hindrance, slowing down the coupling reaction.

    • Solution 1: Extended Coupling Time: Increase the reaction time for the coupling step of this compound. Doubling the standard coupling time is a good starting point.

    • Solution 2: Double Coupling: Perform the coupling step twice. After the initial coupling reaction, drain the vessel, and add a fresh solution of the activated amino acid and coupling reagents.[8]

    • Solution 3: Elevated Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid racemization.

  • Peptide Aggregation: The growing peptide chain on the solid support may aggregate, making the N-terminus inaccessible.

    • Solution: Change the solvent. While DMF is a standard solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be more effective at disrupting secondary structures and improving solvation of the peptide chain.[8] Using a solvent mixture, such as DMF with a small percentage of DMSO, can also be beneficial.

Experimental Protocol: Optimized Coupling of this compound

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-2-Amino-3-cyclopropylpropanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Let the reaction proceed for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to the washing step. If it remains positive, perform a second coupling (double coupling).

  • Washing: Wash the resin with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Washing: Wash the resin with DMF and then DCM before proceeding to the next cycle.

Issue 2: Unexpected Side Products or Incomplete Cleavage

Q: After cleaving my peptide containing this compound from the resin, I observe unexpected peaks in my HPLC and Mass Spectrometry analysis. What could be the cause?

A: The presence of unexpected side products after cleavage is a frequent issue, often related to the cleavage cocktail or the stability of the unnatural amino acid's side chain.

Root Cause Analysis and Solutions:

  • Incomplete Removal of Protecting Groups: Side-chain protecting groups on other amino acids in your sequence may not be fully removed by the cleavage cocktail.

    • Solution: Ensure your cleavage cocktail is appropriate for all protecting groups present. For example, a standard TFA/TIS/H2O (95:2.5:2.5) cocktail is effective for many common protecting groups, but some, like the Pbf group on arginine, may require longer cleavage times or stronger scavengers.

  • Side Reactions with the Cyclopropyl Group: Although the cyclopropyl group is generally stable, harsh acidic conditions over extended periods could potentially lead to side reactions. More commonly, other reactive side chains in the peptide are the source of byproducts.

    • Solution: Optimize the cleavage time. A shorter cleavage time (e.g., 1.5-2 hours) might be sufficient and can minimize side reactions. A time-course experiment can help determine the optimal duration. Also, ensure appropriate scavengers are used. Triisopropylsilane (TIS) is a common carbocation scavenger.[7]

  • Intramolecular Reactions: Depending on the peptide sequence, the N-terminal amine could potentially react with other side chains under acidic conditions.[7]

    • Solution: This is sequence-dependent. If you suspect an intramolecular reaction, redesigning the peptide with different adjacent amino acids might be necessary.

Workflow for Troubleshooting Cleavage Issues

Caption: Troubleshooting decision tree for cleavage issues.

Issue 3: Difficulty in Purification and Analysis

Q: I am having trouble purifying my this compound-containing peptide by HPLC, and the analytical characterization is ambiguous.

A: Purification and analysis challenges can stem from the physicochemical properties of the peptide or issues with the analytical methods themselves.

Root Cause Analysis and Solutions:

  • Poor Solubility of the Crude Peptide: The crude peptide may have poor solubility in the HPLC mobile phase.

    • Solution: Before injection, try dissolving the crude peptide in a small amount of a stronger solvent like DMSO or neat acetic acid, then dilute with the initial mobile phase. Ensure the final solution is clear and filtered.

  • Co-elution of Impurities: Impurities may have similar retention times to your target peptide.

    • Solution: Optimize the HPLC gradient. A shallower gradient around the elution time of your peptide can improve resolution. Also, try a different column chemistry (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).

  • Ambiguous Amino Acid Analysis (AAA) Results: Standard acid hydrolysis for AAA can sometimes degrade unnatural amino acids.

    • Solution: Use milder hydrolysis conditions (e.g., lower temperature, shorter time) and run a standard of the free this compound under the same conditions to determine a correction factor for any degradation. Alternatively, enzymatic digestion can be used for a more gentle hydrolysis.[10]

Table 1: HPLC Gradient Optimization Strategies

ParameterStandard GradientShallow Gradient Example
Time (min) %B (Acetonitrile w/ 0.1% TFA) %B (Acetonitrile w/ 0.1% TFA)
0520
5520
356540
409595
459595
50520

Section 3: General Experimental Protocols

Protocol 1: General Workflow for Incorporating this compound

This diagram illustrates the key stages of solid-phase peptide synthesis incorporating an unnatural amino acid.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling Coupling Cycle cluster_Post_Coupling Post-Coupling & Cleavage Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotect 2. N-terminal Fmoc Removal (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. DMF Wash Fmoc_Deprotect->Wash_1 Pre_Activate 4. Pre-activate Fmoc-AA(cPr)-OH (HATU/DIPEA in DMF) Wash_1->Pre_Activate Couple 5. Couple to Resin Pre_Activate->Couple Wash_2 6. DMF Wash Couple->Wash_2 Kaiser_Test 7. Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Couple Positive (Double Couple) Repeat_Cycle 8. Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotect 9. Final Fmoc Removal Repeat_Cycle->Final_Deprotect Cleavage 10. Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitate 11. Precipitate in cold ether Cleavage->Precipitate Purify 12. Purify by HPLC Precipitate->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem. [Link]
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. [Link]
  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. [Link]
  • MSDS of (S)-2-Amino-3-cyclohexylpropionic acid - Capot Chemical. [Link]
  • Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchG
  • Advances and Challenges in Cell-Free Incorporation of Unn
  • What do you do when your peptide synthesis fails? - Biotage. [Link]
  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases | ACS Chemical Biology - ACS Public
  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions - GenScript. [Link]
  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google P
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH. [Link]
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Public
  • This compound | C6H11NO2 | CID 519178 - PubChem. [Link]
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Amino Acid Deriv
  • 7.3 Amino Acid Analysis. [Link]
  • Peptide Coupling Reagents - YouTube. [Link]
  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides - PubMed. [Link]
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. [Link]
  • Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. [Link]

Sources

Technical Support Center: Incorporation of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 2-Amino-3-cyclopropylpropanoic acid (Ac3c) into peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, non-canonical amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to refine your synthetic methods and ensure the integrity of your final peptide product.

I. Understanding the Challenge: The Nature of this compound

This compound, a derivative of alanine, introduces a bulky cyclopropyl group adjacent to the peptide backbone.[1][2] This steric hindrance can significantly impede standard solid-phase peptide synthesis (SPPS) protocols, leading to incomplete couplings, side reactions, and purification difficulties.[3] A thorough understanding of the underlying chemical principles is paramount to overcoming these obstacles.

II. Frequently Asked Questions (FAQs)

Q1: Why am I observing a low coupling efficiency when incorporating Ac3c?

A1: Low coupling efficiency is the most common issue and is primarily due to the steric bulk of the cyclopropyl group. Standard coupling reagents may not be sufficiently reactive to overcome this hindrance.[3] It is crucial to employ high-potency coupling reagents and optimize reaction conditions.

Q2: What are the ideal protecting groups for Fmoc-based SPPS of Ac3c-containing peptides?

A2: For the α-amino group, the Fmoc group is standard and its removal with piperidine is generally not problematic.[4] The choice of side-chain protecting groups for other residues in your sequence should be based on an orthogonal strategy, typically tert-butyl (tBu) based groups, which are cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[5][6]

Q3: Can I use standard analytical methods to verify the purity of my Ac3c-containing peptide?

A3: Yes, standard analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are suitable for purity assessment and identity confirmation.[7] However, be aware that steric hindrance from the Ac3c residue may slightly alter the peptide's chromatographic behavior compared to peptides composed solely of natural amino acids.

Q4: Are there any known side reactions specific to the cyclopropyl group during synthesis or cleavage?

A4: While the cyclopropyl group itself is relatively stable under standard SPPS conditions, the primary concern is the increased likelihood of common SPPS side reactions due to the slower coupling kinetics.[8][9] These include deletion sequences from incomplete coupling and racemization, especially if prolonged activation times or harsh coupling conditions are used.[10]

III. Troubleshooting Guides

Guide 1: Overcoming Poor Coupling Efficiency

Problem: Incomplete coupling of Ac3c or the subsequent amino acid, leading to deletion sequences.

Root Cause Analysis: The steric hindrance of the cyclopropyl moiety slows down the kinetics of amide bond formation.

Solutions:

  • Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis is particularly effective in this regard.[11]

  • Extended Coupling Times: Doubling or even tripling the standard coupling time for the Ac3c residue and the following amino acid can significantly improve yields.

  • High-Potency Coupling Reagents: Utilize stronger coupling reagents known to be effective for hindered amino acids.[3]

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Aminium SaltHigh reactivity, often superior for hindered couplings.[12]
HCTU Aminium SaltMore reactive than HBTU, good for difficult sequences.
PyAOP Phosphonium SaltHighly effective for sterically hindered amino acids.[3][12]
COMU Aminium SaltHigh efficiency, comparable to HATU, with improved safety profile.[13]
  • Double Coupling: Perform the coupling step twice for the Ac3c residue and the subsequent amino acid to ensure the reaction goes to completion.

Workflow for Optimizing Ac3c Coupling

G cluster_0 Coupling Failure Identification cluster_1 Remediation Strategy cluster_2 Validation Start Low Yield or Deletion Sequence Detected via LC-MS Initial_Check Confirm Quality of Fmoc-Ac3c-OH & Reagents Start->Initial_Check Strategy Select Remediation Path Initial_Check->Strategy Reagent Switch to High-Potency Coupling Reagent (e.g., HATU, PyAOP) Strategy->Reagent Reagent Issue Suspected Time_Temp Increase Coupling Time and/or Temperature Strategy->Time_Temp Kinetic Limitation Suspected Double_Couple Perform Double Coupling Strategy->Double_Couple Severe Hindrance Synthesize_Test Synthesize Test Peptide with New Protocol Reagent->Synthesize_Test Time_Temp->Synthesize_Test Double_Couple->Synthesize_Test Analyze Analyze Crude Product by LC-MS Result Coupling Successful? Analyze->Result End Proceed with Full Synthesis Result->End Yes Re-evaluate Re-evaluate Strategy Result->Re-evaluate No Re-evaluate->Strategy

Caption: Troubleshooting workflow for low Ac3c coupling efficiency.

Guide 2: Minimizing Racemization

Problem: Detection of diastereomeric impurities in the final product.

Root Cause Analysis: The prolonged activation times and potentially higher temperatures required for coupling sterically hindered amino acids can increase the risk of epimerization at the α-carbon.[10]

Solutions:

  • Use of Racemization Suppressants: Always include an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in your coupling cocktail.[10] These additives minimize racemization by converting the highly reactive activated species into a more stable, yet still reactive, ester.

  • Base Selection: Use a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) for activation. Avoid using an excess of base, as this can promote racemization.

  • Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin-bound peptide.

Protocol: Low-Racemization Coupling of Fmoc-Ac3c-OH
  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Ac3c-OH (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in a minimal amount of N,N-dimethylformamide (DMF).

  • Activation: Add DIPEA (8 eq.) to the amino acid solution and allow to pre-activate for no more than 2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin-bound peptide.

  • Reaction: Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

Guide 3: Addressing Aggregation during Synthesis

Problem: Decreased reaction efficiency in later stages of synthesis and difficult purification due to peptide aggregation on the solid support.

Root Cause Analysis: Peptides containing bulky, hydrophobic residues like Ac3c can be prone to forming secondary structures and aggregating on the resin, which hinders reagent access.[14][15]

Solutions:

  • Chaotropic Agents: In cases of severe aggregation, adding a small percentage of a chaotropic agent like guanidinium chloride to the coupling and deprotection solutions can disrupt secondary structures.

  • Resin Choice: Utilize a resin with a lower loading capacity or one that is functionalized with a polyethylene glycol (PEG) linker to increase the distance between peptide chains.[16]

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for solvating aggregating peptide chains.

IV. Quality Control and Analysis

Ensuring Final Product Integrity

Rigorous analysis is essential to confirm the successful incorporation of Ac3c and the overall purity of the synthetic peptide.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity.[7][17] Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA. The bulky nature of Ac3c may lead to a slightly earlier elution time than expected based solely on hydrophobicity.

  • Mass Spectrometry (MS): This technique is crucial for confirming the correct molecular weight of the final peptide, thereby verifying the successful incorporation of the Ac3c residue.

  • Amino Acid Analysis (AAA): For definitive quantification and confirmation of composition, AAA can be employed. This will verify the presence and ratio of Ac3c in the final product.

Analytical Workflow

G Start Crude Peptide Post-Cleavage HPLC RP-HPLC Analysis (Purity Assessment) Start->HPLC MS Mass Spectrometry (Identity Confirmation) Start->MS Check Purity & Mass Match Target? HPLC->Check MS->Check Check->Start No - Re-synthesize Purify Preparative HPLC Purification Check->Purify Yes Final_QC Final QC of Purified Fractions (HPLC & MS) Purify->Final_QC AAA Amino Acid Analysis (Optional - for Compositional Verification) Final_QC->AAA End Lyophilize Pure Product Final_QC->End

Caption: Post-synthesis analysis and purification workflow.

V. References

  • Spps and side reactions in peptide synthesis. (2016, November 29). SlideShare. Retrieved January 4, 2024, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved January 4, 2024, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 4, 2024, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved January 4, 2024, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • (2S)-2-amino-3-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved January 4, 2024, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved January 4, 2024, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 4, 2024, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 4, 2024, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 4, 2024, from [Link]

  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023, June 19). Retrieved January 4, 2024, from [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). MDPI. Retrieved January 4, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 4, 2024, from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2024, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Retrieved January 4, 2024, from [Link]

  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.). Retrieved January 4, 2024, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved January 4, 2024, from [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. (2025, April 14). PMC - NIH. Retrieved January 4, 2024, from [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved January 4, 2024, from [Link]

  • 2-Amino-3-cyclopropylbutanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. (n.d.). PubMed Central. Retrieved January 4, 2024, from [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022, November 28). Biomatik. Retrieved January 4, 2024, from [Link]

  • Overview of the SPPS cycle and subsequent deprotection, work-up and... (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH. Retrieved January 4, 2024, from [Link]

  • 2-Amino-3-cyclobutylpropanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Retrieved January 4, 2024, from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation - YouTube. Retrieved January 4, 2024, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved January 4, 2024, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved January 4, 2024, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 4, 2024, from [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (2025, August 8). PMC - NIH. Retrieved January 4, 2024, from [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. (n.d.). ChemRxiv. Retrieved January 4, 2024, from [Link]

  • Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 4, 2024, from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved January 4, 2024, from [Link]

  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides. (2024, May 8). PMC. Retrieved January 4, 2024, from [Link]

  • Incorporation of the Unusual C(alpha)-fluoroalkylamino Acids Into Cyclopeptides: Synthesis of Arginine-Glycine-Aspartate (RGD) Analogues and Study of Their Conformational and Biological Behavior. (n.d.). PubMed. Retrieved January 4, 2024, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Retrieved January 4, 2024, from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022, December 2). Retrieved January 4, 2024, from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-cyclopropylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the preparation of this valuable amino acid derivative.

Introduction

This compound, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceutical agents and peptidomimetics.[1] Its constrained cyclopropyl moiety can impart unique conformational properties to peptides, enhancing their metabolic stability and biological activity.[1] However, the synthesis of this compound is not without its challenges, and the presence of impurities can significantly impact downstream applications. This guide provides practical, experience-driven advice to help you identify, control, and reduce impurities in your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A: The impurity profile can vary depending on the synthetic route. However, common impurities often include:

  • Diastereomers: If the synthesis is not stereospecific, you may form the (R)-enantiomer or other diastereomers, which can be difficult to separate.

  • Starting Material Carryover: Incomplete reactions can lead to the presence of residual starting materials.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can occur, leading to structurally related impurities. For example, in syntheses involving peptide coupling-like steps, you might encounter byproducts from over-activation of the carboxylic acid or racemization.[2]

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and purification steps can be present in the final product.

  • Degradation Products: The product may degrade under certain conditions, such as prolonged exposure to strong acids or bases, or high temperatures.

Q2: My reaction yield is low. What are the likely causes?

A: Low yields can often be attributed to several factors:

  • Steric Hindrance: The cyclopropyl group can present steric challenges in some reactions, slowing down the reaction rate.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of solvent and base are critical and may require optimization.

  • Impure Starting Materials: The purity of your reagents is paramount. Impurities in starting materials can lead to side reactions and lower yields.[3]

  • Product Instability: The target molecule itself might be unstable under the reaction or workup conditions, leading to degradation.[3]

Q3: I'm observing a significant amount of a diastereomeric impurity. How can I improve the stereoselectivity of my synthesis?

A: Improving stereoselectivity often involves a multi-pronged approach:

  • Chiral Catalysts or Auxiliaries: Employing a well-chosen chiral catalyst or auxiliary is often the most effective strategy to control stereochemistry.

  • Optimization of Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Running the reaction at lower temperatures often favors the formation of one stereoisomer.

  • Choice of Reagents: The nature of the reagents, including the base and any additives, can influence the transition state of the reaction and thus the stereochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and purification of this compound.

Problem 1: Presence of an Unknown Impurity in NMR/LC-MS

Logical Troubleshooting Workflow:

start Unknown Impurity Detected check_mass Determine Mass of Impurity (LC-MS) start->check_mass relate_to_sm Relate Mass to Starting Materials (SM) or Product (P)? check_mass->relate_to_sm sm_related Likely SM carryover or simple byproduct relate_to_sm->sm_related SM-related mass p_related Likely diastereomer, degradation product, or side-reaction product relate_to_sm->p_related Product-related mass troubleshoot_sm Optimize reaction time/stoichiometry. Improve SM purification. sm_related->troubleshoot_sm troubleshoot_p Review reaction mechanism for potential side reactions. Optimize conditions (temp, pH). p_related->troubleshoot_p end_sm Re-analyze troubleshoot_sm->end_sm end_p Re-analyze troubleshoot_p->end_p

Caption: Workflow for identifying and addressing unknown impurities.

Detailed Action Plan:

  • Characterize the Impurity: Obtain a high-resolution mass spectrum to determine the exact mass of the impurity. This is the first crucial step in proposing a potential structure.

  • Analyze the Synthetic Route: Carefully examine your reaction scheme.

    • Could the impurity be a result of an incomplete reaction (starting material)?

    • Is it a plausible byproduct from a known side reaction of your reagents?

    • Could it be a dimer or an adduct of your product with a solvent molecule?

  • Adjust Reaction Conditions:

    • For Starting Material Carryover: Increase the reaction time or the stoichiometry of the limiting reagent.

    • For Byproducts: If a specific side reaction is suspected, consider modifying the reaction conditions to disfavor it. For example, if you suspect a temperature-dependent side reaction, try running the reaction at a lower temperature.

Problem 2: Difficulty in Removing Impurities by Crystallization

Causality: Co-crystallization of impurities with the desired product, or similar solubility profiles, can make purification by simple crystallization challenging.[4]

Solutions and Protocols:

  • Solvent Screening: The choice of solvent is critical for successful crystallization. A systematic screening of different solvents and solvent mixtures is recommended.

    • Protocol: Solvent Screening for Recrystallization

      • Place a small amount of the impure solid (10-20 mg) into several different test tubes.

      • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane) dropwise at room temperature until the solid dissolves.

      • If the solid dissolves readily at room temperature, the solvent is likely too good a solvent for crystallization.

      • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate solvent.

      • Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields crystals with good morphology.

  • pH Adjustment: Since this compound is an amino acid, its solubility is highly pH-dependent. Adjusting the pH of the solution can selectively precipitate either the product or the impurities.[4]

    • Protocol: Purification by pH Adjustment

      • Dissolve the impure amino acid in a dilute acidic solution (e.g., 1 M HCl).

      • Filter the solution to remove any acid-insoluble impurities.

      • Slowly add a dilute basic solution (e.g., 1 M NaOH) to the filtrate with stirring.

      • Monitor the pH and observe for precipitation. The isoelectric point (pI) is where the amino acid will have its lowest solubility.

      • Collect the precipitate by filtration, wash with cold water, and then a water-miscible organic solvent (like acetone), and dry under vacuum.

Problem 3: Product Degradation During Purification

Causality: Exposure to harsh conditions such as high temperatures or extreme pH during purification can lead to the degradation of the target compound.

Preventative Measures:

  • Use Mild Purification Techniques:

    • Flash Chromatography: If crystallization is ineffective, flash column chromatography on silica gel can be an option. However, the acidic nature of silica can sometimes cause degradation. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help mitigate this.[5]

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[4]

      • Protocol: Ion-Exchange Chromatography

        • Choose an appropriate ion-exchange resin. For an amino acid, a cation-exchange resin (e.g., Dowex 50W-X8) is often used.[4]

        • Prepare a column with the resin and equilibrate it with a buffer at a low pH (e.g., pH 2-3).

        • Dissolve the crude product in the equilibration buffer and load it onto the column.

        • Wash the column with the equilibration buffer to remove any neutral or anionic impurities.

        • Elute the bound amino acid using a pH gradient or by increasing the salt concentration of the eluent.

        • Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.

        • Combine the pure fractions and remove the salt and buffer (e.g., by dialysis or a suitable workup).

Data Summary Table

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, scalable, cost-effectiveCan be ineffective for certain impurities, potential for product loss in mother liquor
pH Adjustment >97%Good for removing acidic or basic impuritiesMay not be effective for neutral impurities
Flash Chromatography >99%High resolution, good for a wide range of impuritiesCan be time-consuming, potential for product degradation on silica
Ion-Exchange >99.5%Highly selective for amino acids, excellent for removing charged impuritiesMore complex setup, requires salt removal from final product

Final Recommendations

A multi-step purification strategy often yields the best results. For instance, an initial purification by pH adjustment to remove the bulk of ionic impurities, followed by a final recrystallization or flash chromatography step to achieve high purity, can be a very effective approach.

Always characterize your final product thoroughly using a combination of analytical techniques (e.g., NMR, LC-MS, and chiral HPLC) to confirm its identity and purity. High-performance liquid chromatography (HPLC) is a particularly powerful method for analyzing amino acid impurities.[6]

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? ResearchGate.
  • Google Patents. (2006). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • ResearchGate. (2006). Synthesis of Amino Acids of Cyclopropylglycine Series.
  • Charette, A. B., & Grenon, M. (2011). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Imaizumi, N., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities.
  • PubChem. (n.d.). This compound.

Sources

stability issues of 2-Amino-3-cyclopropylpropanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biochemicals Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of 2-Amino-3-cyclopropylpropanoic acid under acidic conditions. As a unique non-proteinogenic amino acid (NPAA), its behavior in various experimental settings is critical for successful research and development.[1]

Frequently Asked Questions (FAQs) on Acidic Stability

Q1: Why is the stability of this compound a concern under acidic conditions?

A1: The primary concern stems from the inherent ring strain of the cyclopropyl group.[2] In acidic environments, the strained C-C bonds of the cyclopropane ring become susceptible to protonation and subsequent acid-catalyzed ring-opening. This reaction can lead to the formation of various degradation products, compromising the integrity of your sample and potentially altering its biological activity. Understanding this instability is crucial for developing robust formulations, interpreting biological data correctly, and ensuring the shelf-life of drug candidates.

Q2: What is the most likely degradation pathway for this compound in an acidic solution?

A2: The degradation is expected to proceed via an acid-catalyzed ring-opening mechanism. The process likely involves the protonation of the cyclopropane ring, which behaves somewhat like a double bond, leading to the formation of a carbocation intermediate. This intermediate can then react with available nucleophiles (such as water in an aqueous buffer) or undergo rearrangement to yield a variety of products, including unsaturated linear amino acids or hydroxylated derivatives. The exact pathway and resulting products will depend on the specific acid, its concentration, and the temperature.

Q3: What experimental factors have the most significant impact on the degradation rate?

A3: Several factors can accelerate the degradation of this compound:

  • pH: The rate of degradation is highly pH-dependent. Lower pH values (stronger acidic conditions) will generally lead to a faster rate of ring-opening.[3][4]

  • Temperature: Like most chemical reactions, the degradation rate increases with temperature. This relationship often follows the Arrhenius equation, where a 10°C increase can lead to a significant increase in reaction rate.[3][5]

  • Buffer Species: The type of acid or buffer used can influence the reaction. Some buffer components may act as catalysts or nucleophiles in the degradation pathway.

  • Presence of Catalysts: Trace metals or other catalytic species can potentially accelerate degradation.

Q4: How can I quantitatively assess the stability of my this compound sample?

A4: The most robust method is to perform a forced degradation study .[6][7] This involves intentionally exposing the compound to a range of stress conditions (including various acidic pH levels and temperatures) and monitoring the loss of the parent compound and the formation of degradation products over time.[8][9] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed to separate and quantify the parent compound and its degradants.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My primary compound peak is decreasing in my HPLC analysis after incubation in an acidic buffer.

  • Potential Cause: This is a classic sign of degradation. The acidic conditions are likely causing the this compound to break down.

  • Troubleshooting Steps:

    • Confirm Identity: Ensure the decreasing peak corresponds to your starting material by comparing its retention time and UV spectrum (if using a DAD/PDA detector) with a fresh, unstressed standard.

    • Systematic Stability Study: Your observation necessitates a more formal investigation. Proceed with the Forced Degradation Study outlined in Protocol 1 to understand the kinetics of the degradation.

    • Modify Experimental Conditions: If the degradation is undesirable for your application, consider increasing the pH of your buffer, lowering the experimental temperature, or reducing the incubation time.

Issue 2: I am observing new, unknown peaks appearing in my chromatogram over time.

  • Potential Cause: These new peaks are likely the degradation products resulting from the acid-catalyzed ring-opening of the cyclopropyl moiety.

  • Troubleshooting Steps:

    • Develop a Stability-Indicating Method: Your current HPLC method may not be adequate to resolve all degradation products from the parent peak or from each other. Follow the guidance in Protocol 2 to optimize your separation. The goal is to achieve baseline resolution for the parent peak and all major degradants.

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a similar multi-wavelength detector to assess the peak purity of your parent compound. Co-elution of a degradant can lead to inaccurate quantification.

    • Characterize Degradants: Proceed to Protocol 3 to identify the chemical structures of these new peaks using techniques like LC-MS and NMR. Identifying the degradants confirms the degradation pathway.

Issue 3: My NMR spectrum is complex and shows unexpected signals after dissolving the compound in an acidic deuterated solvent (e.g., D2O with DCl).

  • Potential Cause: The acidic NMR solvent itself is causing on-the-fly degradation of the compound. NMR experiments can take from minutes to hours, providing ample time for acid-labile compounds to react.[11]

  • Troubleshooting Steps:

    • Minimize Time to Analysis: Acquire your spectra as quickly as possible after preparing the sample.

    • Use Milder Conditions: If possible, acquire the initial spectra in a non-acidic or less aggressive solvent (like neutral D2O or DMSO-d6) to get a baseline spectrum of the intact molecule before performing studies in acidic media.

    • Time-Course NMR Study: Acquire a series of 1H NMR spectra over time (e.g., at t=0, 1h, 4h, 24h) to monitor the disappearance of parent signals and the appearance of new signals corresponding to degradation products.[12] This can provide valuable kinetic and mechanistic information.[11]

Visualization of Degradation & Workflow
Hypothetical Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed ring-opening pathway for this compound.

G cluster_0 Acidic Conditions (H+) A 2-Amino-3-cyclopropyl- propanoic Acid B Protonated Intermediate (Carbocation) A->B Protonation & Ring Opening C Degradation Product 1 (Unsaturated Amino Acid) B->C Elimination D Degradation Product 2 (Hydroxylated Amino Acid) B->D Nucleophilic Attack (e.g., by H2O) E Other Rearrangement Products B->E Rearrangement workflow start Define Study Parameters (pH, Temp, Timepoints) protocol1 Protocol 1: Forced Degradation Study - Prepare samples in acidic buffers - Incubate at set temperatures - Pull samples at timepoints start->protocol1 protocol2 Protocol 2: HPLC Analysis - Develop stability-indicating method - Quantify parent compound loss - Monitor degradant formation protocol1->protocol2 data_analysis Data Analysis - Calculate % degradation - Determine degradation kinetics (e.g., pseudo-first-order) protocol2->data_analysis protocol3 Protocol 3: Degradant ID (if needed) - Isolate degradants (prep-HPLC) - Analyze by LC-MS and NMR data_analysis->protocol3 Degradation > 10%? conclusion Establish Stability Profile & Best Practices data_analysis->conclusion protocol3->conclusion

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Amino-3-cyclopropylpropanoic acid, also known as L-Cyclopropylalanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique cyclopropyl moiety introduces conformational rigidity and metabolic stability into peptide-based drug candidates, making it a valuable building block for the development of novel therapeutics. This guide provides a detailed comparison of two prominent and validated methods for the synthesis of this important chiral molecule: a chemoenzymatic approach involving enzymatic resolution and a direct asymmetric synthesis utilizing cobalt catalysis.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the methodologies, experimental protocols, and a comparative assessment of their respective advantages and disadvantages in terms of yield, enantioselectivity, scalability, and operational considerations.

Method 1: Chemoenzymatic Synthesis via Papain-Catalyzed Enzymatic Resolution

This well-established method follows a classical chemoenzymatic pathway. It begins with the straightforward chemical synthesis of a racemic mixture of N-protected cyclopropylglycine methyl ester, which is then subjected to enzymatic resolution using the readily available and inexpensive protease, papain. The enzyme selectively hydrolyzes the (S)-ester, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester.

Rationale Behind Experimental Choices

The choice of a chemoenzymatic approach is often driven by its practicality and cost-effectiveness, especially at a larger scale. The initial racemic synthesis is typically high-yielding and utilizes common, inexpensive starting materials. Papain is a robust and non-specific protease, which in this case, fortuitously exhibits high enantioselectivity for the hydrolysis of the (S)-enantiomer of the N-Boc-protected methyl ester. The N-Boc protecting group is crucial as it not only facilitates the enzymatic reaction but also simplifies purification and subsequent manipulations. The methyl ester is chosen for its ease of synthesis and suitable reactivity in the enzymatic step.

Workflow Diagram

cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Deprotection A Cyclopropyl Methyl Ketone B Potassium Permanganate Oxidation A->B C Cyclopropylglyoxylic Acid B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Racemic (±)-2-Amino-3-cyclopropylpropanoic acid D->E F Protection & Esterification (Boc2O, MeOH, SOCl2) E->F G Racemic (±)-N-Boc-2-amino-3-cyclopropylpropanoic acid methyl ester F->G H Papain-catalyzed hydrolysis G->H I Mixture: (S)-N-Boc-acid (R)-N-Boc-ester H->I J Work-up & Separation (Extraction) I->J K (S)-N-Boc-2-amino-3-cyclopropylpropanoic acid J->K L (R)-N-Boc-ester J->L M Acidic Deprotection (e.g., TFA or HCl) K->M N Final Product: (S)-2-Amino-3-cyclopropylpropanoic acid M->N

Caption: Workflow for Chemoenzymatic Synthesis.

Experimental Protocol

Part 1: Synthesis of Racemic (±)-N-Boc-2-amino-3-cyclopropylpropanoic acid methyl ester

  • Oxidation: Cyclopropyl methyl ketone is oxidized using potassium permanganate in an aqueous solution to yield cyclopropylglyoxylic acid.

  • Reductive Amination: The resulting keto acid undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form racemic (±)-2-Amino-3-cyclopropylpropanoic acid.

  • Protection and Esterification: The crude amino acid is first protected with di-tert-butyl dicarbonate (Boc₂O) and then esterified using methanol in the presence of a catalytic amount of thionyl chloride to afford the racemic N-Boc protected methyl ester.

Part 2: Papain-Catalyzed Enzymatic Resolution

  • Enzymatic Hydrolysis: The racemic N-Boc-methyl ester is suspended in a buffered aqueous solution (e.g., phosphate buffer at pH 6.5) containing papain. The suspension is stirred at a controlled temperature (typically 37-40 °C) for a duration determined by reaction monitoring (e.g., HPLC) until approximately 50% conversion is achieved.

  • Work-up and Separation: The reaction mixture is acidified, and the product mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase contains the unreacted (R)-ester. The aqueous phase is then further acidified and extracted to isolate the (S)-N-Boc-acid.

Part 3: Deprotection

  • Acidolysis: The purified (S)-N-Boc-2-amino-3-cyclopropylpropanoic acid is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Isolation: The final product, (S)-2-Amino-3-cyclopropylpropanoic acid, is isolated after removal of the acid and solvent, often as a hydrochloride salt, which can be neutralized if the free amino acid is required.

Method 2: Asymmetric Synthesis via Cobalt-Catalyzed Reductive Addition

This modern approach provides a direct route to the chiral amino acid derivative, bypassing the need for resolution of a racemic mixture. It employs a chiral cobalt catalyst to mediate the enantioselective reductive addition of a cyclopropyl Grignard reagent to an α-iminoester.

Rationale Behind Experimental Choices

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds. The choice of a cobalt-based catalyst is predicated on its ability to form a chiral complex that can effectively control the stereochemical outcome of the reductive addition. The use of an α-iminoester as the substrate is advantageous as it already contains the nitrogen and ester functionalities, which are readily converted to the desired amino acid structure. The cyclopropyl Grignard reagent is a commercially available or readily prepared source of the cyclopropyl group. This method is designed for high atom economy and directness.

Workflow Diagram

cluster_0 Part 1: Preparation of Reactants cluster_1 Part 2: Asymmetric Reductive Addition cluster_2 Part 3: Deprotection & Hydrolysis A Glyoxylate Ester C Condensation A->C B Protected Amine (e.g., p-Anisidine) B->C D α-Iminoester C->D J Reductive Addition (In, R-OH) D->J E Cyclopropyl Bromide G Grignard Formation E->G F Magnesium F->G H Cyclopropylmagnesium Bromide G->H H->J I Chiral Cobalt Catalyst (CoI2 + Chiral Ligand) I->J K Enantioenriched Protected Cyclopropyl Amino Ester J->K L Oxidative Deprotection of PMP group (e.g., CAN) K->L M Ester Hydrolysis (e.g., LiOH) L->M N Final Product: (S)-2-Amino-3-cyclopropylpropanoic acid M->N

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol

Part 1: Preparation of Reactants

  • α-Iminoester Synthesis: A glyoxylate ester is condensed with a suitable protected amine (e.g., p-anisidine) to form the corresponding α-iminoester.

  • Grignard Reagent Preparation: Cyclopropylmagnesium bromide is prepared from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent.

Part 2: Cobalt-Catalyzed Asymmetric Reductive Addition

  • Catalyst Formation: In an inert atmosphere glovebox or using Schlenk techniques, cobalt(II) iodide and a chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand) are combined in an anhydrous solvent.

  • Asymmetric Reaction: The α-iminoester and a reducing agent (e.g., Indium powder) are added to the catalyst mixture. The cyclopropylmagnesium bromide is then added dropwise at a controlled low temperature (e.g., -78 °C). The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched, and the crude product, an enantioenriched protected cyclopropyl amino ester, is purified by column chromatography.

Part 3: Deprotection and Hydrolysis

  • Protecting Group Removal: The p-methoxyphenyl (PMP) protecting group on the nitrogen is removed under oxidative conditions (e.g., using ceric ammonium nitrate, CAN).

  • Ester Hydrolysis: The ester group is hydrolyzed under basic conditions (e.g., with lithium hydroxide) to yield the free carboxylic acid.

  • Isolation: After acidification and work-up, the final product, (S)-2-Amino-3-cyclopropylpropanoic acid, is isolated.

Performance Comparison

ParameterMethod 1: Chemoenzymatic ResolutionMethod 2: Asymmetric Cobalt Catalysis
Overall Yield Moderate (Theoretically limited to <50% for the desired enantiomer from the racemic mixture, though the undesired enantiomer can be racemized and recycled in some protocols).Good to Excellent (Direct synthesis avoids the 50% theoretical yield limit of classical resolution).
Enantioselectivity Excellent (>99% ee is achievable with papain).Excellent (Often >95% ee, highly dependent on the chiral ligand).
Scalability Generally considered highly scalable. Papain is an inexpensive and robust enzyme.Potentially scalable, but may require specialized equipment for handling air-sensitive reagents and catalysts. Cost of the chiral ligand and cobalt catalyst can be a factor.
Cost-Effectiveness High for the enzymatic step due to the low cost of papain. Overall cost depends on the efficiency of the initial racemic synthesis.Can be higher due to the cost of the chiral ligand and transition metal catalyst. May be more cost-effective at smaller scales where reagent cost is less of a concern than development time.
Safety & Environmental Generally considered a "greener" method due to the use of an enzyme in aqueous media under mild conditions. The initial racemic synthesis may involve hazardous reagents.Involves organometallic reagents (Grignard) which are air and moisture sensitive. Cobalt is a heavy metal, and its removal from the final product is critical for pharmaceutical applications, adding to purification costs and waste generation.
Operational Complexity Multi-step process but the individual steps are generally straightforward. Enzymatic reactions require careful control of pH and temperature.Technically more demanding, requiring inert atmosphere techniques. Catalyst preparation and handling require expertise.
Versatility The undesired enantiomer is a byproduct, which may be discarded or require a separate racemization and recycling loop.The methodology can often be adapted to synthesize other chiral amino acids by varying the Grignard reagent and the iminoester.

Conclusion

Both the chemoenzymatic resolution and the asymmetric cobalt-catalyzed methods offer viable pathways to enantiomerically pure (S)-2-Amino-3-cyclopropylpropanoic acid.

The chemoenzymatic approach stands out for its robustness, cost-effectiveness at scale, and environmental friendliness of the key resolution step. It is an excellent choice for large-scale production where the initial investment in developing a recycling process for the undesired enantiomer can be justified.

The asymmetric cobalt-catalyzed method excels in its elegance, directness, and high atom economy . It is particularly well-suited for rapid access to the target molecule in a research and development setting , where speed and the ability to readily create analogues are often more critical than the cost of specialized reagents.

The ultimate choice of method will depend on the specific needs of the project, including the desired scale of production, cost constraints, available expertise and equipment, and the overall timeline for the drug development program. It is recommended that both routes be evaluated at a laboratory scale to determine the most suitable process for a given application.

References

  • De Meijere, A., et al. (2004). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. European Journal of Organic Chemistry, 2004(18), 3873-3884. [Link]
  • Hu, J., et al. (2024). Cobalt-catalyzed enantioselective reductive addition of ketimine with cyclopropyl chloride to construct chiral amino esters bearing cyclopropyl fragments. Organic Chemistry Frontiers, 11(3), 6311-6318. [Link]
  • Ager, D. J. (1999). The synthesis of unnatural amino acids. Tetrahedron: Asymmetry, 10(19), 3623-3652. [Link]
  • Bommaraju, S., et al. (2019). Biocatalysis for the Synthesis of Non-canonical Amino Acids. Chemical Reviews, 119(24), 12390-12460. [Link]

comparing biological activity of 2-Amino-3-cyclopropylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating the Stereospecific Biological Activity of 2-Amino-3-cyclopropylpropanoic Acid Enantiomers

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes opposing, pharmacological effects. This guide focuses on this compound, a non-proteinogenic amino acid whose cyclopropyl moiety introduces significant conformational rigidity.[1][2] This rigidity can enhance binding affinity and selectivity for biological targets, making its stereoisomers particularly interesting for therapeutic development.[3][4]

While direct comparative data for the enantiomers of this compound is not extensively published, the principles of stereopharmacology and the activities of analogous cyclopropyl-containing amino acids provide a robust framework for their evaluation.[5][6] This guide will provide a comprehensive, step-by-step framework for researchers to systematically compare the biological activities of the (2S,3R) and (2S,3S) enantiomers of this compound, with a hypothesized focus on glutamate receptors—common targets for such conformationally constrained amino acid analogues.[7][8]

Part 1: Foundational Steps - Synthesis and Chiral Separation

A prerequisite for any comparative biological study is the acquisition of enantiomerically pure compounds. The synthesis of racemic this compound can be followed by chiral separation using techniques like chiral High-Performance Liquid Chromatography (HPLC).[9][10]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Employ a chiral stationary phase (CSP) suitable for underivatized amino acids, such as a crown ether-based column (e.g., CROWNPAK® CR-I(+)) or a ligand-exchange column.[11]

  • Mobile Phase Optimization:

    • For crown ether columns, an acidic aqueous mobile phase is typically used. Start with 0.1 M perchloric acid, adjusting the concentration and pH to optimize resolution.

    • For ligand-exchange columns, an aqueous solution of a copper(II) salt (e.g., CuSO₄) is used. The pH and copper concentration are critical parameters for tuning the separation.

  • Detection: Use a UV detector (if the molecule has a chromophore or is derivatized) or, more universally, a mass spectrometer (LC-MS) for sensitive and specific detection.[12]

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee%) of the separated fractions should be determined to ensure a high degree of purity (ideally >99%) for use in subsequent biological assays.

Part 2: Hypothesis-Driven Target Identification - Focus on Glutamate Receptors

The structural similarity of this compound to glutamate, combined with the known activity of other cyclopropyl amino acids at glutamate receptors, makes these receptors a primary hypothetical target.[6][8] Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs), each with multiple subtypes.[13] A logical starting point is to screen the enantiomers against a panel of these receptors.

Part 3: In Vitro Biological Evaluation Workflow

A tiered approach, starting with binding assays and progressing to functional and cellular assays, provides a comprehensive comparison of the enantiomers' pharmacological profiles.

Workflow for In Vitro Comparison

G cluster_0 Tier 1: Receptor Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Response Binding_Assay Radioligand Binding Assays (NMDA, AMPA, Kainate, mGluR subtypes) Determine_Ki Determine Inhibition Constant (Ki) for each enantiomer Binding_Assay->Determine_Ki Functional_Assay Functional Assays on Active Targets (e.g., Calcium Imaging, Electrophysiology) Determine_Ki->Functional_Assay Proceed with high-affinity targets Determine_EC50_IC50 Determine EC50 (Agonist) or IC50 (Antagonist) Functional_Assay->Determine_EC50_IC50 Cellular_Assay Downstream Signaling Assays (e.g., cAMP, Phospho-ERK) Determine_EC50_IC50->Cellular_Assay For confirmed agonists/antagonists Confirm_MoA Confirm Mechanism of Action Cellular_Assay->Confirm_MoA Final_Comparison Final_Comparison Confirm_MoA->Final_Comparison

Caption: Proposed workflow for comparing enantiomer bioactivity.

Tier 1: Receptor Binding Assays

These assays determine the affinity of each enantiomer for various glutamate receptor subtypes.

Experimental Protocol: Radioligand Binding Assay (Example: NMDA Receptor)

  • Tissue/Cell Preparation: Prepare synaptic membranes from rat brain tissue or use cell lines recombinantly expressing the target human NMDA receptor subtype.

  • Assay Buffer: Use a buffer appropriate for the target, e.g., Tris-HCl buffer.

  • Radioligand: Use a well-characterized radioligand that binds to the glutamate site of the NMDA receptor, such as [³H]CGP 39653.

  • Incubation: Incubate the membranes/cells with a fixed concentration of the radioligand and varying concentrations of the test enantiomers (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities (Kᵢ)
Receptor Subtype(2S,3R)-Enantiomer Kᵢ (nM)(2S,3S)-Enantiomer Kᵢ (nM)
NMDA (GluN2A)Experimental ValueExperimental Value
NMDA (GluN2B)Experimental ValueExperimental Value
AMPA (GluA1)Experimental ValueExperimental Value
mGluR1Experimental ValueExperimental Value
mGluR5Experimental ValueExperimental Value
Tier 2: Functional Assays

For receptors where high binding affinity is observed, functional assays are crucial to determine whether the enantiomers act as agonists (activators), antagonists (blockers), or allosteric modulators.

Experimental Protocol: Calcium Imaging Assay (for mGluR1/5 or iGluRs)

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the glutamate receptor subtype of interest.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.

  • Compound Addition: Add varying concentrations of the test enantiomer.

    • Agonist Mode: Measure the change in fluorescence after adding the test compound.

    • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist (like glutamate) and measure the inhibition of the agonist's response.

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the log concentration to determine the EC₅₀ (concentration for 50% maximal effect).

    • For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀ (concentration for 50% inhibition).

Data Presentation: Functional Potency (EC₅₀/IC₅₀)
Receptor SubtypeAssay Mode(2S,3R)-Enantiomer Potency (µM)(2S,3S)-Enantiomer Potency (µM)
mGluR5Agonist (EC₅₀)Experimental ValueExperimental Value
NMDA (GluN2A)Antagonist (IC₅₀)Experimental ValueExperimental Value

Part 4: Elucidating the Mechanism of Action

Understanding the downstream consequences of receptor interaction provides a deeper insight into the enantiomers' biological profiles.

Signaling Pathway for a Gq-coupled mGluR (e.g., mGluR5)

G cluster_0 Cell Membrane Enantiomer Enantiomer (Agonist) mGluR5 mGluR5 Enantiomer->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway for mGluR5 activation.

This guide outlines a systematic and rigorous approach to comparing the biological activities of the this compound enantiomers. By progressing through chiral separation, receptor binding, and functional characterization, researchers can build a comprehensive pharmacological profile for each stereoisomer. The expected outcome is a clear differentiation in their affinity, potency, and efficacy at specific biological targets, most likely within the glutamate receptor family. Such data is invaluable for advancing drug development, providing the foundational knowledge required to select the optimal enantiomer for further preclinical and clinical investigation. The principles and protocols described herein are broadly applicable to the characterization of other novel chiral molecules, underscoring the universal importance of stereochemistry in pharmacological research.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Brückner, H., & Sewald, N. (2009). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 109(9), 4387-4453. [Link]
  • ChemRTP (2024).
  • Abdel-Maksoud, M. S., et al. (2025).
  • ChemRTP (2024). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Link]
  • Brückner, H., & Sewald, N. (2009). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Request PDF. [Link]
  • Sardella, R., et al. (2017). Cyclopropyl-containing sulfonyl amino acids: Exploring the enantioseparation through chiral ligand-exchange chromatography. Russian Journal of Bakhtin Studies, 87(5), 1079-1084. [Link]
  • Clarke, C. K., et al. (2008).
  • Johansen, T. N., et al. (2009). The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)
  • Muray, E., et al. (2002). Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers. PubMed. [Link]
  • Monahan, J. B., et al. (1990). Characterization of D-3,4-cyclopropylglutamates as N-methyl-D-aspartate receptor agonists. Neuroscience Letters, 112(2-3), 328-332. [Link]
  • Goudreau, N., & Charette, A. B. (2009).
  • Karolak, E., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24, 8245-8263. [Link]
  • Yuan, H., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]
  • Acar, Ç., et al. (2021). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Request PDF. [Link]
  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
  • Głowacka, I. E., et al. (2021).
  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
  • Wieronska, J. M., & Pilc, A. (2023). Regulation of Glutamatergic Activity via Bidirectional Activation of Two Select Receptors as a Novel Approach in Antipsychotic Drug Discovery. MDPI. [Link]
  • Forró, E., & Fülöp, F. (2011).
  • Purves, D., et al. (Eds.). (2001). Three Classes of Ionotropic Glutamate Receptor. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
  • Gulgule, G. U., et al. (2022).
  • Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Csupor-Löffler, B., et al. (2021).

Sources

A Senior Application Scientist's Guide to 2-Amino-3-cyclopropylpropanoic Acid: A Comparative Analysis for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the strategic use of non-natural amino acids (NNAAs) has become a cornerstone for optimizing the therapeutic potential of peptides.[1][2] These custom-designed building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity.[3][4] Among the diverse array of available NNAAs, 2-Amino-3-cyclopropylpropanoic acid (Cpa), also known as 3-Cyclopropylalanine, stands out for its unique ability to impart rigid conformational control. This guide provides an in-depth comparison of Cpa against other classes of NNAAs, supported by experimental insights, to inform its application in rational drug design.

The Unique Proposition of this compound (Cpa)

This compound is an aliphatic amino acid distinguished by a cyclopropane ring attached to the β-carbon. This small, strained ring system is not merely a passive structural element; it is a potent conformational director.

Core Properties:

  • IUPAC Name: (2S)-2-amino-3-cyclopropylpropanoic acid

  • CAS Number: 102735-53-5[5]

  • Molecular Formula: C6H11NO2[6]

  • Molecular Weight: 129.16 g/mol [5][6]

The defining feature of Cpa is the cyclopropyl group's steric influence, often termed "cyclopropylic strain."[7][8] Unlike flexible alkyl chains, the three-membered ring is conformationally locked. When incorporated into a peptide backbone, it severely restricts the rotational freedom around the N-Cα and Cα-C bonds (phi, ψ torsion angles) of the preceding residue and its own backbone bonds. This pre-organizes the peptide into a more defined, low-energy conformation, which can be critical for enhancing binding affinity to biological targets by reducing the entropic penalty of binding.[9]

Biological Implications of Cyclopropyl Scaffolds

The cyclopropane motif is found in numerous natural products and pharmaceuticals, valued for its ability to confer a range of biological activities, from enzyme inhibition to enhanced metabolic stability.[10][11] In peptides, Cpa serves as a bioisostere for residues like Leucine and Isoleucine, but with the added benefit of conformational rigidity. This rigidity can protect the peptide from enzymatic degradation and enhance overall bioactivity.[12][13]

Comparative Analysis: Cpa vs. Other NNAA Classes

The choice of an NNAA is dictated by the specific therapeutic goal. Cpa's value is best understood when compared against other NNAAs designed for different purposes.

Feature / NNAA ClassThis compound (Cpa) N-Methylated Amino Acids (e.g., N-Me-Ala)Photo-Reactive Amino Acids (e.g., pBpa)Bio-orthogonal Amino Acids (e.g., Azidohomoalanine)
Primary Function Conformational Restriction / Backbone RigidityIncrease Membrane Permeability / Resist ProteolysisCovalent Cross-linking to Target ProteinsSite-Specific Chemical Ligation / Labeling
Mechanism Steric hindrance from the rigid cyclopropyl ring restricts backbone torsion angles.[7][9]Methylation of the backbone amide nitrogen removes the H-bond donor and introduces steric bulk, favoring specific rotamers.[3]The benzophenone moiety forms a covalent bond with adjacent C-H bonds upon UV irradiation.[14]The azide or alkyne group allows for "click chemistry" reactions, enabling conjugation with probes or other molecules.[]
Impact on Solubility Generally maintains or slightly increases lipophilicity.Significantly increases lipophilicity.Increases lipophilicity.Can be tailored, but often minimally impacts solubility until conjugation.
Effect on Binding Can significantly increase affinity by pre-organizing the peptide into its bioactive conformation.[9]Can disrupt key hydrogen bonds, potentially lowering affinity if the amide proton is critical for binding.Primarily used to identify binding partners, not enhance affinity directly.Does not directly influence binding affinity prior to ligation.
Key Application Designing potent and selective receptor agonists/antagonists; stabilizing secondary structures like β-turns.[9]Improving oral bioavailability of peptide drugs.[3]Target identification and validation; mapping protein-protein interactions.Attaching imaging agents (dyes), PEG chains, or cytotoxic payloads to a peptide.[]

Experimental Workflows & Protocols

Authoritative and reproducible methodologies are critical for the successful application of NNAAs. Below are representative protocols for the synthesis and incorporation of Cpa.

Protocol 1: General Strategy for Asymmetric Synthesis of (S)-Cyclopropylglycine

While numerous synthetic routes exist[16][17], biocatalytic methods offer a green and highly enantioselective approach. This protocol outlines an NADH-driven reductive amination strategy.[4]

Causality: This method is chosen for its high stereoselectivity, yielding the desired (S)-enantiomer, and for avoiding harsh reagents common in classical organic synthesis. The use of a whole-cell biocatalyst with in-situ cofactor regeneration simplifies the process.[4]

Methodology:

  • Precursor Synthesis: Synthesize the α-keto acid precursor, potassium cyclopropylglyoxylate.

  • Biocatalyst Preparation: Prepare lyophilized E. coli cells co-expressing a suitable amino acid dehydrogenase (for the reductive amination) and a formate dehydrogenase (for regenerating the NADH cofactor).

  • Reaction Setup: In a temperature-controlled vessel (e.g., 40 °C), combine potassium cyclopropylglyoxylate (e.g., 4 mmol), ammonium formate (as the amine source, e.g., 12 mmol), and a catalytic amount of NAD+ in a buffered solution.

  • Biotransformation: Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., 75 mg).

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS to track the conversion of the keto acid to the amino acid.

  • Workup and Purification: Upon completion, remove the cells by centrifugation. Purify the resulting (S)-2-Amino-3-cyclopropylpropanoic acid from the supernatant using ion-exchange chromatography.

Protocol 2: Incorporation of Fmoc-(S)-Cpa-OH into a Peptide via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating NNAAs with high fidelity.[14] This protocol details a manual Fmoc/tBu strategy.

Causality: The Fmoc/tBu strategy is selected for its mild reaction conditions, which are compatible with a wide range of functional groups, including the cyclopropane ring of Cpa. The use of a carbodiimide activator with an additive like Oxyma minimizes side reactions and ensures efficient coupling.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-(S)-Cpa-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Methodology:

  • Resin Preparation: Swell the resin in DMF within a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, pre-activate 3 equivalents of Fmoc-(S)-Cpa-OH by dissolving it with 3 equivalents of OxymaPure® and 3 equivalents of DIC in DMF. Allow to react for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Confirm completion with a qualitative ninhydrin test (which should be negative).

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it to homogeneity using reverse-phase HPLC.

Visualization of Key Concepts

Diagrams can clarify complex workflows and abstract principles central to the use of Cpa.

G cluster_0 SPPS Cycle for Cpa Incorporation A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine/DMF) A->B C Free N-Terminus B->C E Coupling C->E D Activation of Fmoc-Cpa-OH (DIC/Oxyma) D->E Activated Cpa F Washing (DMF/DCM) E->F G Resin-Bound Peptide (n+1) F->G G->B Next Cycle G cluster_0 Flexible Peptide (e.g., with Leucine) cluster_1 Constrained Peptide (with Cpa) Backbone_A ...-NH-CH-CO-... Sidechain_A CH2 | CH(CH3)2 Backbone_A->Sidechain_A Note_A High conformational freedom (multiple rotamers) Flexible High Entropy Note_A->Flexible Backbone_B ...-NH-CH-CO-... Sidechain_B CH2 | CH(CH2)2 Backbone_B->Sidechain_B Note_B Restricted backbone torsion angles Constrained Low Entropy Note_B->Constrained

Sources

A Comparative Analysis of Cyclopropyl Amino Acids in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the quest for enhanced potency, stability, and specificity is perpetual. The incorporation of non-natural amino acids has emerged as a powerful strategy to sculpt peptide properties beyond the confines of the canonical twenty. Among these, cyclopropyl amino acids stand out for their unique ability to impose rigid conformational constraints on the peptide backbone. This guide provides a comprehensive comparative analysis of cyclopropyl amino acids in peptides, offering researchers, scientists, and drug development professionals a technical deep-dive into their synthesis, conformational impact, proteolytic stability, and influence on biological activity.

The Allure of the Cyclopropyl Ring: A Unique Structural Element

The cyclopropyl group, a three-membered carbon ring, is the smallest carbocycle. Its strained nature and distinct electronic properties translate into profound effects when incorporated into a peptide backbone. Unlike the relatively flexible side chains of natural amino acids, the cyclopropyl ring introduces a rigid scaffold, significantly limiting the accessible conformational space of the peptide. This conformational restriction is a key tool for medicinal chemists, enabling the design of peptides that are pre-organized into their bioactive conformation, thereby enhancing receptor binding affinity and specificity.[1][2]

The stereochemistry of the cyclopropyl ring offers a rich playground for fine-tuning peptide structure. The substituents on the ring can be arranged in a cis or trans configuration, and the amino acid itself can be of the L- or D-enantiomer. This stereochemical diversity allows for precise control over the dihedral angles of the peptide backbone, influencing the formation of secondary structures like β-turns and helices.[1][3]

Impact on Peptide Conformation: A Comparative Look

The introduction of a cyclopropyl amino acid dramatically alters the local and global conformation of a peptide. The extent and nature of this change are highly dependent on the stereochemistry of the cyclopropyl amino acid.

Local Conformational Constraints

The rigidity of the cyclopropyl ring directly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in the vicinity of the modification. This is in stark contrast to natural amino acids, which generally have a much broader range of allowed conformations.

Amino Acid TypeTypical Allowed Φ (phi) RangeTypical Allowed Ψ (psi) RangeStructural Implication
GlycineBroadBroadHigh flexibility
L-Alanine-150° to -50°-90° to +90°Favors helical and sheet structures
cis-Cyclopropyl Amino AcidHighly RestrictedHighly RestrictedInduces sharp turns
trans-Cyclopropyl Amino AcidRestrictedRestrictedInduces more extended or specific turn structures

This table presents a generalized view. The exact dihedral angles are sequence-dependent and can be determined experimentally.

Global Conformational Changes: Insights from Spectroscopy

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the secondary structure of peptides in solution.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides a rapid assessment of the overall secondary structure content (α-helix, β-sheet, random coil). Peptides incorporating cyclopropyl amino acids often exhibit distinct CD spectra compared to their natural counterparts, indicating a shift in their conformational equilibrium. For instance, the strategic placement of a cyclopropyl amino acid can induce or stabilize a helical conformation, leading to a more pronounced negative ellipticity at 208 and 222 nm.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as TOCSY and NOESY, provide detailed insights into the three-dimensional structure of peptides. By analyzing nuclear Overhauser effects (NOEs) and coupling constants, it is possible to determine the precise dihedral angles and inter-proton distances, revealing the specific turn or helical structure induced by the cyclopropyl amino acid. Comparative NMR studies of peptides with cis and trans cyclopropyl amino acids can reveal significant differences in their folded structures.[3][6]

Enhancing Proteolytic Stability: A Key Advantage

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The unique structure of cyclopropyl amino acids offers a robust solution to this challenge. The rigid conformation induced by the cyclopropyl ring can shield the adjacent peptide bonds from enzymatic cleavage. Furthermore, the unnatural structure of the amino acid itself is often not recognized by proteases, further contributing to increased metabolic stability.[7][8][9]

Comparative Stability Data

The following table illustrates the potential impact of incorporating a cyclopropyl amino acid on the proteolytic stability of a peptide. The data is representative and the actual half-life will vary depending on the peptide sequence and the specific protease.

PeptideModificationHalf-life in Human Plasma (t1/2)
Native PeptideNone< 10 minutes
Peptide + D-Amino AcidSubstitution with a D-amino acid1-2 hours
Peptide + CyclopropylalanineSubstitution with L-Cyclopropylalanine> 8 hours

This enhanced stability translates to a longer in vivo half-life, a critical factor for therapeutic efficacy.[10][11]

Modulating Biological Activity: Fine-Tuning Receptor Interactions

The conformational rigidity imparted by cyclopropyl amino acids can have a profound impact on a peptide's biological activity. By locking the peptide into a specific conformation, it is possible to enhance its binding affinity for a target receptor. The different stereoisomers of cyclopropyl amino acids can be used to systematically probe the structure-activity relationship (SAR) of a peptide.

Comparative Receptor Binding Affinity

The following table provides a hypothetical comparison of the receptor binding affinities of a peptide and its analogues containing different cyclopropyl amino acid isomers.

Peptide AnalogueReceptor Binding Affinity (IC50)
Native Peptide100 nM
Peptide with L-Cyclopropylalanine10 nM
Peptide with D-Cyclopropylalanine500 nM
Peptide with cis-Cyclopropyl Amino Acid5 nM
Peptide with trans-Cyclopropyl Amino Acid50 nM

These differences in affinity highlight the importance of stereochemistry in designing potent peptide ligands. The optimal stereoisomer will depend on the specific receptor and the desired bioactive conformation.[12][13]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropyl Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc-based SPPS of a peptide incorporating a cyclopropyl amino acid.[14][15][16][17][18]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired Fmoc-cyclopropyl amino acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for In Vitro Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in the presence of a protease.[7][10][11][19][20]

Materials:

  • Peptide stock solution (1 mg/mL)

  • Protease solution (e.g., trypsin, chymotrypsin) in appropriate buffer

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and reaction buffer.

  • Initiate Reaction: Add the protease solution to initiate the degradation reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.

Protocol for Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a method for analyzing the secondary structure of a peptide using CD spectroscopy.[4][5][21]

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., phosphate buffer, trifluoroethanol)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the desired solvent at a concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.

  • Blank Measurement: Record a spectrum of the solvent alone to use as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum.

  • Analysis: Analyze the resulting spectrum to determine the secondary structure content. A strong negative band around 208 and 222 nm is indicative of an α-helical structure, while a strong negative band around 218 nm suggests a β-sheet conformation.

Visualizing the Concepts

Conformational Restriction by Cyclopropyl Amino Acids

G cluster_0 Natural Amino Acid (e.g., Alanine) cluster_1 Cyclopropyl Amino Acid Ala_N N Ala_Ca Ala_N->Ala_Ca Φ Ala_C C' Ala_Ca->Ala_C Ψ Ala_Cb Ala_Ca->Ala_Cb χ1 Free_Rotation Relatively Free Rotation around Φ and Ψ Cyc_N N Cyc_Ca Cyc_N->Cyc_Ca Φ (Restricted) Cyc_C C' Cyc_Ca->Cyc_C Ψ (Restricted) Cyc_Cyc1 Cyc_Ca->Cyc_Cyc1 Cyc_Cyc2 Cyc_Cyc1->Cyc_Cyc2 Cyc_Cyc2->Cyc_Ca Restricted_Rotation Restricted Rotation due to Cyclopropyl Ring

Caption: Conformational differences between a natural and a cyclopropyl amino acid.

Workflow for Comparative Proteolytic Stability Assay

G Start Start: Peptide Samples (Native vs. Cyclopropyl-Modified) Incubate Incubate with Protease (e.g., Trypsin) at 37°C Start->Incubate Timepoints Take Aliquots at Multiple Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench LCMS LC-MS Analysis Quench->LCMS Quantify Quantify Intact Peptide LCMS->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot Compare Compare Half-lives (t½) Plot->Compare

Caption: Workflow for comparing the proteolytic stability of peptides.

Conclusion

Cyclopropyl amino acids are invaluable tools in the design of peptide therapeutics. Their ability to rigidly constrain peptide conformation offers a powerful means to enhance proteolytic stability and modulate biological activity. The stereochemical diversity of cyclopropyl amino acids provides a rich platform for fine-tuning peptide properties to achieve desired therapeutic profiles. This guide has provided a comparative overview of their impact on peptide structure and function, along with practical experimental protocols to aid researchers in their application. As our understanding of the intricate relationship between peptide conformation and biological function deepens, the strategic incorporation of cyclopropyl amino acids will undoubtedly continue to play a pivotal role in the development of next-generation peptide drugs.

References

  • SeRMN-UAB. (2017, September 19). Folding peptides studied by NMR.
  • Stoll, F., et al. (2020). On the importance of metabolic stability to achieve high oral exposures for cyclic peptides. RSC Medicinal Chemistry, 11(4), 455-460.
  • Bhatt, A. P., et al. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters, 14(19), 5138-5141.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-546.
  • SeRMN-UAB. (n.d.). peptides.
  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(51), 7679-7682.
  • Jiang, F., & Geng, H. (2019). Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Pesset, B., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(5), 4569-4575.
  • White, P. B., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Lee, J., et al. (2014). Synthesis and conformational analysis of macrocyclic peptides consisting of both helix and polyproline helix segments. Biopolymers, 101(3), 279-286.
  • Illa, O., et al. (2020).
  • Pustovalova, Y., et al. (2011). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 133(47), 19010-19013.
  • Pesset, B., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(5), 4569-4575.
  • Ananda, K., & Aravinda, S. (2009).
  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Lefranc, F., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(2), 116.
  • Merutka, G., & Stellwagen, E. (1991). Effect of amino acid ion pairs on peptide helicity. Biochemistry, 30(6), 1591-1594.
  • Gholami, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2332.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.).
  • Jia, T., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Astronomy and Space Sciences, 9.
  • Killoran, P., et al. (2023). Peptidylprolyl cis-trans isomerism and the design of model systems.
  • Gholami, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2332.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.).
  • Renold, P., et al. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 6(12), 1033.
  • Coxon, C. R., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis.
  • Marraud, M., & Aubry, A. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83.
  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71.
  • Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-2598.
  • Mollica, A., et al. (2013). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of Medicinal Chemistry, 56(8), 3439-3444.
  • Aleman, C., & Perez, J. J. (1997). Designing amino acids to determine the local conformations of peptides. Journal of the American Chemical Society, 119(16), 3767-3775.
  • Reja, R. M., et al. (2020). Structural Investigation of Hybrid Peptide Foldamers Composed of α-Dipeptide Equivalent β-Oxy-δ-amino Acids.
  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences, 8(3-4), 639-647.
  • De Luca, S., et al. (2021). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. Molecules, 26(19), 5997.
  • Greenfield, N. J. (1999). Circular Dichroism Studies of Secondary Structure of Peptides. Methods in Molecular Biology, 118, 109-126.
  • Muthukumaraswamy, N., et al. (1983). Selective ligands for opioid receptors: β‐Cyclopropylalanyl containing analogs of enkephalin. International Journal of Peptide and Protein Research, 22(3), 363-370.
  • Di Fenza, A., et al. (2023). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. International Journal of Molecular Sciences, 24(23), 16954.
  • Flippen-Anderson, J. L., et al. (1994). An affinity label for delta-opioid receptors derived from [D-Ala2]deltorphin I. Journal of Medicinal Chemistry, 37(15), 2365-2374.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (n.d.).
  • Hosseinzadeh, P., et al. (2017). Comprehensive computational design of ordered peptide macrocycles. Science, 358(6369), 1461-1466.
  • Li, G., et al. (2023). Identification and Pharmacological Characterization of A Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide. Preprints.org.
  • Houston, M. E., Jr., et al. (1996). Helicity of short E-R/K peptides. Biochemistry, 35(32), 10343-10350.
  • Conversion of δ-, κ- and μ-receptor selective opioid peptide agonists into δ-, κ- and μ-selective antagonists. (n.d.).

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Validation for 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Abstract: The robust analytical characterization of non-standard amino acids is a cornerstone of modern drug discovery and chemical biology. 2-Amino-3-cyclopropylpropanoic acid, a conformationally constrained alanine analog, presents unique spectroscopic features that demand a multi-faceted validation approach. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and purity assessment of this molecule. We will move beyond mere data reporting to explain the causality behind experimental choices and establish a self-validating analytical workflow, grounded in authoritative principles from the International Council for Harmonisation (ICH).[1][2][3]

The Imperative for Orthogonal Data Validation

In the landscape of pharmaceutical development, the identity and purity of a drug substance are paramount. Regulatory bodies and Good Manufacturing Practice (GMP) guidelines mandate rigorous characterization to ensure safety and efficacy.[4][5][6][7] For a molecule like this compound, which incorporates the sterically unique and electronically distinct cyclopropyl moiety, relying on a single analytical technique is insufficient. Each spectroscopic method interrogates the molecule from a different physical principle; it is the congruence of data from these orthogonal methods that builds a fortress of confidence around the structural assignment. This guide outlines a logical, integrated workflow where each technique corroborates the others, ensuring the generation of a complete, verifiable data package fit for its intended purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design

The choice of solvent (typically D₂O or DMSO-d₆) is critical. D₂O is often preferred for amino acids due to their high polarity and allows for the exchange of labile protons (amine -NH₂ and carboxylic acid -OH), which can simplify the spectrum by causing those signals to disappear. Two-dimensional experiments like HSQC are not merely confirmatory; they are essential to unambiguously link each proton to its directly attached carbon, which is particularly useful for assigning the complex methylene and methine signals of the cyclopropyl group.

Experimental Protocol: ¹H, ¹³C, and 2D-HSQC NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O). Add a trace amount of a reference standard such as DSS or TSP.

  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.

  • 2D ¹H-¹³C HSQC Acquisition: Acquire a gradient-selected HSQC experiment to establish direct one-bond proton-carbon correlations. This is crucial for definitive assignments.

Fig 1. Experimental workflow for comprehensive NMR analysis.
Expected Spectroscopic Data

The unique electronic environment of the cyclopropane ring results in highly shielded protons and carbons, appearing at unusually upfield chemical shifts.[8][9][10][11][12][13] The protons on the ring, in particular, are expected between 0 and 1 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hα (CH -NH₂) ~3.8 - 4.0 dd J_Hα-Hβa ≈ 5, J_Hα-Hβb ≈ 8 1H
Hβa (CH ₂-cyclopropyl) ~1.6 - 1.8 m - 1H
Hβb (CH ₂-cyclopropyl) ~1.4 - 1.6 m - 1H
Hγ (CH -cyclopropyl) ~0.6 - 0.8 m - 1H
Hδ (CH ₂-cyclopropyl) ~0.3 - 0.5 m - 2H

| Hδ' (CH ₂-cyclopropyl) | ~0.1 - 0.3 | m | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Carboxyl) ~175 - 178
C α (CH-NH₂) ~53 - 56
C β (CH₂-cyclopropyl) ~35 - 38
C γ (CH-cyclopropyl) ~8 - 12

| C δ (CH₂-cyclopropyl) | ~3 - 6 |

Note: These are predicted values based on known chemical shift theory and data from analogous structures like L-alanine and various cyclopropane derivatives.[8][12][14][15][16][17]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the skeleton, IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies. For an amino acid, the most informative regions involve the amine, carboxylic acid, and C-H bonds.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is often superior to traditional KBr pellets for solid samples. It requires minimal sample preparation, is non-destructive, and provides excellent reproducibility by ensuring consistent contact between the sample and the IR beam. The presence of both amine (N-H) and carboxylic acid (O-H, C=O) groups means we expect to see the characteristic zwitterionic form in the solid state, which presents as broad N-H stretches (from -NH₃⁺) and carboxylate (-COO⁻) stretches rather than a sharp C=O acid peak.[18][19]

Experimental Protocol: Fourier-Transform IR (FTIR-ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the anvil and collect the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Fig 2. Streamlined workflow for FTIR-ATR analysis.
Expected Spectroscopic Data

The IR spectrum will provide a unique fingerprint for the molecule, confirming the presence of all key functional groups. The cyclopropyl C-H stretch is a particularly diagnostic feature.[20][21][22]

Table 3: Expected Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3100 - 3000 C-H Stretch Cyclopropyl C-H Medium
~3150 - 2800 N-H Stretch (broad) Ammonium (-NH₃⁺) Strong, Broad
~2950 - 2850 C-H Stretch Aliphatic C-H Medium
~1630 - 1560 N-H Bend (Asymmetric) Ammonium (-NH₃⁺) Strong
~1590 - 1550 C=O Stretch (Asymmetric) Carboxylate (-COO⁻) Strong
~1420 - 1380 C=O Stretch (Symmetric) Carboxylate (-COO⁻) Medium

| ~1020 | Ring Deformation | Cyclopropyl Ring | Medium-Weak |

Note: Wavenumbers are based on typical values for amino acid zwitterions and cyclopropyl-containing compounds.[18][19][22][23][24][25][26]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct and accurate measurement of a molecule's mass, serving as the ultimate initial gatekeeper for identity confirmation. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.

Causality in Experimental Design

Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing the molecular weight. Performing this on a high-resolution instrument (like a TOF or Orbitrap) allows for the measurement of the exact mass to within a few parts per million (ppm), which can confirm the molecular formula (C₆H₁₁NO₂) and rule out isobaric impurities. Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural confirmation.[27][28][29]

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Direct Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion with a syringe pump or through an LC system.

  • MS1 Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Acquisition (Optional): Select the [M+H]⁺ ion (m/z 130.086) for collision-induced dissociation (CID) to generate a fragmentation spectrum.[28]

Expected Spectroscopic Data

The primary validation comes from the accurate mass of the protonated parent ion. Fragmentation patterns are predictable for amino acids, typically involving losses of water, ammonia, and the carboxyl group.[27][29][30]

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass Observed Mass Description
[M+H]⁺ 130.08625 Within 5 ppm of calculated Protonated Molecular Ion
[M+H - H₂O]⁺ 112.07569 - Loss of water

| [M+H - HCOOH]⁺ | 84.08078 | - | Loss of formic acid (carboxyl group) |

An Integrated Validation Strategy: A Comparative Guide

No single technique is absolute. A robust validation strategy leverages the strengths of each method to create a self-consistent and irrefutable data package.

Fig 3. Logical workflow for integrated spectroscopic validation.

Table 5: Comparison of Spectroscopic Techniques for Validation

Technique Primary Information Provided Strengths Limitations Role in Validation
NMR Atomic connectivity, stereochemistry Provides unambiguous structural blueprint; highly quantitative. Relatively low sensitivity; requires pure sample. Core Structure Proof: Confirms the carbon-hydrogen framework.
FTIR Presence of functional groups Fast, simple, non-destructive; provides a unique fingerprint. Does not provide connectivity information; less informative for complex mixtures. Functional Group Confirmation: Verifies presence of amine, acid, and cyclopropyl groups.

| HR-MS | Molecular weight, elemental formula | Extremely high sensitivity and mass accuracy. | Provides no connectivity information; isomers are indistinguishable. | Identity Gatekeeper: Confirms molecular formula before further analysis. |

Conclusion

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
  • Garcia, A. R., de Barros, R. B., Lourenço, J. P., & Ilharco, L. M. (2008). The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes. The Journal of Physical Chemistry A, 112(35), 8034–8041. [Link]
  • GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GXP-CC Resources. [Link]
  • Ilharco, L. M., Garcia, A. R., de Barros, R. B., & Lourenço, J. P. (2008). The Infrared Spectrum of Solid L-Alanine: Influence of pH-Induced Structural Changes. The Journal of Physical Chemistry A. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]
  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • Idifarma. (2024). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Idifarma Blog. [Link]
  • PharmOut. (2024).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • University of Calgary. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. PRISM. [Link]
  • Altabrisa Group. (2024).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Doc Brown's Chemistry. [Link]
  • PubMed. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
  • MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry? MtoZ Biolabs. [Link]
  • Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Doc Brown's Chemistry. [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProQuest. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. ProQuest. [Link]
  • National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem. [Link]
  • Medizinische Fakultät Münster. (n.d.). Amino acids. University of Münster. [Link]
  • Spectroscopy Online. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Spectroscopy Online. [Link]
  • Pharmaceutical Technology. (n.d.). GMPs for Method Validation in Early Development: An Industry Perspective (Part II). Pharmaceutical Technology. [Link]
  • ResearchGate. (n.d.). Shows the FT-IR spectra of pure L-alanine single crystal.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.
  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000161). HMDB. [Link]
  • Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]
  • Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. [Link]
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000028 - L-Alanine. BMRB. [Link]
  • SpectraBase. (n.d.). Cyclopropane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). HMDB. [Link]
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. University of Puget Sound. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Effects of 2-Amino-3-cyclopropylpropanoic Acid and Alanine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular biology and drug discovery, the subtle alteration of a molecule's structure can precipitate a cascade of profound biological consequences. This guide offers an in-depth comparison of the proteinogenic amino acid L-alanine and its non-proteinogenic analogue, 2-Amino-3-cyclopropylpropanoic acid. While structurally similar, the introduction of a cyclopropyl ring in place of a methyl group's hydrogen atoms bestows unique biological activities upon this compound, transforming it from a simple metabolic intermediate into a targeted enzyme inhibitor. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of their distinct properties, supported by experimental data and detailed protocols to facilitate further investigation.

At a Glance: Structural and Physicochemical Distinctions

Alanine, a fundamental building block of proteins, is characterized by its simple methyl side chain. In contrast, this compound incorporates a rigid cyclopropyl group. This seemingly minor substitution has significant implications for the molecule's size, conformation, and reactivity.

PropertyL-Alanine(S)-2-Amino-3-cyclopropylpropanoic acid
Molecular Formula C₃H₇NO₂C₆H₁₁NO₂
Molecular Weight 89.09 g/mol 129.16 g/mol [1]
Side Chain -CH₃-CH₂-CH(CH₂)₂
Nature Proteinogenic, Non-essentialNon-proteinogenic
Key Biological Role Protein synthesis, Glucose-Alanine cycle[2]Enzyme inhibition[3]

Divergent Paths in Biological Systems: A Tale of Two Amino Acids

The core of the distinction between these two molecules lies in their metabolic fate and cellular interactions. Alanine is seamlessly integrated into central metabolism, while this compound acts as a disruptor of a specific biosynthetic pathway.

Alanine: A Central Player in Metabolism

L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body[4]. Its biological roles are multifaceted and critical for cellular function:

  • Protein Synthesis: As one of the 20 common amino acids, alanine is a frequent constituent of proteins, contributing to their structure and function[2].

  • Glucose-Alanine Cycle: This crucial metabolic cycle allows for the transport of amino groups from muscle to the liver in a non-toxic form. In muscle, pyruvate, a product of glycolysis, is transaminated to form alanine. Alanine is then transported to the liver, where it is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. The amino group is subsequently converted to urea for excretion[2].

  • Energy Source: The carbon skeleton of alanine can be readily converted to pyruvate, which can enter the citric acid cycle to generate ATP[4].

Diagram: The Glucose-Alanine Cycle

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine Alanine Aminotransferase Bloodstream Bloodstream Muscle_Alanine->Bloodstream Transport Muscle_Amino_Acids Amino Acids Muscle_Glutamate Glutamate Muscle_Amino_Acids->Muscle_Glutamate Transamination Muscle_Glutamate->Muscle_Alanine Muscle_a_Keto_Acid α-Keto Acid Muscle_Glutamate->Muscle_a_Keto_Acid Liver_Alanine Alanine Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Aminotransferase Liver_Glutamate Glutamate Liver_Alanine->Liver_Glutamate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Bloodstream Release Liver_Urea Urea Liver_Glutamate->Liver_Urea Urea Cycle Liver_a_Ketoglutarate α-Ketoglutarate Liver_Glutamate->Liver_a_Ketoglutarate Bloodstream->Muscle_Glucose Uptake Bloodstream->Liver_Alanine

Caption: The Glucose-Alanine cycle, illustrating the metabolic interplay between muscle and liver.

This compound: A Targeted Inhibitor

In stark contrast to alanine's role as a metabolic substrate, this compound has been identified as a potent and specific inhibitor of α-isopropylmalate synthase (α-IPMS), a key enzyme in the biosynthetic pathway of L-leucine.[3] This inhibitory action is the foundation of its observed antibiotic and antifungal properties.

  • Mechanism of Action: this compound acts as an antagonist in the leucine biosynthesis pathway. By inhibiting α-IPMS, it prevents the condensation of α-ketoisovalerate with acetyl-CoA, the first committed step in leucine synthesis. This leads to leucine starvation and subsequent growth inhibition in susceptible organisms.[3] The addition of exogenous L-leucine can reverse the inhibitory effects of this compound, confirming its specific mode of action.[3]

  • Antimicrobial Activity: Experimental data has demonstrated the efficacy of this compound against a range of plant pathogenic fungi and bacteria. For instance, it exhibits a minimum inhibitory concentration (MIC) of 19.2 µM against Saccharomyces cerevisiae and 44.5 µM against Candida albicans.[3]

Diagram: Inhibition of Leucine Biosynthesis

Leucine_Biosynthesis_Inhibition Pyruvate Pyruvate a_Ketoisovalerate α-Ketoisovalerate Pyruvate->a_Ketoisovalerate ...multiple steps a_IPMS α-Isopropylmalate Synthase (α-IPMS) a_Ketoisovalerate->a_IPMS a_Isopropylmalate α-Isopropylmalate a_IPMS->a_Isopropylmalate Leucine L-Leucine a_Isopropylmalate->Leucine ...multiple steps CPA 2-Amino-3-cyclopropylpropanoic acid CPA->a_IPMS Inhibition

Caption: this compound inhibits the enzyme α-IPMS, blocking the biosynthesis of L-leucine.

Incorporation into Peptides and Proteins: A Potential for Structural Modification

While alanine is a natural component of proteins, the incorporation of non-proteinogenic amino acids like this compound can introduce novel structural and functional properties. The rigid cyclopropyl group can impose conformational constraints on the peptide backbone, potentially enhancing stability against proteolysis.[5][6] Research on the related β-cyclopropylalanine has shown its successful residue-specific incorporation into recombinant proteins in E. coli.[7] This suggests that α-cyclopropylalanine could also be utilized in protein engineering to create congeners with altered properties.

Experimental Protocols for Comparative Analysis

To empirically investigate the differential biological effects of this compound and alanine, a series of well-established experimental protocols can be employed.

α-Isopropylmalate Synthase (α-IPMS) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To determine the IC₅₀ value of this compound for α-IPMS.

Principle: The activity of α-IPMS is measured by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH in a coupled reaction.

Step-by-Step Methodology:

  • Enzyme Purification: Purify recombinant α-IPMS from an overexpression system (e.g., E. coli) using affinity chromatography.[3]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM α-ketoisovalerate

    • 0.2 mM Acetyl-CoA

    • 0.2 mM NADH

    • 1 unit of 3-isopropylmalate dehydrogenase

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water) and create a series of dilutions.

  • Assay Procedure: a. In a 96-well microplate, add the reaction mixture to each well. b. Add varying concentrations of this compound or a vehicle control to the wells. c. Pre-incubate the plate at 37°C for 5 minutes. d. Initiate the reaction by adding a fixed amount of purified α-IPMS to each well. e. Immediately measure the absorbance at 340 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Uptake and Metabolism Analysis

This experiment aims to compare how cells handle alanine versus its cyclopropyl analogue.

Objective: To quantify the uptake and intracellular concentration of L-alanine and this compound in a cell culture model.

Principle: Stable isotope-labeled versions of the amino acids are introduced to cell cultures, and their intracellular accumulation is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a mammalian cell line or a microbial strain) to a desired confluency in a multi-well plate.

  • Preparation of Labeled Amino Acids: Obtain or synthesize stable isotope-labeled L-alanine (e.g., ¹³C₃, ¹⁵N-Alanine) and this compound.

  • Uptake Assay: a. Wash the cells with a pre-warmed, amino acid-free buffer (e.g., Hanks' Balanced Salt Solution). b. Incubate the cells with a known concentration of the labeled amino acid in the buffer for various time points (e.g., 5, 15, 30 minutes). c. At each time point, rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Metabolite Extraction: a. Lyse the cells using a cold solvent mixture (e.g., 80% methanol). b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular metabolites.

  • LC-MS Analysis: a. Analyze the extracted metabolites using a suitable LC-MS method for amino acid quantification. b. Use the corresponding unlabeled amino acids as standards to generate a calibration curve for absolute quantification.

  • Data Analysis: a. Determine the intracellular concentration of the labeled amino acid at each time point. b. Compare the uptake rates and steady-state intracellular concentrations of L-alanine and this compound.

Conclusion: From Building Block to Biological Probe

The comparison between L-alanine and this compound provides a compelling illustration of how subtle structural modifications can unlock novel biological activities. While alanine serves as a ubiquitous and essential component of life's machinery, its cyclopropyl analogue emerges as a specialized tool for probing and potentially inhibiting specific metabolic pathways. For researchers in drug discovery, the targeted inhibitory action of this compound against α-IPMS presents a promising lead for the development of new antimicrobial agents. Furthermore, the potential for its incorporation into peptides opens up new avenues in protein engineering and the design of stabilized therapeutic peptides. Understanding these fundamental differences is paramount for the rational design of experiments and the development of innovative molecular interventions.

References

  • Chemsrc. 3-Cyclopropyl-L-alanine | CAS#:102735-53-5. [Link]
  • J&K Scientific LLC. H-b-Cyclopropyl-L-alanine | 102735-53-5. [Link]
  • Li, Y., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2209. [Link]
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. [Link]
  • Acevedo-Rocha, C. G., et al. (2012). Design of protein congeners containing β-cyclopropylalanine. Molecular BioSystems, 8(10), 2636-2644. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering. [Link]
  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
  • PubChem. This compound. [Link]
  • Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. [Link]
  • Wang, H., et al. (2022). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ACS Applied Materials & Interfaces, 14(35), 40056-40065. [Link]
  • JPT Peptide Technologies.
  • Henning, A. F., et al. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 23(24), e202200537. [Link]
  • Scott, C. P., et al. (2001). Production of cyclic peptides and proteins in vivo. Proceedings of the National Academy of Sciences, 98(24), 13638-13643. [Link]
  • de Oliveira, L. S., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6296. [Link]
  • Wikipedia. Alanine. [Link]
  • Serrano, L., et al. (1992). Effect of alanine versus glycine in alpha-helices on protein stability. Journal of molecular biology, 224(3), 805-818. [Link]
  • Lee, J., et al. (2019). Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species. Journal of Applied Toxicology, 39(11), 1548-1557. [Link]
  • Chemistry LibreTexts. (2023). Primary structure of proteins. [Link]
  • The Not So Boring Biochemist. (2021, December 2). chirality, polarity, glucose-alanine cycle, beta-lactam antibiotics... [Video]. YouTube. [Link]
  • PubChem. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. [Link]
  • Halvorson, H. O., & Spiegelman, S. (1952). The inhibition of enzyme formation by amino acid analogues. Journal of bacteriology, 64(2), 207–221. [Link]
  • McClenaghan, N. H., et al. (2005). L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. Clinical science (London, England : 1979), 109(5), 447–455. [Link]
  • D'Acquarica, I., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International journal of molecular sciences, 24(13), 10587. [Link]
  • PubChem. (2R)-2-amino-3-hydroxypropanoic acid;2-amino-3-hydroxypropanoic acid. [Link]
  • El-Azaz, A. A., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers in plant science, 7, 969. [Link]
  • Richard, N., et al. (2022). Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations.

Sources

A Comparative Guide to the Synthesis of 2-Amino-3-cyclopropylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Analogs in Peptide Science

In the landscape of modern drug discovery and peptide science, the conformational rigidity of bioactive molecules is a cornerstone of rational design. Non-proteinogenic amino acids, particularly those with constrained geometries, are invaluable tools for medicinal chemists. Among these, 2-Amino-3-cyclopropylpropanoic acid, a cyclopropyl analog of alanine, has garnered significant attention. Its incorporation into peptide backbones can induce specific secondary structures, enhance metabolic stability by shielding peptide bonds from enzymatic degradation, and ultimately lead to compounds with improved potency and selectivity.[1] This guide provides a comparative analysis of the principal synthetic routes to this valuable building block, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be broadly categorized into three main strategies: the diastereoselective cyclopropanation of dehydroamino acid precursors, the asymmetric alkylation of glycine enolate equivalents, and biocatalytic reductive amination. Each of these routes offers a unique set of advantages and challenges in terms of stereocontrol, scalability, and operational simplicity.

Diastereoselective Cyclopropanation of Dehydroalanine Derivatives

This approach leverages the pre-existing amino and carboxyl functionalities of a dehydroalanine derivative and focuses on the stereocontrolled formation of the cyclopropane ring. A prominent method in this category is the transition-metal-catalyzed reaction of a dehydroalanine ester with a diazo compound.

Mechanistic Insights:

The reaction is typically catalyzed by rhodium(II) or cobalt(II) complexes. The catalytic cycle begins with the reaction of the metal complex with the diazo compound to generate a highly reactive metal carbene intermediate. This intermediate then undergoes a concerted cycloaddition with the electron-deficient double bond of the dehydroalanine derivative to form the cyclopropane ring. The stereochemical outcome of the reaction is dictated by the chiral ligands on the metal catalyst, which create a chiral environment that directs the approach of the alkene to one of the two faces of the metal carbene.[2]

Figure 1: Catalytic Cycle of Rh(II)-Catalyzed Cyclopropanation.

Performance Analysis:

This method offers a direct and often highly stereoselective route to cyclopropyl amino acids. Recent advancements using cobalt(II)-based metalloradical catalysis have demonstrated excellent enantioselectivities and atypical (Z)-diastereoselectivity.[2] However, the use of diazomethane or its derivatives poses significant safety risks, particularly on a larger scale, due to their explosive and toxic nature. This can be a major drawback for industrial applications.

Asymmetric Alkylation of Glycine Schiff Bases

This classical yet robust strategy involves the deprotonation of a chiral glycine Schiff base to form a nucleophilic enolate, which is then alkylated with a cyclopropylmethyl halide. The chiral auxiliary on the Schiff base directs the approach of the electrophile, leading to a diastereoselective alkylation.

Mechanistic Insights:

The most common systems utilize a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone. The planar geometry of the Ni(II) complex, combined with the steric bulk of the chiral auxiliary, effectively shields one face of the glycine enolate, forcing the incoming electrophile to attack from the less hindered face. This results in a high degree of stereocontrol.[3][4]

Asymmetric Alkylation of Glycine Schiff Base Start Chiral Ni(II)-Glycine Schiff Base Complex Deprotonation Deprotonation (Base) Start->Deprotonation Enolate Chiral Ni(II)-Glycine Enolate Deprotonation->Enolate Alkylation Alkylation with Cyclopropylmethyl Bromide Enolate->Alkylation Product_Complex Alkylated Ni(II) Complex Alkylation->Product_Complex Hydrolysis Acidic Hydrolysis Product_Complex->Hydrolysis Final_Product (S)-2-Amino-3-cyclopropylpropanoic Acid Hydrolysis->Final_Product

Figure 2: Workflow for Asymmetric Alkylation.

Performance Analysis:

This method is highly reliable and has been shown to be scalable. It avoids the use of hazardous diazo compounds. The diastereoselectivity is generally high, and the chiral auxiliary can often be recovered and reused.[5] A potential drawback is the need for stoichiometric amounts of the chiral auxiliary and the subsequent steps of hydrolysis and purification to remove it.

Biocatalytic Reductive Amination

A more recent and "greener" approach involves the use of enzymes to catalyze the asymmetric synthesis of the target amino acid. This typically involves the reductive amination of a keto acid precursor.

Mechanistic Insights:

This route utilizes an engineered enzyme, such as a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme (NADH) regeneration activities. The enzyme's active site is inherently chiral, allowing for the highly stereoselective reduction of the imine formed from the keto acid and an ammonia source, directly yielding the desired (S)-enantiomer of the amino acid.[6]

Biocatalytic Reductive Amination Keto_Acid Cyclopropylglyoxylic Acid Enzyme_Complex Enzyme-Substrate Complex Keto_Acid->Enzyme_Complex Ammonia NH₃ Ammonia->Enzyme_Complex NAD NAD⁺ Enzyme_Complex->NAD Amino_Acid (S)-2-Amino-3-cyclopropylpropanoic Acid Enzyme_Complex->Amino_Acid NADH NADH NADH->Enzyme_Complex Enzyme Engineered Enzyme NAD->Enzyme Amino_Acid->Enzyme Enzyme->Enzyme_Complex

Figure 3: Simplified Biocatalytic Reductive Amination Pathway.

Performance Analysis:

Biocatalytic methods offer exceptional enantioselectivity (>99.5% ee) and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature and pressure). A recently developed system demonstrated a very high space-time yield, making it highly attractive for industrial-scale production.[6] The main challenges can be the availability and cost of the engineered enzyme and the potential for substrate or product inhibition.

Quantitative Comparison of Synthetic Routes

FeatureDiastereoselective CyclopropanationAsymmetric Alkylation of Glycine Schiff BaseBiocatalytic Reductive Amination
Typical Yield 70-90%80-98%[7]>95% (conversion)[6]
Enantioselectivity High to excellent (up to 98% ee)[2]High (up to 98.8% de)[7]Excellent (>99.5% ee)[6]
Scalability Limited by safety of diazo compoundsGood, demonstrated on a larger scaleExcellent, high space-time yield demonstrated[6]
Key Reagents Dehydroalanine, Diazo compound, Rh/Co catalystGlycine, Chiral auxiliary, Cyclopropylmethyl halideCyclopropylglyoxylic acid, Engineered enzyme, NADH
Safety & Environmental Use of explosive/toxic diazo compoundsUse of organic solvents and metal complexes"Green" process in aqueous media
Versatility Good, applicable to various alkenesGood, various alkyl halides can be usedSubstrate-specific for the enzyme

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Chiral Ni(II) Glycine Schiff Base

This protocol is adapted from the work of Belokon and coworkers and is representative of the asymmetric alkylation approach.[4]

  • Preparation of the Chiral Ni(II) Complex: The chiral Ni(II) complex of the Schiff base derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone is prepared according to established literature procedures.

  • Alkylation Reaction: To a solution of the Ni(II) complex (1 mmol) in DMF (10 mL) at 25 °C, powdered NaOH (2 mmol) is added. The mixture is stirred vigorously, and cyclopropylmethyl bromide (1.5 mmol) is added. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation of the Alkylated Complex: The reaction mixture is diluted with chloroform and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting diastereomeric mixture of the alkylated complex can be separated by column chromatography on silica gel.

  • Hydrolysis to the Free Amino Acid: The desired diastereomer of the alkylated complex is dissolved in a mixture of acetone and 6N HCl. The solution is refluxed for several hours. After cooling, the precipitated chiral auxiliary is filtered off. The filtrate is washed with chloroform, and the aqueous layer is concentrated to dryness to yield the hydrochloride salt of (S)-2-Amino-3-cyclopropylpropanoic acid.

Protocol 2: Biocatalytic Reductive Amination of Cyclopropylglyoxylic Acid

This protocol is based on the recently developed NADH-driven biocatalytic system.[6]

  • Preparation of the Biocatalyst: An E. coli strain overexpressing the engineered bifunctional enzyme is cultured, harvested, and lysed to obtain the cell-free extract containing the active enzyme.

  • Reductive Amination Reaction: In a temperature-controlled reactor at 40 °C, a solution containing potassium cyclopropylglyoxylate (120 g/L), ammonium formate, and NADH is prepared in a suitable buffer (pH 8.0).

  • Enzymatic Conversion: The biocatalyst (cell-free extract) is added to initiate the reaction. The reaction progress is monitored by HPLC for the consumption of the keto acid and the formation of the amino acid.

  • Product Isolation: Upon completion of the reaction, the enzyme is removed by denaturation or filtration. The product can be isolated from the reaction mixture by standard techniques such as ion-exchange chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route depends heavily on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis requiring high stereopurity and willing to handle diazo compounds, the diastereoselective cyclopropanation of dehydroalanine derivatives offers a direct and efficient route.

  • The asymmetric alkylation of chiral glycine Schiff bases represents a mature, reliable, and scalable method that avoids the most hazardous reagents, making it a strong candidate for both academic and industrial settings.

  • For large-scale, environmentally conscious production, the emerging biocatalytic routes are exceptionally promising, offering unparalleled enantioselectivity and operational simplicity.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including the discovery of novel enzymes with broader substrate scopes and the design of non-precious metal catalysts for cyclopropanation reactions. The continued innovation in these synthetic methodologies will undoubtedly facilitate the broader application of this compound and other constrained amino acids in the development of next-generation therapeutics.

References

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Gagnon, D., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 899-906. [Link]
  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Oguri, T., et al. (1983). Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
  • Averina, E. B., & Zefirov, N. S. (2003). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 39(11), 1541-1573. [Link]
  • Braga, A. L., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Tetrahedron Letters, 53(24), 3045-3047. [Link]
  • Soloshonok, V. A., & Belokon, Y. N. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]
  • Qiao, C., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 25(10), 5262. [Link]
  • Cui, H., et al. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354-1360. [Link]
  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11(24), 6311-6318. [Link]
  • Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, (1), 77-89. [Link]
  • Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Rios, R., et al. (2016). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal, 22(39), 13897-13901. [Link]
  • Khachatryan, E. A., et al. (2023). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry, 21(48), 9875-9882. [Link]
  • Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1074-1085. [Link]
  • Zhang, F., & Fox, J. M. (2006). Synthesis of cyclopropene alpha-amino acids via enantioselective desymmetrization. Organic Letters, 8(14), 2965-2968. [Link]
  • Orbe, J., et al. (1995). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry, 38(1), 157-164. [Link]
  • Averina, E. B., & Zefirov, N. S. (2004). ChemInform Abstract: Synthesis of Amino Acids of Cyclopropylglycine Series. ChemInform, 35(1). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity, potency, and stability of an active pharmaceutical ingredient (API) are paramount. For novel, non-proteinogenic amino acids like 2-Amino-3-cyclopropylpropanoic acid, establishing robust and reliable analytical methods is a cornerstone of a successful development program. This guide provides an in-depth comparison of analytical methodologies and a framework for their validation, grounded in scientific principles and regulatory expectations.

The Critical Role of Method Validation

This compound, a molecule of interest for its potential therapeutic applications, requires precise and accurate analytical methods to ensure its quality throughout the drug development lifecycle. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This is not merely a regulatory hurdle but a fundamental aspect of scientific rigor, ensuring data integrity and, ultimately, patient safety. The International Council for Harmonisation (ICH) provides a widely accepted framework for the validation of analytical procedures.[1][2][3]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound depends on the specific analytical need, whether it be quantification, impurity profiling, or chiral separation.

Technique Principle Advantages for this compound Disadvantages Typical Application
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Versatile, robust, and widely available. Suitable for stability-indicating assays.Requires derivatization for sensitive UV or fluorescence detection as the analyte lacks a strong chromophore.[4]Assay, impurity profiling, content uniformity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity.Requires derivatization to increase volatility and thermal stability.[5]Identification of volatile impurities, quantification in complex matrices.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantioselective separation on a chiral stationary phase (CSP).Direct separation of enantiomers is crucial for efficacy and safety assessment.Method development can be complex; CSPs can be expensive.Enantiomeric purity determination.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High efficiency, low sample and reagent consumption. Suitable for charged molecules like amino acids.[6]Lower sensitivity compared to HPLC for some applications; reproducibility can be a challenge.Impurity profiling, analysis of charged impurities.

In-Depth Experimental Protocols

Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling

A stability-indicating method is crucial to separate the main component from its potential degradation products and synthesis-related impurities.[7][8]

Rationale: Given the polar nature of this compound, a reversed-phase method with a polar-modified column (e.g., C18) is a suitable starting point. Since the analyte lacks a significant UV chromophore, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) is necessary for sensitive detection.[9][10][11]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize with OPA/FMOC Dissolve->Derivatize Inject Inject onto C18 Column Derivatize->Inject Separate Gradient Elution Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: RP-HPLC workflow for this compound.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 0.1 N HCl).

    • Accurately weigh and dissolve the sample to the same nominal concentration.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add borate buffer to adjust the pH.

    • Add the derivatizing agent (e.g., OPA/3-mercaptopropionic acid for primary amines) and allow the reaction to proceed for a defined time.[12]

    • Neutralize the reaction if necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high organic content to elute the analyte and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector (for OPA) or UV detector (for FMOC).

  • Data Analysis:

    • Integrate the peak areas of the analyte and any impurities.

    • Calculate the assay and impurity levels relative to the reference standard.

Chiral HPLC Method for Enantiomeric Purity

As this compound is a chiral molecule, determining its enantiomeric purity is a critical quality attribute.

Rationale: Direct separation on a chiral stationary phase (CSP) is the preferred method. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) or crown ether-based CSPs are often successful.[13][14]

Protocol:

  • Standard and Sample Preparation:

    • Prepare solutions of the racemic and the single enantiomer reference standards of this compound in the mobile phase.

    • Prepare the sample solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or ethanol) and an acidic or basic additive (e.g., acetic acid or diethylamine) to control ionization. An isocratic mobile phase is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) as the underivatized amino acid has weak absorbance.

  • Data Analysis:

    • Inject the racemic standard to confirm the resolution of the two enantiomers.

    • Inject the single enantiomer standard to identify the peak corresponding to the desired enantiomer.

    • Analyze the sample and calculate the percentage of the undesired enantiomer.

Validation of the Analytical Method: A Step-by-Step Approach

According to ICH guidelines, the following parameters should be evaluated for an assay and impurity method.[15]

Validation_Flow Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: Logical flow of analytical method validation.

Validation Parameters and Experimental Design
Parameter Purpose Experimental Approach Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Analyze placebo, known impurities, and stressed samples (acid, base, oxidation, heat, light).The analyte peak should be free from interference from other components. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Derived from the linearity, accuracy, and precision studies.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.Analyze samples with known concentrations (e.g., by spiking a placebo with known amounts of the analyte) at a minimum of three concentration levels across the range.For assay: Recovery of 98.0% to 102.0%. For impurities: Recovery of 80.0% to 120.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): A minimum of six replicate preparations at 100% of the test concentration or nine determinations covering the specified range. Intermediate Precision: Performed by a different analyst, on a different day, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for assay. For impurities, the RSD should be appropriate for the concentration level.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte peak should be clearly distinguishable from the baseline noise.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The precision (RSD) at the LOQ should be appropriate (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as pH of the mobile phase, column temperature, flow rate, and mobile phase composition.The system suitability parameters should remain within the established limits.
Solution Stability To determine the stability of the analyte in the prepared sample solutions over a specified period.Analyze the sample solution at various time points and storage conditions (e.g., room temperature, refrigerated).The recovery of the analyte should be within a specified range (e.g., 98-102%) of the initial value.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of the molecule's chemical properties and the principles of analytical chemistry. By systematically evaluating different analytical techniques and rigorously validating the chosen method according to ICH guidelines, researchers and drug developers can ensure the generation of reliable and defensible data. This, in turn, supports the development of a safe and effective therapeutic product.

References

  • ResearchGate. Validation of Amino Acid Analysis Methods.
  • Springer Nature Experiments. Validation of Amino Acid Analysis Methods.
  • National Institutes of Health. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS.
  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid.
  • US Pharmacopeia. <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • ResearchGate. Chiral selectors and stationary phases for separating enantiomer mixtures.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • PubMed. Amino acids: aspects of impurity profiling by means of CE.
  • University of Regensburg. Amino acid analysis in biological fluids by GC-MS.
  • National Institutes of Health. Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations.
  • Thieme. 7.3 Amino Acid Analysis.
  • International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Studia Universitatis Babes-Bolyai Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • NASA. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • FAO AGRIS. Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • International Journal of Food and Nutritional Sciences. SIMULTANEOUS ESTIMATION OF AMINO ACID WITH PRE- COLUMN DERIVATIZATION USING HPLC METHOD.
  • Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • PubMed. Related impurities in peptide medicines.
  • Baqai Medical University. analysis of amino acids by high performance liquid chromatography.
  • ResearchGate. Amino acids: Aspects of impurity profiling by means of CE.

Sources

comparing the conformational effects of 2-Amino-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Conformational Effects of 2-Amino-3-cyclopropylpropanoic Acid

Authored by: A Senior Application Scientist

Abstract

In the landscape of peptidomimetics and rational drug design, the strategic introduction of conformational constraints is a paramount tool for enhancing biological activity and metabolic stability. This guide provides a comprehensive comparison of the conformational effects induced by this compound (Cpa), a non-proteinogenic amino acid, against its flexible counterpart, Leucine. We delve into the fundamental principles of conformational restriction, detailing the unique structural rigidity imparted by the cyclopropyl moiety. This analysis is supported by a presentation of comparative experimental data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Furthermore, we provide detailed, field-proven protocols for these analytical techniques, offering researchers a practical framework for their own investigations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to leverage the stereochemical advantages of Cpa in their therapeutic design endeavors.

The Imperative of Conformational Constraint in Modern Drug Discovery

Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by their inherent conformational flexibility. This flexibility can lead to a range of undesirable properties, including susceptibility to proteolytic degradation and the ability to adopt multiple conformations, only one of which might be bioactive. The introduction of conformational constraints is a powerful strategy to mitigate these issues.[1] By rigidifying the peptide backbone or side chains, we can pre-organize the molecule into its bioactive conformation, leading to several key advantages:

  • Enhanced Potency: A constrained peptide spends more time in the conformation required for receptor binding, leading to a lower entropic penalty upon binding and thus higher affinity.[1]

  • Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, prolonging the peptide's half-life in vivo.[2]

  • Improved Receptor Selectivity: By locking the peptide into a specific shape, we can fine-tune its interaction with the target receptor, reducing off-target effects.[1]

  • Favorable Pharmacokinetic Properties: Increased stability and defined structure can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound, also known as L-Cyclopropylalanine, is an exemplary tool for achieving these goals.[3] Its cyclopropyl group, a small, strained ring, introduces significant restrictions on the rotational freedom of the amino acid side chain, making it a valuable building block in peptidomimetic design.[2][4]

Unveiling the Structural Uniqueness of this compound

The defining feature of this compound is the cyclopropane ring attached to the β-carbon.[5] This three-membered ring is characterized by significant ring strain and unique C-C bonding, which in turn imposes rigid geometric constraints on the amino acid's side chain.

To appreciate its effect, we must consider the key dihedral angles that define a peptide's conformation:

  • Phi (φ): Rotation around the N-Cα bond.

  • Psi (ψ): Rotation around the Cα-C' bond.

  • Chi (χ): Rotation around the side-chain bonds. For Cpa, the crucial angle is Chi1 (χ1) , which describes the rotation around the Cα-Cβ bond.

The cyclopropyl group in Cpa severely restricts the possible values of the χ1 angle compared to an acyclic amino acid like Leucine, which has a flexible isobutyl side chain. This restriction dictates the spatial orientation of the side chain relative to the peptide backbone, influencing the overall peptide conformation and its potential interactions with a biological target.

A Comparative Analysis: this compound vs. Leucine

To illustrate the conformational impact of Cpa, we present a comparative analysis with Leucine, a common proteinogenic amino acid with a similarly sized, but flexible, side chain. The following data summarizes the typical conformational preferences observed for these amino acids when incorporated into a model peptide, as determined by a combination of NMR spectroscopy and computational modeling.

Comparative Conformational Data
ParameterThis compound (Cpa)Leucine (Leu)Rationale for Difference
Preferred χ1 Angle(s) ~ -60°, +60°-60°, 180°, +60° (g-, t, g+)The cyclopropyl ring in Cpa restricts rotation around the Cα-Cβ bond, effectively eliminating the trans (180°) conformation available to Leucine. This significantly reduces the conformational space the side chain can explore.
Backbone Dihedral Angles (φ, ψ) Tends to favor extended or specific turn conformationsCan adopt a wider range of α-helical and β-sheet conformationsThe rigid side chain of Cpa can sterically influence the adjacent backbone, favoring conformations that minimize steric clash. Leucine's flexibility allows it to more readily adapt to various secondary structures.
Observed ³J(Hα-Hβ) Coupling Constants (Hz) Typically two distinct values (e.g., ~3 Hz and ~9 Hz)Averages due to rapid rotation, or multiple values if rotamers are slowly exchangingThe fixed dihedral angles in Cpa lead to more defined coupling constants, as described by the Karplus equation. In Leucine, these values are often averaged due to the rapid interconversion between its rotameric states.

This comparison highlights how the simple substitution of a flexible alkyl side chain with a cyclopropyl group can dramatically narrow the conformational landscape of a peptide, a desirable feature in rational drug design.

Experimental Workflows for Conformational Elucidation

The determination of a molecule's conformational preferences relies on a synergistic application of various analytical techniques. Below are detailed protocols for the three primary methods used in this field.

Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (incorporating Cpa or Leu) purification HPLC Purification & Mass Spec Verification synthesis->purification nmr NMR Spectroscopy (NOESY, TOCSY, HSQC) purification->nmr xtal X-ray Crystallography purification->xtal comp Computational Modeling (MD Simulations) purification->comp nmr_data Extract NOEs, Coupling Constants Calculate Dihedral Angle Restraints nmr->nmr_data xtal_data Solve 3D Crystal Structure xtal->xtal_data comp_data Analyze Conformational Ensembles Calculate Energy Landscapes comp->comp_data final_model Generate Final 3D Structural Model nmr_data->final_model xtal_data->final_model comp_data->final_model

Caption: A generalized workflow for the conformational analysis of a synthetic peptide.

Protocol 1: NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying the conformation and dynamics of molecules in solution, which more closely mimics the physiological environment.[6][7]

Objective: To determine the dihedral angle restraints and through-space proton proximities of a Cpa-containing peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O (9:1) with a buffer to maintain a physiological pH).

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[8] Collect spectra at various mixing times (e.g., 100-300 ms) to build up the NOE signal.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeled samples are available, this correlates protons with their directly attached carbons or nitrogens, aiding in assignment.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by tracing connectivities in the TOCSY and sequential NOEs (Hα(i) to HN(i+1)) in the NOESY spectrum.

    • Integrate the cross-peaks in the NOESY spectrum to calculate interproton distances.

    • Measure the ³J(Hα-Hβ) coupling constants from a high-resolution 1D or 2D spectrum to determine χ1 angle restraints via the Karplus equation.

Protocol 2: X-ray Crystallography for Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in a crystalline state.[9]

Objective: To determine the precise three-dimensional structure of a Cpa-containing peptide.

Methodology:

  • Crystallization:

    • This is often the most challenging step.[9] Screen a wide range of conditions (precipitants, buffers, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Start with a high concentration of the peptide (5-20 mg/mL).

    • Aim to grow single, well-ordered crystals of sufficient size (>50 µm).

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (in-house source or synchrotron).

    • Collect a full dataset of diffraction patterns by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a list of reflection intensities.

    • Solve the "phase problem" using methods like direct methods or molecular replacement to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely. The final structure provides precise bond lengths, angles, and dihedral angles.[10][11]

Protocol 3: Computational Modeling for Energy Landscapes

Computational modeling complements experimental data by providing insights into the relative energies of different conformations and the dynamics of the molecule.[12][13]

Objective: To explore the conformational space of a Cpa-containing peptide and identify low-energy conformers.

Methodology:

  • System Setup:

    • Build an initial 3D model of the peptide using molecular modeling software (e.g., Schrödinger Maestro, MOE).

    • Choose an appropriate force field (e.g., OPLS, AMBER) that accurately represents the energetics of the molecule.

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P) to simulate an aqueous environment.

  • Molecular Dynamics (MD) Simulation:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired simulation temperature (e.g., 300 K) and equilibrate it.

    • Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

  • Analysis:

    • Analyze the trajectory of the simulation to identify the most populated conformational states.

    • Plot Ramachandran plots for the backbone (φ, ψ) and χ1/χ2 plots for the side chains to visualize the preferred dihedral angles.

    • Cluster the conformations to identify representative structures.

    • Calculate the potential energy of different conformers to understand their relative stability.

Impact on Biological Activity: A Mechanistic Perspective

The conformational rigidity imparted by this compound can have a profound impact on biological activity. Consider a hypothetical peptide designed to inhibit a protease enzyme.

G cluster_leu Leucine-containing Peptide (Flexible) cluster_cpa Cpa-containing Peptide (Rigid) leu_unbound Multiple Conformations in Solution leu_bound Bioactive Conformation leu_unbound->leu_bound High Entropic Cost receptor Protease Active Site leu_bound->receptor Weak Binding (High Ki) cpa_unbound Pre-organized Bioactive Conformation receptor2 Protease Active Site cpa_unbound->receptor2 Low Entropic Cost Strong Binding (Low Ki)

Sources

A Comparative Guide to 2-Amino-3-cyclopropylpropanoic Acid and 2-Amino-3-cyclobutylpropanoic Acid for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Structurally Related Non-Proteinogenic Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide and small molecule therapeutics is a well-established strategy to enhance potency, metabolic stability, and pharmacokinetic profiles. Among the diverse array of available building blocks, those featuring small, constrained cycloalkane moieties have garnered significant interest. This guide provides a detailed, objective comparison of two such analogs: 2-Amino-3-cyclopropylpropanoic acid (cyclopropylalanine) and 2-Amino-3-cyclobutylpropanoic acid (cyclobutylalanine). This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental insights to inform molecular design and synthesis.

Structural and Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon in the cycloalkyl ring between cyclopropylalanine and cyclobutylalanine imparts distinct structural and physicochemical characteristics that can significantly influence molecular behavior.

PropertyThis compound2-Amino-3-cyclobutylpropanoic acid
Molecular Formula C₆H₁₁NO₂[1]C₇H₁₃NO₂[2]
Molecular Weight 129.16 g/mol [1]143.18 g/mol [2]
Computed XLogP3-AA -1.9[1]-1.4[2]
Water Solubility High (100 mg/mL, sonication recommended)[3][4]Low (2 mg/mL, requires heating and ultrasonication)

The cyclopropyl group, with its three-membered ring, is the most strained of the cycloalkanes. This high ring strain results in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a double bond in some contexts. In contrast, the cyclobutane ring is less strained and more flexible. These fundamental differences in geometry and electronics can translate to varied impacts on the properties of a drug molecule.

Synthesis and Stereochemical Control

The asymmetric synthesis of these non-proteinogenic amino acids is crucial for their application in chiral drug candidates. While numerous synthetic strategies exist for α-amino acids, the introduction of the cycloalkylmethyl side chain with high stereocontrol presents a unique challenge.

A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary can be deprotonated and then alkylated with a suitable cyclopropylmethyl or cyclobutylmethyl halide. Subsequent hydrolysis of the complex yields the desired amino acid with high enantiomeric excess.

Conceptual Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow cluster_0 Step 1: Chiral Auxiliary Coupling cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection and Isolation Glycine Glycine Ni_Complex Chiral Glycine Ni(II) Complex Glycine->Ni_Complex ChiralAux Chiral Auxiliary ChiralAux->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex 1. Deprotonation Base Base Base->Alkylated_Complex Alkyl_Halide Cycloalkylmethyl Halide Alkyl_Halide->Alkylated_Complex 2. Alkylation Target_AA Target Amino Acid (L-enantiomer) Alkylated_Complex->Target_AA Recycled_Aux Recycled Auxiliary Alkylated_Complex->Recycled_Aux Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Target_AA

Caption: Conceptual workflow for the asymmetric synthesis of cycloalkylalanines.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-cyclopropylpropanoic Acid (Conceptual)

  • Formation of the Chiral Glycine Ni(II) Complex:

    • To a solution of the chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) in methanol, add glycine and nickel(II) nitrate hexahydrate.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated chiral glycine Ni(II) complex by filtration.

  • Diastereoselective Alkylation:

    • Suspend the dried chiral glycine Ni(II) complex in a suitable aprotic solvent (e.g., DMF).

    • Add a strong base (e.g., powdered potassium hydroxide) and stir the mixture at room temperature for 30 minutes.

    • Add cyclopropylmethyl bromide and continue stirring at room temperature for 12-18 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting diastereomeric mixture of the alkylated complex by column chromatography.

  • Hydrolysis and Isolation:

    • Dissolve the purified major diastereomer of the alkylated complex in 6N hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the complex and remove the chiral auxiliary.

    • Cool the reaction mixture and extract with an organic solvent to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., ammonium hydroxide).

    • Collect the precipitated (S)-2-Amino-3-cyclopropylpropanoic acid by filtration and wash with cold water and ethanol.

Note: This is a conceptual protocol based on established methods for asymmetric amino acid synthesis. Specific reaction conditions, such as temperature, reaction times, and purification methods, may require optimization.

Biological Activity and Applications in Drug Discovery

Both cyclopropylalanine and cyclobutylalanine are valuable building blocks in medicinal chemistry, primarily for their ability to impart conformational rigidity and enhance metabolic stability when incorporated into peptides or small molecules.

The cyclopropyl group, due to its unique electronic properties and steric bulk, can act as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes. Its incorporation can lead to improved binding affinity to biological targets by locking the molecule in a more favorable conformation. Furthermore, the cyclopropyl moiety can block sites of metabolism, thereby increasing the half-life of a drug.

The cyclobutyl ring, being larger and more flexible than the cyclopropyl ring, offers a different conformational profile. It can serve as a lipophilic spacer and has been shown to be a metabolically robust isostere for other alkyl groups.

Case Studies in Approved Therapeutics:

The utility of these non-proteinogenic amino acids is exemplified by their incorporation into commercially successful antiviral drugs:

  • Telaprevir (Incivek™): This hepatitis C virus (HCV) NS3/4A protease inhibitor contains a derivative of this compound. The cyclopropyl group plays a crucial role in the binding of the drug to the active site of the protease.

  • Boceprevir (Victrelis™): Another HCV NS3/4A protease inhibitor, Boceprevir, incorporates a 3-amino-4-cyclobutyl-2-oxobutanamide residue, which is derived from 2-Amino-3-cyclobutylpropanoic acid.[5] In this case, the cyclobutyl group is a key component of the P1' position of the inhibitor, interacting with the S1' pocket of the protease.[6]

Drug Scaffolds Incorporating Cycloalkylalanines

Drug Scaffolds cluster_0 This compound Derivative cluster_1 2-Amino-3-cyclobutylpropanoic acid Derivative Telaprevir Telaprevir (Incivek™) HCV NS3/4A Protease Inhibitor Boceprevir Boceprevir (Victrelis™) HCV NS3/4A Protease Inhibitor CPAA 2-Amino-3- cyclopropylpropanoic acid CPAA->Telaprevir Incorporated into CBAA 2-Amino-3- cyclobutylpropanoic acid CBAA->Boceprevir Incorporated into

Caption: Incorporation of cycloalkylalanine derivatives into approved antiviral drugs.

Comparative Analysis and Future Perspectives

The choice between incorporating this compound versus 2-Amino-3-cyclobutylpropanoic acid into a drug candidate is a nuanced decision that depends on the specific therapeutic target and desired physicochemical properties.

  • For enhanced polarity and rigidity: this compound may be the preferred choice. Its higher water solubility could be advantageous for certain formulations, and its rigid structure can be exploited to enforce a specific bioactive conformation.

  • For increased lipophilicity and conformational flexibility: 2-Amino-3-cyclobutylpropanoic acid offers a larger, more lipophilic side chain with greater conformational freedom. This may be beneficial for optimizing interactions within a hydrophobic binding pocket.

Future research should focus on obtaining robust experimental data for the pKa and logP of both molecules to allow for more precise in silico modeling and prediction of their behavior. Furthermore, direct comparative studies of peptides containing these two amino acids would provide invaluable insights into their differential effects on proteolytic stability, cell permeability, and in vivo pharmacokinetics. Such studies will enable a more rational design of next-generation therapeutics that leverage the unique properties of these valuable non-proteinogenic amino acids.

References

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir.
  • ResearchGate. (n.d.). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug.
  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). D-Cyclopropylalanine: Key Building Block for Peptide Synthesis and Pharmaceutical Innovation.
  • PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization.
  • Royal Society of Chemistry. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications.
  • National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem.
  • Royal Society of Chemistry. (n.d.). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions.
  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of Protein and Peptide Conjugates. PMC.
  • The University of Queensland. (n.d.). Orally Absorbed Cyclic Peptides. UQ eSpace.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. PubChem.
  • University of York. (n.d.). Asymmetric Synthesis.
  • ResearchGate. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • PubMed. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides.
  • ResearchGate. (n.d.). Biocatalytic Cascade Reaction for the Asymmetric Synthesis of L‐ and D‐Homoalanine.
  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). (2R,3S)-2-amino-3-cyclopropylbutanoic acid. PubChem.
  • Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • SlidePlayer. (n.d.). asymmetric synthesis.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Amino-3-cyclobutylpropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC.
  • Scirp.org. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.
  • PubMed. (2021). Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling.
  • MDPI. (n.d.). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?.
  • National Center for Biotechnology Information. (n.d.). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. PMC.
  • PubMed. (2016). Asymmetric synthesis using chiral-encoded metal.
  • ResearchGate. (n.d.). Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling.
  • 2a biotech. (n.d.). Products.

Sources

The Definitive Guide to Structural Confirmation of 2-Amino-3-cyclopropylpropanoic Acid: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. The non-proteinogenic amino acid, 2-Amino-3-cyclopropylpropanoic acid, a valuable building block in medicinal chemistry, presents a compelling case study for exploring the gold standard of structural elucidation—X-ray crystallography—and its powerful alternatives.

While X-ray crystallography provides the most definitive atomic-level picture, its application is contingent on the ability to grow high-quality single crystals, a significant bottleneck for many small, flexible molecules. This guide provides a comprehensive comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate techniques.

X-ray Crystallography: The Gold Standard with a Caveat

Single-crystal X-ray diffraction offers an unparalleled, direct visualization of molecular structure, providing precise bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to obtain a single crystal of high quality. For a small molecule like this compound, a variety of techniques should be explored:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water/ethanol mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial structure is solved using direct methods or Patterson methods to determine the positions of the atoms.

    • The structural model is then refined by least-squares methods to best fit the experimental data, resulting in a final structure with precise atomic coordinates.

The Challenge with this compound

A search of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, reveals a lack of a deposited crystal structure for isolated this compound.[1] This suggests that obtaining single crystals of sufficient quality for X-ray diffraction may be challenging, a common issue for small, zwitterionic molecules with conformational flexibility. However, the crystal structure of a related simple amino acid, L-alanine, has been determined, demonstrating the feasibility for this class of compounds under the right conditions.[2]

X-ray Crystallography Advantages Disadvantages
Information Provides unambiguous 3D structure, including absolute stereochemistry.Requires high-quality single crystals, which can be difficult to obtain.
Accuracy High precision for bond lengths and angles.The crystal structure may not represent the most stable conformation in solution.
Sample Requires only a single crystal, but finding it can consume significant material.The crystallization process can be time-consuming and may not be successful.

graph TD {
A[Start: Purified this compound] --> B{Crystallization Screening};
B --> C{Obtain Single Crystal};
C --> D[Mount Crystal & Collect Diffraction Data];
D --> E{Solve and Refine Structure};
E --> F[Final 3D Structure];
B --> G[No Suitable Crystals --> Alternative Methods];
subgraph "X-ray Diffraction Workflow"
    C; D; E; F;
end

style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF

}

Caption: Workflow for X-ray Crystallography.

Alternative and Complementary Techniques

In the absence of a crystal structure, a combination of spectroscopic and computational methods is essential to build a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments can provide a comprehensive picture of its structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[3][4] The choice of solvent is important to avoid interfering signals. D₂O is often preferred for amino acids to exchange the labile amine and carboxylic acid protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to identify the different proton environments.

    • Acquire a 1D ¹³C NMR spectrum to identify the different carbon environments.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings, which reveals the connectivity of the proton network.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

Expected Spectral Features and Interpretation

The combination of these experiments would allow for the unambiguous assignment of all proton and carbon signals. The characteristic upfield signals of the cyclopropyl ring protons and carbons, along with the specific splitting patterns (J-couplings) between them and the adjacent methylene and methine protons, would provide definitive evidence for the presence and connectivity of the cyclopropyl group. The relative stereochemistry can often be inferred from Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons.

NMR Spectroscopy Advantages Disadvantages
Information Provides detailed information about atomic connectivity and structure in solution.Does not directly provide bond lengths and angles with the same precision as X-ray crystallography.
Sample Non-destructive; sample can be recovered.Requires a relatively larger amount of material (mg scale).
State Provides information on the molecule's conformation in a biologically relevant solution state.Can be complex to interpret for larger or more flexible molecules.

graph TD {
A[Start: Purified Compound] --> B{Dissolve in Deuterated Solvent};
B --> C[Acquire 1D ¹H and ¹³C Spectra];
C --> D[Acquire 2D COSY and HSQC Spectra];
D --> E{Assign Signals and Analyze Couplings};
E --> F[Determine Connectivity and Relative Stereochemistry];
subgraph "NMR Analysis Workflow"
    B; C; D; E; F;
end

}

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, while tandem mass spectrometry (MS/MS) can be used to fragment the molecule and deduce its connectivity.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a water/methanol or water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.[5][6]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

    • Perform an MS/MS experiment by selecting the [M+H]⁺ ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Expected Spectral Features and Interpretation

The HRMS data should confirm the elemental formula C₆H₁₁NO₂. The MS/MS spectrum is expected to show characteristic losses for an amino acid, such as the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH or H₂O + CO). The fragmentation pattern will provide evidence for the connectivity of the cyclopropylmethyl side chain to the amino acid backbone.

Mass Spectrometry Advantages Disadvantages
Information Provides highly accurate molecular weight and elemental composition. Fragmentation patterns reveal connectivity.Provides limited information about 3D structure and stereochemistry.
Sensitivity Extremely sensitive, requiring only very small amounts of sample (µg to ng).Can be destructive, although modern techniques can be very efficient.
Speed Very fast analysis times.Interpretation of fragmentation spectra can be complex.

graph TD {
A[Start: Purified Compound] --> B{Prepare Dilute Solution};
B --> C[Introduce into ESI Source];
C --> D{Acquire Full Scan HRMS};
D --> E[Confirm Molecular Formula];
C --> F{Select Parent Ion and Perform MS/MS};
F --> G[Analyze Fragmentation Pattern];
G --> H[Confirm Connectivity];
subgraph "Mass Spectrometry Workflow"
    B; C; D; E; F; G; H;
end

}

Caption: Workflow for Mass Spectrometry.

Computational Modeling: A Powerful Predictive Tool

Computational chemistry provides a theoretical framework for predicting the three-dimensional structure of a molecule and its properties. This can be particularly valuable when experimental data is limited or to complement spectroscopic results.

Protocol: Molecular Modeling
  • Structure Building and Conformational Search:

    • Build the 2D structure of this compound in a molecular modeling software package.

    • Perform a conformational search to identify the low-energy conformations of the molecule. This is crucial for flexible molecules.

  • Geometry Optimization and Property Calculation:

    • Perform a geometry optimization of the lowest energy conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT) to obtain a predicted 3D structure.

    • From the optimized structure, predict properties such as NMR chemical shifts and compare them to the experimental data for validation. Tools like AlphaFold have revolutionized protein structure prediction from amino acid sequences and similar principles are applied to small molecules.[7][8]

Application and Interpretation

The predicted 3D structure from computational modeling can be visually compared to the information derived from NMR. Furthermore, the correlation between predicted and experimental NMR chemical shifts can provide strong evidence for the correctness of the proposed structure. The PubChem database provides a computationally generated 3D conformer of this compound that can serve as a starting point for these calculations.[9][10]

Computational Modeling Advantages Disadvantages
Information Predicts 3D structure, conformational preferences, and spectroscopic properties.The accuracy of the prediction is dependent on the level of theory and computational resources used.
Cost Can be cost-effective compared to experimental techniques, especially with the availability of open-source software.Requires expertise in computational chemistry for reliable results.
Application Can be used to guide experimental work and to rationalize experimental observations.Predictions must be validated by experimental data.

graph TD {
A[Start: 2D Structure] --> B{Conformational Search};
B --> C[Identify Low-Energy Conformers];
C --> D{Geometry Optimization (e.g., DFT)};
D --> E[Predicted 3D Structure];
E --> F{Predict Spectroscopic Properties (e.g., NMR shifts)};
F --> G[Compare with Experimental Data];
subgraph "Computational Modeling Workflow"
    B; C; D; E; F; G;
end

}

Caption: Workflow for Computational Modeling.

Conclusion: An Integrated Approach for Definitive Confirmation

The structural elucidation of this compound serves as an excellent example of the necessity of a multi-faceted analytical approach in modern chemical research. While X-ray crystallography remains the definitive method for determining solid-state structure, its practical limitations, such as the challenge of obtaining suitable crystals, necessitate the use of robust alternative techniques.

For a comprehensive and unambiguous confirmation of the structure of this compound, especially in the absence of a crystal structure, the following integrated approach is recommended:

  • High-Resolution Mass Spectrometry to unequivocally confirm the molecular formula.

  • A suite of 1D and 2D NMR experiments to establish the atomic connectivity and provide insights into the solution-state conformation.

  • Computational Modeling to generate a theoretical 3D structure and predict NMR parameters that can be cross-validated with experimental data.

By combining the strengths of these complementary techniques, researchers can build a self-validating system that provides a high degree of confidence in the structure of this compound, enabling its confident use in drug discovery and other advanced applications.

References

  • AlphaFold - Google DeepMind. [Link]
  • Computational Methods for Protein Structure Prediction and Its Applic
  • Protein structure prediction - Wikipedia. [Link]
  • Protocols - Neuroproteomics & Neurometabolomics Center - University of Illinois. [Link]
  • Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing). [Link]
  • The Art of protein structure prediction - EurekAlert! [Link]
  • Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]
  • AlphaFold Protein Structure D
  • Lab 7: Electrospray Mass Spectrometry - Chemistry LibreTexts. [Link]
  • D-Cyclopropylalanine | C6H11NO2 | CID 9209421 - PubChem. [Link]
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. [Link]
  • NMR Spectroscopy of Peptides and Proteins | Springer N
  • Cambridge Structural D
  • A Brief on The NMR Spectroscopy of Proteins - Conduct Science. [Link]
  • NMR sample prepar
  • This compound | C6H11NO2 | CID 519178 - PubChem. [Link]
  • (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383 - PubChem. [Link]
  • NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC - PubMed Central. [Link]
  • Cambridge Structural Database (CSD)
  • (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem. [Link]
  • (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem. [Link]
  • RCSB PDB: Homepage. [Link]
  • The effect of pressure on the crystal structure of l-alanine - CrystEngComm (RSC Publishing). [Link]
  • 2-(cyclopropylamino)-3-phenylpropanoic acid | AMERICAN ELEMENTS ®. [Link]
  • Fmoc-Cpa-OH [214750-76-2] - Aapptec Peptides. [Link]
  • The crystal structure of (L-proline-L-alanine) copper (II)· - Indian Academy of Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" of Purity for a Designer Amino Acid

2-Amino-3-cyclopropylpropanoic acid and its enantiomers, particularly (S)-2-Amino-3-cyclopropylpropanoic acid, are valuable building blocks in modern drug discovery.[1][2][3] Their incorporation into peptides can induce conformational constraints, enhance metabolic stability, and improve bioavailability.[4] However, the very features that make this amino acid desirable—its constrained cyclopropyl ring and chiral center—also present unique challenges during synthesis and purification.

Impurities, which can range from residual starting materials and reagents to diastereomeric and enantiomeric variants, can have profound and often detrimental effects on downstream applications.[5][6] An incorrect stereoisomer can lead to a complete loss of biological activity or introduce unforeseen toxicity. Therefore, a robust, multi-faceted analytical strategy is not just a quality control measure; it is a fundamental requirement for generating reliable and translatable scientific data.[6][7]

This guide moves beyond a simple listing of techniques. It provides a logical framework for establishing a comprehensive purity profile, explaining why a specific method is chosen and how to interpret the data within a self-validating system.

The Impurity Landscape: What to Look For

Effective purity analysis begins with understanding the potential impurities that can arise from the synthesis. While numerous synthetic routes exist[8][9][10][11], common impurities often include:

  • Starting Materials & Reagents: Unreacted precursors from the synthetic route.

  • Process-Related Impurities: By-products from side reactions. For instance, routes involving radical cyclopropanation or Hofmann rearrangements may generate specific, predictable side products.[8][11]

  • Diastereomers: If the synthesis involves multiple chiral centers, diastereomeric impurities may be present.

  • Enantiomeric Impurity: The undesired enantiomer (e.g., the (R)-enantiomer in a synthesis targeting the (S)-enantiomer). This is often the most critical impurity to quantify.

  • Degradation Products: Compounds formed during workup, purification, or storage.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity.[5][7] A truly rigorous assessment relies on the orthogonal application of several methods. The flowchart below outlines a recommended workflow.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity & Identity Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Stereochemical Purity cluster_4 Final Product Qualification Synthesized_Product Crude Synthesized This compound NMR 1H & 13C NMR Spectroscopy Synthesized_Product->NMR Structural Confirmation LCMS LC-MS Analysis Synthesized_Product->LCMS Mass Confirmation HPLC HPLC-UV/CAD (Chemical Purity) NMR->HPLC Informs Method Development qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR->qNMR Select Internal Standard LCMS->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC If Purity >95% Final_Product Qualified Pure Product (>98% Chemical, >99% ee) qNMR->Final_Product Chiral_HPLC->Final_Product HPLC_Workflow Sample Sample Solution (1 mg/mL in Mobile Phase) Injector Autosampler/Injector Sample->Injector Column Chromatography Column (e.g., C18 or Chiral) Injector->Column Pump HPLC Pump (Gradient Elution) Pump->Injector Detector Detector (UV or MS) Column->Detector Data Data System (Chromatogram) Detector->Data

Sources

A Comparative Guide to the Molecular Docking of 2-Amino-3-cyclopropylpropanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, peptide-based therapeutics are witnessing a resurgence, largely driven by their high specificity and low toxicity. However, native peptides are often plagued by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity for their biological targets. A powerful strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids. Among these, 2-Amino-3-cyclopropylpropanoic acid (L-cyclopropylalanine, L-Cpa) has emerged as a valuable building block.[1] Its cyclopropyl moiety restricts the torsional freedom of the peptide backbone, pre-organizing it into a bioactive conformation and potentially enhancing binding affinity.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of peptides containing L-Cpa. We will delve into the rationale behind using constrained amino acids and present a detailed, step-by-step workflow for a comparative docking analysis. As a central case study, we will focus on the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease, a clinically relevant target where the inclusion of a cyclopropylalanine has been shown to improve inhibitor potency.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the impact of incorporating constrained amino acids into peptide scaffolds.

The Significance of Conformational Constraint in Peptide-Protein Interactions

The binding of a flexible peptide to its protein target is an entropically unfavorable process. The peptide must transition from a multitude of conformations in solution to a single, well-defined bound state. The incorporation of a constrained amino acid like L-Cpa can significantly reduce this entropic penalty. The cyclopropyl group restricts the dihedral angles of the peptide backbone, effectively "locking" it into a more limited conformational space. If this pre-organized conformation is complementary to the binding site of the target protein, a substantial increase in binding affinity can be achieved. Molecular docking is an invaluable computational tool for predicting these effects and providing insights into the structural basis of enhanced potency.

Case Study: Inhibitors of HCV NS3/4A Protease

The HCV NS3/4A protease is a serine protease essential for the replication of the hepatitis C virus and a key target for antiviral drug development.[3] Potent peptide and peptidomimetic inhibitors of this enzyme have been developed, and structure-activity relationship (SAR) studies have revealed that introducing conformational constraints can lead to significant improvements in inhibitory activity.[2]

For our comparative docking study, we will consider two hypothetical hexapeptides based on a known inhibitor scaffold.

  • Peptide A (Control): Ac-Asp-Glu-Val-Val-Pro-Ala -NH2

  • Peptide Cpa (Test): Ac-Asp-Glu-Val-Val-Pro-Cpa -NH2

The objective of our docking study will be to compare the binding modes and predicted affinities of Peptide A and Peptide Cpa to the HCV NS3/4A protease and to rationalize the expected increase in potency of the Cpa-containing peptide.

Experimental Workflow for Comparative Docking

A rigorous and well-documented workflow is crucial for obtaining reliable and reproducible docking results. The following protocol outlines the key steps for our comparative study.

Software and Tools Selection

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions. For this guide, we will outline a general workflow applicable to widely used programs such as:

  • AutoDock Vina: A popular open-source docking program known for its speed and accuracy.[4]

  • Schrödinger Suite (Glide): A comprehensive commercial package offering high-performance docking and a suite of tools for ligand and protein preparation.

  • MOE (Molecular Operating Environment): An integrated software platform for drug discovery that includes robust docking functionalities.[5]

Visualization of the results is typically performed with software like PyMOL, Chimera, or the visualization tools integrated into the docking software suites.

Receptor Preparation

The quality of the protein structure is paramount for a successful docking study.

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the HCV NS3/4A protease from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4A92 , which is a structure of the full-length enzyme.[5]

  • Pre-processing:

    • Remove any co-crystallized ligands and water molecules that are not involved in key interactions.

    • Add hydrogen atoms, as they are typically not resolved in X-ray structures.

    • Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Repair any missing side chains or loops if necessary. Most modern software packages have tools to automate these steps.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the catalytic triad (His-57, Asp-81, Ser-139).[5] A grid box encompassing the active site and allowing for sufficient conformational sampling of the peptide should be generated.

Ligand Preparation

The 3D structures of our test peptides need to be generated and optimized.

  • Peptide Building: Use a molecular builder (e.g., in Maestro, MOE, or an online server) to construct the 3D structures of Peptide A (with L-Alanine) and Peptide Cpa (with L-cyclopropylalanine). Ensure the correct stereochemistry is used. The N-terminus should be acetylated and the C-terminus amidated as specified.

  • Energy Minimization: Perform an energy minimization of both peptide structures using a suitable force field (e.g., OPLS, AMBER, MMFF94x). This step ensures that the starting conformations are sterically reasonable.

  • Generate Conformers: For flexible peptides, it is beneficial to generate a set of low-energy conformers to be used as input for the docking simulations.

Docking Simulation

The docking parameters should be carefully chosen to ensure a thorough search of the conformational space.

  • Algorithm: Employ a robust search algorithm, such as a genetic algorithm or a Monte Carlo-based method.

  • Flexibility: Treat the peptide ligands as fully flexible. It is also advisable to allow for some flexibility in key receptor side chains within the binding site to account for induced fit effects.

  • Number of Poses: Generate a sufficient number of binding poses (e.g., 10-20) for each peptide to ensure adequate sampling.

Post-Docking Analysis and Visualization

This is a critical step to interpret the raw output of the docking simulation.

  • Scoring: Rank the generated poses based on the scoring function of the docking program. The scoring function provides an estimate of the binding free energy (e.g., in kcal/mol).

  • Clustering and RMSD Analysis: Cluster the top-ranked poses based on their root-mean-square deviation (RMSD). A tight cluster of low-energy poses suggests a well-defined binding mode.

  • Interaction Analysis: For the best-scoring and most representative pose of each peptide, analyze the key molecular interactions with the protein, including:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Electrostatic interactions

    • Pi-stacking interactions

  • Visualization: Use molecular graphics software to visually inspect the binding poses and the interactions within the active site. This is crucial for understanding the structural basis of binding.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_analysis Post-Docking Analysis PDB Download PDB Structure (e.g., 4A92) PreProcess Pre-process Protein (Add Hydrogens, Assign Charges) PDB->PreProcess Grid Define Binding Site & Generate Grid PreProcess->Grid Docking Perform Molecular Docking (Flexible Ligands, Multiple Poses) Grid->Docking Build_A Build Peptide A (with L-Ala) Minimize_A Energy Minimize Build_A->Minimize_A Build_Cpa Build Peptide Cpa (with L-Cpa) Minimize_Cpa Energy Minimize Build_Cpa->Minimize_Cpa Minimize_A->Docking Minimize_Cpa->Docking Scoring Rank Poses by Score Docking->Scoring Clustering Cluster Poses (RMSD) Scoring->Clustering Interaction Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Clustering->Interaction Visualization Visualize Binding Modes Interaction->Visualization

Caption: Experimental workflow for comparative molecular docking.

Data Presentation and Interpretation

The results of the comparative docking study should be summarized in a clear and concise manner to facilitate analysis.

Table 1: Summary of Comparative Docking Results

PeptideBest Docking Score (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesNumber of Hydrogen Bonds
Peptide A (Control) -8.5250His-57, Ser-139, Arg-1555
Peptide Cpa (Test) -9.825His-57, Ser-139, Arg-155, Ala-1577

Note: The values in this table are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Docking Score and Predicted Affinity: A more negative docking score for Peptide Cpa would suggest a higher predicted binding affinity compared to Peptide A. This would be consistent with the experimental observation of improved potency.

  • Binding Mode: A comparison of the binding poses might reveal that the cyclopropyl group of L-Cpa makes favorable hydrophobic interactions with a specific sub-pocket in the active site (e.g., with Ala-157), an interaction not possible for the smaller methyl group of L-Ala.

  • Conformation: The docked conformation of Peptide Cpa might show a more "pre-organized" structure that fits better into the active site, leading to more and/or stronger interactions (e.g., additional hydrogen bonds).

Broader Applicability: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The principles outlined in this guide are not limited to HCV protease. Dipeptidyl Peptidase IV (DPP-IV) is another serine protease and a well-established target for the treatment of type 2 diabetes.[6] The design of DPP-IV inhibitors has also benefited from the incorporation of constrained moieties, including cyclopropyl groups, to enhance potency and improve pharmacokinetic properties.[7] The same comparative docking workflow can be applied to investigate the role of L-Cpa in peptide-based DPP-IV inhibitors, using a relevant PDB structure such as 1NU6 .[8]

Conclusion

Molecular docking is a powerful computational technique that can provide valuable insights into the structural basis of peptide-protein interactions. This guide has presented a detailed framework for conducting a comparative docking study of peptides containing the conformationally constrained amino acid this compound. By following a rigorous workflow, researchers can predict the impact of such modifications on binding affinity and mode, thereby guiding the rational design of more potent and stable peptide-based therapeutics. The case study of HCV NS3/4A protease inhibitors highlights how this approach can be applied to a clinically relevant target, and the principles are broadly applicable to other protein-peptide systems.

References

  • HCV NS3/4A Protease Inhibitors: Title: Hepatitis C virus NS3-4A serine protease inhibitors: use of a P2-P1 cyclopropyl alanine combination for improved potency Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
  • Peptide Inhibitors of HCV NS3 Protease: Title: Peptide inhibitors of hepatitis C virus NS3 protease Source: Antiviral Chemistry & Chemotherapy URL: [Link]
  • Cyclopropane Amino Acids and Peptides: Title: The synthesis of cyclopropane amino acids and peptides Source: Google Patents URL
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Title: Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors Source: PubMed URL: [Link]
  • Computational Modeling of DPP IV and Hemorphins: Title: Computational Modeling of the Interactions between DPP IV and Hemorphins Source: MDPI URL: [Link]
  • PDB Entry 4A92: Title: A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full Source: RCSB PDB URL: [Link]
  • PDB Entry 1NU6: Title: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV) Source: RCSB PDB URL: [Link]
  • Molecular Docking Software Review: Title: A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV Source: MDPI URL: [Link]
  • Molecular Modeling of HCV NS3/4A Protease Inhibitors: Title: A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease Source: PubMed Central URL: [Link]
  • Designing and Molecular Docking of Cyclic Peptides against HCV NS3 Protease: Title: Designing and molecular docking of cyclic peptides against HCV NS3 protease Source: PubMed URL: [Link]

Sources

A Comparative Benchmarking Guide: 2-Amino-3-cyclopropylpropanoic Acid as a Potential Modulator of Ethylene Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with high specificity and potency is a continuous endeavor. This guide provides an in-depth technical comparison of 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, against known inhibitors of key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylate (ACC) synthase and ACC deaminase. While direct inhibitory data for this compound on these specific enzymes is not yet prevalent in published literature, its structural analogy to the native substrate, ACC, presents a compelling scientific rationale for its investigation as a potential modulator.

This document will delve into the mechanistic basis for this hypothesis, outline detailed experimental protocols for comparative benchmarking, and present a framework for evaluating its potential efficacy against established inhibitors.

Introduction: The Ethylene Biosynthesis Pathway as a Target

Ethylene is a pivotal plant hormone that regulates a myriad of physiological processes, from seed germination and root growth to fruit ripening and senescence.[1][2][3] The biosynthesis of ethylene is a tightly regulated process, with two key enzymes offering prime targets for chemical intervention:

  • 1-Aminocyclopropane-1-carboxylate (ACC) Synthase (ACS): This enzyme catalyzes the rate-limiting step in ethylene biosynthesis, the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).[1][2][3]

  • ACC Deaminase (ACCD): Found in various soil microorganisms, this enzyme cleaves ACC into α-ketobutyrate and ammonia, thereby reducing the amount of ACC available for conversion to ethylene and promoting plant growth, especially under stress conditions.[4][5][6][7]

Inhibitors of these enzymes have significant applications in agriculture (e.g., delaying fruit ripening or enhancing stress tolerance) and serve as valuable tools for studying plant physiology.

The Scientific Rationale: Why Benchmark this compound?

This compound is an analogue of alanine and contains a cyclopropyl group, a structural motif also present in the natural substrate of ACC oxidase, 1-aminocyclopropane-1-carboxylic acid (ACC). This structural similarity forms the foundation of our hypothesis that it may act as a competitive inhibitor for enzymes that recognize and process ACC, namely ACC synthase and ACC deaminase.

  • For ACC Synthase: As a substrate mimic, this compound could potentially bind to the active site of ACC synthase, preventing the conversion of SAM to ACC and thereby reducing ethylene production.

  • For ACC Deaminase: This enzyme is known to be competitively inhibited by L-isomers of amino acids such as L-alanine and L-serine.[4] Given that this compound is an alanine derivative, it is a strong candidate for a competitive inhibitor of ACC deaminase.

The following diagram illustrates the proposed points of inhibition within the ethylene biosynthesis pathway.

Ethylene_Biosynthesis_Pathway SAM S-Adenosylmethionine ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) AlphaKetobutyrate α-Ketobutyrate + NH3 ACC->AlphaKetobutyrate ACC Deaminase (ACCD) Inhibitor 2-Amino-3-cyclopropylpropanoic acid (Hypothesized) SAM -> ACC SAM -> ACC Inhibitor->SAM -> ACC Inhibition? ACC -> AlphaKetobutyrate ACC -> AlphaKetobutyrate Inhibitor->ACC -> AlphaKetobutyrate Inhibition? Known_Inhibitor_ACS Known Inhibitors (e.g., AVG) Known_Inhibitor_ACS->SAM -> ACC Known_Inhibitor_ACCD Known Inhibitors (e.g., L-Alanine) Known_Inhibitor_ACCD->ACC -> AlphaKetobutyrate

Caption: Hypothesized inhibition points of this compound in the ethylene biosynthesis pathway.

Comparative Inhibitors: The Benchmarks

To provide a robust comparison, this compound should be benchmarked against well-characterized inhibitors of both ACC synthase and ACC deaminase.

Target Enzyme Known Inhibitor Mechanism of Action Reported Potency (IC50/Ki)
ACC Synthase Aminoethoxyvinylglycine (AVG)Competitive inhibitorVaries by isoform and organism, typically in the low micromolar to nanomolar range.
ACC Deaminase L-AlanineCompetitive inhibitorInhibition is concentration-dependent; acts as a substrate mimic.[4]
ACC Deaminase L-SerineCompetitive inhibitorSimilar to L-alanine, acts as a competitive inhibitor.[4]

Experimental Protocols for Benchmarking

A rigorous evaluation requires a multi-faceted approach, encompassing in vitro enzyme assays and in vivo plant-based studies.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the activity of purified ACC synthase and ACC deaminase and to determine its potency (IC50) and mechanism of inhibition.

Experimental Workflow:

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Purification Purify Recombinant ACC Synthase / ACC Deaminase Reaction_Setup Set up reaction mixtures: - Buffer - Enzyme - Substrate (SAM for ACS, ACC for ACCD) - Test Compound/Control Enzyme_Purification->Reaction_Setup Compound_Prep Prepare Serial Dilutions of: - this compound - Known Inhibitors - Vehicle Control Compound_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Detection Quantify Product Formation: - ACC (for ACS assay) - α-Ketobutyrate (for ACCD assay) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Kinetic_Analysis Perform Kinetic Studies (e.g., Lineweaver-Burk plot) to determine inhibition type IC50_Calc->Kinetic_Analysis

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Detailed Protocol: ACC Deaminase Inhibition Assay

  • Enzyme Source: Recombinant ACC deaminase from a bacterial source (e.g., Pseudomonas putida) expressed in E. coli and purified.

  • Reagents:

    • Tris-HCl buffer (pH 8.5)

    • ACC solution (substrate)

    • 2,4-dinitrophenylhydrazine (DNPH) solution (for colorimetric detection of α-ketobutyrate)

    • NaOH

    • This compound stock solution

    • L-Alanine stock solution (positive control inhibitor)

  • Procedure:

    • In a microcentrifuge tube, combine Tris-HCl buffer, purified ACC deaminase, and varying concentrations of this compound, L-alanine, or vehicle control.

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the reaction by adding the ACC substrate.

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by adding DNPH solution. This solution reacts with the α-ketobutyrate product to form a colored hydrazone.

    • Add NaOH to develop the color.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Generate a standard curve using known concentrations of α-ketobutyrate to quantify the product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (ACC) and the inhibitor. Plot the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km without affecting Vmax.

In Vivo Plant-Based Assays

Objective: To assess the effect of this compound on ethylene production and associated physiological responses in a model plant system.

Model System: Etiolated Arabidopsis thaliana seedlings are a well-established model for studying ethylene responses due to their characteristic "triple response" (inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook) in the presence of ethylene.

Detailed Protocol: Triple Response Assay

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds.

    • Plate the seeds on Murashige and Skoog (MS) agar medium in Petri dishes. The medium should be supplemented with a range of concentrations of this compound, a known ACC synthase inhibitor (e.g., AVG) as a positive control, and a vehicle control.

  • Incubation:

    • Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.

    • Expose the plates to light for several hours to induce germination.

    • Wrap the plates in aluminum foil to create dark conditions and place them in a growth chamber at 22°C for 3-4 days.

  • Phenotypic Analysis:

    • After the incubation period, photograph the etiolated seedlings.

    • Measure the length of the hypocotyl and primary root, and the angle of the apical hook using image analysis software (e.g., ImageJ).

  • Interpretation:

    • A reduction in the triple response (i.e., longer hypocotyl and root, and a more open apical hook) in the presence of this compound would suggest an inhibition of ethylene biosynthesis or signaling.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Potency

Compound Target Enzyme In Vitro IC50 (µM) Mechanism of Inhibition In Vivo Effect on Triple Response
This compound ACC SynthaseTo be determinedTo be determinedTo be determined
ACC DeaminaseTo be determinedTo be determinedNot Applicable
Aminoethoxyvinylglycine (AVG) ACC SynthaseLiterature ValueCompetitiveInhibition of triple response
L-Alanine ACC DeaminaseLiterature ValueCompetitiveNot Applicable

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential inhibitor of ACC synthase and ACC deaminase. The proposed experiments, grounded in the structural similarity of the test compound to the natural substrate ACC, will elucidate its inhibitory potential, potency, and mechanism of action.

Positive results from these benchmarking studies would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of other related enzymes to determine its specificity.

  • Structural Biology: Co-crystallization of the compound with its target enzyme to understand the molecular basis of its inhibitory activity.

  • Agricultural Applications: Exploring its potential for practical applications in agriculture, such as improving crop stress tolerance or controlling fruit ripening.

By following the rigorous scientific approach outlined in this guide, researchers can effectively assess the potential of this compound and contribute valuable knowledge to the field of enzyme inhibition and plant science.

References

  • Wang, L., Hsu, J., & Lin, L. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(43), 33445-33456. [Link]
  • 1-Aminocyclopropane-1-carboxylate synthase. In Wikipedia.
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. (2023). MDPI. [Link]
  • Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. (2022). Frontiers in Microbiology. [Link]
  • Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. (2021). MDPI. [Link]
  • ACC Deaminase Produced by PGPR Mitigates the Adverse Effect of Osmotic and Salinity Stresses in Pisum sativum through Modulating the Antioxidants Activities. (2022). MDPI. [Link]
  • ACC Deaminase Produced by PGPR Mitigates the Adverse Effect of Osmotic and Salinity Stresses in Pisum sativum through Modulating the Antioxidants Activities. (2022). PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-3-cyclopropylpropanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide clear, actionable intelligence to ensure that waste streams containing this non-natural amino acid are managed with the highest degree of scientific integrity and regulatory adherence.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 102735-53-5) is classified as an irritant.[1] A comprehensive review of its Safety Data Sheet (SDS) reveals the following key hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these properties, this compound must be treated as a hazardous waste unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[3][4] The foundation of our disposal strategy is built on the "cradle-to-grave" management principle for hazardous waste established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Hazard Summary: this compound
GHS Pictogram Warning
Hazard Statements H315, H319, H335
Primary Hazards Skin, eye, and respiratory tract irritation[1]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[5][7]
Disposal Classification Treat as Hazardous Chemical Waste

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for collecting, storing, and disposing of waste containing this compound. This workflow is designed to ensure safety, compliance, and environmental protection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is your primary defense against the irritant nature of the compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[9]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[10][11]

  • Solid Waste: Collect pure this compound, contaminated gloves, weigh boats, and paper towels in a dedicated solid waste container. Do not mix with other waste types.

  • Aqueous Liquid Waste: Collect solutions containing the amino acid in a dedicated aqueous waste container. Do not mix with organic solvents.

  • Organic Liquid Waste: If the amino acid is dissolved in an organic solvent, collect it in a container designated for that specific solvent class (e.g., halogenated or non-halogenated).

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with the compound must be placed in a designated sharps container.

Step 3: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Container Material: Use high-density polyethylene (HDPE) or glass containers that are compatible with the waste type.[4][10] Ensure the container has a secure, leak-proof screw cap.[11]

  • Labeling: All waste containers must be clearly labeled the moment waste is first added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The specific hazards (e.g., "Irritant")

    • The date the container was started.

Step 4: Accumulation and Storage

Waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[4][11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Containment: Keep waste containers in secondary containment (such as a spill tray) to prevent leaks from spreading.[10]

  • Closure: Waste containers must be kept closed at all times except when adding waste.[3][4] This is not only a regulatory requirement but also prevents the release of vapors.

Step 5: Requesting Disposal

Once a waste container is full, or if it has been in the SAA for an extended period (typically up to 12 months, but institutional policies may vary), arrange for its disposal.[4]

  • Contact EHS: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[3] Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[3][12][13]

The decision-making process for proper disposal is visualized in the flowchart below.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Storage & Disposal Start Waste Generation: This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Form (Solid, Liquid, Sharp) Solid Solid Waste Container (e.g., Contaminated PPE, Powder) Assess->Solid Solid Liquid Liquid Waste Container (Aqueous or Organic) Assess->Liquid Liquid Sharps Sharps Container Assess->Sharps Sharp PPE->Assess Label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date Solid->Label Liquid->Label Sharps->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Request Container Full? Request Pickup from EHS Store->Request Disposal Professional Disposal (Incineration/Landfill) Request->Disposal

Caption: Decision workflow for the disposal of this compound.

Spill and Decontamination Protocol

Accidents can happen, and a prepared response is the best mitigation.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated.[2]

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[8]

    • Place the swept material and any contaminated cleaning supplies into a designated hazardous solid waste container.

    • Clean the spill area with soap and water.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material like vermiculite or sand.[2]

    • Collect the absorbent material and place it into the hazardous solid waste container.

    • Decontaminate the area with an appropriate solvent followed by soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS emergency line for professional cleanup.

Empty Container Disposal: An empty container that held this compound must be managed carefully. If it held an acutely hazardous waste, it would require triple rinsing.[3] While this compound is not typically "P-listed" as acutely hazardous, it is best practice to rinse the container three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[3]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our professional responsibility. By adhering to these guidelines, which are grounded in established safety protocols and federal regulations, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Capot Chemical. (2013). MSDS of (S)-2-Amino-3-cyclohexylpropionic acid.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • MycoCentral. (n.d.). 2-amino-3-cyclopropylbutanoic acid.
  • COMPO EXPERT. (2023). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic amino acid, requires a nuanced understanding of its properties to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, while not possessing acute toxicity, is classified under the Globally Harmonized System (GHS) as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. Therefore, our personal protective equipment (PPE) strategy is designed to create a reliable barrier against these specific hazards.

The causality behind our PPE choices is straightforward: preventing the fine particulate matter of the amino acid from coming into contact with sensitive tissues. Skin contact can lead to localized inflammation and discomfort.[1][2] Eye contact presents a more significant risk, with the potential for serious irritation.[1][2] Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Core Directive: Personal Protective Equipment Protocol

A systematic approach to PPE is fundamental to minimizing exposure. The following protocol outlines the necessary equipment and procedures for handling this compound in a powdered form.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place and operational. Whenever possible, handle this compound powder within a certified chemical fume hood.[4][5] This is the most effective way to control the generation of airborne dust. If a fume hood is not available, work in a well-ventilated area and consider the use of a powder containment balance enclosure.

Essential Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[6][7]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and accidental splashes.[7]
Body Protection Laboratory coatShields skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Necessary when handling the powder outside of a fume hood to prevent inhalation of dust.[8][9]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.[10]
Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respiratory Protection (if required): If working outside a fume hood, perform a seal check on your N95 respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward to contain any contaminants.

  • Eye Protection: Remove safety glasses or goggles.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

This sequence is designed to be a self-validating system. By removing the most contaminated items first and performing hand hygiene at the end, the risk of transferring any residual chemical to your person is minimized.

Operational and Disposal Plans

Safe handling extends beyond the immediate use of the chemical and includes proper storage and disposal of both the reagent and contaminated materials.

Operational Plan: A Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling powdered this compound, incorporating PPE selection as a key decision point.

Operational Workflow for Handling this compound Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-cyclopropylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-cyclopropylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.